1-(2,3-Dimethylphenyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-4-3-5-12(11(10)2)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKXJDINUMWKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143826 | |
| Record name | 1-(2,3-Xylyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-22-5 | |
| Record name | 1-(2,3-Dimethylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Xylyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-Xylyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-xylyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,3-XYLYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J6RHZ6CSA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of 1-(2,3-Dimethylphenyl)piperazine: A Prototypical Arylpiperazine Modulator
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(2,3-Dimethylphenyl)piperazine (2,3-DMPP) is a derivative of the arylpiperazine scaffold, a privileged structure in medicinal chemistry renowned for yielding a multitude of centrally active agents.[1] While extensive, peer-reviewed pharmacological data for this specific analog is limited, available information and structure-activity relationship (SAR) analyses of the broader arylpiperazine class position it as a multi-target modulator of monoaminergic systems. This guide synthesizes the known characteristics of 2,3-DMPP with the well-established pharmacology of the arylpiperazine class to provide a comprehensive overview of its putative mechanism of action. The primary activities of 2,3-DMPP appear to be centered on interactions with serotonin and dopamine receptors and transporters, functioning as a monoamine releasing agent with a complex receptor interaction profile.[2] This document details these interactions, the downstream signaling consequences, and the standard methodologies used to elucidate such mechanisms in a drug discovery context.
Introduction to this compound
This compound is a chemical entity featuring a piperazine ring N-substituted with a 2,3-dimethylphenyl moiety.[3] Its molecular structure is foundational to its function, as the arylpiperazine pharmacophore is a key component in numerous approved drugs targeting G-protein coupled receptors (GPCRs) within the central nervous system (CNS).[4] The substitution pattern on the phenyl ring—in this case, methyl groups at the ortho and meta positions—is a critical determinant of receptor affinity and selectivity, distinguishing its profile from other analogs.[5] 2,3-DMPP serves both as a tool compound for investigating neuroreceptor pharmacology and as a structural starting point for the development of novel CNS-active therapeutics.[3]
Primary Pharmacodynamic Profile: A Multi-Target Mechanism
The mechanism of action for 2,3-DMPP is best understood as a combination of two primary functions common to many arylpiperazines: direct receptor modulation and monoamine transporter interaction.
Monoamine Releasing Activity
Commercial technical data suggests that 2,3-DMPP functions as a serotonin-norepinephrine releasing agent (SNRA).[2] This action implies an interaction with the serotonin transporter (SERT) and norepinephrine transporter (NET), causing reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft. This activity is distinct from reuptake inhibition, leading to a rapid and robust increase in extracellular monoamine levels.
Furthermore, the compound demonstrates dopamine releasing activity, albeit with significantly lower potency. The reported EC50 value for dopamine release is 1207 nM, which is approximately 66-fold lower in potency compared to its effects on serotonin release.[2] This suggests a preferential modulation of the serotonergic and noradrenergic systems over the dopaminergic system.
GPCR Interaction: Inferred from the Arylpiperazine Class
The arylpiperazine scaffold confers affinity for a range of key CNS receptors, primarily subtypes of serotonin and dopamine receptors. While specific binding constants (Kᵢ) for 2,3-DMPP are not widely published in peer-reviewed literature, SAR studies of related compounds allow for a highly educated inference of its likely targets.[5][6]
-
Serotonin Receptors: Arylpiperazines commonly interact with 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors.[7] The functional outcome can range from agonism to antagonism. Vendor data suggests that derivatives with the 2,3-dimethylphenyl substitution may act as antagonists at 5-HT₂ₐ and 5-HT₂C receptors and potentially as low-efficacy partial agonists at other serotonin receptor subtypes.[2]
-
Dopamine Receptors: Interaction with D₂ and D₃ receptor subtypes is also a hallmark of this chemical class.[2]
To illustrate the typical binding profile of a multi-target arylpiperazine, the following table presents data for aripiprazole, a well-characterized drug containing a related arylpiperazine moiety.
| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity |
| Dopamine D₂ | 0.34 | Partial Agonist |
| Dopamine D₃ | 0.8 | Partial Agonist |
| Serotonin 5-HT₁ₐ | 1.7 | Partial Agonist |
| Serotonin 5-HT₂ₐ | 3.4 | Antagonist/Inverse Agonist |
| Serotonin 5-HT₂C | 15 | Antagonist |
| Serotonin 5-HT₇ | 19 | Antagonist |
| α₁-Adrenergic | 57 | Antagonist |
| Histamine H₁ | 61 | Antagonist |
| Table 1: Illustrative receptor binding and functional activity profile for Aripiprazole, a complex arylpiperazine-containing drug. This data serves as a conceptual example of the multi-target engagement typical for this compound class. |
Downstream Signaling Cascades
The functional activity of 2,3-DMPP at its target GPCRs initiates intracellular signaling cascades that ultimately mediate its physiological effects. The putative antagonist and partial agonist activities suggest modulation of canonical G-protein signaling pathways.
5-HT₂ₐ/₂C Receptor Antagonism
5-HT₂ₐ and 5-HT₂C receptors are coupled to the Gαq family of G-proteins. Agonist binding typically activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of Protein Kinase C (PKC). As a putative antagonist, 2,3-DMPP would block serotonin from binding and activating this pathway, thereby preventing downstream signaling.
5-HT₁ₐ Receptor Partial Agonism
5-HT₁ₐ receptors are coupled to Gαi proteins. Full agonists inhibit the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a low-efficacy partial agonist, 2,3-DMPP would bind to the receptor and produce a submaximal inhibitory effect on adenylyl cyclase compared to the endogenous ligand, serotonin. In the presence of serotonin, it would act as a functional antagonist, competing with the full agonist and raising the cAMP level from its fully inhibited state. This stabilizing effect on signaling is a key mechanism for many CNS therapeutics.
Experimental Methodologies for Mechanistic Elucidation
The mechanistic claims described above are validated through a standardized set of in vitro pharmacological assays. Understanding these protocols is essential for interpreting drug action.
Protocol: Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor target. It is the gold standard for determining the Kᵢ (inhibition constant), a measure of binding potency.
Objective: To determine the binding affinity of this compound for the human 5-HT₂ₐ receptor.
Methodology:
-
Preparation of Membranes: Cell membranes expressing a high concentration of the recombinant human 5-HT₂ₐ receptor are prepared from a stable cell line (e.g., HEK293).
-
Assay Buffer: A buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared to ensure optimal binding conditions.
-
Radioligand Preparation: A known high-affinity 5-HT₂ₐ receptor radioligand (e.g., [³H]ketanserin) is diluted to a final concentration near its Kₔ value. Causality: Using a concentration near the dissociation constant ensures a detectable signal that is sensitive to competitive displacement.
-
Competition Setup:
-
Total Binding: Membranes, buffer, and radioligand are combined.
-
Non-Specific Binding (NSB): Membranes, buffer, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin) are combined. Causality: This step measures the binding of the radioligand to non-receptor components, which must be subtracted to find specific binding.
-
Test Compound: Membranes, buffer, radioligand, and serial dilutions of 2,3-DMPP are combined across a wide concentration range (e.g., 0.1 nM to 10 µM).
-
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. Unbound radioligand passes through, while the filters trap the membranes with bound radioligand.
-
Quantification: The filters are washed, dried, and placed in scintillation vials with scintillation fluid. The radioactivity (in disintegrations per minute, DPM) is counted using a scintillation counter.
-
Data Analysis: Specific binding is calculated (Total Binding - NSB). The data are plotted as percent specific binding versus the log concentration of 2,3-DMPP. A sigmoidal competition curve is fitted to the data to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding). The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
Protocol: cAMP Functional Assay
This assay determines the functional activity of a compound (agonist, antagonist, partial agonist) at a Gαi- or Gαs-coupled receptor.
Objective: To determine the functional activity of 2,3-DMPP at the human 5-HT₁ₐ receptor.
Methodology:
-
Cell Culture: A cell line stably expressing the human 5-HT₁ₐ receptor (e.g., CHO-K1) is cultured to confluence.
-
Cell Stimulation:
-
Cells are pre-treated with a phosphodiesterase (PDE) inhibitor like IBMX. Causality: This prevents the degradation of cAMP, amplifying the signal for easier detection.
-
Cells are then treated with forskolin, a direct activator of adenylyl cyclase, to stimulate a high baseline level of cAMP production.
-
Agonist Mode: Serial dilutions of 2,3-DMPP are added to determine if it inhibits the forskolin-stimulated cAMP production. A full agonist (e.g., 5-CT) is used as a positive control.
-
Antagonist Mode: Cells are treated with a fixed concentration of a known 5-HT₁ₐ agonist (e.g., 5-CT) along with serial dilutions of 2,3-DMPP to see if it can reverse the agonist-induced inhibition.
-
-
Incubation: Cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, typically based on competitive immunoassay technology (e.g., HTRF, ELISA).
-
Data Analysis:
-
In agonist mode, a dose-response curve is plotted (cAMP level vs. log [2,3-DMPP]) to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy) relative to the full agonist control. A low Eₘₐₓ indicates partial agonism.
-
In antagonist mode, the ability of 2,3-DMPP to shift the dose-response curve of the full agonist is used to calculate its antagonist potency (Kₑ).
-
Synthesis and Therapeutic Hypothesis
Based on its putative multi-target mechanism, 2,3-DMPP and its derivatives represent a class of compounds with potential therapeutic applications in complex neuropsychiatric disorders. The combination of monoamine release (enhancing synaptic levels of serotonin and norepinephrine) with direct receptor modulation (e.g., 5-HT₂ₐ/₂C antagonism and 5-HT₁ₐ partial agonism) is a clinically validated strategy for treating major depressive disorder and anxiety disorders.[4] This profile suggests that compounds like 2,3-DMPP could offer a broad spectrum of efficacy by simultaneously addressing multiple nodes within the neural circuits governing mood and cognition. Further optimization of the arylpiperazine scaffold could fine-tune the balance between transporter and receptor activities to achieve a desired clinical profile.
Conclusion
This compound is a prototypical arylpiperazine whose mechanism of action is characterized by a dual engagement of monoaminergic systems. Its function as a serotonin-norepinephrine releasing agent, coupled with its likely profile as a modulator of key serotonin and dopamine GPCRs, provides a compelling basis for its utility in neuroscience research. While a more detailed, public characterization of this specific molecule is needed, the well-understood pharmacology of its chemical class provides a robust framework for predicting its biological effects and guiding the development of novel, multi-targeted CNS therapeutics.
References
- Halberstadt, A. L., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
- Stary, M., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules.
- López-Rodríguez, M. L., et al. (2002). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure-Activity Relationships of Hydantoin-Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. Journal of Medicinal Chemistry.
- Google Patents. (1996). New piperazine derivatives and methods for the preparation thereof and compositions containing the same.
- Google Patents. (2016). Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- Di Martino, C., et al. (2020). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotoninergic Agents. Chemistry & Medicinal Chemistry.
- Google Patents. (2017). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Ciano, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules.
- Google Patents. (2016). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- Google Patents. (2017). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Al-Rawi, H. G., et al. (2015). Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl)-N'-(Aryldiazenyl)- Piperazines. International Journal of ChemTech Research.
- Bhavana, N. S., & Chethana, K. S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano.
- Bari, D. G., et al. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research.
- Google Patents. (2010). Piperazinyl-propyl-pyrazole derivatives as dopamine D4 receptor antagonists and pharmaceutical compositions containing them.
- Chicca, A., et al. (2019). Benzylamides and piperazinoarylamides of ibuprofen as fatty acid amide hydrolase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Google Patents. (2019). Benzisoxazole compound.
- Taylor & Francis Online. (2019, January 27). Benzylamides and piperazinoarylamides of ibuprofen as fatty acid amide hydrolase inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 3. This compound hydrochloride (1203-64-1) for sale [vulcanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
1-(2,3-Dimethylphenyl)piperazine molecular structure
An In-depth Technical Guide to the Molecular Structure of 1-(2,3-Dimethylphenyl)piperazine
Abstract
This compound is a substituted piperazine derivative of significant interest in medicinal chemistry and neuropharmacology. Its unique structural architecture, featuring a piperazine heterocycle appended to a sterically hindered 2,3-dimethylphenyl moiety, confers a distinct pharmacological profile, primarily as a modulator of monoamine neurotransmitter systems. This guide provides a comprehensive examination of its molecular structure, physicochemical properties, and the analytical methodologies essential for its unambiguous characterization. We delve into the principles behind its synthesis and the spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are critical for structural elucidation and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a detailed technical understanding of this important molecular scaffold.
Introduction: The Significance of a Substituted Piperazine
The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its conformational flexibility and the ability to modify its two nitrogen atoms allow for fine-tuning of physicochemical and pharmacological properties. This compound (DMPP) is a notable example, serving both as a valuable research tool and a foundational building block for more complex therapeutic candidates.[3] The attachment of the 2,3-dimethylphenyl (or 2,3-xylyl) group to the piperazine nitrogen creates a molecule with specific steric and electronic properties that influence its interaction with biological targets.[3] Research has highlighted its role as a serotonin-norepinephrine releasing agent and its interaction with dopaminergic pathways, making it relevant for studying neurological conditions.[4] This guide will systematically deconstruct its molecular architecture from synthesis to definitive analytical characterization.
Core Molecular Structure and Physicochemical Profile
The identity of this compound is defined by its constituent parts: a six-membered piperazine ring in a stable chair conformation and a 2,3-dimethylphenyl group attached equatorially to one of the nitrogen atoms.[4] The compound is most commonly handled in its free base form or as a hydrochloride salt to improve stability and solubility.[3]
Data Presentation: Key Chemical and Physical Properties
The fundamental properties of both the free base and its common hydrochloride salt are summarized below for easy reference.
| Property | This compound (Free Base) | This compound HCl (Salt) | Reference(s) |
| CAS Number | 1013-22-5 | 1203-64-1 | [5][6][7],[3][4] |
| Molecular Formula | C₁₂H₁₈N₂ | C₁₂H₁₉ClN₂ | [5][6][7],[3][4] |
| Molecular Weight | 190.28 g/mol | 226.74 g/mol | [5][6][7],[3][4] |
| Physical State | Viscous Liquid / Solid | White to off-white crystalline powder | [3],[3][4] |
| Boiling Point | 110-113 °C @ 1 Torr | >300 °C (Melting Point) | [6],[3] |
| Solubility | Soluble in organic solvents | Soluble in DMSO and methanol; slightly in water | [3][4] |
| Density | ~1.031 g/cm³ | Not specified | [6] |
Synthesis and Purification Workflow
The synthesis of arylpiperazines is a well-established field in organic chemistry. A common and robust approach involves the nucleophilic substitution reaction between an appropriate aryl halide and piperazine. For DMPP, this typically involves the reaction of 2,3-dimethylaniline or a related precursor with bis(2-chloroethyl)amine to form the piperazine ring. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.[1][4]
Caption: High-level workflow for the synthesis of this compound HCl.
Experimental Protocol: Synthesis of the Hydrochloride Salt
This protocol outlines a representative synthesis. The causality for each step is explained to provide a deeper understanding of the process.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethylaniline (1 equiv.) and bis(2-chloroethyl)amine hydrochloride (1.1 equiv.) in a high-boiling solvent such as butanol.
-
Rationale: A high-boiling solvent is chosen to provide the necessary activation energy for the double N-alkylation reaction that forms the heterocyclic ring. Using the hydrochloride salt of the amine can be advantageous for stability.
-
-
Cyclization: Add a base, such as potassium carbonate (2.5 equiv.), to the mixture. Heat the reaction to reflux for 12-24 hours.
-
Rationale: The inorganic base is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards product formation.
-
-
Work-up and Extraction: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with brine.
-
Rationale: This standard work-up procedure removes residual salts and water-soluble impurities.
-
-
Purification: Purify the crude free base using vacuum distillation or column chromatography on silica gel.
-
Rationale: Purification is essential to remove unreacted starting materials and side products, ensuring the structural integrity of the compound for subsequent analysis and use.
-
-
Salt Formation: Dissolve the purified free base in a solvent like diethyl ether. Slowly add a solution of HCl in ethanol or ether (1.1 equiv.) while stirring.
-
Rationale: The free base is protonated by HCl to form the hydrochloride salt, which is typically a crystalline solid and less soluble in nonpolar solvents.
-
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound HCl as a solid.
-
Rationale: The washing step removes any remaining soluble impurities, yielding the final, purified salt.
-
Structural Elucidation: A Multi-Technique Approach
Unambiguous confirmation of the molecular structure of this compound requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Integrated workflow for the structural confirmation of DMPP.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.[8] Both ¹H and ¹³C NMR are employed to create a complete picture of the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the piperazine ring protons, and the methyl group protons. The aromatic protons will appear as multiplets in the ~6.8-7.2 ppm region. The two methyl groups on the phenyl ring will appear as sharp singlets around 2.2-2.4 ppm. The protons on the piperazine ring will appear as two distinct multiplets (for the carbons adjacent to the phenyl ring and the carbons adjacent to the NH group) in the ~2.5-3.5 ppm range.
-
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. One would expect to see signals for the six distinct aromatic carbons, the two methyl carbons, and the two different types of methylene (-CH₂-) carbons in the piperazine ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the DMPP sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Rationale: Deuterated solvents are used because they do not produce interfering signals in the ¹H NMR spectrum.
-
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard pulse programs.
-
Rationale: Standard acquisition parameters are typically sufficient for routine structural confirmation.
-
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to specific protons within the molecular structure. Assign the signals in the ¹³C spectrum based on chemical shifts and comparison with predicted values.
B. Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural clues through analysis of fragmentation patterns.[8][9]
-
Expected Data: For the free base (C₁₂H₁₈N₂), the molecular ion peak [M]⁺ would be observed at an m/z of 190.28. For the hydrochloride salt, analysis is often done on the free base, or a soft ionization technique might show the protonated molecule [M+H]⁺ at m/z 191.29. Common fragmentation pathways involve the cleavage of the piperazine ring.[9][10]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the DMPP sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Rationale: The sample must be in a volatile solvent for injection into the gas chromatograph.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Chromatographic Separation: The sample is vaporized and separated from any impurities on a GC column.
-
Rationale: The GC step ensures that the mass spectrum obtained is of a pure compound.
-
-
Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting ions are separated by their mass-to-charge ratio and detected.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the structure.
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within the molecule.[11]
-
Expected Data: The IR spectrum of DMPP would show characteristic absorption bands:
-
~3300 cm⁻¹: N-H stretching (from the secondary amine in the piperazine ring).
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2800 cm⁻¹: Aliphatic C-H stretching (from the methyl and piperazine methylene groups).
-
~1600, 1490 cm⁻¹: Aromatic C=C ring stretching.
-
~1300-1100 cm⁻¹: C-N stretching.
-
Experimental Protocol: ATR-IR Analysis
-
Sample Preparation: Place a small amount of the solid DMPP HCl sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Rationale: ATR is a modern technique that requires minimal to no sample preparation for solid or liquid samples.
-
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.
-
Background Subtraction: A background spectrum (of the empty ATR crystal) is automatically subtracted from the sample spectrum.
-
Data Analysis: Analyze the positions and intensities of the absorption bands in the spectrum to confirm the presence of the expected functional groups.
Pharmacological Significance of the Structure
The specific arrangement of the 2,3-dimethylphenyl group is not arbitrary; it is key to the molecule's biological activity. The two methyl groups provide steric bulk and influence the electronics of the aromatic ring, which in turn affects how the molecule binds to its targets, such as monoamine transporters. It has been investigated as a low-efficacy partial agonist at certain serotonin receptors.[4] This substitution pattern distinguishes it from other phenylpiperazine derivatives and makes it a valuable lead structure in the development of novel CNS agents.[3][4]
Caption: Conceptual overview of DMPP's interaction with key neurological targets.
Conclusion
The molecular structure of this compound is a precisely defined architecture that underpins its utility in neuropharmacological research and drug development. Its synthesis is achievable through standard organic chemistry methods, and its structure can be unequivocally confirmed through a synergistic application of NMR, MS, and IR spectroscopy. Each analytical technique provides essential, complementary data, creating a self-validating system for characterization. A thorough understanding of this molecule's structure and properties is the foundation for its rational use in scientific investigation and the design of next-generation therapeutic agents.
References
- AA Blocks. 1013-22-5 | MFCD00040730 | this compound.
- SpectraBase. This compound hydrochloride - Optional[ATR-IR] - Spectrum.
- Oakwood Chemical. This compound.
- Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands.
- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer....
- Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.
- ResearchGate. FT-IR spectrum of SBA/Pip and neat piperazine.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride (1203-64-1) for sale [vulcanchem.com]
- 4. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 5. aablocks.com [aablocks.com]
- 6. echemi.com [echemi.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacological Profile of 1-(2,3-Dimethylphenyl)piperazine
Abstract
This technical guide provides a comprehensive analysis of the pharmacological profile of 1-(2,3-Dimethylphenyl)piperazine (DMPH), a substituted phenylpiperazine derivative. While specific quantitative bioactivity data for DMPH is not extensively available in the public domain, this document synthesizes the well-established structure-activity relationships (SAR) of the broader phenylpiperazine class to project a likely pharmacological profile. Phenylpiperazines are a cornerstone scaffold in medicinal chemistry, known to interact with a range of monoaminergic G-protein coupled receptors (GPCRs), primarily serotonin (5-HT) and dopamine (D) receptors. This guide will delve into the theoretical mechanism of action of DMPH, its anticipated receptor interactions, and the downstream signaling pathways it is likely to modulate. Furthermore, this document serves as a practical resource for researchers by providing detailed, field-proven experimental protocols for the in-vitro characterization of novel compounds such as DMPH, enabling the determination of binding affinities and functional activities.
Introduction: The Phenylpiperazine Scaffold in Neuropharmacology
The piperazine ring is a prevalent heterocyclic moiety in a multitude of clinically significant drugs, imparting favorable physicochemical properties and serving as a versatile synthetic handle.[1] When coupled with a phenyl group, the resulting phenylpiperazine scaffold becomes a privileged structure for targeting central nervous system (CNS) receptors.[2] The nature and position of substituents on the phenyl ring, as well as modifications to the second nitrogen of the piperazine ring, profoundly influence the receptor binding affinity, selectivity, and functional activity of these compounds.[3]
This compound (DMPH) is a specific analog within this class, characterized by two methyl groups at the 2 and 3 positions of the phenyl ring.[4] This substitution pattern is anticipated to modulate its interaction with the orthosteric binding pockets of its target receptors compared to other dimethyl-substituted or unsubstituted phenylpiperazines. This guide will explore the predicted pharmacological landscape of DMPH based on these structural features.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H18N2 | [4] |
| Molecular Weight | 190.28 g/mol | [4] |
| CAS Number | 1013-22-5 | [5] |
| Appearance | Not specified, likely a solid or oil | |
| Solubility | Expected to be soluble in organic solvents |
Predicted Pharmacological Profile and Mechanism of Action
Based on the extensive literature on phenylpiperazine derivatives, DMPH is predicted to primarily interact with serotonin and dopamine receptor subtypes. The 2,3-dimethyl substitution is a key determinant of its potential affinity and selectivity profile.
Anticipated Receptor Interactions
-
Serotonin Receptors (5-HTRs): Phenylpiperazines frequently exhibit affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[6] The interaction can range from agonism and partial agonism to antagonism. For instance, compounds with similar structural motifs have been shown to act as 5-HT1A receptor agonists or partial agonists, a property often associated with anxiolytic and antidepressant effects.[6] The substitution on the phenyl ring can also confer affinity for 5-HT2A and 5-HT2C receptors, which are implicated in mood, psychosis, and appetite.[6]
-
Dopamine Receptors (DRDs): Affinity for D2-like dopamine receptors (D2, D3, and D4) is another hallmark of the phenylpiperazine class.[7] Antagonism at D2 receptors is a key mechanism for many antipsychotic drugs, while D3 receptor ligands are being explored for the treatment of substance use disorders and other neuropsychiatric conditions.[8] The specific affinity and selectivity of DMPH for these receptor subtypes would be a critical determinant of its potential therapeutic applications.
Inferred Mechanism of Action
The mechanism of action of DMPH will be dictated by its specific binding affinities and functional activities at its target receptors. As a hypothetical example, if DMPH were to exhibit high affinity and partial agonist activity at the 5-HT1A receptor, its mechanism would involve the following steps:
-
Binding to the 5-HT1A Receptor: DMPH would bind to the orthosteric site of the 5-HT1A receptor, a Gi/o-coupled GPCR.
-
Conformational Change and G-protein Activation: This binding would induce a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein. The GDP bound to the Gαi/o subunit would be exchanged for GTP.
-
Downstream Signaling Cascade: The activated Gαi/o subunit and the Gβγ complex would dissociate and modulate the activity of downstream effectors. A primary pathway for 5-HT1A receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Physiological Response: The reduction in cAMP and other signaling events would ultimately lead to neuronal hyperpolarization and a decrease in neuronal firing, contributing to the potential anxiolytic or antidepressant effects.
Caption: A generalized workflow for a radioligand binding assay.
Step-by-Step Protocol: Competition Binding Assay
-
Preparation of Cell Membranes:
-
Culture cells stably or transiently expressing the human receptor of interest (e.g., 5-HT1A, D2).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer.
-
Non-specific Binding Wells: Add a high concentration of a known, non-radiolabeled ligand for the target receptor.
-
Test Compound Wells: Add serial dilutions of DMPH.
-
To all wells, add a fixed concentration of the appropriate radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Spiperone for D2).
-
Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of DMPH to generate a competition curve.
-
Determine the IC50 value (the concentration of DMPH that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In-Vitro Functional Assays for Activity (EC50/IC50) Determination
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The choice of assay depends on the G-protein coupling of the receptor.
Common Functional Assays for GPCRs
| Receptor G-protein Coupling | Second Messenger | Common Assay |
| Gs | ↑ cAMP | cAMP accumulation assay (e.g., HTRF, AlphaScreen) |
| Gi/o | ↓ cAMP | cAMP inhibition assay (e.g., HTRF, AlphaScreen) |
| Gq/11 | ↑ IP3, ↑ Ca2+ | Calcium mobilization assay (e.g., FLIPR) |
Step-by-Step Protocol: cAMP Accumulation/Inhibition Assay (for Gs or Gi/o-coupled receptors)
-
Cell Preparation:
-
Culture cells expressing the receptor of interest.
-
Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
For an agonist assay, add serial dilutions of DMPH.
-
For an antagonist assay, add serial dilutions of DMPH followed by a fixed concentration of a known agonist.
-
For a Gi/o-coupled receptor, add forskolin to stimulate adenylyl cyclase.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Lyse the cells and detect the intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or AlphaScreen).
-
-
Data Analysis:
-
Plot the response (e.g., fluorescence ratio) against the log concentration of DMPH.
-
For an agonist, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For an antagonist, determine the IC50 value (the concentration that inhibits 50% of the agonist response).
-
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of DMPH can be inferred by examining the SAR of related phenylpiperazine analogs.
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical for receptor affinity and selectivity. The 2,3-dimethyl substitution in DMPH is less common than 2-methoxy or 3-chloro substitutions found in many well-characterized phenylpiperazines. This unique substitution pattern may confer a distinct selectivity profile.
-
Lipophilicity and Steric Hindrance: The two methyl groups increase the lipophilicity of the phenyl ring and introduce steric bulk in the ortho and meta positions. This can influence how the molecule fits into the receptor's binding pocket, potentially enhancing or diminishing affinity for certain receptor subtypes. For example, some studies suggest that steric bulk at the ortho position can decrease affinity for certain receptors.
This compound represents an intriguing but undercharacterized member of the pharmacologically significant phenylpiperazine class. Based on established structure-activity relationships, it is highly probable that DMPH interacts with serotonin and dopamine receptors, with its unique 2,3-dimethyl substitution pattern likely conferring a distinct affinity and selectivity profile. This technical guide provides a robust theoretical framework for its potential mechanism of action and, more importantly, offers detailed, practical protocols for its empirical pharmacological characterization.
Future research should focus on the systematic in-vitro profiling of DMPH using the assays described herein to determine its binding affinities (Ki) and functional activities (EC50/IC50) at a comprehensive panel of CNS receptors. Such data will be invaluable for elucidating its true pharmacological profile and assessing its potential as a lead compound for the development of novel therapeutics for neuropsychiatric disorders.
References
- PubChem. 1-(2,3-Xylyl)piperazine. National Center for Biotechnology Information.
- Boateng, C. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3225.
- PubChem. 1-(2,3-Dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine. National Center for Biotechnology Information.
- ResearchGate. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
- Cacace, F., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 17(10), e2000288.
- Gomes, P., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 15(8), 998.
- Wikipedia. Phenylpiperazine.
- Google Patents. (2000). Piperazine derivatives and process for the preparation thereof. US6028195A.
- Google Patents. (1996). New piperazine derivatives and methods for the preparation thereof and compositions containing the same. WO1996021648A1.
- Google Patents. (2021). 1-[2-(2,4-dimeihylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment. US11458134B2.
- PubChem. 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment. National Center for Biotechnology Information.
- PubChem. (3S)-3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one. National Center for Biotechnology Information.
- Sharma, H., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present).
- Kos, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(23), 8303.
- ChEMBL. ChEMBL Database. European Bioinformatics Institute.
- PubChem. 1-(2,5-Dimethylphenyl)-4-(3-phenylbutyl)piperazine. National Center for Biotechnology Information.
- López-Rodríguez, M. L., et al. (2002). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 45(22), 4806-4815.
- PubChem. 1-(2,6-Dimethylphenyl)piperazine hydrochloride. National Center for Biotechnology Information.
- Cignarella, G., et al. (1996). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Journal of Medicinal Chemistry, 39(16), 3214-3219.
- AA Blocks. This compound.
- Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244.
- Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859.
- PubChem. 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information.
- PubChem. 1-(3-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information.
- PubChem. Piperazine. National Center for Biotechnology Information.
Sources
- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents [mdpi.com]
- 3. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2,3-Xylyl)piperazine | C12H18N2 | CID 70541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aablocks.com [aablocks.com]
- 6. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
1-(2,3-Dimethylphenyl)piperazine serotonin receptor activity
An In-Depth Technical Guide to the Serotonin Receptor Activity of 1-(2,3-Dimethylphenyl)piperazine
Foreword
The phenylpiperazine scaffold is a cornerstone in modern neuropharmacology, serving as the structural foundation for a multitude of centrally acting agents. Its privileged structure allows for precise modulation of various neurotransmitter systems, most notably the serotonergic (5-HT) system. Within this chemical class, this compound (DMDPP) emerges as a compound of significant interest. Its specific substitution pattern confers a distinct pharmacological profile, making it a valuable tool for researchers and a compelling lead for drug development professionals. This guide provides a comprehensive technical overview of DMDPP, focusing on its synthesis, its nuanced interactions with serotonin receptors, the methodologies required for its characterization, and its potential applications in neuroscience.
Compound Profile: this compound
This compound is a derivative of piperazine distinguished by the attachment of a 2,3-dimethylphenyl group to one of the piperazine nitrogen atoms.[1][2][3] This seemingly simple structural feature dictates its interaction with biological targets.
| Property | Value |
| CAS Number | 1013-22-5[1][2][3] |
| Molecular Formula | C₁₂H₁₈N₂[1][2][3] |
| Molecular Weight | 190.29 g/mol [1] |
| Appearance | Typically a white to off-white crystalline powder[4] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide and methanol[4] |
The synthesis of arylpiperazines like DMDPP is a well-established process in medicinal chemistry. A common and effective method involves the nucleophilic substitution reaction between 2,3-dimethylaniline and a piperazine-forming reagent like bis(2-chloroethyl)amine, often in the presence of a base to neutralize the resulting acid.[5][6] Alternative routes, such as palladium-catalyzed Buchwald-Hartwig coupling, offer modern, high-yield approaches to forming the crucial aryl-nitrogen bond.[5]
Core Pharmacology: Interaction with Serotonin (5-HT) Receptors
The primary pharmacological interest in DMDPP lies in its distinct and dualistic activity at key serotonin receptors. This profile sets it apart from many other phenylpiperazine derivatives.
Receptor Binding and Functional Activity
Available data indicate that DMDPP possesses a notable and contrasting activity profile at the 5-HT1A and 5-HT2A receptors.[1]
-
5-HT1A Receptor Antagonism: DMDPP acts as an antagonist at the 5-HT1A receptor.[1] This means it binds to the receptor but does not elicit the typical intracellular response; instead, it blocks the receptor from being activated by the endogenous ligand, serotonin. The antagonism of 5-HT1A autoreceptors, located presynaptically on serotonin neurons, can lead to an increase in serotonin release, an effect often associated with antidepressant activity.[7]
-
5-HT2A Receptor Agonism: In contrast to its action at 5-HT1A receptors, DMDPP functions as an agonist at the 5-HT2A receptor.[1] Agonism involves both binding to and activating the receptor, initiating a downstream signaling cascade. 5-HT2A receptor activation is implicated in a wide range of central nervous system functions, including mood, cognition, and perception.[8]
-
Dopaminergic and Adrenergic Activity: Beyond the serotonergic system, DMDPP hydrochloride has been shown to have dopamine-releasing activity, although with significantly lower potency (EC50 of 1207 nM) compared to its serotonergic effects.[4] A structurally related compound, OPC-4392, which incorporates the DMDPP moiety, was identified as a potent presynaptic dopamine D2 receptor agonist.[9] This cross-reactivity is a critical consideration in its overall pharmacological profile and potential therapeutic use.
Summary of Receptor Interactions
| Receptor Subtype | Reported Activity | Implication |
| 5-HT1A | Antagonist[1] | Blocks serotonin's inhibitory feedback, potentially increasing synaptic serotonin. |
| 5-HT2A | Agonist[1] | Activates postsynaptic neurons, influencing mood and cognition. |
| Dopamine D2 | Potential Agonist/Releasing Agent[4][9] | Modulates dopaminergic pathways, which can influence motor control and reward. |
Experimental Methodologies for Characterization
A rigorous and multi-faceted experimental approach is essential to fully elucidate the pharmacological profile of a compound like DMDPP. The following protocols represent a logical workflow from initial synthesis to in-depth functional characterization.
Chemical Synthesis Workflow
The synthesis of DMDPP serves as the foundational step for all subsequent biological evaluation. A generalized laboratory-scale protocol is as follows:
Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask, add 2,3-dimethylaniline (1.0 eq) and a suitable high-boiling point solvent (e.g., n-butanol, diethylene glycol).
-
Reagent Addition: Add bis(2-chloroethyl)amine hydrochloride (1.0-1.2 eq) to the mixture.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (2.5 eq) or diisopropylethylamine, to scavenge the HCl generated during the reaction.
-
Cyclization: Heat the reaction mixture to reflux (typically 120-150°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. Dilute the filtrate with water and an organic solvent (e.g., ethyl acetate).
-
Extraction & Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can then be purified via column chromatography or recrystallization to yield pure this compound.
-
Salt Formation (Optional): For improved handling and solubility, the free base can be dissolved in a suitable solvent (e.g., ethanol) and treated with hydrochloric acid to precipitate the hydrochloride salt.[4]
In Vitro Pharmacological Assays
In vitro assays are critical for determining a compound's affinity and functional activity at specific molecular targets in a controlled environment.
Protocol: Radioligand Binding Assay (Affinity Determination) The goal of this assay is to determine the equilibrium dissociation constant (Ki) of DMDPP for a panel of serotonin receptors.
-
Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).
-
Assay Buffer: Use a buffer appropriate for the receptor (e.g., Tris-HCl with cofactors like MgCl₂).
-
Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound (DMDPP).
-
Equilibrium: Incubate the plate for a defined period (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Termination & Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of DMDPP. Use non-linear regression to calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Protocol: Functional Assay (Activity Determination) Functional assays measure the cellular response following receptor activation or blockade. The choice of assay depends on the receptor's signaling mechanism.
-
For 5-HT1A (Gi-coupled): cAMP Assay
-
Cell Culture: Plate cells expressing the 5-HT1A receptor in a 96-well plate.
-
Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise intracellular cyclic AMP (cAMP) levels.
-
Compound Addition: To measure agonist activity, add increasing concentrations of DMDPP. To measure antagonist activity, add a fixed concentration of a known 5-HT1A agonist (e.g., 5-CT) in the presence of increasing concentrations of DMDPP.
-
Incubation: Incubate for 30 minutes.
-
Lysis & Detection: Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Analysis: An agonist will cause a dose-dependent decrease in cAMP. An antagonist will reverse the agonist-induced decrease in cAMP.
-
-
For 5-HT2A (Gq-coupled): Calcium Mobilization Assay [10]
-
Cell Culture & Dye Loading: Plate cells expressing the 5-HT2A receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add increasing concentrations of DMDPP directly into the wells of a fluorescence plate reader (e.g., FLIPR).
-
Measurement: Immediately measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to a release of intracellular calcium.
-
Analysis: Plot the peak fluorescence response against the log concentration of DMDPP to determine the EC50 (for agonists) or IC50 (for antagonists, tested against a known agonist).
-
Mechanistic Insights: Signaling Pathways
Understanding the downstream consequences of DMDPP's interaction with its target receptors is key to predicting its physiological effects.
Blockade of the 5-HT1A Receptor Pathway
As a Gi/o-coupled receptor, 5-HT1A activation by serotonin normally inhibits adenylyl cyclase, reducing cAMP production, and modulates ion channels (activating G-protein-coupled inwardly-rectifying potassium channels and inhibiting voltage-gated calcium channels). As an antagonist, DMDPP binds to the receptor and prevents these inhibitory actions, effectively disinhibiting the neuron.
Activation of the 5-HT2A Receptor Pathway
The 5-HT2A receptor is canonically coupled to the Gq signaling pathway. As an agonist, DMDPP activates this cascade, leading to the mobilization of intracellular second messengers.
Potential Therapeutic and Research Applications
The unique pharmacological profile of DMDPP as a 5-HT1A antagonist and 5-HT2A agonist suggests several avenues for research and potential therapeutic development.
-
Antidepressant and Anxiolytic Research: The combination of 5-HT1A antagonism (disinhibiting serotonin release) and 5-HT2A agonism is a feature of some novel antidepressant strategies.[7] DMDPP could serve as a lead compound for developing treatments for mood and anxiety disorders.[1][4] However, its dopaminergic activity would need to be carefully optimized to avoid off-target effects.
-
Tool for Probing Serotonergic Function: DMDPP is an invaluable chemical probe for dissecting the integrated roles of the 5-HT1A and 5-HT2A receptors in complex behaviors. Its use in preclinical models can help elucidate how the balance of activity at these two receptors influences neural circuits related to mood, cognition, and stress.
-
Scaffold for Medicinal Chemistry: The DMDPP core structure can be systematically modified to fine-tune its activity. For example, chemists could explore substitutions on the phenyl ring or piperazine ring to enhance potency at desired targets while reducing activity at others (e.g., dopamine receptors), thereby improving its selectivity and potential as a therapeutic agent.
Conclusion
This compound is more than a simple chemical intermediate; it is a pharmacologically sophisticated molecule with a distinct and compelling dual action on the serotonin system. Its profile as a 5-HT1A antagonist and 5-HT2A agonist, coupled with activity in the dopaminergic system, makes it a rich subject for investigation. For researchers, it offers a tool to explore the complex interplay of serotonin receptor subtypes. For drug developers, it represents a validated scaffold from which novel therapeutics for challenging CNS disorders may be designed. A thorough characterization, following the methodologies outlined in this guide, is the essential next step in unlocking the full potential of this intriguing phenylpiperazine derivative.
References
- In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry.
- Animal models for anxiety and response to serotonergic drugs. PubMed.
- Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs.
- Animal models of the serotonin syndrome: a systematic review. PubMed.
- A validated animal model for the Serotonin Syndrome. Freie Universität Berlin.
- Genetic Animal Models for the Study of Serotonin Function and Behavior. Grantome.
- Genetic Animal Models for the Study of Serotonin Function and Behavior. Grantome.
- 5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays.
- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
- This compound. Biosynth.
- This compound hydrochloride. Smolecule.
- In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PubMed Central.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate.
- Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PubMed Central.
- Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. PubMed.
- In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed.
- Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin Binding to Membranes From Rat Brain in Vitro and on Serotonin Turnover in Rat Brain in Vivo. PubMed.
- Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. University of Bari Aldo Moro.
- Functional activity of 7 and 16 at the serotonergic 5-HT 1A receptor in... ResearchGate.
- Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.
- Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. PubMed.
- Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices. PubMed.
- Serotonin-releasing effects of substituted piperazines in vitro. PubMed.
- This compound. Oakwood Chemical.
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central.
- This compound. Santa Cruz Biotechnology.
- Role of 5-hydroxytryptamine Receptor Subtypes in the 1-[3-(trifluoromethyl)phenyl] Piperazine-Induced Increase in Threshold for Maximal Electroconvulsions in Mice. PubMed.
- Piperazine functional group. ResearchGate.
- This compound CAS 1013-22-5 Market Size, Share, Growth. LinkedIn.
Sources
- 1. This compound | 1013-22-5 | BAA01322 [biosynth.com]
- 2. This compound [oakwoodchemical.com]
- 3. scbt.com [scbt.com]
- 4. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
An In-Depth Technical Guide to the Dopamine Receptor Interaction of 1-(2,3-Dimethylphenyl)piperazine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the arylpiperazine compound, 1-(2,3-dimethylphenyl)piperazine (DMPP), and dopamine receptors. Due to the limited public data on DMPP's direct dopamine receptor binding and functional activity, this guide will extensively utilize data from its well-characterized derivative, 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), to illustrate the pharmacological principles and investigational methodologies. This document will delve into the synthesis of the core DMPP moiety, its known pharmacological profile, detailed protocols for characterizing its dopamine receptor interactions, and an analysis of the structural aspects influencing its activity. The guide is intended to be a valuable resource for researchers in neuropharmacology and medicinal chemistry, providing both theoretical grounding and practical methodologies for investigating compounds of this class.
Introduction: The Significance of Arylpiperazines in Dopamine Receptor Modulation
Arylpiperazine derivatives are a prominent class of compounds in medicinal chemistry, known for their diverse pharmacological activities, particularly on neurotransmitter receptors.[1] The piperazine ring serves as a versatile scaffold, and modifications to the aryl group can significantly alter a compound's affinity and efficacy at various receptors, including dopamine receptors.[2] The dopaminergic system is a critical target for therapeutics aimed at treating a range of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression.[3]
Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[4] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels.[4][5] Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP production.[4] The intricate signaling pathways associated with these receptors, including G-protein independent pathways involving β-arrestin, offer multiple avenues for therapeutic intervention.[6]
This guide focuses on this compound (DMPP), a compound that serves as a crucial building block for more complex molecules with therapeutic potential.[7] While DMPP itself is reported to have reduced dopaminergic activity compared to its effects on serotonergic and noradrenergic systems, its incorporation into more complex molecules like OPC-4392 reveals a nuanced interaction with the dopamine system.[8][9] Understanding the foundational interactions of the DMPP core is essential for the rational design of novel dopaminergic ligands.
Synthesis and Chemical Properties of this compound
The synthesis of this compound hydrochloride is typically achieved through a multi-step process. A common method involves the nucleophilic substitution reaction between piperazine and a 2,3-dimethylphenyl halide.[7][10] The resulting free base is then converted to its hydrochloride salt by treatment with hydrochloric acid to improve its stability and handling properties.[7][10]
General Synthetic Pathway:
-
Coupling Reaction: Piperazine is reacted with a suitable 2,3-dimethylphenyl halide (e.g., 2,3-dimethylchlorobenzene) under conditions that facilitate nucleophilic aromatic substitution or through catalyzed cross-coupling reactions.[11]
-
Purification: The resulting this compound free base is purified from the reaction mixture.
-
Salt Formation: The purified free base is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.[10]
-
Recrystallization: The crude salt is then recrystallized to yield the final, purified product.[7]
The parent free base, this compound, is a viscous liquid at room temperature, while its hydrochloride salt is a white to off-white crystalline powder with a melting point above 300°C.[7] It is soluble in organic solvents like DMSO and methanol, and slightly soluble in water.[7]
Pharmacological Profile: Insights from this compound and its Derivative OPC-4392
Direct and comprehensive public data on the binding affinities and functional activities of this compound at dopamine receptor subtypes is limited. However, the pharmacological profile of OPC-4392, which incorporates the DMPP moiety, provides significant insights into how this structural component can interact with dopamine receptors.
OPC-4392 exhibits a complex pharmacological profile, acting as a presynaptic dopamine autoreceptor agonist and a postsynaptic D2 receptor antagonist.[8][9] This dual activity is a key feature of some atypical antipsychotics.[12]
Presynaptic Agonist Activity:
-
OPC-4392 has been shown to inhibit the synthesis of dopamine, as measured by the accumulation of L-DOPA, in various brain regions.[8] This effect is characteristic of agonist activity at presynaptic D2 autoreceptors, which provide negative feedback on dopamine synthesis and release.
-
The inhibitory effect of OPC-4392 on DOPA formation in rat striatal slices was dose-dependent, with an IC50 value of approximately 10⁻⁶ M.[13] This effect was reversible by the D2 receptor antagonist sulpiride, confirming the involvement of D2 receptors.[13]
Postsynaptic Antagonist Activity:
-
At postsynaptic D2 receptors, OPC-4392 acts as an antagonist. It has been shown to inhibit apomorphine-induced stereotyped and climbing behaviors in mice, which are classic models for postsynaptic D2 receptor activation.[8][9]
-
In radioligand binding studies, OPC-4392 displaces the binding of ³H-spiperone to rat synaptosomal membranes, indicating its ability to bind to D2 receptors.[8] Furthermore, it demonstrates a 500-fold higher affinity for ³H-spiperone-labeled D2 receptors compared to ³H-SCH 23390-labeled D1 receptors.[14]
Functional Activity of OPC-4392:
In functional assays using cells expressing the human D2L receptor, OPC-4392 has been characterized as a partial agonist.[12][15]
-
In a calcium mobilization assay, OPC-4392 displayed an intrinsic activity (Emax) of 58.6% relative to the maximal effect of dopamine.[15]
-
In an ERK2 phosphoprotein expression assay, a more downstream measure of receptor signaling, OPC-4392 showed a higher intrinsic activity of 93.1% compared to dopamine.[15]
The following table summarizes the known functional data for OPC-4392:
| Assay | Receptor | Compound | Intrinsic Activity (Emax vs. Dopamine) | Reference |
| Calcium Mobilization | Human D2L | OPC-4392 | 58.6% | [15] |
| ERK2 Phosphoprotein Expression | Human D2L | OPC-4392 | 93.1% | [15] |
| DOPA Formation Inhibition | Rat Striatal Slices | OPC-4392 | IC50 ≈ 1 µM | [13] |
This complex profile of OPC-4392 highlights the potential for the this compound scaffold to be a component of functionally selective ligands.
Key Experimental Protocols for Characterizing Dopamine Receptor Interactions
To fully elucidate the interaction of a compound like this compound with dopamine receptors, a series of in vitro assays are essential. These include radioligand binding assays to determine affinity and functional assays to assess efficacy and potency.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a test compound for a specific receptor.[16] This is achieved by measuring the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[16]
Protocol for Dopamine D2 Receptor Binding Assay:
1. Membrane Preparation:
- Culture CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
- Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[17]
- Centrifuge the homogenate to pellet the cell membranes.[17]
- Wash the membrane pellet and resuspend it in a suitable assay buffer.[17]
- Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[17]
2. Binding Assay:
- In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [³H]-Spiperone), and various concentrations of the unlabeled test compound (this compound).[17]
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[17]
- To determine non-specific binding, include wells with a high concentration of a known D2 antagonist (e.g., haloperidol).
3. Filtration and Counting:
- Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.[17]
- Wash the filters with ice-cold buffer to remove unbound radioligand.[17]
- Measure the radioactivity retained on the filters using a scintillation counter.[17]
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the test compound concentration to generate a competition curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
A similar protocol can be used for other dopamine receptor subtypes by selecting the appropriate cell line and radioligand (e.g., [³H]-SCH23390 for D1 receptors).[14]
Experimental Workflow for Radioligand Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at a receptor.[18] They measure the cellular response following receptor activation.[18]
This assay measures a compound's ability to inhibit the production of cAMP, a key signaling event for Gαi/o-coupled receptors like the D2 receptor.[18]
Protocol for cAMP Inhibition Assay:
1. Cell Culture and Plating:
- Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293).[18]
- Plate the cells in a 96-well or 384-well plate and grow to 80-90% confluency.[18]
2. Assay Procedure:
- Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to increase intracellular cAMP levels.
- Treat the cells with varying concentrations of the test compound (this compound).
- Include a known D2 agonist (e.g., quinpirole) as a positive control.
- Incubate for a specified period to allow for receptor-mediated inhibition of cAMP production.
3. cAMP Detection:
- Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
4. Data Analysis:
- Plot the cAMP levels against the log of the test compound concentration.
- For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist).
- For antagonists, perform the assay in the presence of a fixed concentration of an agonist and determine the IC50 of the antagonist.
Dopamine D2 Receptor Gαi Signaling Pathway:
Caption: Gαi-mediated signaling cascade of the D2 receptor.
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in G-protein independent signaling and receptor desensitization.[6][19] Assays like BRET (Bioluminescence Resonance Energy Transfer) or split luciferase complementation are commonly used.[6][19]
Protocol for β-Arrestin Recruitment BRET Assay:
1. Cell Culture and Transfection:
- Use a cell line such as HEK293.
- Co-transfect the cells with plasmids encoding the dopamine D2 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin2 fused to a BRET acceptor (e.g., mVenus).[6]
2. Assay Procedure:
- Plate the transfected cells in a 96-well plate.
- Treat the cells with varying concentrations of the test compound.
- Add the luciferase substrate (e.g., coelenterazine h).[6]
3. BRET Signal Detection:
- Measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a microplate reader.
- The BRET ratio is calculated as the ratio of acceptor emission to donor emission. An increase in this ratio indicates β-arrestin recruitment.
4. Data Analysis:
- Plot the BRET ratio against the log of the test compound concentration to generate a dose-response curve.
- Determine the EC50 and Emax values for the test compound.
β-Arrestin Recruitment Pathway:
Caption: Ligand-induced β-arrestin recruitment to the D2 receptor.
Structure-Activity Relationships and Future Directions
Structure-activity relationship (QSAR) studies on arylpiperazine derivatives have provided valuable insights into the structural features that govern their affinity and selectivity for dopamine receptors.[7][10] For the this compound scaffold, the substitution pattern on the phenyl ring is critical.[2] The presence and position of substituents can influence the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor binding pocket.[2]
The development of selective D2 versus D3 receptor ligands is an area of active research, as these receptors have distinct physiological roles and therapeutic implications.[7][10] Molecular docking studies can help to rationalize the observed binding affinities and guide the design of new analogs with improved selectivity.[2]
Future research on this compound should focus on:
-
Quantitative Pharmacological Characterization: Performing comprehensive radioligand binding and functional assays to determine the Ki, EC50/IC50, and Emax values of DMPP at all dopamine receptor subtypes.
-
In Vivo Studies: Investigating the in vivo effects of DMPP on dopaminergic neurotransmission and behavior to correlate in vitro findings with physiological outcomes.
-
Lead Optimization: Using the DMPP scaffold as a starting point for the design and synthesis of novel, selective dopamine receptor modulators with therapeutic potential.
By systematically applying the methodologies outlined in this guide, researchers can gain a deeper understanding of the dopamine receptor interactions of this compound and its derivatives, ultimately contributing to the development of new and improved treatments for dopamine-related disorders.
References
- Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. PubMed.
- Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications.
- 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist. PubMed.
- D1 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. Eurofins Discovery.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D 2 -Like Receptors. MDPI.
- Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. PubMed Central.
- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed.
- Interactions of 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone binding in rat striatum: effects of lesions. PubMed.
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Würzburg.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
- Phase 1 study of a new antipsychotic drug, OPC-4392. PubMed.
- In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. ResearchGate.
- D-2 Receptor-Mediated Inhibition by a Substituted Quinolinone Derivative, 7-[3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), of Dopaminergic Neurons in the Ventral Tegmental Area. PubMed.
- Interactions of the Novel Antipsychotic Aripiprazole (OPC-14597) with Dopamine and Serotonin Receptor Subtypes. Neuropsychopharmacology.
- Aripiprazole's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic. BioKB.
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Würzburg.
- Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PubMed Central.
- Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices. PubMed.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Strategy for Modulation of Central Dopamine Transmission Based on the Partial Agonist Concept in Schizophrenia Therapy. J-Stage.
- Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed.
Sources
- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. innoprot.com [innoprot.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
- 9. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interactions of 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone binding in rat striatum: effects of lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Collection - First StructureâActivity Relationship Study on Dopamine D3 Receptor Agents with N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamide Structure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
1-(2,3-Dimethylphenyl)piperazine hydrochloride salt properties
An In-depth Technical Guide to 1-(2,3-Dimethylphenyl)piperazine Hydrochloride: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction
This compound hydrochloride, also known by synonyms such as 1-(2,3-Xylyl)piperazine monohydrochloride, is a piperazine derivative that serves as a crucial building block in medicinal chemistry and a valuable tool compound in neuropharmacological research.[1] Its structure, featuring a piperazine ring attached to a 2,3-dimethylphenyl group, makes it a versatile scaffold for developing novel therapeutic agents, particularly those targeting the central nervous system.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, pharmacological profile, and applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound hydrochloride is typically a white to off-white crystalline powder.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for experimental and developmental purposes. The parent compound, the free base this compound, is a viscous liquid at room temperature with a molecular weight of 190.28 g/mol .[1][3]
The molecular structure consists of a six-membered piperazine ring, a common motif in many biologically active compounds, linked to an aromatic ring with two methyl substituents at the 2 and 3 positions.[1] One of the nitrogen atoms in the piperazine ring is protonated with a hydrochloride counterion.[1]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 1203-64-1, 80836-96-0 | [1][2][4] |
| Molecular Formula | C₁₂H₁₉ClN₂ | [1][2] |
| Molecular Weight | 226.74 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2][4] |
| Melting Point | >300°C | [1] |
| Boiling Point | 95-97°C at 0.2 mm Hg (for free base) | [1] |
| Solubility | Soluble in DMSO and methanol; slightly soluble in water | [1] |
| IUPAC Name | This compound;hydrochloride | [1][2] |
Synthesis and Manufacturing
The synthesis of this compound hydrochloride is a multi-step process that generally involves the coupling of piperazine with a suitable 2,3-dimethylphenyl precursor, followed by the formation of the hydrochloride salt.[1]
General Synthetic Pathway
The primary synthetic route involves three key stages:
-
Formation of Piperazine : This foundational step can be achieved through various established methods, such as the reaction of ethylene diamine with other precursors.[2]
-
Nucleophilic Substitution : The 2,3-dimethylphenyl group is introduced by reacting piperazine with a 2,3-dimethylphenyl halide (e.g., bromide or chloride) or a sulfonate derivative.[2] This reaction is a standard nucleophilic substitution where the piperazine acts as the nucleophile.
-
Hydrochloride Salt Formation : The resulting free base, this compound, is then treated with hydrochloric acid to yield the final, more stable hydrochloride salt.[1][2]
Detailed Experimental Protocol: Synthesis
The following protocol outlines a representative method for the laboratory-scale synthesis of this compound hydrochloride.
Step 1: Coupling Reaction
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve piperazine in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add an appropriate base, like potassium carbonate, to the mixture.
-
Slowly add the 2,3-dimethylphenyl halide to the reaction mixture.
-
Heat the mixture to a specified temperature (e.g., 80-100°C) and allow it to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
Step 2: Purification of the Free Base
-
After cooling, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude free base.
-
Purify the crude product using column chromatography or distillation to yield pure this compound.
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified free base in a suitable solvent such as isopropanol or ether.
-
Slowly add a solution of hydrochloric acid (e.g., in isopropanol or as a gas) to the mixture while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash it with a cold solvent, and dry it under vacuum to obtain the final product.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and structure of this compound hydrochloride. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.
Table 2: Typical NMR Spectroscopic Data
| Type | Chemical Shifts and Assignments | Source(s) |
| ¹H NMR | Aromatic protons: 6.92-7.12 ppm (signals corresponding to the dimethylphenyl group) Piperazine protons: 3.05-4.03 ppm Methyl groups: 2.29-2.30 ppm | [1] |
| ¹³C NMR | Aromatic carbons: 116.8-153.8 ppm Piperazine carbons: 47.9-51.7 ppm Methyl carbons: 13.9, 20.6 ppm | [1] |
Other Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound.
Detailed Experimental Protocol: HPLC-UV Analysis
The following is a general HPLC-UV method for assessing the purity of piperazine derivatives.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set based on the UV absorbance maximum of the compound.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
-
Injection Volume: 10-20 µL.
-
Analysis: The retention time of the main peak is used for identification, and the peak area percentage is calculated to determine purity.
Pharmacological Profile
This compound hydrochloride is of significant interest due to its activity within the central nervous system, primarily through the modulation of neurotransmitter systems.
Mechanism of Action
Research indicates that this compound and its derivatives interact with serotonin (5-HT) and dopamine receptors.[1][2] It has been investigated as a potential partial agonist at certain serotonin receptors, which could influence mood and anxiety.[2]
Specifically, this compound has been identified as a potent serotonin-norepinephrine releasing agent (SNRA).[2] This action is preferential, with a significantly higher potency for serotonin and norepinephrine release compared to dopamine.[2]
Table 3: Pharmacological Activity Data
| Target | Activity | EC₅₀ Value | Potency Comparison | Source(s) |
| Serotonin Transporter | Releasing Agent | - | High | [2] |
| Norepinephrine Transporter | Releasing Agent | - | High | [2] |
| Dopamine Transporter | Releasing Agent | 1207 nM | ~66-fold lower than serotonin | [2] |
This pharmacological profile, characterized by potent serotonin and norepinephrine release with weaker dopamine activity, distinguishes it from other piperazine derivatives and makes it a subject of interest for developing treatments for conditions like depression and anxiety disorders.[2]
Applications in Research and Drug Development
The unique structure and pharmacological activity of this compound hydrochloride make it a valuable asset in several scientific fields.
-
Medicinal Chemistry: It serves as a key structural scaffold for the synthesis of novel CNS-active compounds.[1] Researchers modify its structure to conduct structure-activity relationship (SAR) studies, aiming to develop derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.[1][2]
-
Neuroscience Research: As a tool compound, it is used to investigate the roles of serotonin and norepinephrine systems in various physiological and pathological processes, including mood regulation and neurological disorders.[2]
-
Analytical Chemistry: It can be used as a reference standard in the development of analytical methods for the identification and quantification of other piperazine derivatives.[2]
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6] In case of dust formation, use respiratory protection.[7][8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[5]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7][9]
-
Skin: Wash off immediately with soap and plenty of water.[7][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7][9]
-
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]
-
Incompatibilities: Keep away from moisture, heat, sparks, and open flames.[1][7] It is recommended to store it in a cool, dark place.[1]
Conclusion
This compound hydrochloride is a compound of significant scientific interest, underpinned by its versatile chemical structure and distinct pharmacological profile. Its role as a potent serotonin-norepinephrine releasing agent provides a foundation for its use in neuroscience research, while its utility as a synthetic intermediate continues to drive innovation in medicinal chemistry. This guide has provided a detailed technical overview to support researchers and developers in harnessing the full potential of this important molecule.
References
- This compound hydrochloride | 1203-64-1. (2023, August 15). Smolecule.
- This compound hydrochloride - 1203-64-1. Vulcanchem.
- vp70079 this compound. VSNCHEM.
- This compound hydrochloride manufacturer 80836-96-0. Guidechem.
- SAFETY DATA SHEET. (2010, November 24). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, March 28). TCI Chemicals.
- SAFETY DATA SHEET. (2011, December 15). Fisher Scientific.
- 1-(2,3-Dichlorphenyl)piperazine hydrochloride-SDS. (2025, March 6). MedChemExpress.
- SAFETY DATA SHEET. (n.d.).
Sources
- 1. This compound hydrochloride (1203-64-1) for sale [vulcanchem.com]
- 2. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. guidechem.com [guidechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Solubility Profile of 1-(2,3-Dimethylphenyl)piperazine
Introduction
1-(2,3-Dimethylphenyl)piperazine (DMDPP) is a substituted arylpiperazine that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of centrally active agents, making the understanding of its physicochemical properties, particularly solubility, a cornerstone for successful formulation and development.[1][2] This guide provides a comprehensive technical overview of the solubility of DMDPP, offering insights into its behavior in various solvent systems, the theoretical underpinnings of its solubility, and robust experimental protocols for its determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics to advance their research and development efforts.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physicochemical properties. For DMDPP, these properties dictate its interaction with different solvents.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₁₂H₁₈N₂ | C₁₂H₁₉ClN₂ | [2] |
| Molecular Weight | 190.29 g/mol | 226.74 g/mol | [2] |
| Physical Form | Viscous Liquid | White to off-white crystalline powder | [2] |
| Predicted pKa | 9.05 ± 0.10 | Not Applicable | [3] |
| Predicted XLogP3 | 2.6 | Not Applicable | [4] |
The piperazine moiety of DMDPP contains two nitrogen atoms, making it a basic compound. The predicted pKa of 9.05 suggests that DMDPP will be protonated and exist as a cation in acidic solutions.[3] This property is pivotal in its solubility, particularly in aqueous media, as the salt form is generally more water-soluble than the free base. The predicted lipophilicity, indicated by an XLogP3 of 2.6, suggests a moderate degree of oil/water partitioning, which influences its solubility in organic solvents.[4]
Theoretical Framework of Solubility
The solubility of this compound is governed by the principle of "like dissolves like," where the polarity of the solute and solvent are key determinants. The DMDPP molecule possesses both a nonpolar aromatic ring with two methyl groups and a polar piperazine ring. This amphiphilic nature results in a nuanced solubility profile.
The formation of a hydrochloride salt significantly enhances the aqueous solubility of DMDPP. The ionic nature of the salt allows for favorable interactions with polar water molecules. In contrast, the free base, being a viscous liquid, is expected to have higher solubility in organic solvents that can engage in dipole-dipole interactions and hydrogen bonding with the piperazine nitrogens.
Solubility Data for this compound
Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative data and information on analogous compounds provide valuable insights.
Qualitative Solubility
| Compound Form | Solvent | Solubility | Source |
| Hydrochloride Salt | Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Methanol | Soluble | [1][2] | |
| Water | Slightly Soluble | [2] |
Quantitative Solubility of a Structural Isomer
While specific data for DMDPP is limited, the solubility of its structural isomer, 1-(3,5-dimethylphenyl)piperazine, has been reported and can serve as a useful proxy.
| Compound | Solvent | Approximate Solubility | Source |
| 1-(3,5-Dimethylphenyl)piperazine | Ethanol | 30 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [5] | |
| Dimethylformamide (DMF) | 30 mg/mL | [5] | |
| 1:2 DMF:PBS (pH 7.2) | 0.33 mg/mL | [5] |
It is crucial for researchers to experimentally determine the solubility of this compound for their specific application and solvent systems, as minor structural differences can lead to significant changes in solubility.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This technique establishes the thermodynamic equilibrium between the dissolved and undissolved solute, providing a definitive solubility value.
Protocol: Shake-Flask Method for DMDPP Solubility Determination
1. Preparation of Saturated Solution:
-
Add an excess amount of this compound (either the free base or hydrochloride salt) to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.
-
For aqueous solutions, use a calibrated buffer to maintain a constant pH.
2. Equilibration:
-
Agitate the mixture at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is recommended for consistent agitation.
3. Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).
4. Quantification:
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of DMDPP in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7] A pre-established calibration curve with known concentrations of DMDPP is required for accurate quantification.
5. Calculation:
-
Calculate the solubility of DMDPP in the original solvent by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Visualizing the Experimental Workflow
Sources
- 1. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 2. This compound hydrochloride (1203-64-1) for sale [vulcanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aablocks.com [aablocks.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
The Genesis of a Scaffold: A Technical History of 1-(2,3-Dimethylphenyl)piperazine
An In-depth Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The arylpiperazine moiety is a quintessential privileged scaffold in modern medicinal chemistry, forming the structural core of numerous therapeutics targeting the central nervous system (CNS) and beyond. This technical guide delves into the specific history and discovery of a key representative of this class: 1-(2,3-dimethylphenyl)piperazine. We trace its origins from foundational synthetic methodologies developed in the mid-20th century to its contemporary role as a crucial building block and pharmacologically active agent. This paper will detail the seminal synthetic route, explain the chemical principles underpinning its creation, and chart its evolution into a valuable tool for drug discovery.
Introduction: The Rise of the Arylpiperazine Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks demonstrate an exceptional ability to bind to multiple biological targets, earning them the designation of "privileged scaffolds."[1] The N-arylpiperazine motif is a paramount example of such a structure.[1][2] Its unique combination of a basic nitrogen atom, which is often protonated at physiological pH, and a tunable aromatic ring allows for systematic modulation of physicochemical and pharmacological properties.[3] This versatility has enabled the development of drugs across a wide spectrum of therapeutic areas, including psychiatry, neurology, and oncology.[1][2] The journey of this compound is a case study in the evolution of this critical chemical class, from academic synthesis to its application as a key intermediate in complex drug molecules.
Discovery: The Pollard Synthesis and the Dawn of 1-Arylpiperazines
The specific first synthesis of this compound is not explicitly documented in a dedicated publication. However, its genesis can be confidently traced to the pioneering work on 1-arylpiperazine synthesis conducted by C. B. Pollard and his group. A 1964 patent by Robert et al. first mentions this compound as a starting material for more complex molecules, citing that such compounds can be prepared by "known methods," specifically referencing the work of Pollard and Wicker.[4]
In 1954, C. B. Pollard and Thomas H. Wicker, Jr. published a landmark paper in the Journal of the American Chemical Society detailing a general method for the synthesis of 1-arylpiperazines.[4][5] This method involves the reaction of an aromatic amine hydrochloride with diethanolamine hydrochloride at elevated temperatures.[4][6] This robust and straightforward procedure provided a practical route to a variety of N-arylpiperazine derivatives that were previously difficult to access.
The causality behind this experimental design lies in a cyclization reaction driven by heat. The process involves the dehydration of the diethanolamine moiety and subsequent nucleophilic attack by the aromatic amine to form the piperazine ring. The use of hydrochlorides is crucial as it stabilizes the reactants and participates in the reaction mechanism. Given this historical context, this compound was almost certainly first prepared using this foundational method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | [7] |
| Molecular Weight | 190.29 g/mol | [7] |
| Physical State | Viscous Liquid (Free Base) | [8] |
| Boiling Point | 95-97 °C at 0.2 mmHg | [8] |
| Density | 0.999 g/cm³ | [8] |
| Refractive Index | 1.537 | [8] |
The Foundational Synthesis Protocol: A Self-Validating System
The trustworthiness of a protocol lies in its reproducibility and the clarity of its chemical logic. The Pollard method is a classic example of a robust, self-validating synthesis. Below is a detailed, step-by-step methodology for the synthesis of this compound, reconstructed based on the general procedure described by Pollard and Wicker.[4][5]
Experimental Protocol: Synthesis via the Pollard Method
-
Reactant Preparation: An equimolar mixture of 2,3-dimethylaniline hydrochloride and diethanolamine hydrochloride is prepared.
-
Causality: Using the hydrochloride salts of both the aniline derivative and diethanolamine is critical. This enhances the stability of the reagents and facilitates the high-temperature reaction conditions required for the cyclization.[6]
-
-
Reaction Setup: The mixed hydrochlorides are placed in a round-bottom flask equipped with a reflux condenser.
-
Thermal Cyclization: The mixture is heated to a temperature of 210-240 °C.[6] The reaction is typically maintained at this temperature for 60-90 minutes. Water is evolved as a byproduct during the cyclization.
-
Causality: The high temperature provides the necessary activation energy for the dehydration of diethanolamine and the subsequent intramolecular and intermolecular reactions that lead to the formation of the piperazine ring.
-
-
Workup and Isolation: After cooling, the reaction mixture is treated with a strong base, such as an aqueous solution of sodium hydroxide, to neutralize the hydrochloride salts and liberate the free base form of the product.
-
Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as diethyl ether or dichloromethane, to isolate the this compound.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure. The resulting crude product, a viscous oil, is then purified by vacuum distillation to yield the final product.[8]
-
Causality: Vacuum distillation is essential for purifying high-boiling liquids like this compound, as it allows the compound to vaporize at a lower temperature, preventing thermal decomposition.
-
Caption: Generalized workflow for the Pollard synthesis of 1-arylpiperazines.
Pharmacological Characterization and Modern Applications
For much of its history, this compound served primarily as a chemical intermediate—a structural building block for creating more complex molecules.[3][8] Its utility lies in the predictable reactivity of the secondary amine on the piperazine ring, allowing for alkylation or acylation to build out more elaborate structures.
In more recent years, the compound itself and its close derivatives have been investigated for their own pharmacological properties. Research has shown that this compound acts as a serotonin-norepinephrine releasing agent.[9] It has been studied as a tool compound for probing serotonin and dopamine receptor interactions.[9] Specifically, it has been identified as a low-efficacy partial agonist at certain serotonin receptors, which is relevant for investigating mood and anxiety disorders.[9]
Its role as a foundational scaffold is evident in the development of novel CNS-active agents and antiprion compounds.[3][5] The specific 2,3-dimethyl substitution pattern on the phenyl ring influences the compound's steric and electronic properties, which in turn dictates its binding affinity and functional activity at various biological targets. This makes it a valuable reference compound in structure-activity relationship (SAR) studies aimed at optimizing ligand-receptor interactions.[3]
Conclusion
The story of this compound is a microcosm of progress in medicinal chemistry. Born from a general, robust synthetic method developed in the 1950s, it has transitioned from an obscure chemical intermediate to a valuable tool in modern neuroscience research and drug discovery. Its history underscores the enduring importance of foundational synthetic chemistry, demonstrating how the creation of simple, well-defined molecular scaffolds can pave the way for decades of pharmacological innovation. For researchers today, it serves as both a practical building block and a source of inspiration for the design of the next generation of CNS-targeted therapeutics.
References
- MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]
- Pollard, C. B., & Wicker, T. H., Jr. (1954). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society, 76(7), 1853–1855. [Link]
- MDPI. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]
- Robert, A. et al. (1964). Substituted phenyl-piperazine. U.S.
- Pollard, C. B. (1963). Process for the preparation of n-phenylpiperazines. U.S.
- Lu, G., et al. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. ACS Medicinal Chemistry Letters, 4(5), 473–477. [Link]
- Oakwood Chemical. (n.d.). This compound.
- MDPI. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]
- Citterio, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 12. [Link]
Sources
- 1. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3106557A - Process for the preparation of nu-phenylpiperazines - Google Patents [patents.google.com]
- 7. This compound [oakwoodchemical.com]
- 8. This compound hydrochloride (1203-64-1) for sale [vulcanchem.com]
- 9. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
An In-depth Technical Guide to the Biological Activity of 1-(2,3-Dimethylphenyl)piperazine
Abstract
1-(2,3-Dimethylphenyl)piperazine (DM-PhP) is a notable arylpiperazine derivative with significant pharmacological interest due to its interactions with key neurotransmitter systems in the central nervous system (CNS). This technical guide provides a comprehensive analysis of the biological activity of DM-PhP, synthesizing data on its chemical properties, pharmacological profile, and mechanism of action. We delve into the causality behind its receptor interactions and provide detailed, field-proven experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of this compound for neurological research and therapeutic development.
Introduction
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting CNS disorders.[1] These compounds are renowned for their ability to modulate various neurotransmitter receptors, including serotonin (5-HT), dopamine (DA), and adrenergic receptors.[2][3] this compound emerges from this class as a compound of interest, with its specific substitution pattern conferring a distinct pharmacological profile. Research indicates that DM-PhP and its hydrochloride salt act as potent modulators of serotonin and norepinephrine transporters, with additional interactions at dopamine receptors.[4] This multi-target engagement suggests potential applications in treating complex neurological conditions such as depression and anxiety disorders.[4][5]
This guide offers an in-depth exploration of DM-PhP, moving beyond a simple data summary to explain the scientific rationale behind its observed activities and the experimental designs used to uncover them.
Physicochemical Properties and Synthesis Overview
The biological activity of a compound is intrinsically linked to its chemical structure and physical properties. The 2,3-dimethyl substitution on the phenyl ring is a critical determinant of DM-PhP's receptor affinity and selectivity.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1013-22-5 | [5] |
| Molecular Formula | C₁₂H₁₈N₂ | [5] |
| Molecular Weight | 190.29 g/mol | [5] |
| Boiling Point | 95 °C | [5] |
| Appearance | White to off-white crystalline powder (as HCl salt) | [4] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol | [4] |
Synthesis Rationale: The synthesis of DM-PhP hydrochloride typically involves a nucleophilic substitution reaction to introduce the 2,3-dimethylphenyl group onto the piperazine ring, followed by salt formation with hydrochloric acid.[4] A common synthetic approach involves the reaction of 1-bromo-2,3-dimethylbenzene with piperazine under conditions that facilitate aromatic nucleophilic substitution. The final product is then converted to its hydrochloride salt to improve stability and solubility for biological assays.[4]
Pharmacological Profile: A Multi-Target Ligand
DM-PhP exhibits a complex pharmacological profile, characterized by its interaction with multiple monoamine transporters and receptors. This multi-target activity is a hallmark of compounds being investigated for broad-spectrum efficacy in mood disorders.[4]
Monoamine Transporter Activity
The primary mechanism contributing to the antidepressant and anxiolytic potential of many phenylpiperazines is the modulation of serotonin and norepinephrine levels in the synaptic cleft. DM-PhP hydrochloride has been identified as a serotonin-norepinephrine releasing agent (SNRA).[4]
Table 2: Monoamine Releasing Activity of this compound HCl
| Target Transporter | Activity (EC₅₀) | Potency vs. Serotonin | Source |
| Serotonin (5-HT) | Data indicates high potency | - | [4] |
| Norepinephrine (NE) | Data indicates high potency | - | [4] |
| Dopamine (DA) | 1207 nM | ~66-fold lower | [4] |
Expert Insight: The potent activity at both serotonin and norepinephrine transporters, coupled with significantly lower potency at the dopamine transporter, suggests a pharmacological profile that could enhance mood and alertness with a potentially lower risk of the abuse potential associated with strong dopamine releasers. The 2,3-dimethyl substitution appears to optimize interactions within the binding pockets of these transporters.[4]
Receptor Binding Profile
Causality Behind Target Selection: Screening compounds like DM-PhP against a panel of 5-HT (1A, 1B, 2A, 2C, 3, 7), dopamine (D2, D3), and adrenergic (α1, α2) receptors is standard practice.[2][6] This is because these receptors are critically involved in mood, cognition, and psychosis. Understanding the full binding profile is essential to predict not only therapeutic efficacy but also potential side effects. For instance, antagonism at 5-HT2C or 5-HT3 receptors can contribute to antidepressant effects, while high affinity for D2 receptors is linked to antipsychotic action.[2]
Mechanism of Action: Modulating Serotonergic Pathways
The biological effects of DM-PhP are a direct consequence of its multi-target engagement. The primary mechanism is the release of serotonin and norepinephrine, which increases the concentration of these neurotransmitters in the synapse, thereby enhancing downstream signaling. Its direct receptor interactions further shape the neurochemical response.
Proposed Signaling Pathway
Assuming DM-PhP acts as a 5-HT1A antagonist and a 5-HT2A agonist, its mechanism would involve blocking the inhibitory autoreceptors (5-HT1A) while stimulating excitatory postsynaptic receptors (5-HT2A).
Caption: Proposed mechanism of 1-(2,3-DM-PhP) at a serotonergic synapse.
Experimental Workflows & Protocols
To ensure scientific integrity, all experimental protocols must be self-validating systems. Below are detailed workflows for characterizing the biological activity of a compound like DM-PhP.
Workflow: In Vitro Monoamine Transporter Release Assay
This workflow is designed to quantify the ability of DM-PhP to induce the release of neurotransmitters from cells expressing the respective transporters.
Caption: Workflow for a monoamine transporter release assay.
Detailed Protocol: [³H]5-HT Release Assay
-
Cell Culture: Maintain human embryonic kidney (HEK293) cells stably transfected with the human serotonin transporter (hSERT) in appropriate culture medium supplemented with a selection antibiotic.
-
Plating: Seed cells into 96-well microplates at a density that ensures a confluent monolayer on the day of the experiment.
-
Radiolabel Loading:
-
Aspirate culture medium and wash cells once with 200 µL of Krebs-Ringer-HEPES (KRH) buffer.
-
Add 100 µL of KRH buffer containing [³H]5-HT (final concentration ~20 nM).
-
Incubate for 60 minutes at 37°C to allow for transporter-mediated uptake.
-
Causality Check: This step ensures that the radiolabel is actively accumulated inside the cells via the transporter of interest.
-
-
Washing: Aspirate the loading buffer and wash the cells three times with 200 µL of KRH buffer to remove extracellular [³H]5-HT. This is critical to minimize background signal.
-
Compound Treatment:
-
Add 100 µL of KRH buffer containing various concentrations of DM-PhP (from 1 nM to 100 µM) or vehicle control. Include a positive control like d-amphetamine.
-
Incubate for 30 minutes at 37°C.
-
-
Sample Collection:
-
Carefully transfer 50 µL of the supernatant from each well to a separate 96-well plate containing scintillation fluid. This represents the released [³H]5-HT.
-
Aspirate the remaining buffer from the cell plate.
-
Add 100 µL of lysis buffer (e.g., 1% SDS) to each well and incubate for 30 minutes. Transfer the lysate to another plate with scintillation fluid. This represents the intracellular [³H]5-HT.
-
-
Data Acquisition & Analysis:
-
Read both plates on a liquid scintillation counter (e.g., MicroBeta TriLux).
-
Calculate the percentage of [³H]5-HT released for each concentration.
-
Self-Validation: The total radioactivity (supernatant + lysate) should be consistent across wells, ensuring no cell loss.
-
Plot the data using non-linear regression (sigmoidal dose-response) to determine the EC₅₀ value.
-
In Vivo Behavioral Assessment: Elevated Plus Maze (EPM)
The EPM is a standard preclinical model for assessing anxiolytic-like activity in rodents. The rationale is that anxiolytic compounds increase the propensity of animals to explore the open, more "anxiety-provoking" arms of the maze.
Detailed Protocol: EPM for Anxiolytic Activity
-
Animals: Use adult male mice or rats, housed under standard conditions with a 12-hour light/dark cycle. Allow at least one week of acclimatization before testing.
-
Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor. The testing room should be dimly lit.
-
Drug Administration: Administer DM-PhP (e.g., 1, 5, 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection 30 minutes before testing. Include a positive control like diazepam.
-
Testing Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Causality Check: The 30-minute pre-treatment time is chosen to align with the expected peak plasma concentration and brain exposure of the compound.
-
-
Data Analysis:
-
Use automated tracking software or a trained observer to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled.
-
-
Self-Validation: The total distance traveled is a crucial measure of general locomotor activity. A true anxiolytic effect should increase open arm exploration without significantly altering overall activity. A compound that is merely sedative would decrease all activity.
-
-
Statistical Analysis: Compare the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.
Discussion & Future Directions
This compound presents a compelling profile as a multi-target modulator of monoaminergic systems. Its primary action as a serotonin-norepinephrine releasing agent, combined with potential direct receptor interactions, positions it as a valuable tool for CNS research.[4] The existing data strongly suggests a potential therapeutic role in mood and anxiety disorders.[4][5]
Future research should focus on:
-
Comprehensive Receptor Profiling: Conducting extensive radioligand binding assays to determine the Ki values of DM-PhP at a wide array of CNS receptors to build a complete affinity profile.
-
Functional Characterization: Performing functional assays (e.g., calcium flux, cAMP accumulation) to definitively classify DM-PhP as an agonist, antagonist, or partial agonist at its key receptor targets.
-
In Vivo Efficacy Models: Expanding behavioral testing to include models of depression (e.g., forced swim test) and cognition to fully explore its therapeutic potential.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its drug-like properties and establish a rational dosing regimen for further studies.
By systematically applying the rigorous experimental workflows outlined in this guide, the scientific community can fully elucidate the biological activity and therapeutic potential of this promising phenylpiperazine derivative.
References
- Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. PubMed. [Link]
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC - PubMed Central. [Link]
- In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.Org. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 5. This compound | 1013-22-5 | BAA01322 [biosynth.com]
- 6. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Vitro Binding Assays for 1-(2,3-Dimethylphenyl)piperazine
Introduction: Unveiling the Neuropharmacological Profile of a Key Piperazine Derivative
1-(2,3-Dimethylphenyl)piperazine (DMPH) is a piperazine derivative that has garnered significant interest within the fields of neuroscience and medicinal chemistry.[1][2] Its structural motif, featuring a 2,3-dimethylphenyl group attached to a piperazine ring, makes it a valuable scaffold for developing novel compounds targeting the central nervous system (CNS).[1][2] Research indicates that DMPH and its analogs interact with a range of neurotransmitter receptors, particularly within the serotonergic and dopaminergic systems.[1][3] These interactions are pivotal in modulating mood, anxiety, and other neurological processes.[1] Understanding the precise binding characteristics of DMPH at these receptors is fundamental to elucidating its mechanism of action and guiding the development of new therapeutic agents.[2]
This technical guide provides a comprehensive overview of the essential in vitro binding assays used to characterize the pharmacological profile of this compound. As a Senior Application Scientist, the aim is to not only present detailed, field-proven protocols but also to explain the underlying principles and rationale behind key experimental choices. This document is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate the receptor binding properties of DMPH and similar compounds.
Core Principles of In Vitro Receptor Binding Assays
The foundation of characterizing a compound like DMPH lies in quantifying its interaction with specific protein targets. In vitro binding assays are indispensable tools for this purpose, primarily through the use of radioligand binding techniques.[4][5] These assays allow for the determination of key parameters such as binding affinity (Ki), receptor density (Bmax), and the dissociation constant (Kd).[4]
The two primary types of radioligand binding assays relevant to DMPH characterization are:
-
Saturation Assays: These are performed by incubating a constant amount of a receptor source (e.g., cell membranes) with increasing concentrations of a radiolabeled ligand. This allows for the determination of the total number of binding sites (Bmax) and the radioligand's affinity for the receptor (Kd).[4]
-
Competition (Inhibition) Assays: These assays measure the ability of an unlabeled "cold" ligand, such as DMPH, to compete with a fixed concentration of a "hot" radioligand for binding to the target receptor. The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) to reflect the affinity of the test compound.[4]
A critical aspect of these assays is the distinction between total binding and non-specific binding. Non-specific binding is the portion of the radioligand that binds to components other than the target receptor. It is determined by adding a high concentration of an unlabeled ligand that saturates the specific receptors, leaving only the non-specific binding to be measured. Specific binding is then calculated by subtracting the non-specific binding from the total binding.
Key Molecular Targets for this compound
Based on existing research, the primary molecular targets for DMPH are G protein-coupled receptors (GPCRs) within the serotonergic (5-HT) and dopaminergic systems.[1][3] Therefore, a comprehensive in vitro binding assessment of DMPH should prioritize the following receptors:
-
Serotonin Receptors:
-
5-HT1A
-
5-HT2A
-
5-HT7
-
-
Dopamine Receptors:
-
D2
-
The selection of these targets is based on studies of structurally related piperazine derivatives and direct investigations into compounds containing the this compound moiety.[3][6][7]
Experimental Workflow for In Vitro Binding Assays
The following diagram outlines the general workflow for conducting in vitro radioligand binding assays to characterize DMPH.
Caption: General workflow for in vitro radioligand binding assays.
Detailed Methodologies
Part 1: Receptor Source Preparation
The quality of the receptor source is paramount for obtaining reliable and reproducible data. For GPCRs like serotonin and dopamine receptors, membranes from cells overexpressing the specific receptor subtype or from specific brain regions rich in the receptor are commonly used.[8][9]
Protocol: Cell Membrane Preparation
-
Cell Culture: Culture cells (e.g., HEK293, CHO) stably expressing the target human receptor subtype to near confluency.[10]
-
Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[8]
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[8]
-
Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.[8]
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.
-
Final Preparation and Storage: Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.[8]
Self-Validating Checkpoint: The protein concentration of the membrane preparation must be accurately determined to ensure consistent receptor amounts across all assay wells.
Part 2: Radioligand Competition Binding Assay
This protocol details the steps for a competition binding assay to determine the affinity (Ki) of DMPH for a target receptor.
Materials:
-
Prepared cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D₂).
-
This compound (DMPH) stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[8]
-
Non-specific binding determinator (a high concentration of a known unlabeled ligand for the target receptor).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding).[8]
-
Scintillation cocktail.
Protocol:
-
Plate Setup: Prepare a 96-well plate. Designate wells for total binding, non-specific binding, and a range of DMPH concentrations.
-
Reagent Addition:
-
To all wells, add a specific volume of the prepared cell membranes (typically 3-20 µg of protein for cell membranes).[8]
-
To the DMPH wells, add serial dilutions of the DMPH stock solution.
-
To the non-specific binding wells, add a saturating concentration of the unlabeled reference ligand.
-
To the total binding wells, add an equivalent volume of assay buffer.
-
-
Radioligand Addition: Add the radioligand to all wells at a concentration close to its Kd value.[10]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60 minutes), with gentle agitation.[8]
-
Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[8][11]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Drying and Counting: Dry the filters and place them in scintillation vials.[8] Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
Causality Behind Experimental Choices: The choice of radioligand is critical; it should have high affinity and specificity for the target receptor. The incubation time and temperature are optimized to ensure the binding reaction reaches equilibrium without significant degradation of the receptor or ligands. Rapid filtration is essential to prevent dissociation of the ligand-receptor complex during the separation step.[9]
Data Analysis and Interpretation
The raw data from the scintillation counter (counts per minute, CPM) are used to determine the IC50 value of DMPH.
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the DMPH concentration. The resulting sigmoidal curve is then analyzed using non-linear regression to determine the IC50 value.
-
Calculate Ki: The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
The following diagram illustrates the relationship between the experimental data and the final affinity constant.
Caption: Data analysis workflow for competition binding assays.
Summarized Binding Affinity Data for DMPH-Related Compounds
The following table presents hypothetical, yet representative, binding affinity (Ki) data for DMPH at key neurotransmitter receptors, based on the known pharmacology of similar piperazine derivatives.[3][6]
| Receptor Target | Radioligand | Hypothetical Ki (nM) for DMPH |
| Serotonin 5-HT1A | [³H]8-OH-DPAT | 25 |
| Serotonin 5-HT2A | [³H]Ketanserin | 150 |
| Serotonin 5-HT7 | [³H]5-CT | 80 |
| Dopamine D2 | [³H]Spiperone | 50 |
Note: These values are for illustrative purposes and actual experimental results may vary.
Beyond Binding: Assessing Functional Activity
While binding assays are crucial for determining affinity, they do not provide information about the functional effect of the compound (i.e., whether it acts as an agonist, antagonist, or inverse agonist).[1] Therefore, it is essential to follow up binding studies with functional assays.
[³⁵S]GTPγS Binding Assay: A Key Functional Assay
For GPCRs, agonist binding promotes the exchange of GDP for GTP on the Gα subunit, initiating downstream signaling.[9][12] The [³⁵S]GTPγS binding assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. An increase in [³⁵S]GTPγS binding in the presence of DMPH would indicate agonistic activity.[9]
Signaling Pathway for GPCR Activation
Caption: Agonist-induced GPCR signaling pathway.
Conclusion
The in vitro characterization of this compound requires a systematic and rigorous approach. Radioligand binding assays are the cornerstone of this process, providing quantitative data on the compound's affinity for its molecular targets. By combining these binding studies with functional assays, researchers can build a comprehensive pharmacological profile of DMPH, paving the way for a deeper understanding of its neurobiological effects and its potential as a lead compound in drug discovery. The protocols and principles outlined in this guide provide a robust framework for achieving accurate and reproducible results in the investigation of DMPH and related molecules.
References
- Benchchem. Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. Benchchem.
- Smolecule. This compound hydrochloride | 1203-64-1. Smolecule. Published August 15, 2023.
- Cortés R, Vilaró MT, Mengod G. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology. 2016;75:8.3.1-8.3.20.
- Vulcanchem. This compound hydrochloride - 1203-64-1. Vulcanchem.
- N/A. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. N/A.
- N/A. Filter-binding assay. N/A.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Nehru R, Kumar D, Chodisetti SB, et al. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. In: M. Cheloha R, ed. G Protein-Coupled Receptors. Methods in Molecular Biology. vol 2595. Humana, New York, NY; 2023.
- Zhang LL, Wang YJ, Wang L, et al. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Naunyn-Schmiedeberg's archives of pharmacology. 2015;388(1):15-26.
- Wikipedia. Filter binding assay. Wikipedia. Published October 10, 2023.
- Revvity. A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity.
- Maynard JA, Heckwolf M, Kennedy EJ. Evaluating functional ligand-GPCR interactions in cell-based assays. In: Methods in Enzymology. Vol 669. Elsevier; 2022:189-206.
- N/A. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. N/A. Published February 7, 2018.
- Gao Y, Zhang Y, Sheng J, et al. Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. European Journal of Medicinal Chemistry. 2023;258:115590.
- Bang-Andersen B, Ruhland T, Jørgensen M, et al. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of medicinal chemistry. 2011;54(9):3206-3221.
- Castillo-Garit JA, Marrero-Ponce Y, Torrens F, García-Domenech R. Electronic structure and D2, 5-HT1A, 5-HT2A and H3 receptor affinities of some multi-target heterocycle piperazine derivatives. A DFT and FQSAR study. ResearchGate. Published January 1, 2008.
- Oakwood Chemical. This compound. Oakwood Chemical.
- Al-Hiari YM, Ujayn R, Qaisi AM, El-Abadelah MM. Interactions of 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone binding in rat striatum: effects of lesions. Pharmaceutical research. 1990;7(3):280-282.
- N/A. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. N/A.
- Al-Taher A, Baso J, Gordon C, et al. Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Medicinal Chemistry. 2021;12(5):765-777.
- Papapostolou I, Sereti E, Chatira S, et al. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences. 2023;24(13):10984.
- Cushion MT, Walzer PD, Ashbaugh A, et al. In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. Antimicrobial agents and chemotherapy. 2006;50(7):2345-2352.
- Cushion MT, Walzer PD, Ashbaugh A, et al. In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice. Antimicrobial agents and chemotherapy. 2006;50(7):2345-2352.
Sources
- 1. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 2. This compound hydrochloride (1203-64-1) for sale [vulcanchem.com]
- 3. Interactions of 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone binding in rat striatum: effects of lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 11. Filter binding assay - Wikipedia [en.wikipedia.org]
- 12. resources.revvity.com [resources.revvity.com]
A Technical Guide to 1-(2,3-Dimethylphenyl)piperazine: A Versatile Modulator of Monoaminergic Systems
Abstract: 1-(2,3-Dimethylphenyl)piperazine (2,3-DMPP) is a derivative of piperazine that has garnered significant interest within the scientific community as a research chemical.[1] Its unique structural configuration, featuring a dimethylphenyl group attached to the piperazine ring, underpins its complex pharmacological profile.[1][2] This compound serves as a valuable tool for investigating the intricacies of monoaminergic neurotransmission, particularly involving serotonin, norepinephrine, and dopamine systems.[1] Furthermore, its scaffold is a foundational building block in medicinal chemistry for the development of novel therapeutics targeting the central nervous system (CNS).[2][3] This guide provides an in-depth examination of 2,3-DMPP, covering its chemical properties, synthesis, pharmacological actions, key experimental protocols, and safety considerations to support its effective use in a research setting.
Chemical and Physical Properties
This compound is most commonly supplied as a free base or as a hydrochloride salt to improve stability and solubility in aqueous media for biological assays.[1][2] The key identifiers and physicochemical properties are summarized below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| IUPAC Name | This compound | This compound hydrochloride | [2][4] |
| Synonyms | 1-(2,3-Xylyl)piperazine, N-(2,3-Dimethylphenyl)piperazine | 1-(2,3-Xylyl)piperazine monohydrochloride | [2][4] |
| CAS Number | 1013-22-5 | 1203-64-1, 80836-96-0 | [2][5] |
| Molecular Formula | C₁₂H₁₈N₂ | C₁₂H₁₉ClN₂ | [2][5] |
| Molecular Weight | 190.28 g/mol | 226.75 g/mol | [2][5] |
| Physical State | Viscous Liquid | White to off-white crystalline powder | [2] |
| Boiling Point | 95-97°C at 0.2 mmHg | >300°C (Melting Point) | [2][4] |
| Solubility | - | Soluble in DMSO and methanol; slightly soluble in water | [1][2] |
| Storage | Room temperature, protected from light and moisture | Room temperature, cool and dark place, away from moisture | [2][6] |
Synthesis and Chemical Structure
The synthesis of this compound hydrochloride typically involves a nucleophilic substitution reaction where the 2,3-dimethylphenyl group is introduced to the piperazine scaffold, followed by salt formation with hydrochloric acid.[1] The piperazine ring adopts a stable chair conformation.[1] The molecular structure is critical to its biological activity, with the dimethylphenyl substituent playing a key role in receptor binding and interaction.[1][7]
General Synthetic Pathway: A common synthetic route involves the reaction of 2,3-dimethylaniline with bis(2-chloroethyl)amine to form the piperazine ring directly. Alternatively, a pre-formed piperazine can be arylated using a suitable 2,3-dimethylphenyl electrophile, often in the presence of a base and sometimes a transition metal catalyst in a Buchwald-Hartwig amination reaction.[8] The final step to produce the commonly used research salt is the treatment of the free base with hydrochloric acid.[1]
Pharmacology and Mechanism of Action
This compound exhibits a complex, multi-target pharmacology, primarily acting as a modulator of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA) systems.[1] This profile makes it a potent tool for dissecting the roles of these neurotransmitters in various physiological and pathological processes.
Primary Mechanisms:
-
Serotonin-Norepinephrine Releasing Agent (SNRA): The compound demonstrates potent activity as a releasing agent for both serotonin and norepinephrine.[1] This action increases the extracellular concentrations of these neurotransmitters, thereby enhancing serotonergic and noradrenergic signaling.
-
Serotonin Receptor Agonism: Research indicates that 2,3-DMPP acts as a low-efficacy partial agonist at certain serotonin receptor subtypes.[1] This suggests it can activate these receptors, but to a lesser degree than the endogenous ligand, serotonin. This property is crucial for modulating mood and anxiety-related pathways.
-
Dopaminergic Modulation: The compound also induces dopamine release, although with significantly lower potency (EC50 of 1207 nM) compared to its effects on serotonin and norepinephrine.[1] This indicates a degree of selectivity, with a primary impact on the 5-HT and NE systems and a secondary, weaker influence on DA pathways.
The positioning of the methyl groups at the 2 and 3 positions on the phenyl ring is thought to optimize the interaction with the binding pockets of these monoamine transporters and receptors.[1]
Experimental Protocols and Methodologies
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Accurate quantification is essential for in vitro and in vivo studies. GC-MS provides a robust and sensitive method for the analysis of 2,3-DMPP in research samples.[9]
Objective: To determine the concentration of this compound in a solvent-based stock solution.
Methodology:
-
Standard Preparation: Prepare a stock solution of 1 mg/mL this compound in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.
-
Sample Preparation: Dilute the unknown research sample with methanol to fall within the concentration range of the calibration curve.
-
GC-MS Instrumentation and Conditions:
-
System: A standard GC-MS system (e.g., Agilent, PerkinElmer).[9]
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of 2,3-DMPP.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the target ion versus concentration for the prepared standards.
-
Calculate the concentration of the unknown sample by interpolating its peak area from the linear regression of the calibration curve.
-
In Vitro Receptor Binding Assay
To validate the interaction of 2,3-DMPP with specific targets like serotonin receptors, a competitive radioligand binding assay is a standard and effective method.[10]
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT₁ₐ receptor.
Causality: This assay measures how effectively 2,3-DMPP competes with a known high-affinity radioligand for binding to the receptor. A lower concentration of 2,3-DMPP required to displace the radioligand indicates a higher binding affinity.
Methodology:
-
Materials:
-
Membrane preparation from cells expressing the human 5-HT₁ₐ receptor.
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁ₐ agonist).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: Serotonin (10 µM) or another high-affinity unlabeled ligand.
-
Test compound: this compound dissolved in DMSO, then serially diluted in assay buffer.
-
96-well plates, glass fiber filters, and a scintillation counter.
-
-
Assay Procedure:
-
In each well of a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control (for non-specific binding), or 50 µL of the 2,3-DMPP dilution.
-
Add 50 µL of the radioligand ([³H]8-OH-DPAT) at a concentration close to its Kd value.
-
Initiate the binding reaction by adding 100 µL of the receptor membrane preparation. The protein concentration must be optimized to ensure the signal is within the linear range of the counter.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing immediately with ice-cold assay buffer to separate bound from free radioligand. This rapid washing minimizes the dissociation of the radioligand from the receptor.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of 2,3-DMPP.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of 2,3-DMPP that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Metabolism and Pharmacokinetics
The metabolic fate of arylpiperazine derivatives is primarily governed by cytochrome P450 (CYP) enzymes in the liver.[11] While specific data for 2,3-DMPP is limited, the metabolic pathways can be predicted based on structurally related compounds.[11][12]
Probable Metabolic Pathways:
-
Phase I Metabolism:
-
Phase II Metabolism:
-
The hydroxylated metabolites can then undergo conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are readily excreted.[14]
-
The significant inter-individual variability in the expression of CYP3A4 and CYP2D6 enzymes suggests that the pharmacokinetic profile of 2,3-DMPP could vary widely among subjects.[11]
Toxicology and Safe Handling
While specific toxicological data for this compound is not extensively documented, precautions appropriate for piperazine derivatives should be strictly followed.[1] The compound may cause skin, eye, and respiratory irritation.[4][15]
Safety Precautions:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4][6] Eyewash stations and safety showers should be readily accessible.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[6][17]
-
Handling: Avoid contact with skin and eyes.[4] Prevent the formation of dust.[15] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to ensure stability.[2] Keep away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a multifaceted research chemical with significant utility in neuropharmacology and medicinal chemistry. Its role as a multi-target modulator of the serotonin, norepinephrine, and dopamine systems makes it an invaluable probe for exploring the complexities of monoaminergic signaling. The methodologies outlined in this guide for its analysis, quantification, and in vitro characterization provide a framework for rigorous scientific investigation. Adherence to proper safety and handling protocols is paramount to ensure the responsible and effective use of this compound in advancing our understanding of CNS function and developing next-generation therapeutics.
References
- AA Blocks. This compound. [Link]
- Oakwood Chemical. This compound. [Link]
- Pragma Market Research. This compound CAS 1013-22-5 Market Size, Share, Growth. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). This compound Hydrochloride: A Key Intermediate for Pharmaceutical and Chemical Research. [Link]
- ResearchGate. (2025, August 7). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF. [Link]
- Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(2), 115–128. [Link]
- Xu, Y., et al. (2005). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. Drug metabolism and disposition, 33(2), 203–208. [Link]
- Journal of Chemical and Pharmaceutical Research.
- Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Drug and alcohol dependence, 104(1-2), 172–176. [Link]
- Analytical Methods. Analytical Methods. [Link]
- YouTube. (2024, September 30). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. [Link]
- Patsnap Synapse. (2024, July 17).
- Google Patents. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- Wikipedia. Piperazine. [Link]
- ResearchGate. (2025, August 9).
- ResearchGate. Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Request PDF. [Link]
- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of medicinal chemistry, 54(9), 3206–3221. [Link]
- Journal of Chemical and Pharmaceutical Research.
- ResearchGate.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- UNODC.
- Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
- Journal of Emerging Technologies and Innovative Research. (2024, December 31).
- European Patent Office. (2017, February 6). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. [Link]
- ResearchGate. Heterocycle piperazine derivatives and receptor binding affinities. [Link]
Sources
- 1. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 2. This compound hydrochloride (1203-64-1) for sale [vulcanchem.com]
- 3. This compound CAS 1013-22-5 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 4. echemi.com [echemi.com]
- 5. aablocks.com [aablocks.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-(2,3-Dimethylphenyl)piperazine: Exploring its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,3-Dimethylphenyl)piperazine (DMPH) is a synthetic compound belonging to the arylpiperazine class, a chemical scaffold prevalent in numerous centrally acting drugs. This technical guide provides a comprehensive overview of DMPH, consolidating current knowledge on its synthesis, pharmacological profile, and potential therapeutic applications. While research on DMPH is ongoing, this document serves as a valuable resource for scientists and drug development professionals interested in its potential as a modulator of monoaminergic systems. The guide delves into its mechanism of action, highlighting its interaction with serotonin and dopamine receptors, and its role as a monoamine releasing agent. Furthermore, it outlines potential therapeutic avenues in neuropsychiatric disorders such as anxiety and depression, supported by data on related compounds and the known pharmacology of arylpiperazines.
Introduction
The arylpiperazine moiety is a cornerstone in medicinal chemistry, renowned for its versatility in targeting a wide array of G-protein coupled receptors (GPCRs) and transporters in the central nervous system (CNS). This structural motif is a key component of numerous approved drugs for psychiatric and neurological disorders. This compound (DMPH) emerges as a compelling molecule within this class, distinguished by the specific substitution pattern on its phenyl ring. This guide aims to provide a detailed technical exploration of DMPH, from its chemical synthesis to its intricate pharmacological properties and prospective therapeutic applications.
Chemical Synthesis
The synthesis of this compound can be achieved through several established methods for N-arylpiperazine formation. A prevalent and efficient method is the Palladium-catalyzed Buchwald-Hartwig amination reaction.[1]
Experimental Protocol: Buchwald-Hartwig Amination for DMPH Synthesis
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
1-Bromo-2,3-dimethylbenzene
-
Piperazine (anhydrous)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-2,3-dimethylbenzene (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and RuPhos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction: Stir the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as a free base.
-
Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.[1]
Diagram: Synthesis of this compound
Caption: Synthetic scheme for this compound.
Pharmacological Profile
The pharmacological activity of DMPH is primarily centered on its interaction with the serotonergic and dopaminergic systems. It exhibits a multi-target profile, acting as both a receptor ligand and a monoamine releasing agent.
Receptor Binding and Functional Activity
While a comprehensive binding profile with specific Kᵢ values for this compound across a wide range of receptors is not extensively documented in publicly available literature, studies on DMPH and structurally related arylpiperazines suggest a notable affinity for serotonin and dopamine receptors.
-
Serotonin Receptors: DMPH has been investigated for its potential as a low-efficacy partial agonist at certain serotonin receptor subtypes.[2] This suggests that it can bind to these receptors and elicit a response that is lower than that of a full agonist. The specific serotonin receptor subtypes involved are a subject of ongoing research. For instance, many arylpiperazines are known to have high affinity for 5-HT₁A and 5-HT₂A receptors.[3]
-
Dopamine Receptors: DMPH is also known to influence dopaminergic pathways.[2] Studies on a closely related compound, 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)-2(1H)-quinolinone (OPC-4392), which contains the DMPH moiety, have demonstrated its activity as a presynaptic dopamine D2 receptor agonist.[4] This suggests that the this compound scaffold contributes to dopamine receptor interactions.
Monoamine Release
A key aspect of DMPH's pharmacological profile is its function as a monoamine releasing agent.[5] This mechanism involves the reversal of monoamine transporters, leading to the non-vesicular release of neurotransmitters from the presynaptic terminal into the synapse.
Table 1: Monoamine Release Data for Arylpiperazine Analogs
| Neurotransmitter | EC₅₀ (nM) | Reference Compound(s) |
| Dopamine | 1207 | This compound |
Diagram: Proposed Mechanism of Action of DMPH
Caption: DMPH's dual action on monoamine release and receptors.
Potential Therapeutic Uses
The unique pharmacological profile of DMPH suggests its potential utility in treating various neuropsychiatric disorders characterized by monoaminergic dysregulation.
Anxiety Disorders
The anxiolytic potential of arylpiperazine derivatives is well-established, with many compounds targeting 5-HT₁A receptors.[6][7] The partial agonist activity of DMPH at serotonin receptors could contribute to anxiolytic effects by modulating serotonergic neurotransmission. Preclinical studies in rodent models of anxiety, such as the elevated plus-maze and light-dark box tests, would be crucial to validate this potential.[8]
Depressive Disorders
The ability of DMPH to act as a serotonin-norepinephrine releasing agent aligns with the mechanism of some established antidepressant medications. By increasing the synaptic concentrations of these key neurotransmitters, DMPH could potentially alleviate depressive symptoms. Furthermore, its interaction with dopamine systems may offer additional benefits, as dopaminergic dysfunction is also implicated in depression. The antidepressant-like effects of DMPH could be evaluated in preclinical models such as the forced swim test and the chronic unpredictable mild stress model in rodents.[9][10]
Pharmacokinetics and Metabolism (ADME)
Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not extensively available in the public domain. However, based on the general properties of arylpiperazine compounds, some predictions can be made.
-
Absorption and Distribution: Arylpiperazines are typically well-absorbed orally and can cross the blood-brain barrier to exert their effects on the CNS.[11]
-
Metabolism: The metabolism of arylpiperazines often involves N-dealkylation and hydroxylation, primarily mediated by cytochrome P450 enzymes such as CYP2D6 and CYP3A4.[11] The resulting metabolites may or may not be pharmacologically active.
Safety and Toxicology
Specific toxicological data for this compound are limited. For the parent compound, piperazine, the acute oral LD₅₀ in rats is reported to be in the range of 1-5 g/kg, indicating low acute toxicity.[12] However, piperazine and its derivatives can cause skin and eye irritation.[13] A comprehensive safety evaluation of DMPH, including acute and repeated-dose toxicity studies, genotoxicity, and safety pharmacology, would be essential for any further drug development efforts.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics for neuropsychiatric disorders. Its multi-target mechanism of action, involving both receptor modulation and monoamine release, offers the potential for a unique and beneficial clinical profile. While further research is required to fully elucidate its pharmacological properties, preclinical efficacy, and safety profile, the existing data warrant continued investigation of DMPH and its derivatives as potential treatments for anxiety, depression, and other CNS-related conditions. This technical guide provides a foundational understanding for researchers and drug developers to build upon in their exploration of this intriguing compound.
References
- McCreary, A. C., et al. (2007). SLV313 (1-(2,3-Dihydro-Benzo[1][14]Dioxin-5-yl)-4[5-(4-Fluoro-Phenyl)-Pyridin-3-ylmethyl]-Piperazine Monohydrochloride): A Novel Dopamine D2 Receptor Antagonist and 5-HT1A Receptor Agonist with Potential Antipsychotic Efficacy. Neuropsychopharmacology, 32(1), 78–94.
- Wesołowska, A., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(3), 277-287.
- Babu, R., et al. (2018). Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. European Journal of Medicinal Chemistry, 157, 114-127.
- de Cássia dos Santos, V., et al. (2021). Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. Behavioural Brain Research, 401, 113066.
- Talalaenko, A. N., & Kharin, N. A. (1993). [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists]. Eksperimental'naia i klinicheskaia farmakologiia, 56(2), 11–13.
- de Oliveira, R., et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design, 90(2), 234-242.
- Getova, D., & Georgiev, V. (1991). Behavioural and radioligand analysis of the effect of two new piperazine derivatives with anxiolytic properties. Acta physiologica et pharmacologica Bulgarica, 17(4), 43–48.
- Rani, P., et al. (2021). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Iskra-Jopa, J., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. The Journal of Pharmacy and Pharmacology, 57(2), 205–211.
- Fuller, R. W., et al. (1978). Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo. European Journal of Pharmacology, 52(1), 11–16.
- Sairam, T. R., et al. (2009). 1-(m-Chlorophenyl)piperazine induces depressogenic-like behaviour in rodents by stimulating the neuronal 5-HT(2A) receptors: proposal of a modified rodent antidepressant assay. European Journal of Pharmacology, 608(1-3), 32–41.
- Rafas, A., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106.
- Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6667.
- Huff, J. R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945–948.
- European Medicines Agency. (2003). Piperazine Summary Report (3).
- Hu, Y., et al. (2009). [Antidepressant effects of piperine and its neuroprotective mechanism in rats].
- Google Patents. (n.d.). Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- Maccioni, E., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotoninergic Agents. Chemistry & Biodiversity, 17(6), e2000088.
- de Oliveira, R., et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design, 90(2), 234-242.
- Kiuchi, K., et al. (1988). Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)-2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices. Life Sciences, 42(3), 343–349.
- Srinivasa Rao, D. V. N., et al. (2006).
- Aguiar, P. M., et al. (2020). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 63(15), 8234–8253.
- Jetir. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression.
- Costa, E. A., et al. (2021). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192): Involvement of Serotonergic and GABAergic Systems. CNS & Neurological Disorders - Drug Targets, 20(8), 766-776.
- Kim, D. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 23.
- Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(2), 115–128.
- Al-Otaibi, J. S., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PloS one, 18(9), e0290947.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Chubanov, V., et al. (2020). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 10(1), 17099.
- Wikipedia. (n.d.). Monoamine releasing agent.
- Kumar, C., et al. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Biomedicine & Pharmacotherapy, 174, 116484.
- Zhang, Y., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(4), 587.
Sources
- 1. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Antidepressant effects of piperine and its neuroprotective mechanism in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
1-(2,3-Dimethylphenyl)piperazine neuropharmacological effects
An In-Depth Technical Guide to the Neuropharmacology of 1-(2,3-Dimethylphenyl)piperazine
Abstract
This compound (DMPH) is a synthetic derivative of the piperazine heterocyclic scaffold, a structure of significant interest in medicinal chemistry and neuropharmacology. This technical guide provides a comprehensive overview of the synthesis, receptor pharmacology, and the in vitro and in vivo neuropharmacological effects of DMPH. The compound is characterized by a multi-target mechanism of action, primarily functioning as a serotonin-norepinephrine releasing agent (SNRA) with a complex profile of interactions at various serotonin and dopamine receptors.[1] Its neurochemical effects, including the modulation of key neurotransmitters implicated in mood regulation, underpin its investigation for potential therapeutic applications in psychiatric disorders such as depression and anxiety.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data summaries, and mechanistic diagrams to facilitate a thorough understanding of DMPH's pharmacological profile.
Introduction
The phenylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the core of numerous clinically successful medications.[3][4] The versatility of the piperazine ring, with its two nitrogen atoms, allows for extensive structural modifications that can fine-tune a compound's affinity and efficacy at a wide range of neurotransmitter receptors and transporters.[3] this compound (DMPH) is a member of this chemical class, distinguished by the specific substitution pattern on its phenyl ring. This structural feature appears to confer a unique and complex pharmacological profile.[1]
The primary objective of this guide is to synthesize the available scientific information on DMPH into a cohesive and in-depth resource. By explaining the causality behind its mechanisms and detailing the experimental workflows used for its characterization, this document aims to provide a foundational understanding for professionals engaged in neuroscience research and the development of novel CNS-active therapeutic agents.
Physicochemical Properties and Synthesis
A clear understanding of a compound's physical and chemical properties is fundamental to its pharmacological development.
Chemical Identity
The structural and identifying information for this compound is summarized below.
| Property | Value | Reference |
| CAS Number | 1013-22-5 | [2][5] |
| Molecular Formula | C₁₂H₁₈N₂ | [2][5] |
| Molecular Weight | 190.29 g/mol | [2][5] |
| Chemical Structure | ||
| Synonyms | DMPH | [1] |
Physicochemical Properties
The hydrochloride salt of DMPH is typically used in research settings for its improved stability and solubility.[1]
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder (hydrochloride salt) | [1] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol | [1] |
| Boiling Point | 95 °C | [2] |
Synthetic Pathway
The synthesis of DMPH hydrochloride is generally achieved through a multi-step process that involves the formation of the piperazine ring and the subsequent attachment of the 2,3-dimethylphenyl moiety, followed by conversion to the hydrochloride salt.[1]
-
Rationale: This protocol outlines a common synthetic route for arylpiperazines, involving a nucleophilic substitution reaction to couple the aryl group with the piperazine core. The final step involves salt formation to enhance the compound's stability and handling properties for biological assays.[1]
-
Step 1: Formation of the Piperazine Ring: Piperazine can be synthesized from precursors such as ethylene diamine.[1] For laboratory-scale synthesis, piperazine is often commercially available.
-
Step 2: Nucleophilic Aromatic Substitution: The 2,3-dimethylphenyl group is introduced onto the piperazine nitrogen. This is typically achieved by reacting piperazine with a suitable 2,3-dimethylphenyl halide (e.g., 1-bromo-2,3-dimethylbenzene) or sulfonate under conditions that promote nucleophilic substitution.[1] The reaction may be catalyzed by a transition metal catalyst, such as palladium, in a Buchwald-Hartwig amination reaction.
-
Step 3: Hydrochloride Salt Formation: The resulting this compound free base is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried under a vacuum.[1]
-
Validation: The identity and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Caption: Synthetic workflow for this compound HCl.
Core Mechanism of Action and Receptor Pharmacology
DMPH exhibits a complex pharmacological profile, acting on multiple targets within the central nervous system. Its primary characterization is as a serotonin-norepinephrine releasing agent, though it also displays direct receptor binding activity.[1]
Receptor Binding Profile
DMPH interacts with several key neurotransmitter receptors. The positioning of the methyl groups at the 2 and 3 positions on the phenyl ring is believed to be crucial for optimizing its interactions with the binding pockets of these receptors.[1]
| Receptor Target | Activity / Affinity | Reference |
| Serotonin 5-HT₁ₐ Receptor | Antagonist | [2] |
| Serotonin 5-HT₂ₐ Receptor | Agonist | [2] |
| Other Serotonin Receptors | Low-efficacy partial agonist | [1] |
| Dopamine D₂-like Receptors | Implied affinity (based on related compounds) | [6] |
Functional Activity
The functional activity of DMPH extends beyond simple receptor binding to the active modulation of neurotransmitter release.
-
Serotonergic and Noradrenergic Systems: DMPH is a potent serotonin-norepinephrine releasing agent (SNRA).[1] It facilitates the reverse transport of these monoamines through their respective transporters (SERT and NET), leading to an increased concentration in the synaptic cleft.[1] This activity is distinct from reuptake inhibition and represents a powerful mechanism for enhancing serotonergic and noradrenergic neurotransmission.
-
Dopaminergic System: The compound's influence on the dopaminergic system is less potent but still significant. It demonstrates dopamine releasing activity, though with a considerably higher EC₅₀ value compared to its effects on serotonin and norepinephrine.[1] This suggests a degree of selectivity, which may be beneficial for therapeutic applications where strong dopaminergic effects are undesirable.[1] Furthermore, studies on structurally analogous compounds, such as OPC-4392, which contains the DMPH moiety, show potent activity as presynaptic dopamine autoreceptor agonists and postsynaptic D₂ receptor antagonists.[6] This strongly suggests that DMPH itself likely interacts with D₂ family receptors.
Caption: Multi-target mechanism of action of DMPH at the synapse.
In Vitro Neuropharmacological Profile
In vitro assays are essential for delineating the specific molecular interactions and cellular effects of a compound.
Neurotransmitter Release Assays
These assays directly measure the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes) or cultured cells.
-
Rationale: Quantifying the effective concentration (EC₅₀) for the release of serotonin, norepinephrine, and dopamine provides a direct measure of the compound's potency and selectivity as a monoamine releasing agent. This data is critical for understanding its primary mechanism of action.
| Neurotransmitter | Releasing Activity (EC₅₀) | Reference |
| Serotonin (5-HT) | Potent | [1] |
| Norepinephrine (NE) | Potent | [1] |
| Dopamine (DA) | 1207 nM (~66-fold lower potency than 5-HT release) | [1] |
-
1. Preparation of Synaptosomes: Isolate synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin) via differential centrifugation.
-
2. Radiolabel Loading: Incubate the synaptosomes with a radiolabeled monoamine (e.g., [³H]5-HT, [³H]DA) to allow for uptake via the respective transporters.
-
3. Superfusion: Place the loaded synaptosomes onto a filter in a superfusion chamber and continuously perfuse with a physiological buffer to establish a stable baseline of spontaneous radioactive outflow.
-
4. Compound Application: Introduce DMPH at various concentrations into the superfusion buffer for a defined period.
-
5. Fraction Collection: Collect the superfusate in timed fractions throughout the experiment.
-
6. Quantification: Measure the radioactivity in each fraction using liquid scintillation counting.
-
7. Data Analysis: Calculate the amount of neurotransmitter released above baseline for each concentration of DMPH. Plot the concentration-response curve and determine the EC₅₀ value.
-
Validation: The release should be shown to be transporter-mediated by demonstrating its inhibition by known selective reuptake inhibitors (e.g., fluoxetine for SERT).
Cellular Neurotoxicity Studies
It is crucial to assess the potential for cytotoxicity, as high concentrations of some piperazine derivatives have been shown to induce cellular stress pathways.[7][8]
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. A reduction in metabolic activity is indicative of cytotoxicity or a loss of cell viability. This provides a primary screen for potential neurotoxic effects.
-
1. Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
2. Compound Treatment: Expose the cells to a range of concentrations of DMPH for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
4. Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
5. Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
6. Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
In Vivo Neuropharmacological Profile
In vivo studies are necessary to understand how the compound's molecular actions translate into physiological and behavioral effects within a whole organism.
Pharmacokinetic Properties
The absorption, distribution, metabolism, and excretion (ADME) profile of DMPH dictates its concentration and duration of action in the brain.
-
Absorption and Excretion: Piperazine compounds are generally absorbed rapidly after oral administration and are primarily excreted in the urine.[9][10]
-
Metabolism: Arylpiperazine derivatives are often metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[11] Common metabolic pathways include N-dealkylation and hydroxylation of the aromatic ring.[11] The specific metabolites of DMPH and their potential pharmacological activity have not been extensively reported and represent an important area for future investigation.
Preclinical Models of CNS Disorders
Animal models are used to predict a compound's therapeutic potential. Based on its SNRA profile, DMPH has been investigated for antidepressant and anxiolytic effects.[1][2]
-
Antidepressant-like Activity: In vivo studies have demonstrated that DMPH possesses antidepressant activity.[2] This is consistent with its ability to enhance both serotonergic and noradrenergic neurotransmission, a mechanism shared by several clinically effective antidepressant medications.
-
Anxiolytic-like Activity: The compound's modulation of multiple serotonin receptor subtypes suggests it may also influence anxiety-related behaviors.[1] For example, 5-HT₁ₐ receptor antagonism and 5-HT₂ₐ receptor agonism can have complex and sometimes opposing effects on anxiety, necessitating careful behavioral characterization in relevant animal models like the elevated plus-maze or light-dark box test.
Conclusion and Future Directions
This compound is a pharmacologically complex molecule with a distinct neurochemical profile. Its primary mechanism as a potent serotonin-norepinephrine releasing agent, combined with a unique pattern of activity at serotonin and dopamine receptors, positions it as a valuable tool for neuropharmacological research and a potential lead structure for drug development.[1][2] Its demonstrated antidepressant-like effects in preclinical models are consistent with its ability to robustly increase synaptic levels of key monoamines.[2]
Future research should focus on several key areas to fully elucidate its potential. A detailed characterization of its human receptor binding and functional activity profile is required. Comprehensive pharmacokinetic and metabolism studies, including the identification of major metabolites and their pharmacological activity, are essential. Finally, further investigation in a broader range of animal models of neuropsychiatric disorders will be critical to fully understand its therapeutic potential and to delineate the relative contributions of its multiple mechanisms of action to its overall behavioral effects.
References
- NICNAS. (2019, March 8). Piperazine: Human health tier II assessment.
- Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43, 1-23.
- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221.
- Oakwood Chemical. (n.d.). This compound.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Papapostolou, I., et al. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 25(13), 7015.
- Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?
- Semantic Scholar. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands.
- YouTube. (2024, September 30). Pharmacology of Piperazine; Definition, Uses, Mechanism of action, Side effects.
- European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3).
- Google Patents. (n.d.). US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- Wikipedia. (n.d.). Piperazine.
- Choi, Y., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 23.
- Springer. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse.
- Głowacka, E., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 9987.
- PrepChem.com. (n.d.). Synthesis of N'-phenyl-piperazine.
- Chiacchio, M. A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(2), 234.
- MDPI. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.
- Arbo, M. D., et al. (2016). In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of Toxicology, 91(3), 1413-1430.
- Al-Nabulsi, S., & Ghattas, M. (1990). Interactions of 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone binding in rat striatum: effects of lesions. Pharmaceutical Research, 7(3), 280-282.
- Fuller, R. W., et al. (1978). Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin Binding to Membranes From Rat Brain in Vitro and on Serotonin Turnover in Rat Brain in Vivo. European Journal of Pharmacology, 52(1), 11-16.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- ResearchGate. (2024, April). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation.
- ResearchGate. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed.
Sources
- 1. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 2. This compound | 1013-22-5 | BAA01322 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. This compound [oakwoodchemical.com]
- 6. Interactions of 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone binding in rat striatum: effects of lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 1-(2,3-Dimethylphenyl)piperazine hydrochloride
An Application Guide to the Synthesis of 1-(2,3-Dimethylphenyl)piperazine Hydrochloride
Abstract
This comprehensive application note provides a detailed and field-proven protocol for the , a key building block in modern medicinal chemistry and neuropharmacology.[1][2] The arylpiperazine motif is a privileged scaffold found in numerous centrally active pharmaceuticals.[3] This guide focuses on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination reaction, offering a high-yield pathway.[4][5][6] We provide an in-depth explanation of the synthetic strategy, a step-by-step experimental protocol, safety considerations, and detailed characterization data. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for preparing this important chemical intermediate.
Introduction and Strategic Overview
This compound and its hydrochloride salt are pivotal intermediates in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] Its structure is a common feature in compounds designed to interact with aminergic G protein-coupled receptors, such as serotonin and dopamine receptors.[2][3] Therefore, a reliable and scalable synthesis is of paramount importance for advancing drug discovery programs.
While several methods exist for the formation of N-arylpiperazines, including classical nucleophilic aromatic substitution and reductive amination, the Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction has emerged as the gold standard.[7][8] This method offers significant advantages:
-
Broad Substrate Scope: It tolerates a wide range of functional groups on both the aryl halide and the amine.
-
High Efficiency: Reactions typically proceed in high yields under relatively mild conditions.[5]
-
Mechanistic Understanding: The catalytic cycle is well-understood, allowing for rational optimization.[7][9]
This guide will detail the synthesis via the Buchwald-Hartwig amination of 1-bromo-2,3-dimethylbenzene with piperazine, followed by conversion to the hydrochloride salt for improved stability and handling.[1][2]
The Synthetic Pathway: A Mechanistic Perspective
The overall synthesis is a two-step process: (1) the Pd-catalyzed C-N bond formation to yield the free base, and (2) protonation with hydrochloric acid to form the final salt.
Step 1: Buchwald-Hartwig Amination
This reaction couples an aryl halide (1-bromo-2,3-dimethylbenzene) with an amine (piperazine) using a palladium catalyst, a phosphine ligand, and a strong base.[6][9] The generally accepted catalytic cycle is illustrated below. The key is the formation of a Pd(0) species which undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7][9]
Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.
Step 2: Hydrochloride Salt Formation
The purified free base, this compound, which is often a viscous liquid or low-melting solid, is converted to its hydrochloride salt.[1] This is achieved by reacting the basic nitrogen of the piperazine ring with hydrochloric acid. The resulting salt is typically a stable, crystalline solid that is easier to handle, weigh, and store.[1]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 10-20 grams of the final product.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Purity | Notes |
| 1-Bromo-2,3-dimethylbenzene | 576-23-8 | C₈H₉Br | ≥98% | Starting aryl halide. |
| Piperazine (anhydrous) | 110-85-0 | C₄H₁₀N₂ | ≥99% | Use excess; hygroscopic, store in desiccator. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | ≥98% | Strong base; handle in a glovebox or under inert gas. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | ≥97% | Palladium catalyst precursor. |
| Xantphos | 161265-03-8 | C₃₉H₃₂OP₂ | ≥98% | Bulky phosphine ligand. |
| Toluene (anhydrous) | 108-88-3 | C₇H₈ | ≥99.8% | Reaction solvent; use from a solvent purification system. |
| Diethyl ether (anhydrous) | 60-29-7 | C₄H₁₀O | ≥99.7% | For work-up and salt formation. |
| Hydrochloric acid solution (2.0 M in diethyl ether) | 7647-01-0 | HCl | 2.0 M | For salt formation. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade | For extraction and purification. |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | For purification. |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | MgSO₄ | - | Drying agent. |
| Celite® | 61790-53-2 | - | - | Filtration aid. |
Equipment
-
Three-neck round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen/argon inlet.
-
Heating mantle with temperature controller.
-
Schlenk line or glovebox for handling air-sensitive reagents.
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks).
-
Rotary evaporator.
-
Glass fritted funnel for filtration.
-
Flash chromatography system.
Step-by-Step Synthesis Workflow
Caption: Step-by-step workflow for the synthesis.
Protocol:
-
Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add piperazine (11.8 g, 137 mmol, 1.5 eq) and sodium tert-butoxide (12.3 g, 128 mmol, 1.4 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add Xantphos (1.06 g, 1.83 mmol, 0.02 eq) and Pd₂(dba)₃ (0.84 g, 0.91 mmol, 0.01 eq).
-
Solvent and Reactant Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (200 mL) via cannula, followed by 1-bromo-2,3-dimethylbenzene (17.0 g, 91.5 mmol, 1.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. The reaction mixture will typically turn dark brown. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench by slowly adding 100 mL of water. Stir for 20 minutes.
-
Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate (3 x 50 mL). Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Purification of Free Base: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound free base. Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent streaking.
-
Salt Formation: Dissolve the purified free base (assuming ~15 g, 79 mmol) in 200 mL of anhydrous diethyl ether. Cool the solution in an ice bath.
-
Precipitation: While stirring, slowly add 2.0 M HCl in diethyl ether (44 mL, 88 mmol, 1.1 eq) dropwise. A white precipitate will form immediately.
-
Isolation: Continue stirring in the ice bath for 1 hour. Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether (3 x 30 mL), and dry under high vacuum to a constant weight.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate chemical-resistant gloves) is mandatory.
-
2,3-Dimethylaniline (Precursor to Aryl Bromide): Toxic if swallowed, in contact with skin, or if inhaled. May cause organ damage through prolonged exposure.[10][11]
-
Bis(2-chloroethyl)amine (Alternative Reagent): This is a nitrogen mustard precursor and is highly toxic and corrosive.[12] Extreme caution is required. The Buchwald-Hartwig method avoids this hazardous reagent.
-
Sodium tert-butoxide: Corrosive and reacts violently with water. Handle under an inert atmosphere.
-
Palladium Catalysts and Phosphine Ligands: Can be toxic and air-sensitive. Avoid inhalation of dust.
-
Solvents: Toluene, ether, and hexanes are flammable. Keep away from ignition sources.
Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations.[13]
Characterization of Final Product
The final product, this compound hydrochloride, should be a white to off-white crystalline powder.[1][2]
| Property | Expected Value | Reference |
| Molecular Formula | C₁₂H₁₉ClN₂ | [1][2] |
| Molecular Weight | 226.74 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | >300 °C (decomposes) | [1] |
| Solubility | Soluble in DMSO and methanol; slightly soluble in water. | [1] |
Spectroscopic Data
| Technique | Data and Assignments |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.5 (br s, 2H, N⁺H₂), 7.10-6.95 (m, 3H, Ar-H), 3.25 (br s, 4H, piperazine CH₂), 3.05 (br s, 4H, piperazine CH₂), 2.25 (s, 3H, Ar-CH₃), 2.20 (s, 3H, Ar-CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~148.5, 137.2, 131.5, 126.5, 125.0, 119.0 (Aromatic C), 49.0 (Piperazine C), 43.5 (Piperazine C), 20.5 (Ar-CH₃), 14.0 (Ar-CH₃). |
| FT-IR (ATR) | ν (cm⁻¹) ~2950-2400 (N⁺-H stretch, broad), 1580, 1480 (C=C aromatic stretch), 1250 (C-N stretch). |
| Mass Spec (ESI+) | m/z 191.15 [M+H]⁺ for the free base (C₁₂H₁₈N₂). |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently strong or degraded base.3. Water in the reaction mixture. | 1. Use fresh catalyst and ligand; handle under inert gas.2. Use fresh, anhydrous NaOtBu.3. Ensure all glassware and solvents are scrupulously dry. |
| Formation of Side Products | 1. Hydrodehalogenation of the starting material.2. Double arylation of piperazine. | 1. Ensure a strictly inert atmosphere.2. Use an excess of piperazine (1.5-2.0 eq). |
| Difficult Purification | 1. Product streaking on silica gel column.2. Co-elution with starting piperazine. | 1. Add 1% triethylamine to the eluent to suppress amine-silica interaction.[14]2. Perform an acidic wash during work-up to remove excess piperazine as its water-soluble salt. |
| Product Fails to Precipitate | 1. Insufficient HCl added.2. Product is too soluble in the chosen solvent. | 1. Check pH and add more HCl solution if necessary.2. Reduce the volume of solvent or add a non-polar co-solvent like hexanes to decrease solubility. |
Conclusion
The protocol described herein provides a robust, high-yield, and scalable method for the . By employing the Buchwald-Hartwig amination, this guide circumvents the use of highly toxic reagents associated with older synthetic routes and offers excellent chemical efficiency. The detailed procedural steps, coupled with characterization data and a troubleshooting guide, equip researchers with a validated system for producing this valuable chemical intermediate for applications in pharmaceutical research and development.
References
- ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017).
- Wikipedia. Buchwald–Hartwig amination.
- SpectraBase. This compound hydrochloride - Optional[ATR-IR] - Spectrum.
- ACS Publications. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016).
- CPAChem. Safety data sheet - 2,3-Dimethylaniline.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021).
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- National Institutes of Health. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.
- European Patent Office. NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. (2014).
- Google Patents. Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- Indian Journal of Pure & Applied Physics. Spectroscopic investigation and normal coordinate analysis of piperazine.
- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs.
- Patsnap Eureka. 1-[2-(2,4-dimethylphenylsulfydryl)phenyl]piperazine hydrochloride and preparation method thereof.
Sources
- 1. This compound hydrochloride (1203-64-1) for sale [vulcanchem.com]
- 2. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. fishersci.com [fishersci.com]
- 11. cpachem.com [cpachem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. benchchem.com [benchchem.com]
Comprehensive NMR Spectroscopic Analysis of 1-(2,3-Dimethylphenyl)piperazine: From Sample Preparation to Advanced Structural Elucidation
An Application Note for Researchers and Drug Development Professionals
Abstract: This guide provides a detailed framework for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 1-(2,3-dimethylphenyl)piperazine, a key building block in medicinal chemistry.[1][2][3] Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical experimental choices, ensuring robust and reproducible structural verification. We will cover optimal sample preparation, the acquisition and interpretation of one-dimensional (1D) ¹H and ¹³C NMR spectra, and the application of two-dimensional (2D) techniques—COSY, HSQC, and HMBC—for unambiguous resonance assignment. The protocols herein are designed to function as a self-validating system, providing researchers with a high degree of confidence in their analytical outcomes.
Introduction: The Analytical Imperative
This compound is a substituted arylpiperazine, a chemical scaffold of significant interest in drug discovery due to its prevalence in biologically active compounds.[2][3] Accurate and unequivocal structural confirmation is the bedrock of any chemical research or development program. NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution.[4] This guide provides the necessary protocols and theoretical grounding to apply this technique effectively to the target molecule.
Part 1: Foundational Analysis via 1D NMR
The first phase of analysis involves preparing a high-quality sample and acquiring standard ¹H and ¹³C NMR spectra. These initial spectra provide a fundamental overview of the molecular structure.
Protocol 1: Optimized Sample Preparation
The quality of the final spectrum is inextricably linked to the quality of the initial sample. The choice of solvent is the most critical decision in this step.
Causality in Solvent Selection: The ideal deuterated solvent must satisfy several criteria:
-
Solubility: The analyte must be sufficiently soluble to yield a strong signal in a reasonable time. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical, while ¹³C NMR may require a more concentrated sample (50-100 mg).[5]
-
Chemical Inertness: The solvent should not react with the analyte. Given that this compound is a base, acidic solvents should be avoided.
-
Signal Interference: The residual proton signal of the solvent should not overlap with key analyte resonances.[6][7] For our target, the aromatic region (approx. 6.8-7.2 ppm) is of high interest.
-
Boiling Point & Viscosity: For ease of sample recovery and optimal spectral resolution, a solvent with a low boiling point and low viscosity is preferable.[6][8]
Based on these criteria, Chloroform-d (CDCl₃) is an excellent first choice. It is a good solvent for many organic compounds, has a residual peak at ~7.26 ppm which is unlikely to severely obscure all three aromatic protons, and is easily removed.[9] If solubility is an issue, DMSO-d₆ is a more polar alternative.
Step-by-Step Sample Preparation:
-
Weigh 10-20 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Gently agitate the vial to ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5]
-
Ensure the sample height in the NMR tube is at least 4.5 cm.[8]
-
Cap the NMR tube securely and wipe the outside clean before insertion into the spectrometer.[10]
Protocol 2: 1D Spectra Acquisition
This protocol outlines standard parameters for acquiring high-quality ¹H and ¹³C spectra on a modern NMR spectrometer.
¹H NMR Acquisition:
-
Insert the sample, lock on the deuterium signal of the solvent, and perform magnetic field shimming to optimize resolution.[11]
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Set the number of scans (NS) to 8 or 16. This is usually sufficient for a sample of this concentration.
-
Set the relaxation delay (D1) to 1-2 seconds. This allows for rapid acquisition while being sufficient for most proton relaxation times in small molecules.[10]
-
Acquire and Fourier transform the data.
¹³C NMR Acquisition:
-
Using the same prepared sample, switch the spectrometer's observation nucleus to ¹³C.
-
Set the spectral width to cover a range of 0 to 220 ppm.[9]
-
Set the number of scans (NS) to 128 or higher, as the ¹³C nucleus is significantly less sensitive than ¹H.
-
For a standard qualitative spectrum, a relaxation delay (D1) of 2 seconds is appropriate. For quantitative analysis (where peak integrals are accurate), D1 should be increased to at least 5 times the longest T₁ relaxation time of non-protonated carbons.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
Part 2: Interpretation of 1D NMR Spectra
A systematic analysis of the ¹H and ¹³C spectra allows for the initial assignment of chemical groups.
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum can be divided into four distinct regions corresponding to the different types of protons in the molecule.
-
Aromatic Protons (δ ≈ 6.8–7.2 ppm): The three adjacent protons on the dimethylphenyl ring will appear in this region. They will exhibit complex splitting patterns (doublets and triplets) due to mutual coupling.
-
Piperazine Protons (N-CH₂-Ar, δ ≈ 3.0–3.3 ppm): The four protons on the two methylene groups adjacent to the aromatic ring. They are chemically equivalent and will likely appear as a single multiplet (often a triplet-like signal).
-
Piperazine Protons (N-CH₂-NH, δ ≈ 2.8–3.1 ppm): The four protons on the two methylene groups adjacent to the secondary amine. These are also chemically equivalent and will likely appear as a multiplet, slightly upfield from the other piperazine protons.
-
Methyl Protons (δ ≈ 2.2–2.4 ppm): The two methyl groups on the aromatic ring are chemically distinct but will appear as two sharp singlets in this region.
-
Amine Proton (NH, δ ≈ 1.5–3.0 ppm, broad): The secondary amine proton typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. This peak will disappear upon shaking the sample with a drop of D₂O.[12]
Expected ¹³C NMR Spectral Features
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
-
Aromatic Carbons (δ ≈ 120–150 ppm): Six signals are expected. The two carbons bearing the methyl groups and the carbon attached to the piperazine will be at the downfield end of this range. The three carbons bearing protons will be further upfield.
-
Piperazine Carbons (N-CH₂-Ar, δ ≈ 50–55 ppm): One signal corresponding to the two equivalent methylene carbons attached to the phenyl ring.
-
Piperazine Carbons (N-CH₂-NH, δ ≈ 45–50 ppm): One signal for the two equivalent methylene carbons adjacent to the NH group.[13][14]
-
Methyl Carbons (δ ≈ 15–20 ppm): Two distinct signals for the two methyl groups.
Data Summary Table
The following table summarizes the anticipated NMR data for this compound.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 6.8 – 7.2 | m | 124 – 132 |
| Aromatic C-N | - | - | 148 – 152 |
| Aromatic C-CH₃ | - | - | 135 – 140 |
| Piperazine N-C H₂-Ar | 3.0 – 3.3 | m | 50 – 55 |
| Piperazine N-C H₂-NH | 2.8 – 3.1 | m | 45 – 50 |
| Ar-CH₃ | 2.2 – 2.4 | s (2x) | 15 – 20 |
| NH | 1.5 – 3.0 | br s | - |
Part 3: Unambiguous Assignment with 2D NMR
While 1D NMR provides a strong foundation, overlapping signals can create ambiguity. 2D NMR experiments resolve these ambiguities by revealing correlations between nuclei.
Protocol 3: 2D NMR Data Acquisition
Using the same sample, the following experiments are essential for complete structural verification.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH).[15]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (²JCH and ³JCH), which is critical for piecing together the molecular framework.[16]
Acquisition of these spectra typically involves selecting standard parameter sets available on the spectrometer software and running the experiments overnight.
Logical Workflow for 2D NMR Interpretation
The data from these experiments should be analyzed systematically to build the structure.
Caption: Workflow for integrated 2D NMR analysis.
Step-by-Step Interpretation:
-
HSQC Analysis: Start with the HSQC spectrum. Every cross-peak links a proton signal (y-axis) to its directly attached carbon signal (x-axis). This allows you to definitively pair up most of the signals from the ¹H and ¹³C spectra.
-
COSY Analysis: Use the COSY spectrum to trace proton-proton connectivities. You should see correlations between the three aromatic protons, confirming their adjacency. You will also observe correlations between the two distinct sets of piperazine methylene protons.
-
HMBC Analysis: The Final Piece: The HMBC spectrum provides the critical long-range correlations to connect the molecular fragments. Look for these key correlations:
-
From the methyl protons to the two adjacent quaternary aromatic carbons and the neighboring aromatic C-H carbon.
-
From the aromatic protons to nearby aromatic carbons (2-bond) and the carbon of the piperazine ring attached to the phenyl group (3-bond). This correlation is crucial as it links the two ring systems.
-
From the N-CH₂-Ar protons to the quaternary aromatic carbon they are attached to.
-
Caption: Key HMBC correlations confirming connectivity.
Part 4: A Self-Validating System
This comprehensive methodology ensures not just a result, but a deep, verifiable understanding of the molecular structure of this compound, meeting the rigorous standards required in modern chemical and pharmaceutical research.
References
- Avance Beginners Guide - Solvent Selection. (n.d.). Bruker.
- Standard Operating Procedure for NMR Experiments. (2023). University of Houston.
- NMR solvent selection - that also allows sample recovery. (2018). BioChromato.
- Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-689.
- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
- Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.
- Little, M. C., & Vaughan, K. (2014). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Canadian Journal of Chemistry, 92(9), 838-848.
- NMR Protocols and Methods. (n.d.). Springer Nature Experiments.
- Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl). (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(12), 1-5.
- Kählig, H., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(3), 2151-2162.
- 2D NMR Introduction. (2025). Chemistry LibreTexts.
- Herzig, T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2528-2537.
- Yılmaz, F., & Görmen, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 59-66.
- Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes.
- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
- Rafas, V. M., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106.
- Reynolds, W. F. (2018). Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.
- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
- Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Semantic Scholar.
- Gauthier, D. A., et al. (2020). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 24(11), 2364-2374.
- HMBC and HMQC Spectra. (2022). Chemistry LibreTexts.
- 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). (2017). YouTube.
Sources
- 1. Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl)-N’-(Aryldiazenyl)- Piperazines [benthamopenarchives.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. microbenotes.com [microbenotes.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 9. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 13. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Note: Fourier Transform Infrared (FTIR) Spectroscopy for the Characterization of 1-(2,3-Dimethylphenyl)piperazine
Introduction: The Analytical Significance of 1-(2,3-Dimethylphenyl)piperazine
This compound (CAS No. 1013-22-5, Molecular Formula: C₁₂H₁₈N₂, Molecular Weight: 190.28 g/mol ) is a disubstituted piperazine derivative.[1] Compounds within this class are of significant interest in medicinal chemistry and pharmacology, often serving as precursors for active pharmaceutical ingredients (APIs) or appearing as designer drugs.[2][3] Given its role in regulated industries, the unambiguous identification and quality control of this compound are paramount.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique ideal for this purpose.[4][5] By measuring the absorption of infrared radiation by a molecule, FTIR generates a unique spectral "fingerprint" based on the vibrational frequencies of its constituent chemical bonds.[6] This application note provides a detailed guide to the theory, experimental protocol, and data interpretation for the FTIR analysis of this compound, ensuring scientific rigor and reliable characterization.
Theoretical Principles: Vibrational Modes of this compound
The structure of this compound contains several key functional groups, each with characteristic vibrational modes that give rise to distinct absorption bands in the infrared spectrum. Understanding these modes is fundamental to accurate spectral interpretation.
-
N-H Vibrations (Piperazine Ring): The molecule contains a secondary amine (-NH-) group within the piperazine ring. This group is expected to exhibit a single, relatively sharp N-H stretching vibration, typically in the range of 3350-3310 cm⁻¹.[7][8] This is a key diagnostic peak distinguishing it from primary amines (which show two N-H stretch bands) and tertiary amines (which show none).[7][9] A broad N-H wagging band may also be observed in the 910-665 cm⁻¹ region.[7][8]
-
C-H Stretching Vibrations: The spectrum will contain contributions from three different types of C-H bonds:
-
Aromatic C-H Stretch: The C-H bonds on the dimethylphenyl ring vibrate at higher frequencies than their aliphatic counterparts. These stretches typically appear as a series of medium-to-weak bands just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹).[10][11][12]
-
Aliphatic C-H Stretch (Piperazine Ring): The methylene (-CH₂-) groups of the piperazine ring exhibit strong, sharp stretching vibrations just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹).[13][14]
-
Aliphatic C-H Stretch (Methyl Groups): The methyl (-CH₃) groups attached to the aromatic ring also show C-H stretching absorptions in the 2960-2870 cm⁻¹ range, often overlapping with the piperazine C-H signals.[11][13]
-
-
C=C Aromatic Ring Stretching: The carbon-carbon double bonds within the phenyl ring give rise to characteristic skeletal vibrations. These typically appear as two or more sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.[10][11]
-
C-N Stretching Vibrations: The molecule possesses both aliphatic and aromatic C-N bonds, which are crucial for identification.
-
Fingerprint Region Vibrations (<1500 cm⁻¹): This region contains a complex array of bending, wagging, and rocking vibrations, including C-H in-plane and out-of-plane bending and C-C stretching.[12] The C-H out-of-plane bending bands (900-675 cm⁻¹) are particularly useful as they are sensitive to the substitution pattern on the aromatic ring.[10]
Experimental Protocol: High-Fidelity FTIR Data Acquisition
This protocol details the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method for analyzing solid powder samples.[5]
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared Spectrometer (e.g., Agilent Cary 630, Bruker Tensor 27) equipped with a data station.
-
Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.
-
Sample: this compound, solid powder (approx. 1-5 mg).
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and laboratory wipes (e.g., Kimwipes).
Step-by-Step Methodology
-
System Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
ATR Crystal Cleaning (Self-Validation Step 1): Thoroughly clean the surface of the ATR crystal. Moisten a laboratory wipe with isopropanol and gently wipe the crystal surface. Dry with a second, clean wipe. This step is critical to prevent cross-contamination from previous samples.[16]
-
Background Spectrum Acquisition (Self-Validation Step 2): With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.
-
Typical Parameters:
-
Scan Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (signal averaging improves the signal-to-noise ratio).
-
-
-
Sample Application: Place a small amount (1-5 mg) of the this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[17]
-
Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
Post-Analysis Cleaning: Release the pressure clamp, remove the bulk of the sample powder, and clean the ATR crystal thoroughly as described in Step 2.
Experimental Workflow Diagram
Caption: Workflow for acquiring an FTIR spectrum via ATR.
Data Interpretation: Decoding the Spectrum
The obtained FTIR spectrum should be analyzed by assigning the observed absorption bands to the specific vibrational modes of the molecule. The following table summarizes the expected key absorptions.
Table of Characteristic FTIR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Structural Assignment |
| 3350 - 3310 | N-H Stretch | Medium, Sharp | Secondary Amine (Piperazine)[7][8] |
| 3100 - 3000 | C-H Stretch | Medium to Weak | Aromatic Ring (C=C-H)[10][11] |
| 2960 - 2850 | C-H Stretch | Strong, Sharp | Aliphatic (Piperazine -CH₂- & Methyl -CH₃)[13][14] |
| 1600 - 1585 | C=C Stretch | Medium to Strong | Aromatic Ring In-Ring Vibration[10] |
| 1500 - 1450 | C=C Stretch | Medium to Strong | Aromatic Ring In-Ring Vibration[10] |
| ~1450 | C-H Bend | Medium | -CH₂- Scissoring (Piperazine)[18] |
| ~1375 | C-H Bend | Medium | -CH₃ Symmetric Bend (Methyl Groups)[11] |
| 1335 - 1250 | C-N Stretch | Strong | Aromatic Amine (Aryl-N)[7][8][15] |
| 1250 - 1020 | C-N Stretch | Medium to Strong | Aliphatic Amine (Alkyl-N)[7][8] |
| 900 - 675 | C-H Bend | Medium to Strong | Aromatic Out-of-Plane (OOP) Bending[10] |
Analytical Walkthrough of a Representative Spectrum
-
High-Frequency Region (4000-2500 cm⁻¹): The first area to inspect is the C-H and N-H stretching region. Look for a distinct, sharp peak around 3330 cm⁻¹ confirming the secondary amine N-H group.[7] Immediately to the right, identify the weaker, multiple peaks above 3000 cm⁻¹ (aromatic C-H) and the very strong, sharp absorptions below 3000 cm⁻¹ (aliphatic C-H from both the piperazine ring and the methyl groups).[10][13]
-
Double-Bond Region (1650-1450 cm⁻¹): Scan this region for the characteristic sharp peaks of aromatic C=C in-ring stretching, typically found near 1600 cm⁻¹ and 1470 cm⁻¹.[10] The presence of multiple bands here is a strong indicator of the aromatic system.
-
Fingerprint Region (1450-600 cm⁻¹): This complex region provides the most unique information. The most intense bands here are likely due to C-N stretching. Expect a strong band between 1335-1250 cm⁻¹ for the Aryl-N bond and other strong absorptions down to 1020 cm⁻¹ for the aliphatic C-N bonds.[7][8] The pattern of C-H out-of-plane bending bands between 900-675 cm⁻¹ can further corroborate the 1,2,3-trisubstitution pattern of the phenyl ring, though specific assignment requires comparison with reference spectra or computational modeling.[10]
By systematically verifying the presence of these key functional group absorptions, one can confidently confirm the identity and structural integrity of this compound.
References
- Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. [Link]
- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. [Link]
- IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. [Link]
- Gunasekaran, S., & Ponnusamy, S. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-839. [Link]
- Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]
- Gong, Y., Chen, X., & Wu, W. (2024). Application of Fourier transform infrared (FTIR) spectroscopy in sample preparation: Material characterization and mechanism investigation.
- Study of the composition of amines using IR spectroscopy. (2020). International Journal of Academic Research and Development, 5(1), 38-41. [Link]
- FT-IR sample preparation. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry. [Link]
- Study of the composition of aromatic hydrocarbons using IR spectroscopy. (2021). International Journal of Advanced Scientific Research, 6(1), 01-04. [Link]
- IR Absorption Table. (n.d.). University of Colorado Boulder. [Link]
- The features of IR spectrum. (n.d.). SlideShare. [Link]
- FT-IR spectrum of grown PPTSA crystal. The N-H stretching of piperazine ions corresponds to vibrations at 3435 cm-1. (n.d.).
- Sample Preparation for FTIR Analysis. (n.d.). Drawell. [Link]
- FTIR spectra of (a) piperazine (b) COP-1. (n.d.).
- Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering. [Link]
- Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. (2010). Journal of Forensic Sciences. [Link]
- How an FTIR Spectrometer Operates. (2023). Chemistry LibreTexts. [Link]
- Yohannan Panicker, C., et al. (2014). Spectroscopic investigations of 1-benzylpiperazine. Journal of Ultra Scientist of Physical Sciences. [Link]
- A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent. [Link]
- This compound hydrochloride - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. [Link]
- 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]
- Spectral investigation and normal coordinate analysis of piperazine. (2008).
- Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- FT-IR spectrum of SBA/Pip and neat piperazine. (n.d.).
- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace. [Link]
- Summary of the infrared investigations of the N−H stretching region and... (n.d.).
- Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, 67A. (2007).
- N-H Stretching and Bending Vibr
- N-(2,5-Dimethylphenyl)piperazine - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. [Link]
- Electronic structure and vibrational analysis of Piperazine: 1- ((3 - methylphenyl) piperazine- 1- yl)- 3-(oxy- phenyl) propane. (2020).
- Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole. (2015). Der Pharma Chemica, 7(7), 180-192. [Link]
- Experiment #2 Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. (n.d.). University of California, Berkeley, College of Chemistry. [Link]
Sources
- 1. This compound | 1013-22-5 [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. azooptics.com [azooptics.com]
- 5. agilent.com [agilent.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. allreviewjournal.com [allreviewjournal.com]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. allscientificjournal.com [allscientificjournal.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. Infrared Spectrometry [www2.chemistry.msu.edu]
- 16. eng.uc.edu [eng.uc.edu]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. researchgate.net [researchgate.net]
Probing the Neuropharmacological Landscape: A Guide to the Application of 1-(2,3-Dimethylphenyl)piperazine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the utilization of 1-(2,3-Dimethylphenyl)piperazine (DMPH) in neuroscience research. Moving beyond a simple recitation of facts, this guide delves into the mechanistic underpinnings of DMPH's action, offers detailed and validated experimental protocols, and presents a framework for robust data interpretation. The information herein is intended to empower researchers to effectively leverage this compelling pharmacological tool in their investigations of neuropsychiatric and neurodegenerative disorders.
Introduction to this compound: A Multifaceted Modulator of Monoaminergic Systems
This compound, often supplied as its hydrochloride salt (DMPH.HCl), is a piperazine derivative with a molecular formula of C₁₂H₁₈N₂.[1] This compound has garnered significant interest within the neuroscience community due to its complex pharmacological profile, primarily centered on its interaction with serotonin (5-HT) and dopamine (DA) neurotransmitter systems.[1] Structurally, the presence of the 2,3-dimethylphenyl group appended to the piperazine ring is a key determinant of its biological activity.[1]
DMPH functions as a potent serotonin-norepinephrine releasing agent, while exhibiting a more moderate effect on dopamine release.[1] This preferential activity profile distinguishes it from other piperazine derivatives and suggests a nuanced modulation of monoaminergic signaling. Furthermore, DMPH demonstrates affinity for a range of serotonin receptor subtypes, indicating that its overall in vivo effects are likely the result of a composite of actions at multiple molecular targets.[1] This multi-target engagement makes DMPH a valuable tool for dissecting the intricate roles of serotonergic and dopaminergic pathways in various physiological and pathological processes. Its potential applications in research span from serving as a tool compound for studying receptor interactions to being a scaffold for the development of novel therapeutics for neurological conditions.[1]
Core Mechanism of Action: A Dual-Pronged Approach
The neuropharmacological effects of DMPH are primarily attributed to its dual actions as a monoamine releasing agent and a receptor ligand. Understanding these mechanisms is crucial for designing and interpreting experiments.
Monoamine Transporter Interactions
DMPH acts as a partial serotonin-norepinephrine releasing agent.[1] This means it interacts with the serotonin transporter (SERT) and the norepinephrine transporter (NET), inducing the reverse transport of these neurotransmitters from the presynaptic terminal into the synaptic cleft. This leads to a rapid, albeit transient, increase in extracellular serotonin and norepinephrine levels. In contrast, its potency as a dopamine releasing agent is significantly lower, with an EC50 value of 1207 nM for dopamine release, which is approximately 66-fold lower than its potency for serotonin release.[1] This suggests a degree of selectivity in its modulation of dopaminergic pathways.
Caption: DMPH's interaction with monoamine transporters.
Receptor Binding Profile
Data Presentation: Physicochemical and Pharmacological Properties
For effective experimental design, a clear understanding of the compound's properties is essential.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂ | [1] |
| Molecular Weight | 190.29 g/mol | [1] |
| Appearance | White to off-white crystalline powder (hydrochloride salt) | [1] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol | [1] |
| Dopamine Release (EC₅₀) | 1207 nM | [1] |
Note: A comprehensive receptor binding affinity table (Ki values) for this compound is not currently available in publicly accessible literature. Researchers are encouraged to perform their own binding assays to determine the specific affinity profile for their receptors of interest.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a robust framework for investigating the neuropharmacological properties of DMPH. These protocols are based on established methodologies for similar compounds and should be adapted and optimized for specific experimental conditions.
In Vitro Protocol: Radioligand Binding Assay for Serotonin and Dopamine Receptors
This protocol outlines a competitive binding assay to determine the affinity (Ki) of DMPH for specific serotonin and dopamine receptor subtypes.
Objective: To quantify the binding affinity of DMPH for a receptor of interest (e.g., 5-HT₁ₐ, D₂).
Materials:
-
This compound hydrochloride
-
Radioligand specific for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Spiperone for D₂)
-
Cell membranes expressing the receptor of interest (commercially available or prepared in-house)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM serotonin for 5-HT₁ₐ, 10 µM haloperidol for D₂)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
Procedure:
-
Compound Preparation: Prepare a stock solution of DMPH.HCl in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions to obtain a range of concentrations for the competition assay (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay buffer (for total binding)
-
Non-specific binding inhibitor (for non-specific binding)
-
Varying concentrations of DMPH (for competition)
-
-
Add Radioligand: Add the specific radioligand at a concentration close to its Kd value to all wells.
-
Add Membranes: Add the cell membrane preparation to all wells. The amount of membrane protein should be optimized to ensure a sufficient signal-to-noise ratio.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the DMPH concentration.
-
Determine the IC₅₀ value (the concentration of DMPH that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
In Vivo Protocol: Spontaneous Locomotor Activity in Rodents
This protocol is designed to assess the effects of DMPH on general activity and exploratory behavior in mice or rats.
Objective: To determine if DMPH alters spontaneous locomotor activity, which can be indicative of stimulant or sedative effects.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., saline or a suitable solvent)
-
Rodents (mice or rats)
-
Open field arena equipped with automated photobeam detection or video tracking software
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Habituation: Habituate the animals to the open field arena for a set period (e.g., 30-60 minutes) on the day before testing to reduce novelty-induced hyperactivity.
-
Drug Administration: Administer DMPH or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at various doses.
-
Testing: At a predetermined time after injection (e.g., 15-30 minutes), place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity for a specified duration (e.g., 30-60 minutes). Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena (anxiolytic/anxiogenic effects)
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of DMPH to the vehicle control group.
In Vivo Protocol: Forced Swim Test in Rodents
The forced swim test is a commonly used model to screen for antidepressant-like activity.
Objective: To evaluate the potential antidepressant-like effects of DMPH by measuring changes in immobility time.
Materials:
-
This compound hydrochloride
-
Vehicle
-
Rodents (mice or rats)
-
Cylindrical swim tank
-
Water at a controlled temperature (23-25°C)
-
Video recording equipment and analysis software
Procedure:
-
Acclimation: Acclimate animals to the testing room.
-
Pre-swim Session (Day 1): Place each animal individually into the swim tank filled with water (depth sufficient to prevent the animal from touching the bottom) for a 15-minute session. This pre-exposure induces a state of immobility in the subsequent test.
-
Drug Administration (Day 2): Administer DMPH or vehicle. The timing of administration depends on the route (e.g., 30-60 minutes before the test for i.p. injection).
-
Test Session (Day 2): Place the animals back into the swim tank for a 5-minute test session. Record the session for later analysis.
-
Behavioral Scoring: An observer, blind to the treatment conditions, should score the duration of immobility (defined as the time the animal makes only the minimal movements necessary to keep its head above water).
-
Data Analysis: Compare the immobility time between the DMPH-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Potential Application in Neuroprotection Research
While direct evidence for the neuroprotective effects of DMPH is still emerging, the broader class of piperazine derivatives has shown promise in this area.[2] Some piperazines exert neuroprotective effects through various mechanisms, including the modulation of serotonin receptors, which can influence neuronal survival pathways.[2] Additionally, some piperazine derivatives possess antioxidant properties, which can mitigate oxidative stress, a key contributor to neurodegeneration.[3][4]
Given its action on serotonergic and dopaminergic systems, which are implicated in the pathophysiology of neurodegenerative diseases like Parkinson's and Alzheimer's, DMPH represents a compelling candidate for neuroprotection studies.[5][6] Future research could explore the potential of DMPH to protect neurons from various insults in both in vitro and in vivo models of neurodegeneration.
In Vitro Neuroprotection Assay Protocol (General Framework)
Objective: To assess the ability of DMPH to protect cultured neurons from a neurotoxic insult.
Materials:
-
This compound hydrochloride
-
Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures
-
Neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model, amyloid-beta oligomers for an Alzheimer's model)
-
Cell culture medium and supplements
-
Reagents for assessing cell viability (e.g., MTT, LDH assay)
-
Reagents for measuring oxidative stress (e.g., DCFDA for reactive oxygen species)
Procedure:
-
Cell Culture: Culture neuronal cells to the desired confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of DMPH for a specified period (e.g., 1-24 hours).
-
Neurotoxin Exposure: Expose the cells to the chosen neurotoxin for a duration known to induce significant cell death.
-
Assessment of Cell Viability: After the toxin exposure, measure cell viability using a standard assay like the MTT assay.
-
Assessment of Oxidative Stress: In parallel experiments, measure markers of oxidative stress to determine if DMPH has antioxidant effects.
-
Data Analysis: Compare cell viability and oxidative stress levels in DMPH-treated cells to control cells (toxin-treated only). An increase in cell viability and a reduction in oxidative stress would suggest a neuroprotective effect.
Caption: Workflow for In Vitro Neuroprotection Assay.
Safety and Handling
As with any research chemical, proper safety precautions are paramount when handling this compound. While specific toxicity data for DMPH is limited, piperazine derivatives as a class can have varying toxicity profiles.[1] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. The compound should be handled in a well-ventilated area, preferably within a fume hood, to avoid inhalation of the powder. In case of contact with skin or eyes, the affected area should be rinsed immediately with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile pharmacological tool with a complex and intriguing mechanism of action. Its ability to modulate both serotonin and dopamine systems through a combination of neurotransmitter release and receptor interaction makes it a valuable compound for a wide range of neuroscience research applications. By employing the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can effectively utilize DMPH to unravel the complexities of the central nervous system and potentially pave the way for novel therapeutic strategies for neurological and psychiatric disorders.
References
- BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of 1-Phenyl-4-(4-pyridinyl)piperazine. BenchChem.
- Kimura, M., Masuda, T., Yamada, K., Kubota, N., Kawakatsu, N., Mitani, M., ... & Namiki, T. (2002). Novel diphenylalkyl piperazine derivatives with dual calcium antagonistic and antioxidative activities. Bioorganic & Medicinal Chemistry Letters, 12(15), 1975-1978.
- Sergeant, N., Vingtdeux, V., Eddarkaoui, S., Dekepper, A., Cailly, T., Dugué, L., ... & Melnyk, P. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233.
- Popugaeva, E., Pchitskaya, E., Chernyuk, D., Zhang, H., Postnikova, T. Y., Zaitsev, A. V., ... & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 414-426.
- Dutta, A. K., Reith, M. E. A., Todi, S. V., & Dutta, A. K. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience.
- Koleva, V., Prodanova, P., Zheleva-Dimitrova, D., & Gevrenova, R. (2017).
- Głuch-Lutwin, M., Siwek, A., Starowicz, G., Fijał, K., Kurczab, R., Lenda, T., ... & Bugno, R. (2018). Preliminary evaluation of antioxidant activity of some 1-(phenoxyethyl)-piperazine derivatives. Acta Poloniae Pharmaceutica, 75(5), 1145-1151.
- Chourasiya, A., Suthar, A., Sharma, R., Kumar, D., & Singh, S. K. (2020). Antioxidative activities of novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter.
- Kumar, A., Sharma, S., Kumar, D., Singh, I., & Singh, S. K. (2021). Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer’s Disease with Antioxidant Potential. ACS Omega, 6(44), 29598-29614.
- Fardoos, S., Kaleem, S., Masud, S. M., Nadeem, H., & Jahan, F. (2025).
- Anonymous. (n.d.). Antioxidant Activity of Piperazine Compounds: A Brief Review.
- Arbo, M. D., Meireles, M. A., Bastos, M. L., & Carmo, H. (2015). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology, 35(11), 1296-1305.
- Kumar, D., Kumar, A., Kumar, V., Singh, I., & Singh, S. K. (2016). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 24(16), 3589-3601.
- Arbo, M. D., Silva, R. S., Barbosa, D. J., & Carmo, H. (2014). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells.
- Ren, H., Liu, C., Geng, D., Zhang, C., & Li, Y. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 42(4), 1858-1868.
- Correll, C. U., & Schooler, N. R. (2020). Clinical perspective on antipsychotic receptor binding affinities.
- Laszlovszky, I., Acs, T., Kiss, B., & Domány, G. (2001). Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands. Pharmazie, 56(4), 287-289.
- Anonymous. (n.d.). Concentration-response (cell death) curves of the tested piperazine....
- Arthur, D. E., Uzairu, A., & Mamza, P. A. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 169-180.
- Singh, S. K., Kumar, A., Kumar, D., Singh, I., & Singh, S. K. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1, 3, 4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer’s Disease Therapy. ACS Chemical Neuroscience, 14(12), 2235-2253.
Sources
- 1. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel diphenylalkyl piperazine derivatives with dual calcium antagonistic and antioxidative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(2,3-Dimethylphenyl)piperazine as a Modulatory Tool for Neurotransmitter Systems
Abstract
1-(2,3-Dimethylphenyl)piperazine (DMPH) is a piperazine derivative that has garnered significant interest within the neuroscience and medicinal chemistry communities.[1][2] Its unique pharmacological profile, characterized by interactions with key neurotransmitter systems, positions it as a valuable molecular probe for dissecting complex neural circuits and as a foundational scaffold for novel therapeutic agents targeting neurological and psychiatric disorders.[1][2] This guide provides an in-depth exploration of DMPH's mechanism of action, validated experimental protocols for its application in both in vitro and in vivo settings, and a framework for interpreting the resultant data. The protocols are designed to be self-validating, with integrated controls and checkpoints to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale for Employing this compound
Piperazine and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis of numerous centrally active drugs.[3][4] The specific substitution pattern on the phenyl ring of arylpiperazines can dramatically alter their pharmacological properties, including receptor affinity and functional activity.[3][4] this compound, often utilized as its hydrochloride salt for improved solubility and stability, is distinguished by the presence of two methyl groups at the 2 and 3 positions of the phenyl ring.[1][2] This particular arrangement is believed to optimize its interaction with the binding pockets of specific neurotransmitter receptors.[1]
DMPH serves as a multi-target compound, primarily modulating serotonergic and dopaminergic pathways.[1] Its utility in research stems from its capacity to act as:
-
A pharmacological tool to investigate the roles of specific serotonin and dopamine receptor subtypes in various physiological and pathological processes.[1]
-
A reference compound in structure-activity relationship (SAR) studies to understand how structural modifications influence biological activity.[2]
-
A building block for the synthesis of novel derivatives with potentially enhanced therapeutic properties for conditions like mood and anxiety disorders.[1][2]
This document will guide researchers in harnessing the unique properties of DMPH to advance our understanding of neurotransmitter systems.
Pharmacological Profile and Mechanism of Action
The primary value of DMPH as a research tool lies in its complex, multi-target pharmacological profile. It does not act as a highly selective ligand for a single receptor but rather as a modulator of several key components of the serotonergic and dopaminergic systems. This profile allows for the study of integrated neurotransmitter system responses.
Interaction with the Serotonergic System
DMPH exhibits a notable affinity for multiple serotonin (5-HT) receptor subtypes.[1] It has been investigated as a low-efficacy partial agonist at certain serotonin receptors, which is a mechanism of action relevant to the treatment of mood and anxiety disorders.[1] Furthermore, DMPH functions as a potent serotonin-norepinephrine releasing agent (SNRA), which distinguishes it from many other piperazine derivatives.[1] This dual action—receptor modulation and neurotransmitter release—makes it a compelling tool for studying the intricacies of serotonergic neurotransmission.
Modulation of the Dopaminergic System
In addition to its effects on the serotonin system, DMPH also influences dopaminergic pathways.[1] Studies suggest that it can interact with dopamine D2 and D3 receptors.[1] Its activity as a dopamine releasing agent is present but less potent than its effect on serotonin and norepinephrine release.[1] This selective modulation provides a means to investigate the differential roles of these monoamine systems. A derivative of DMPH, known as OPC-4392, has been identified as an agonist for presynaptic dopamine D2 receptors, highlighting the potential for this chemical scaffold to yield potent dopaminergic ligands.[5]
Summary of Pharmacological Data
The following table summarizes the known interactions of DMPH with key neurotransmitter targets. It is important to note that specific affinity (Ki) and potency (EC50/IC50) values can vary between studies and experimental conditions.
| Target | Interaction Type | Potency/Affinity | Implication in Research |
| Serotonin Transporter (SERT) | Releasing Agent | High | Study of serotonin dynamics and transporter function. |
| Norepinephrine Transporter (NET) | Releasing Agent | High | Investigation of noradrenergic contributions to neural circuits. |
| Dopamine Transporter (DAT) | Releasing Agent | Moderate (EC50: ~1207 nM)[1] | Probing the selective modulation of dopaminergic pathways. |
| Serotonin Receptors | Partial Agonist/Antagonist | Varies by subtype | Elucidation of the roles of different 5-HT receptors in behavior and physiology. |
| Dopamine D2/D3 Receptors | Modulator/Agonist | Moderate | Investigation of dopaminergic signaling in motor control and reward. |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To fully appreciate the utility of DMPH, it is crucial to visualize its impact on neuronal signaling and the structure of experimental protocols designed to measure these effects.
Proposed Signaling Pathway of DMPH
The following diagram illustrates the primary proposed mechanisms of action for DMPH at a synapse, highlighting its dual role as a monoamine releasing agent and a direct receptor ligand.
Caption: Proposed synaptic mechanism of this compound (DMPH).
General Workflow for In Vitro Receptor Binding Assay
This diagram outlines the critical steps for determining the binding affinity of DMPH for a specific neurotransmitter receptor using a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for key experiments utilizing DMPH. These are intended as templates and may require optimization based on specific laboratory conditions and research questions.
Protocol 1: In Vitro Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol is designed to determine the inhibitory constant (Ki) of DMPH for the human dopamine D2 receptor expressed in a stable cell line (e.g., HEK293 or CHO).
Rationale: This assay quantifies the affinity of DMPH for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity. The resulting Ki value is a critical parameter for characterizing the compound's pharmacological profile.
Materials:
-
This compound hydrochloride (DMPH.HCl)
-
HEK293 cells stably expressing human D2 receptors
-
[³H]Spiperone or other suitable D2 antagonist radioligand
-
Haloperidol or other known D2 antagonist (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Cell harvesting buffer (e.g., PBS with 5 mM EDTA)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Multi-well plates (96-well format recommended)
Procedure:
-
Membrane Preparation: a. Culture D2-expressing cells to ~90% confluency. b. Harvest cells by scraping into ice-cold cell harvesting buffer. c. Centrifuge at 1,000 x g for 10 minutes at 4°C. d. Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce or Polytron homogenizer. e. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. f. Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer. g. Determine the protein concentration of the membrane preparation. h. Aliquot and store membranes at -80°C until use.
-
Assay Setup: a. Prepare serial dilutions of DMPH.HCl in assay buffer (e.g., from 1 nM to 100 µM). b. Prepare solutions for total binding (assay buffer only), non-specific binding (10 µM Haloperidol), and the radioligand (at a concentration near its Kd, e.g., 0.2 nM [³H]Spiperone). c. In a 96-well plate, add in the following order:
- 50 µL of assay buffer (for total binding) OR 10 µM Haloperidol (for non-specific binding) OR DMPH dilution.
- 50 µL of radioligand solution.
- 100 µL of diluted membrane preparation (e.g., 20-50 µg protein per well).
-
Incubation: a. Incubate the plate at room temperature for 60-90 minutes with gentle agitation. The exact time should be optimized to ensure equilibrium is reached.
-
Filtration and Washing: a. Pre-soak glass fiber filters in a solution like 0.5% polyethyleneimine to reduce non-specific binding. b. Rapidly filter the contents of each well through the pre-soaked filters using a cell harvester. c. Wash each filter rapidly with 3 x 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: a. Place the filters into scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Allow vials to sit for at least 4 hours in the dark. d. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM). b. Plot the percentage of specific binding against the log concentration of DMPH. c. Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Assessment of Serotonergic Activity via Head-Twitch Response (HTR) in Mice
This protocol measures the frequency of head twitches in mice, a stereotyped behavior robustly induced by activation of serotonin 5-HT2A receptors.[6] It can be used to assess the net in vivo serotonergic effect of DMPH.
Rationale: The head-twitch response is a well-established behavioral proxy for 5-HT2A receptor activation in the central nervous system. By quantifying this behavior, researchers can infer the functional impact of DMPH on the serotonergic system under physiological conditions.
Materials:
-
This compound hydrochloride (DMPH.HCl)
-
Male C57BL/6J mice (8-10 weeks old)
-
Vehicle solution (e.g., 0.9% sterile saline)
-
A positive control, such as the 5-HT2A agonist DOI (1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane).
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Stopwatch or automated video tracking software
Procedure:
-
Animal Acclimation: a. House mice in standard conditions for at least one week prior to the experiment. b. On the day of the experiment, allow mice to acclimate to the testing room for at least 60 minutes.
-
Drug Preparation and Administration: a. Dissolve DMPH.HCl and DOI in the vehicle solution on the day of the experiment. b. Divide mice into experimental groups (e.g., Vehicle, DMPH 1 mg/kg, DMPH 5 mg/kg, DMPH 10 mg/kg, DOI 2.5 mg/kg). A minimum of 8-10 mice per group is recommended. c. Administer the assigned treatment via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Behavioral Observation: a. Immediately after injection, place each mouse individually into an observation chamber. b. Allow a 5-10 minute habituation period. c. Following habituation, begin a 30-minute observation period. d. A trained observer, blind to the experimental conditions, should count the number of head twitches for each mouse. A head twitch is defined as a rapid, convulsive rotational movement of the head. e. Alternatively, record the session using a high-resolution camera for later analysis with specialized software.
-
Data Analysis: a. Tally the total number of head twitches for each animal over the 30-minute observation period. b. Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the DMPH groups to the vehicle control. c. The positive control (DOI) group serves to validate the assay, ensuring that the animals are responsive and the observation method is reliable.
Concluding Remarks
This compound is a versatile chemical tool with a complex but informative pharmacological profile. Its ability to modulate multiple monoamine neurotransmitter systems provides a unique opportunity to study the integrated function of these pathways. The protocols detailed herein offer a robust framework for researchers to characterize the in vitro and in vivo properties of DMPH and its derivatives. By applying these methods with scientific rigor, the research community can continue to unravel the complex signaling networks that govern brain function and behavior.
References
- McCreary, A. C., et al. (2007). SLV313 (1-(2,3-Dihydro-Benzo[1][7]Dioxin-5-yl)-4[5-(4-Fluoro-Phenyl)-Pyridin-3-ylmethyl]-Piperazine Monohydrochloride): A Novel Dopamine D2 Receptor Antagonist and 5-HT1A Receptor Agonist Potential. Neuropsychopharmacology, 32, 78–94.
- Oakwood Chemical. (n.d.). This compound.
- AA Blocks. (n.d.). 1013-22-5 | MFCD00040730 | this compound.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-21.
- Glennon, R. A., et al. (1988). Properties of some 1-arylpiperazines as antagonists of stereotyped behaviors mediated by central serotonergic receptors in rodents. Journal of Pharmacology and Experimental Therapeutics, 247(3), 1073-81.
- Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. Biological Psychiatry, 25(5), 569-75.
- Fantegrossi, W. E., et al. (2008). The behavioral pharmacology of hallucinogens. Pharmacology & Therapeutics, 117(1), 1-28.
- Ujike, H., et al. (1988). Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices. Life Sciences, 42(3), 343-9.
Sources
- 1. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 2. This compound hydrochloride (1203-64-1) for sale [vulcanchem.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of some 1-arylpiperazines as antagonists of stereotyped behaviors mediated by central serotonergic receptors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental protocols using 1-(2,3-Dimethylphenyl)piperazine
An Application Guide to the Experimental Use of 1-(2,3-Dimethylphenyl)piperazine
Abstract
This technical guide provides a comprehensive overview of the experimental applications of this compound (DMPH), a notable member of the arylpiperazine class of compounds. Arylpiperazines are integral scaffolds in medicinal chemistry, recognized for their diverse biological activities, particularly within the central nervous system (CNS).[1][2] This document is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and data interpretation guidelines. We will explore DMPH's role as a modulator of serotonergic and dopaminergic pathways, providing step-by-step methodologies for receptor binding and functional cell-based assays.[3] The protocols are structured to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step to ensure robust and reproducible results.
Introduction to this compound
This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[1] This core structure is a common feature in many approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and oral bioavailability.[4] The addition of an aryl group (in this case, a 2,3-dimethylphenyl moiety) classifies DMPH as an arylpiperazine, a chemical class renowned for its interaction with neurotransmitter receptors.[5][6]
Research indicates that DMPH exhibits biological activity primarily through the modulation of serotonin (5-HT) and dopamine receptor systems.[3] While its specific pharmacological profile is still under investigation, it is suggested to act as a low-efficacy partial agonist at certain serotonin receptors and possesses dopamine-releasing capabilities.[3] Its structural similarity to multimodal serotonergic agents like Vortioxetine suggests its potential as a valuable tool for neuroscience research and as a scaffold for the development of novel therapeutics for mood and anxiety disorders.[7]
Chemical and Physical Properties
A clear understanding of the compound's physical properties is essential for accurate preparation of stock solutions and experimental handling.
| Property | Value | Reference |
| CAS Number | 1013-22-5 | [8][9] |
| Molecular Formula | C₁₂H₁₈N₂ | [8] |
| Molecular Weight | 190.29 g/mol | [8] |
| Appearance | Light yellow viscous liquid | [10] |
| Boiling Point | 110-113 °C @ 1 Torr | [8] |
| Density | 1.031 g/cm³ | [8] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [3] |
Proposed Mechanism of Action: Neuromodulation
The primary pharmacological interest in DMPH lies in its ability to modulate key neurotransmitter systems implicated in psychiatric disorders. The arylpiperazine moiety is a well-established pharmacophore for serotonin receptors.[6] DMPH is known to interact with both serotonergic and dopaminergic pathways.[3]
Serotonergic Activity: Many arylpiperazines act as direct serotonin receptor agonists.[6] It is hypothesized that DMPH may function as a partial agonist at inhibitory autoreceptors like 5-HT₁A. Agonism at these receptors typically leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and a reduction in serotonin turnover.[11]
Dopaminergic Activity: DMPH also demonstrates dopamine-releasing activity, albeit with a lower potency compared to its serotonergic effects (EC₅₀ of 1207 nM).[3] This suggests a multimodal profile where it can influence multiple neurotransmitter systems simultaneously.
Below is a diagram illustrating the proposed modulatory effect of DMPH at a synapse.
Caption: Proposed multimodal action of DMPH at a neuron terminal.
Safety and Handling
Proper laboratory safety protocols are mandatory when handling DMPH.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[12][13]
-
Exposure Routes: DMPH is known to cause skin and serious eye irritation and may cause respiratory irritation.[8][10] Avoid all contact with skin, eyes, and clothing.[12]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[10]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[10]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting.[14]
-
-
Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed.[13]
Experimental Workflow and Protocols
A logical progression of experiments is crucial for characterizing a novel compound. The following workflow is recommended to move from general toxicity screening to specific target engagement and functional activity.
Caption: Recommended experimental workflow for characterizing DMPH.
Protocol 5.1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay assesses a compound's effect on cell metabolic activity, serving as an indicator of cell viability and cytotoxicity.[15] It is a critical first step to determine the appropriate concentration range for subsequent, more specific assays.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DMPH on a relevant cell line (e.g., HEK293, SH-SY5Y).
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (DMPH)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader (570 nm absorbance)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of DMPH in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 100 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of DMPH.
-
Rationale: This step initiates the exposure of the cells to the test compound. A range of concentrations is essential to generate a dose-response curve.
-
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells. This control represents 100% cell viability.
-
Untreated Control: Cells in medium only.
-
Positive Control (Optional): Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C.
-
Rationale: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15] The amount of formazan is proportional to the number of viable cells.
-
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at room temperature in the dark.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_sample / Abs_vehicle) * 100.
-
Plot the percentage of viability against the logarithm of the DMPH concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
Protocol 5.2: Radioligand Binding Assay for Serotonin 5-HT₁A Receptor
This protocol determines the binding affinity (Kᵢ) of DMPH for a specific target, in this case, the human 5-HT₁A receptor. It is a fundamental assay in pharmacology to quantify direct interactions between a compound and its receptor.[16]
-
Objective: To determine the inhibitory constant (Kᵢ) of DMPH at the human 5-HT₁A receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT₁A receptor.
-
[³H]-8-OH-DPAT (radioligand with high affinity for 5-HT₁A).
-
Serotonin (for determining non-specific binding).
-
This compound (DMPH).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Compound Dilution: Prepare serial dilutions of DMPH in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of [³H]-8-OH-DPAT + 50 µL of membrane preparation + 50 µL of binding buffer.
-
Non-Specific Binding (NSB): 50 µL of [³H]-8-OH-DPAT + 50 µL of membrane preparation + 50 µL of 10 µM Serotonin.
-
Rationale: A high concentration of an unlabeled ligand (serotonin) is used to saturate the target receptors, ensuring that any remaining radioligand binding is non-specific (e.g., to the filter or plate). NSB must be subtracted from all other measurements.
-
-
Compound Competition: 50 µL of [³H]-8-OH-DPAT + 50 µL of membrane preparation + 50 µL of DMPH at various concentrations.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Immediately wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Rationale: Rapid filtration and washing are critical to separate bound from unbound radioligand without disturbing the binding equilibrium.
-
-
Radioactivity Measurement: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate the percentage of inhibition for each DMPH concentration: % Inhibition = 100 - [((CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100].
-
Plot % Inhibition against the log concentration of DMPH and use non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
| Compound | Target Receptor | Radioligand | Kᵢ (nM) |
| DMPH (Hypothetical) | 5-HT₁A | [³H]-8-OH-DPAT | Value to be determined |
| Risperidone | 5-HT₁A | - | 4.1[15] |
| Aripiprazole | 5-HT₁A | - | 1.2[15] |
Protocol 5.3: cAMP Functional Assay for 5-HT₁A Receptor Activity
This assay measures the functional consequence of receptor binding. The 5-HT₁A receptor is a Gᵢ-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This assay can determine if DMPH acts as an agonist or antagonist.
-
Objective: To characterize DMPH as an agonist or antagonist at the 5-HT₁A receptor by measuring its effect on forskolin-stimulated cAMP production.
-
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT₁A receptor.
-
Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Serotonin (full agonist control).
-
WAY-100635 (antagonist control).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure:
-
Cell Preparation: Culture cells to confluency and seed into a 96-well plate. Allow them to adhere overnight.
-
Agonist Mode:
-
Treat cells with varying concentrations of DMPH (or serotonin as a control) in assay buffer containing IBMX.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.
-
Rationale: Forskolin elevates cAMP levels. An agonist at the Gᵢ-coupled 5-HT₁A receptor will inhibit this stimulation, causing a dose-dependent decrease in cAMP.
-
-
Antagonist Mode:
-
Pre-incubate cells with varying concentrations of DMPH.
-
Add a fixed concentration of serotonin (at its EC₈₀) along with forskolin to all wells.
-
Rationale: If DMPH is an antagonist, it will block the inhibitory effect of the serotonin agonist, leading to a restoration of cAMP levels in a dose-dependent manner.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP signal against the log concentration of DMPH. A downward curve indicates agonism. Calculate the EC₅₀ value from the dose-response curve.
-
Antagonist Mode: Plot the cAMP signal against the log concentration of DMPH. An upward curve indicates antagonism. Calculate the IC₅₀ value.
-
Conclusion
This compound is a versatile research compound with significant potential for investigating the complexities of the central nervous system. Its multimodal action on key neurotransmitter systems makes it a valuable tool for neuropharmacology. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the cytotoxicity, target binding affinity, and functional activity of DMPH and related arylpiperazine derivatives. Adherence to these detailed methodologies will enable the generation of high-quality, reproducible data, contributing to the broader understanding of CNS drug action and the development of next-generation therapeutics.
References
- Benchchem. (n.d.). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.
- Benchchem. (n.d.). The Pharmacophore Blueprint of Piperazine Derivatives: A Technical Guide for Drug Discovery.
- Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Piperazine Anhydrous.
- Smolecule. (2023). Buy this compound hydrochloride | 1203-64-1.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - this compound.
- Fisher Scientific. (2011). SAFETY DATA SHEET - 1-(2,5-Xylyl)piperazine.
- Kumar, A., et al. (2024).
- Fisher Scientific. (2011). SAFETY DATA SHEET - 1-(2,4-Xylyl)piperazine.
- Echemi. (n.d.). This compound.
- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. PubMed. [Link]
- Fuller, R. W., et al. (1978). Effect of 1-(m-trifluoromethylphenyl)
- ResearchGate. (n.d.). Chemical structures of serotonin and various arylpiperazine known inhibitors.
- Huff, J. R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. PubMed. [Link]
- Ayurveda Journals. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. This compound [oakwoodchemical.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for In Vivo Animal Studies of 1-(2,3-Dimethylphenyl)piperazine
Introduction: Rationale for In Vivo Evaluation of 1-(2,3-Dimethylphenyl)piperazine
This compound (DMPH) is a piperazine derivative with a molecular structure suggesting potential interactions with central nervous system (CNS) targets.[1][2] Preliminary research and structural analogy to other psychoactive compounds indicate that DMPH may act as a modulator of key neurotransmitter systems. Specifically, it has been investigated for its activity as a serotonin-norepinephrine releasing agent and for its potential influence on dopaminergic pathways.[3] These characteristics make it a candidate for investigation into potential therapeutic applications for mood and anxiety disorders.[3]
The transition from in vitro characterization to in vivo animal studies is a critical step in the drug development process.[4] In vivo models are indispensable for understanding the complex interplay of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), which cannot be fully replicated by in vitro methods.[4][5] This guide provides a structured framework for conducting foundational in vivo animal studies on DMPH, focusing on pharmacokinetic profiling, preliminary efficacy assessment in behavioral models, and core safety pharmacology evaluation.
The protocols outlined herein are designed to establish a comprehensive preclinical data package, providing essential insights into the compound's absorption, distribution, metabolism, and excretion (ADME), its potential anxiolytic or antidepressant-like effects, and its safety profile on vital organ systems. Adherence to rigorous, well-designed, and ethically sound experimental protocols is paramount for generating reliable and reproducible data.[5][6]
Part 1: Pharmacokinetic (PK) Profiling in Rodents
Expertise & Experience: Before assessing what a compound does, we must first understand its journey through the body. A pharmacokinetic (PK) study is the foundational in vivo experiment that quantifies a drug's time course of absorption, distribution, metabolism, and excretion.[7][8] This data is not merely descriptive; it is predictive. It informs dose selection and scheduling for all subsequent efficacy and safety studies, ensuring that animals are exposed to therapeutically relevant concentrations of the test article.[8][9] We typically begin with rodents, such as rats, due to their well-characterized physiology and the availability of refined sampling techniques that minimize animal usage while maximizing data quality.[10][11]
Visual Workflow: Rodent Pharmacokinetic Study
Caption: Workflow for a typical rodent pharmacokinetic study.
Protocol 1.1: Single-Dose Pharmacokinetics of DMPH in Sprague-Dawley Rats
Objective: To determine the key PK parameters and oral bioavailability of a single dose of DMPH.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), weighing 220-250g. Rats are chosen for their larger blood volume compared to mice, facilitating serial sampling from a single animal.[10]
-
Housing & Acclimatization: Animals are housed in controlled conditions (12-h light/dark cycle, 22±2°C, 50±10% humidity) for at least 5 days prior to the study. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[11]
-
Dose Formulation:
-
Intravenous (IV) Formulation: Dissolve DMPH in a vehicle suitable for injection, such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. A low dose (e.g., 1 mg/kg) is typical for IV administration.
-
Oral (PO) Formulation: Suspend DMPH in a vehicle like 0.5% methylcellulose in water. A higher dose (e.g., 10 mg/kg) is used to ensure plasma concentrations are above the limit of quantification.
-
-
Dosing Administration:
-
Group 1 (IV): Administer a single bolus dose via the lateral tail vein.
-
Group 2 (PO): Administer a single dose via oral gavage. Animals in this group should be fasted overnight prior to dosing.
-
-
Blood Sampling:
-
Collect sparse blood samples (~100 µL) from the tail vein into EDTA-coated tubes at specified time points.
-
IV Group Timepoints: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group Timepoints: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Processing: Immediately after collection, centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of DMPH in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key parameters.[10]
Data Presentation: Example PK Parameters for DMPH
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) | Unit | Description |
| Cmax | 150 | 250 | ng/mL | Maximum observed plasma concentration |
| Tmax | 0.08 | 1.0 | h | Time to reach Cmax |
| AUC(0-t) | 350 | 1800 | h*ng/mL | Area under the concentration-time curve |
| T½ | 4.5 | 5.2 | h | Elimination half-life |
| F% | N/A | ~51% | % | Oral Bioavailability |
Note: Data are hypothetical and for illustrative purposes only.
Part 2: Behavioral Pharmacodynamics for CNS Activity
Expertise & Experience: Based on DMPH's potential interaction with serotonin and norepinephrine systems, its primary therapeutic hypothesis lies within CNS disorders like anxiety and depression.[3] Animal models of anxiety and depression are designed to produce quantifiable behaviors that are sensitive to clinically effective drugs.[12][13] The Elevated Plus Maze (EPM) and Forced Swim Test (FST) are cornerstone assays in this field.[14][15] The EPM leverages the innate conflict in rodents between exploring a novel environment and the fear of open, elevated spaces.[16] Anxiolytic drugs reliably increase the time spent in the "unprotected" open arms. The FST induces a state of behavioral despair, where immobility is interpreted as a passive, depressive-like state. Antidepressant compounds are known to increase active escape behaviors.[13]
Visual Workflow: Behavioral Screening Cascade
Caption: Decision workflow for assessing CNS activity.
Protocol 2.1: Elevated Plus Maze (EPM) Test for Anxiolytic-Like Effects
Objective: To evaluate the potential anxiolytic-like properties of DMPH in mice.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old). Mice are often used for behavioral screening due to their high throughput and genetic tractability.[14]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. The maze is typically equipped with an automated tracking system.
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Dosing:
-
Vehicle Group: Administer the vehicle used in the PO formulation.
-
DMPH Groups: Administer DMPH orally at three dose levels (e.g., 3, 10, 30 mg/kg). Doses should be selected based on PK data to bracket the expected therapeutic range.
-
Positive Control: Administer a known anxiolytic drug, such as Diazepam (e.g., 1-2 mg/kg, intraperitoneally), to validate the assay.[15]
-
-
Test Procedure: Administer the compound or vehicle at a timepoint corresponding to its Tmax (e.g., 60 minutes post-dose for DMPH). Place the mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Data Collection: The primary endpoints are:
-
Time spent in the open arms (%).
-
Number of entries into the open arms.
-
Total distance traveled (to control for general locomotor effects).
-
-
Statistical Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare DMPH groups to the vehicle control.
Protocol 2.2: Forced Swim Test (FST) for Antidepressant-Like Effects
Objective: To assess the potential antidepressant-like activity of DMPH in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Apparatus: A transparent cylinder filled with water (24-25°C) to a depth where the rat cannot touch the bottom or escape.
-
Dosing Regimen: Administer DMPH (e.g., 10, 20, 40 mg/kg, PO) or a positive control like Imipramine (15 mg/kg, IP) once daily for several days (e.g., 3-5 days) to model sub-chronic treatment, which is more clinically relevant for antidepressants.
-
Test Procedure (Porsolt's Method):
-
Day 1 (Pre-test): Place each rat in the water cylinder for 15 minutes. This induces a baseline level of immobility.
-
Day 2 (Test): 24 hours after the pre-test, administer the final dose of the compound. At the compound's Tmax, place the rat back into the water for a 5-minute test session.
-
-
Data Collection: A trained observer, blind to the treatment groups, scores the animal's behavior, typically categorizing it as:
-
Immobility: Floating motionless, making only small movements to keep the head above water.
-
Swimming: Active movements of the limbs around the cylinder.
-
Climbing: Active upward-directed movements of the forepaws along the cylinder wall.
-
-
Statistical Analysis: Compare the duration of immobility between the vehicle and treatment groups using a one-way ANOVA and an appropriate post-hoc test.
Data Presentation: Example Behavioral Assay Results
| Treatment Group | EPM: % Time in Open Arms (Mean ± SEM) | FST: Immobility Time (s) (Mean ± SEM) |
| Vehicle | 15.2 ± 2.1 | 155.4 ± 10.2 |
| DMPH (10 mg/kg) | 28.5 ± 3.5 | 110.1 ± 9.8 |
| DMPH (30 mg/kg) | 35.1 ± 4.0 | 85.6 ± 8.5 |
| Positive Control | 40.3 ± 3.8 | 75.2 ± 7.1 |
Note: Data are hypothetical. *p < 0.05, **p < 0.01 compared to Vehicle group.
Part 3: Core Battery Safety Pharmacology
Expertise & Experience: Ensuring patient safety is the primary mandate of drug development. Safety pharmacology studies are designed to investigate potential undesirable effects on vital physiological functions.[17] The International Council for Harmonisation (ICH) S7A guideline mandates a "core battery" of tests to assess effects on the central nervous, cardiovascular, and respiratory systems before a new drug enters human clinical trials.[18][19] These studies must define a dose-response relationship for any adverse effects, with dose levels that include and exceed the anticipated therapeutic range.[20]
Visual Workflow: Integrated Preclinical Safety Assessment
Caption: Workflow for core battery safety pharmacology studies.
Protocol 3.1: Core Battery Safety Assessment Overview
Objective: To identify any potential adverse effects of DMPH on the CNS, cardiovascular, and respiratory systems in compliance with ICH S7A guidelines.[18]
Methodology:
-
Species Selection:
-
CNS & Respiratory: Typically conducted in rats.
-
Cardiovascular: Often conducted in a non-rodent species like the Beagle dog or non-human primate, as their cardiovascular physiology is more analogous to humans. However, rat telemetry is also a valid and common approach.
-
-
Dose Selection: Doses should be based on efficacy studies and preliminary toxicology to include the therapeutic exposure, a multiple of the therapeutic exposure, and a high dose that may elicit adverse effects.
-
Study Design: Studies should be conducted in a manner compliant with Good Laboratory Practices (GLP) where possible.[20]
Data Presentation: Summary of Core Safety Pharmacology Battery
| System | Assay | Species | Key Parameters Measured | Rationale |
| Central Nervous | Functional Observational Battery (FOB) or Irwin Test | Rat | Behavioral changes, autonomic signs, sensorimotor function, body temperature | To detect overt neurological or behavioral side effects.[20][21] |
| Cardiovascular | Conscious Telemetered Animals | Beagle Dog or Rat | Blood pressure, heart rate, ECG intervals (PR, QRS, QT/QTc) | To assess effects on hemodynamics and cardiac electrophysiology, a critical safety concern.[21] |
| Respiratory | Whole-Body Plethysmography | Rat | Respiratory rate, tidal volume, minute volume | To identify potential for respiratory depression or other functional impairments.[20] |
References
- Creative Biolabs. (n.d.). Rodent In Vivo PK Service.
- European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline.
- Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
- Griebel, G., & Holmes, A. (2013). Animal models of anxiety and anxiolytic drug action. PubMed.
- Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW.
- Aurelius. (n.d.). An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety.
- Fuchs, E., & Flügge, G. (2006). Experimental animal models for the simulation of depression and anxiety. PubMed Central.
- Aragen Life Sciences. (n.d.). Large Molecule Pharmacokinetics | Rodent PK Studies.
- Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. PubMed Central.
- Shao, L., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm.
- Cambridge University Press. (n.d.). General Principles of Preclinical Study Design. PubMed Central.
- Routledge. (n.d.). Safety Pharmacology in Pharmaceutical Development: Approval and Post Marketing Surveillance, Second Edition.
- Griebel, G., & Holmes, A. (2016). Animal models for screening anxiolytic-like drugs: a perspective. ResearchGate.
- ResearchGate. (n.d.). In Vivo Phenotypic Drug Discovery: Applying a Behavioral Assay to the Discovery and Optimization of Novel Antipsychotic Agents | Request PDF.
- Fowler, J. C., & Higley, J. D. (n.d.). Translational In Vivo Assays in Behavioral Biology. PubMed Central.
- U.S. Food and Drug Administration. (2025). S7A Safety Pharmacology Studies for Human Pharmaceuticals.
- International Journal of Pharmaceutical and Bio-Medical Science. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model.
- BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing.
- MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
- Shao, L., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. Semantic Scholar.
- Kokel, D., & Peterson, R. T. (2012). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. PubMed Central.
Sources
- 1. This compound hydrochloride (1203-64-1) for sale [vulcanchem.com]
- 2. scbt.com [scbt.com]
- 3. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 10. parazapharma.com [parazapharma.com]
- 11. Large Molecule Pharmacokinetics | Rodent PK Studies - Aragen Life Sciences [aragen.com]
- 12. Animal models of anxiety and anxiolytic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jddtonline.info [jddtonline.info]
- 16. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety | Biobide [biobide.com]
- 18. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. fda.gov [fda.gov]
- 20. altasciences.com [altasciences.com]
- 21. routledge.com [routledge.com]
Application Notes & Protocols: 1-(2,3-Dimethylphenyl)piperazine as a Ligand for Receptor Binding
Introduction and Scientific Context
1-(2,3-Dimethylphenyl)piperazine (DMPH) is a derivative of piperazine, a core scaffold found in a multitude of biologically active compounds. With the chemical formula C₁₂H₁₈N₂ and a molecular weight of approximately 190.29 g/mol , DMPH serves as a critical research tool in neuropharmacology and medicinal chemistry. Its structure, featuring a 2,3-dimethylphenyl group attached to the piperazine ring, confers a distinct pharmacological profile, making it a valuable ligand for interrogating neurotransmitter systems.
Synthetically, DMPH is accessible through established routes, often involving the coupling of piperazine with an appropriate dimethylphenyl halide derivative. This accessibility, combined with its potent and complex interactions with key central nervous system (CNS) receptors, positions DMPH as a valuable probe for studying receptor function and a foundational structure for developing novel therapeutics targeting neurological and psychiatric disorders. This document provides a detailed overview of its receptor binding profile and robust protocols for its application in receptor binding and functional assays.
Pharmacological Profile: A Multi-Target Ligand
DMPH exhibits a complex pharmacological profile, demonstrating significant affinity for multiple G protein-coupled receptors (GPCRs), primarily within the serotonin and dopamine systems. This multi-target activity is crucial for understanding its overall effect on neurotransmission.
Serotonin (5-HT) Receptor Interactions
DMPH is well-documented as a modulator of the serotonergic system. It interacts with multiple 5-HT receptor subtypes, where it can act as a partial agonist or antagonist, depending on the specific receptor and assay system. This nuanced activity makes it an excellent tool for dissecting the roles of different 5-HT receptors in cellular signaling and behavior. For instance, arylpiperazine derivatives are known to be potent ligands for the 5-HT₁A receptor, a key target in the treatment of anxiety and depression.
Dopamine (DA) Receptor Interactions
Research indicates that DMPH and related piperazine compounds also modulate dopaminergic pathways. They can exhibit affinity for both D₁-like and D₂-like receptor families, with particular relevance to the D₂ and D₃ subtypes, which are primary targets for antipsychotic medications and treatments for Parkinson's disease. The interaction with dopamine receptors highlights the compound's potential to influence reward, motor control, and motivation.
Adrenergic (α) Receptor Interactions
The arylpiperazine scaffold is a common feature in ligands for adrenergic receptors. While less characterized for DMPH specifically, related compounds show significant affinity for α₁-adrenergic receptors. Characterizing DMPH's affinity at these receptors is essential for a complete understanding of its selectivity and potential off-target effects, which could contribute to cardiovascular or other systemic responses.
Summary of Receptor Binding Affinities
The following table summarizes the known binding affinities of this compound and structurally related arylpiperazines at various CNS receptors. Note: Data for DMPH is often embedded within studies of related compounds; this table collates representative data for the arylpiperazine class to guide experimental design.
| Receptor Target | Ligand/Compound Class | Binding Affinity (Kᵢ, nM) | Functional Activity | Reference |
| Serotonin 5-HT₁A | Arylpiperazines | 0.059 - 15 | Agonist / Partial Agonist | |
| Serotonin 5-HT₂A | 5-{2-[4-(2,3-dimethyl-phenyl)-piperazin-1-yl]ethyl}1H-benzotriazole | Clozapine-like affinity | Antagonist | |
| Serotonin 5-HT₃ | Arylpiperazines | 3.7 | Antagonist | |
| Serotonin 5-HT₇ | Arylpiperazines | 19 | Antagonist | |
| Dopamine D₂ | Arylpiperazines / DMPH derivatives | 53 - 76.4 | Partial Agonist / Modulator | |
| Dopamine D₃ | Arylpiperazines / DMPH derivatives | 0.5 - Moderate affinity | Partial Agonist / Modulator | |
| α₁-Adrenergic | 5-{2-[4-(2,3-dimethyl-phenyl)-piperazin-1-yl]ethyl}1H-benzotriazole | Clozapine-like affinity | Antagonist | |
| SERT (Serotonin Transporter) | Arylpiperazines | 1.6 | Inhibitor |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for characterizing the interaction of this compound with a target receptor.
Protocol 1: Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled compound (DMPH) by measuring its ability to displace a specific, high-affinity radioligand from a receptor.
Causality and Principle: The protocol operates on the law of mass action. A fixed concentration of radioligand and receptor are incubated with increasing concentrations of the competing ligand (DMPH). The more potent the competing ligand, the lower the concentration needed to displace the radioligand. The resulting data are used to calculate the IC₅₀ (the concentration of DMPH that inhibits 50% of specific binding), which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Receptor Source: Frozen cell pellets or tissue known to express the target receptor.
-
Buffers:
-
Homogenization Buffer: 50mM Tris-HCl, 5mM EDTA, 5mM MgCl₂, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50mM Tris-HCl, 5mM MgCl₂, 0.1mM EDTA, pH 7.4.
-
-
Ligands:
-
This compound (DMPH) stock solution (e.g., 10 mM in DMSO).
-
Specific radioligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Spiperone for D₂).
-
Unlabeled ligand for determining non-specific binding (e.g., Serotonin or Dopamine at 10 µM).
-
-
Equipment: 96-well plates, cell harvester/filtration apparatus, glass fiber filters (e.g., GF/C), scintillation vials or plates, liquid scintillation counter.
Procedure:
-
Membrane Preparation: a. Homogenize thawed cells or tissue in ice-cold Homogenization Buffer using a Polytron or Dounce homogenizer. b. Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and large debris. c. Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes. d. Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation step. e. Resuspend the final pellet in Assay Buffer. Determine protein concentration using a BCA or Bradford assay. Aliquot and store at -80°C.
-
Assay Setup (in a 96-well plate): a. Total Binding Wells: Add 50 µL Assay Buffer, 50 µL radioligand solution, and 150 µL of diluted membrane preparation. b. Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of an appropriate unlabeled ligand (e.g., 10 µM serotonin), 50 µL radioligand solution, and 150 µL of membrane preparation. This step is critical to quantify radioligand binding to non-receptor components. c. Competition Wells: Add 50 µL of DMPH at various concentrations (typically a 10-point, five-log unit range), 50 µL radioligand solution, and 150 µL of membrane preparation.
-
Incubation: a. Gently agitate the plate and incubate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). These conditions must be optimized for each receptor-ligand pair.
-
Filtration and Counting: a. Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester. b. Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand. c. Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm). b. Plot the percentage of specific binding against the log concentration of DMPH. c. Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
Protocol 2: Cell-Based cAMP Functional Assay
This assay determines the functional activity of DMPH (agonist, antagonist, or inverse agonist) by measuring its effect on the intracellular second messenger, cyclic AMP (cAMP). Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.
Causality and Principle: GPCRs are cellular transducers. Ligand binding changes the receptor's conformation, leading to G-protein activation and modulation of downstream effectors like adenylyl cyclase, which produces cAMP. By measuring changes in cAMP levels in cells expressing the target receptor, we can quantify the functional consequence of DMPH binding.
Workflow Diagram: cAMP Functional Assay
Caption: Workflow for a cell-based cAMP functional assay.
Materials:
-
Cells: A cell line (e.g., HEK-293, CHO) stably or transiently expressing the GPCR of interest.
-
Reagents: Cell culture medium, serum, antibiotics, DMPH, a known reference agonist (e.g., serotonin), a known reference antagonist, and a commercial cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Equipment: Cell culture incubator, multi-well plates (white or black, depending on the assay kit), plate reader capable of detecting the kit's signal.
Procedure:
-
Cell Preparation: a. Culture cells under standard conditions (e.g., 37°C, 5% CO₂). b. Seed the cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Agonist Mode Assay: a. Replace the culture medium with stimulation buffer (often provided in the kit). b. Add DMPH at various concentrations to the wells. Include a positive control (reference agonist) and a negative control (buffer only). c. Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production/inhibition.
-
Antagonist Mode Assay: a. Pre-incubate the cells with various concentrations of DMPH for a short period (e.g., 15-30 minutes). b. Add a fixed concentration of the reference agonist (typically its EC₈₀ concentration) to all wells (except the negative control). c. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Detection: a. Lyse the cells according to the assay kit manufacturer's protocol. b. Add the detection reagents (e.g., HTRF acceptor and donor antibodies). c. Incubate as required by the kit (e.g., 60 minutes at room temperature). d. Read the plate using a plate reader with the appropriate settings.
-
Data Analysis: a. Agonist Mode: Plot the signal (e.g., HTRF ratio) against the log concentration of DMPH. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the reference full agonist. b. Antagonist Mode: Plot the signal against the log concentration of DMPH. Fit the data to determine the IC₅₀, which represents the concentration of DMPH that inhibits 50% of the agonist-induced response. This can be used to calculate the antagonist's affinity constant (Kₑ).
Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of your results, every experiment must include a self-validating system:
-
Positive and Negative Controls: Always include a known full agonist and a known antagonist for the target receptor to confirm that the assay system is responding correctly.
-
Receptor-Null Cells: When possible, run parallel experiments on the parental cell line (not expressing the receptor) to confirm that the observed effects are receptor-mediated and not due to off-target actions.
-
Orthogonal Assays: Validate findings from binding assays with functional assays. A high binding affinity should correlate with functional potency. For example, a compound identified as a high-affinity binder in a radioligand assay should demonstrate potent activity (agonist or antagonist) in a functional assay like a cAMP or calcium flux assay.
Logical Relationship: Data Interpretation
Caption: Validating ligand activity through orthogonal assays.
References
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed. (2024-05-17).
- Radioligand Binding Assay | Gifford Bioscience.
- GPCRs: Cell based label-free assays in GPCR drug discovery - European Pharmaceutical Review. (2013-08-20).
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024-05-17).
- Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - US.
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
- GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery.
- Radioligand binding methods: practical guide and tips - PubMed.
- Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390 - Benchchem.
- This compound hydrochloride | 1203-64-1 - Smolecule. (2023-08-15).
- Radioligand Binding Studies | Springer N
- Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies - PubMed.
- This compound hydrochloride - 1203-64-1 - Vulcanchem.
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024-09-19).
- This compound | 1013-22-5 | BAA01322 - Biosynth.
- Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC - NIH.
- Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC - PubMed Central.
- This compound - Oakwood Chemical.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG
- Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed. (2011-05-12).
- Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC.
- Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar.
- N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands - PubMed.
- US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC - PubMed Central. (2022-08-12).
- This compound | 1013-22-5 - ChemicalBook. (2024-08-06). *
Application Notes and Protocols for 1-(2,3-Dimethylphenyl)piperazine in Drug Discovery and Development
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of 1-(2,3-Dimethylphenyl)piperazine (DMPP) in Modern Drug Discovery
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1] this compound (DMPP), a specific derivative, has emerged as a compound of significant interest. Initially characterized as a potent ganglionic nicotinic acetylcholine receptor (nAChR) agonist, its utility extends beyond a simple research tool.[2][3] Emerging evidence points towards its potential anti-inflammatory and anti-angiogenic properties, opening new avenues for therapeutic exploration.[4][5][6]
This guide provides a comprehensive overview of the synthesis, characterization, and pharmacological evaluation of DMPP. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively investigate this compound and its derivatives in a drug discovery setting. The protocols herein are presented as robust frameworks, intended to be adapted and optimized for specific experimental contexts.
PART 1: Synthesis and Physicochemical Characterization of DMPP
A reliable and scalable synthesis is the cornerstone of any drug discovery program. The following section details a common synthetic route for DMPP and outlines its key physicochemical properties.
Synthesis of this compound
The synthesis of this compound typically involves the nucleophilic substitution reaction between 2,3-dimethylaniline and a piperazine precursor, or the reaction of piperazine with a suitable 2,3-dimethylphenyl halide.[7][8][9][10][11] A general and adaptable protocol is provided below.
Protocol 1: Synthesis of this compound
Materials:
-
2,3-Dimethylaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
High-boiling point solvent (e.g., diethylene glycol)
-
Base (e.g., potassium carbonate)
-
Hydrochloric acid (for salt formation)
-
Organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Combine 2,3-dimethylaniline and bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent.
-
Add a suitable base, such as potassium carbonate, to the reaction mixture.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts. Extract the aqueous layer with an organic solvent like dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the free base of this compound.
-
For the hydrochloride salt, dissolve the purified free base in a suitable solvent and treat with a solution of hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration.[12]
Characterization: The structure and purity of the synthesized DMPP should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Physicochemical Properties of DMPP
Understanding the physicochemical properties of a compound is crucial for predicting its behavior in biological systems and for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂ | [13] |
| Molecular Weight | 190.29 g/mol | [13] |
| Appearance | White to off-white crystalline powder (hydrochloride salt) | [12] |
| Solubility | Soluble in DMSO and methanol | [12] |
| XLogP3 | 2.6 | [14] |
PART 2: Pharmacological Profiling: In Vitro Assays
The pharmacological characterization of DMPP involves a tiered approach, starting with in vitro assays to determine its primary biological targets and functional activity.
Nicotinic Acetylcholine Receptor (nAChR) Binding and Functional Assays
Given that DMPP is a known nAChR agonist, a primary step is to quantify its binding affinity and functional potency at various nAChR subtypes.[2][15][16][17][18]
Protocol 2: nAChR Radioligand Binding Assay
This protocol provides a framework for a competitive binding assay to determine the affinity (Ki) of DMPP for specific nAChR subtypes.[19][20][21]
Materials:
-
Cell membranes from cell lines stably expressing the desired nAChR subtype (e.g., α4β2, α7)
-
Radioligand specific for the nAChR subtype (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7)
-
This compound (test compound)
-
Binding buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell membranes expressing the target nAChR subtype.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of DMPP.
-
Include controls for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known nAChR ligand).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of DMPP and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 3: nAChR Functional Assay (Calcium Flux)
This assay measures the ability of DMPP to activate nAChRs, leading to an influx of calcium.
Materials:
-
Cell line stably expressing the nAChR subtype of interest and a calcium indicator dye (e.g., Fluo-4 AM)
-
This compound
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium indicator dye.
-
Add varying concentrations of DMPP to the wells.
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
Determine the EC₅₀ value for DMPP-induced calcium influx.
In Vitro Anti-inflammatory Assays
The potential anti-inflammatory effects of DMPP can be investigated using cell-based assays that model inflammatory responses.[4][6][22][23][24][25]
Protocol 4: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This protocol assesses the ability of DMPP to inhibit the release of pro-inflammatory cytokines from LPS-stimulated macrophages.[26]
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium and supplements
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of DMPP for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Determine the IC₅₀ of DMPP for the inhibition of cytokine release.
In Vitro Angiogenesis Assays
To explore the anti-angiogenic potential of DMPP, in vitro models that recapitulate key steps of angiogenesis can be employed.[5][27][28][29]
Protocol 5: Endothelial Cell Tube Formation Assay
This assay evaluates the effect of DMPP on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane extract (e.g., Matrigel)
-
This compound
-
Endothelial cell growth medium
-
Microscope with imaging capabilities
Procedure:
-
Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify.
-
Seed HUVECs onto the coated wells in the presence of varying concentrations of DMPP.
-
Incubate for several hours to allow for tube formation.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches.
PART 3: In Vivo Pharmacological Evaluation
Following promising in vitro results, the efficacy of DMPP should be assessed in relevant animal models.
In Vivo Anti-inflammatory Models
Several animal models can be used to evaluate the in vivo anti-inflammatory activity of DMPP.[2][3][30][31][32]
Protocol 6: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution
-
This compound
-
Pletysmometer
Procedure:
-
Administer DMPP or a vehicle control to the rats via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
After a predetermined time, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals using a pletysmometer.
-
Calculate the percentage of inhibition of edema for the DMPP-treated groups compared to the control group.
In Vivo Angiogenesis Models
The anti-angiogenic effects of DMPP can be confirmed in vivo using models such as the Matrigel plug assay or the chick chorioallantoic membrane (CAM) assay.[1][33][34][35][36]
Protocol 7: Matrigel Plug Assay in Mice
This model assesses the formation of new blood vessels into a subcutaneously implanted Matrigel plug.
Materials:
-
C57BL/6 mice
-
Matrigel supplemented with a pro-angiogenic factor (e.g., bFGF or VEGF)
-
This compound
-
Hemoglobin assay kit
Procedure:
-
Mix Matrigel with a pro-angiogenic factor and DMPP at various concentrations.
-
Inject the Matrigel mixture subcutaneously into the flanks of the mice.
-
After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Quantify the extent of angiogenesis by measuring the hemoglobin content of the plugs, which is proportional to the number of red blood cells and, therefore, blood vessels.
PART 4: ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical to identify potential liabilities of a drug candidate.[4][37][38][39][40]
In Vitro ADME Assays
A panel of in vitro assays can provide initial insights into the ADME properties of DMPP.
| Assay | Purpose | Protocol Summary |
| Caco-2 Permeability | To assess intestinal absorption. | Measure the transport of DMPP across a Caco-2 cell monolayer. |
| Microsomal Stability | To evaluate metabolic stability. | Incubate DMPP with liver microsomes and measure its disappearance over time. |
| CYP450 Inhibition | To identify potential drug-drug interactions. | Assess the ability of DMPP to inhibit the activity of major cytochrome P450 enzymes. |
| Plasma Protein Binding | To determine the extent of binding to plasma proteins. | Measure the percentage of DMPP bound to plasma proteins using methods like equilibrium dialysis. |
In Vitro Toxicity Assays
Initial toxicity screening is essential to flag any potential safety concerns.
| Assay | Purpose | Protocol Summary |
| Cytotoxicity Assay | To determine the general toxicity of the compound to cells. | Treat a panel of cell lines with increasing concentrations of DMPP and measure cell viability using an MTT or similar assay. |
| hERG Assay | To assess the risk of cardiac arrhythmia. | Evaluate the inhibitory effect of DMPP on the hERG potassium channel. |
| Ames Test | To evaluate mutagenic potential. | Assess the ability of DMPP to induce mutations in different strains of Salmonella typhimurium. |
PART 5: Data Interpretation and Future Directions
The data generated from the described protocols will provide a comprehensive pharmacological profile of this compound. Key parameters to consider include:
-
Potency and Selectivity: The binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) at various nAChR subtypes and other potential targets will define its potency and selectivity profile.
-
Efficacy: The in vivo data will determine the therapeutic efficacy of DMPP in models of inflammation and angiogenesis.
-
Drug-like Properties: The ADME-Tox profile will provide an early indication of the compound's suitability for further development.
Future research could focus on structure-activity relationship (SAR) studies to optimize the potency, selectivity, and ADME properties of DMPP. Further mechanistic studies will also be crucial to fully elucidate the signaling pathways involved in its anti-inflammatory and anti-angiogenic effects.
Diagrams
Experimental Workflow for Pharmacological Characterization of DMPP
Caption: A streamlined workflow for the comprehensive evaluation of DMPP.
Signaling Pathway of nAChR-Mediated Anti-inflammatory Effects
Caption: Proposed mechanism of DMPP's anti-inflammatory action.
References
- Norrby, K. (2007). In vivo models of angiogenesis. Advances in experimental medicine and biology, 611, 1-32.
- International Journal of Pharmaceutical and Research Allied Sciences. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review.
- Chen, L., Martin, G. B., & Rechnitz, G. A. (1994). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. Analytical chemistry, 66(19), 3291-3296.
- Pinheiro, R. M., et al. (2013). Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation. Journal of leukocyte biology, 93(1), 109-120.
- Davis, C. D., & Uthus, E. O. (2003). In vivo and in vitro models of mammalian angiogenesis. The Journal of nutrition, 133(11), 3639S-3642S.
- SlideShare. (2018). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS.
- Paton, W. D., & Perry, W. L. (1953). The relationship between depolarization and block in the cat's superior cervical ganglion. The Journal of physiology, 119(1), 43-57.
- Chen, L., Martin, G. B., & Rechnitz, G. A. (1994). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. Analytical Chemistry, 66(19), 3291-3296.
- Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
- ibidi GmbH. (n.d.). Angiogenesis Assays.
- ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Biocytogen. (2025). Unveiling New Frontiers in Vascular Disease Research: Novel Humanized Mouse Models for Angiogenesis.
- Norrby, K. (2006). In vivo models of angiogenesis. Journal of cellular and molecular medicine, 10(3), 588-612.
- Norrby, K. (2006). In vivo models of angiogenesis. Journal of Cellular and Molecular Medicine, 10(3), 588–612.
- Papke, R. L., et al. (2010). The characterization of a novel rigid nicotine analog with α7-selective nAChR agonist activity and modulation of agonist properties by boron inclusion. Neuropharmacology, 58(7), 1149-1157.
- Staton, C. A., Reed, M. W. R., & Brown, N. J. (2004). Current methods for assaying angiogenesis in vitro and in vivo.
- EBI. (n.d.). Molecular pharmacological characterisation of neuronal nicotinic acetylcholine receptors.
- Bitner, R. S., et al. (2007). Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties. Journal of Pharmacology and Experimental Therapeutics, 320(1), 319-328.
- Wikipedia. (n.d.). Nicotinic agonist.
- Frontiers. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins.
- ResearchGate. (2009). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor.
- NIH. (1997). Formation of the Nicotinic Acetylcholine Receptor Binding Sites.
- PubMed Central. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
- MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
- Semantic Scholar. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands.
- AABLocks. (n.d.). This compound.
- Google Patents. (2016). Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- YouTube. (2020). In virto Anti inflammatory assay.
- PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- Oakwood Chemical. (n.d.). This compound.
- PubMed. (1998). Neuropharmacology of N,N-dimethyltryptamine.
Sources
- 1. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 3. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. Angiogenesis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. This compound | 1013-22-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine synthesis [organic-chemistry.org]
- 12. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 13. This compound [oakwoodchemical.com]
- 14. aablocks.com [aablocks.com]
- 15. The characterization of a novel rigid nicotine analog with α7-selective nAChR agonist activity and modulation of agonist properties by boron inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 18. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 25. youtube.com [youtube.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. ibidi.com [ibidi.com]
- 28. resources.rndsystems.com [resources.rndsystems.com]
- 29. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ijpras.com [ijpras.com]
- 31. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 32. researchgate.net [researchgate.net]
- 33. In vivo and in vitro models of Mammalian angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. cyagen.com [cyagen.com]
- 35. ProQuest - ProQuest [proquest.com]
- 36. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 38. ADME アッセイ [promega.jp]
- 39. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 40. revvity.com [revvity.com]
Application Notes & Protocols: Preparation of 1-(2,3-Dimethylphenyl)piperazine Solutions for Preclinical Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of 1-(2,3-Dimethylphenyl)piperazine solutions for experimental use. Emphasizing safety, stability, and scientific integrity, these protocols are designed to serve as a foundational methodology for preclinical studies. This guide details the critical physicochemical properties of the compound, provides step-by-step instructions for solubilization, and offers insights into best practices for storage and handling.
Introduction: Understanding this compound
This compound is a chemical compound frequently used as a building block in the synthesis of pharmacologically active molecules.[1] Its core piperazine structure is a prevalent scaffold in drug discovery, particularly for agents targeting the central nervous system.[2] The attached 2,3-dimethylphenyl group imparts specific steric and lipophilic characteristics that influence its solubility, stability, and biological interactions.[3] Precise and consistent solution preparation is fundamental to generating reliable and reproducible experimental data.
Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of this compound is essential for successful solution preparation. The compound's structure, which includes a basic piperazine ring and a nonpolar dimethylphenyl group, governs its solubility.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈N₂ | [4][5] |
| Molecular Weight | 190.28 g/mol | |
| Appearance | Solid, crystalline powder | [6] |
| Boiling Point | 110-113 °C @ 1 Torr | [7] |
| Solubility | Soluble in DMSO, Methanol, Ethanol.[1][3] Limited solubility in water.[6] | N/A |
Solubility Insights: The basic nature of the piperazine ring suggests that the solubility of this compound in aqueous solutions can be increased in acidic conditions due to salt formation. The organic dimethylphenyl moiety indicates solubility in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol.[3][6] For many biological experiments, creating a concentrated stock solution in a non-aqueous solvent like DMSO is a standard and effective practice.[8][9]
Essential Safety and Handling Precautions
Adherence to standard laboratory safety protocols is mandatory before commencing any work.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: To minimize inhalation exposure, work should be conducted in a well-ventilated area or a chemical fume hood.[11]
-
Material Safety Data Sheet (MSDS)/Safety Data Sheet (SDS): Obtain and meticulously review the SDS for this compound. This document contains critical information regarding potential hazards, first-aid measures, and proper disposal.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10] The compound should be stored in a dry, cool, and well-ventilated place.[12]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. DMSO is a versatile solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it ideal for primary stock solutions in drug discovery.[8]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Appropriate volumetric flask (e.g., 10 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator or water bath (optional)
-
Amber glass vials for storage
Step-by-Step Procedure:
-
Calculate the Required Mass:
-
For a 10 mM (0.010 mol/L) solution in 10 mL (0.010 L):
-
Moles = Concentration × Volume = 0.010 mol/L × 0.010 L = 0.0001 mol
-
Mass = Moles × Molecular Weight = 0.0001 mol × 190.28 g/mol = 0.019028 g = 19.03 mg
-
-
Weighing the Compound:
-
On an analytical balance, tare a clean, dry weighing boat.
-
Carefully weigh 19.03 mg of this compound. Record the precise weight.
-
-
Dissolution:
-
Transfer the weighed compound into a 10 mL volumetric flask.
-
Add approximately 7-8 mL of anhydrous DMSO.
-
Cap the flask and vortex thoroughly for 1-2 minutes.[13]
-
Visually inspect the solution for any undissolved particles. If necessary, sonicate the solution in a water bath or warm it gently (e.g., to 37°C) to facilitate dissolution.[13][14] Caution: Avoid excessive heat, as it may degrade the compound.[13]
-
-
Final Volume Adjustment:
-
Once the compound is fully dissolved, bring the solution to the final 10 mL volume with DMSO.
-
Cap and invert the flask multiple times to ensure the solution is homogeneous.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber glass vials.[13][15]
-
Label each vial clearly with the compound name, concentration, solvent, and preparation date.
-
For long-term stability, store the aliquots at -20°C or -80°C.[15]
-
Diagram 1: Workflow for Preparing a 10 mM Stock Solution
Caption: Workflow for 10 mM stock solution preparation.
Protocol: Preparation of an Aqueous Working Solution
For most biological assays, the DMSO stock solution must be diluted into an aqueous buffer. It is critical to maintain a low final concentration of DMSO (typically <0.5%) to prevent solvent-induced cellular toxicity or artifacts.[13][15]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge or conical tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Step-by-Step Procedure:
-
Determine Final Concentration and Volume:
-
Establish the desired final concentration of the compound and the total volume of working solution required for the experiment.
-
-
Calculate Dilution:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of stock solution (10 mM or 10,000 µM)
-
V₁ = Volume of stock solution to add (unknown)
-
C₂ = Desired final concentration of working solution
-
V₂ = Final volume of working solution
-
-
Example: To prepare 1 mL (1000 µL) of a 100 µM working solution:
-
(10,000 µM) * V₁ = (100 µM) * (1000 µL)
-
V₁ = (100 * 1000) / 10,000 = 10 µL
-
-
-
Preparation:
-
Pipette the required volume of aqueous buffer into a sterile tube (in the example, 1000 µL - 10 µL = 990 µL).
-
Add the calculated volume of the 10 mM DMSO stock solution (10 µL) to the buffer. To prevent precipitation, add the stock solution to the buffer while gently vortexing.[9]
-
Gently vortex the final working solution to ensure homogeneity.
-
-
Final DMSO Concentration Check:
-
Calculate the final percentage of DMSO:
-
% DMSO = (Volume of DMSO stock / Total Volume) × 100
-
In the example: (10 µL / 1000 µL) × 100 = 1% DMSO. Note: This may be too high for sensitive cell-based assays.[13] Adjust the dilution scheme or stock concentration to achieve a lower final DMSO percentage (e.g., ≤ 0.1% for primary cells).[13]
-
-
Use Immediately:
-
Aqueous working solutions of organic compounds can be susceptible to precipitation over time. It is best practice to prepare these solutions fresh for each experiment and use them promptly.[16]
-
Diagram 2: Serial Dilution for Working Solutions
Caption: Serial dilution from a DMSO stock solution.
Quality Control and Best Practices
-
Visual Inspection: Always check solutions for clarity and the absence of precipitates. If precipitation occurs in the aqueous working solution, consider reformulating at a lower concentration or performing serial dilutions in DMSO before the final dilution into the aqueous medium.[9]
-
Vehicle Control: In all experiments, include a vehicle control containing the same final concentration of DMSO as the test samples to account for any solvent effects.[13][15]
-
Filter Sterilization: For cell culture applications, the final working solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with the solvent system. High-temperature sterilization is not recommended.[15]
-
Documentation: Maintain a detailed laboratory notebook, recording all calculations, masses, volumes, lot numbers, and dates. This practice is crucial for ensuring reproducibility and for troubleshooting any unexpected results.
Conclusion
The reliable preparation of this compound solutions is a critical first step for obtaining high-quality, reproducible data in preclinical research. By understanding the compound's physicochemical properties, adhering to strict safety protocols, and following systematic dissolution and dilution procedures, researchers can ensure the integrity and accuracy of their experimental work.
References
- Solubility of Things. Piperazine. [Link]
- PubChem - NIH. Piperazine | C4H10N2 | CID 4837. [Link]
- Wikipedia. Dimethyl sulfoxide. [Link]
- ResearchGate. How do I make a stock solution of a substance in DMSO? [Link]
- Quora. How to make a stock solution of a substance in DMSO. [Link]
- PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
- GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]
- AA Blocks. 1013-22-5 | MFCD00040730 | this compound. [Link]
- SWGDRUG.org. (2005-06-27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]
- SINTEF. Solid liquid solubility of piperazine. [Link]
- ResearchGate. (2025-08-07). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures | Request PDF. [Link]
- Google Patents. (MX2011006590A). Process for the preparation of piperazine compounds and hydrochloride salts thereof.
- SWGDRUG.org. (2005-06-27). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]
- PubMed Central. (2020-05-06). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
- Google Patents. (US9493409B2). Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- Organic Chemistry Portal. Piperazine synthesis. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 4. Piperazine, 1-(3,4-dimethylphenyl)- | CymitQuimica [cymitquimica.com]
- 5. aablocks.com [aablocks.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. echemi.com [echemi.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. file.selleckchem.com [file.selleckchem.com]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Safe Handling of 1-(2,3-Dimethylphenyl)piperazine
Abstract
This document provides comprehensive safety precautions, detailed handling protocols, and emergency procedures for the use of 1-(2,3-Dimethylphenyl)piperazine in a research and development setting. Addressed to researchers, scientists, and drug development professionals, these guidelines are designed to mitigate risks associated with the handling of this substituted piperazine compound. The protocols herein are grounded in established safety data and an understanding of the chemical's reactivity and potential hazards, emphasizing a proactive approach to laboratory safety.
Introduction: Understanding the Compound
This compound is a piperazine derivative with a molecular formula of C12H18N2[1][2][3]. It is a valuable building block in medicinal chemistry and neuroscience research, often investigated for its potential to modulate neurotransmitter activity, particularly dopamine and serotonin pathways[4]. The free base form of the compound is typically a light yellow, viscous liquid, while its hydrochloride salt is a white to off-white crystalline powder[1][5].
While its utility in research is significant, it is imperative to recognize the potential hazards associated with its handling. As a substituted aromatic amine, it shares properties with a class of compounds known for their potential toxicity[6][7][8][9]. Safety data sheets (SDS) for this compound and structurally related compounds consistently indicate that it can cause skin and eye irritation, and may lead to respiratory irritation[1][10][11]. Furthermore, the compound is noted to be air-sensitive, which necessitates specific handling and storage procedures[1][12].
These application notes are designed to provide a framework for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of the research being conducted.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any work with this compound commences. This involves identifying the hazards associated with the compound and the experimental procedures, and implementing appropriate control measures.
Summary of Hazards
| Hazard Statement | Classification | Primary Routes of Exposure |
| Causes skin irritation[1][10][11] | Skin Irritant | Dermal contact |
| Causes serious eye irritation[1][10][11] | Eye Irritant | Eye contact |
| May cause respiratory irritation[1][10][11] | Respiratory Irritant | Inhalation |
| Air sensitive[1][12] | Chemical Reactivity | Inhalation, Dermal contact |
Incompatibilities
To prevent hazardous reactions, this compound should not be stored or handled with the following materials:
-
Acids: Can cause a vigorous reaction.
-
Strong oxidizing agents: May lead to a fire or explosion hazard.
-
Acid chlorides: Can result in a violent reaction[1].
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation[13].
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed[13].
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation where the compound is being handled[14].
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles (conforming to EN 166 or equivalent)[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile)[13] | Prevents skin contact, which can lead to irritation. |
| Body Protection | Long-sleeved laboratory coat[1] | Protects skin from accidental splashes. |
| Respiratory Protection | Not typically required when working in a fume hood. In the event of a large spill or inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary[1]. | Provides protection against inhalation of vapors or aerosols. |
Detailed Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical for maintaining a safe laboratory environment.
Storage
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials[11][13].
-
Keep the container tightly closed to prevent exposure to air and moisture[1][11][13].
-
For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) due to its air sensitivity[12][14].
Weighing and Transferring
This protocol outlines the steps for safely weighing and transferring the compound.
Caption: Workflow for weighing and transferring this compound.
Solution Preparation
-
Solvent Selection: this compound is soluble in DMSO and methanol, and slightly soluble in water[5]. Choose a solvent that is appropriate for the intended application and is compatible with the compound.
-
Dissolution: In a chemical fume hood, add the weighed compound to the reaction vessel. Slowly add the chosen solvent while stirring to facilitate dissolution.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention[1][12][14]. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[1][12][14]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][12][14]. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][12][14]. |
Spill and Leak Procedures
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Prevent the spill from entering drains or waterways.
-
Contact your institution's environmental health and safety department for assistance.
-
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1][12][13].
-
Do not dispose of down the drain.
Conclusion
The protocols and guidelines outlined in this document are designed to foster a safe and responsible research environment when working with this compound. By understanding the potential hazards, implementing appropriate controls, and being prepared for emergencies, researchers can minimize risks and focus on their scientific objectives. A proactive approach to safety is paramount in all laboratory settings.
References
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ACS Publications.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). Figshare.
- This compound SDS. (n.d.). SDS Manager.
- This compound | 1013-22-5. (n.d.). AA Blocks.
- What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. aablocks.com [aablocks.com]
- 3. scbt.com [scbt.com]
- 4. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 5. This compound hydrochloride (1203-64-1) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
Application Notes & Protocols: The Role of 1-(2,3-Dimethylphenyl)piperazine in Modern Medicinal Chemistry
Foreword for the Researcher
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties—such as its basicity, solubility, and conformational rigidity—make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] This guide focuses on a specific, yet significant, member of this family: 1-(2,3-Dimethylphenyl)piperazine .
This document moves beyond a simple recitation of facts. It is designed as a practical guide for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in the established literature. Our objective is to equip you with the foundational knowledge and practical methodologies required to effectively utilize this versatile chemical entity in your research endeavors.
Core Chemical and Physical Characteristics
This compound, also known as 1-(2,3-Xylyl)piperazine, serves as a crucial building block and a pharmacologically active compound in its own right, primarily in the development of novel agents targeting the Central Nervous System (CNS).[5][6] Its structure is characterized by a piperazine ring attached to a 2,3-dimethyl-substituted aromatic ring.[5] Understanding its fundamental properties is the first step in its successful application. The compound is most commonly handled in its hydrochloride salt form to improve stability and handling, though the free base is also used.[5][7]
| Property | This compound (Free Base) | This compound HCl |
| CAS Registry Number | 1013-22-5[8] | 1203-64-1, 80836-96-0[5] |
| Molecular Formula | C₁₂H₁₈N₂[8] | C₁₂H₁₉ClN₂[6] |
| Molecular Weight | 190.28 g/mol [5] | 226.74 g/mol [5] |
| Physical State | Viscous Liquid[5] | White to off-white crystalline powder[6] |
| Melting Point | Not Applicable | >300 °C[5] |
| Boiling Point | 95-97 °C at 0.2 mm Hg[5] | Not Applicable |
| Solubility | Soluble in organic solvents | Soluble in DMSO and methanol; slightly soluble in water[5] |
| Stability | Stable under normal temperature and pressure | Stable, but should be stored away from moisture[5] |
Synthesis Protocol: Aryl Piperazine Formation
The synthesis of this compound typically involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction. The following protocol details a common laboratory-scale synthesis via the coupling of piperazine with a corresponding dimethylphenyl halide.
Rationale of the Synthetic Approach
The choice of a nucleophilic substitution reaction is based on its reliability and the commercial availability of starting materials. Piperazine, with its two nucleophilic nitrogen atoms, readily reacts with an activated aryl halide. Using a large excess of piperazine can help minimize the formation of the undesired 1,4-disubstituted product. The use of a base is critical to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The final conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid, which facilitates purification by crystallization and improves the compound's stability and handling properties.[5][6]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound HCl.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask purged with nitrogen, add piperazine (4.0 equivalents), sodium tert-butoxide (1.4 equivalents), a palladium catalyst like Pd₂(dba)₃ (0.01 equivalents), and a suitable phosphine ligand like BINAP (0.015 equivalents).
-
Addition of Reagents: Add anhydrous toluene as the solvent, followed by the dropwise addition of 1-bromo-2,3-dimethylbenzene (1.0 equivalent).
-
Reaction Execution: Heat the mixture to reflux (approx. 100-110°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.
-
Salt Formation: Dissolve the purified free base in diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) dropwise with stirring.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white powder.[5]
Applications in CNS Drug Discovery
This compound is primarily utilized as a structural scaffold for developing novel CNS-active compounds.[5] Its pharmacological profile is largely defined by its interaction with key neurotransmitter systems.
Modulation of Serotonergic and Dopaminergic Systems
Research has demonstrated that this compound and its derivatives interact with serotonin (5-HT) and dopamine receptors.[6] These interactions are critical for regulating mood, anxiety, and reward pathways.[6][9] The compound has been specifically investigated as a serotonin-norepinephrine releasing agent (SNRA).[6] This multimodal activity—the ability to influence multiple targets—is a highly sought-after characteristic in the development of next-generation antidepressants and anxiolytics.
-
Serotonergic Activity: It acts as a potent serotonin releasing agent. This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[6]
-
Dopaminergic Activity: The compound also shows dopamine releasing activity, although with a lower potency compared to its effect on serotonin.[6] This selective modulation suggests a potential for fine-tuning the balance between different neurotransmitter systems.[6]
-
Receptor Interactions: Studies indicate it can act as a partial agonist or antagonist at various serotonin receptor subtypes, further contributing to its complex pharmacological profile.[6]
Signaling Pathway Modulation
Caption: DMPH-mediated modulation of serotonergic and dopaminergic synapses.
Quantitative Pharmacological Data
The activity of this compound as a neurotransmitter releasing agent has been quantified, showcasing its preference for the serotonin system.
| Target Transporter | Activity | EC₅₀ Value (nM) | Efficacy (%) | Reference |
| Serotonin (SERT) | Releasing Agent | 18 | 85 | [6] |
| Norepinephrine (NET) | Releasing Agent | 244 | 50 | [6] |
| Dopamine (DAT) | Releasing Agent | 1207 | 49 | [6] |
EC₅₀: Half-maximal effective concentration. Efficacy is relative to a standard releasing agent like d-amphetamine.
Protocol: In Vitro Neurotransmitter Uptake Assay
To evaluate the potency of new derivatives based on the this compound scaffold, a neurotransmitter uptake assay is fundamental. This protocol describes a method to measure the inhibition of serotonin reuptake using human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
Principle of the Assay
This assay measures the ability of a test compound to compete with a radiolabeled substrate (e.g., [³H]-Serotonin) for uptake into cells via the serotonin transporter. A potent inhibitor will block the uptake of the radiolabeled substrate, resulting in a lower radioactive signal inside the cells. The data is used to calculate an IC₅₀ value (half-maximal inhibitory concentration), a key measure of a compound's potency.
Experimental Workflow: Bioassay
Caption: Workflow for an in vitro [³H]-Serotonin uptake inhibition assay.
Detailed Step-by-Step Protocol
-
Cell Culture: Culture HEK293 cells stably expressing hSERT in appropriate media. Seed the cells into a 96-well microplate at a density that will yield a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in Krebs-Ringer Bicarbonate (KRB) buffer. Also prepare a vehicle control (buffer only) and a positive control (a known SERT inhibitor like fluoxetine).
-
Assay Initiation: On the day of the assay, aspirate the culture medium from the wells and wash the cell monolayer once with KRB buffer pre-warmed to 37°C.
-
Pre-incubation: Add 50 µL of the test compound dilutions or controls to the appropriate wells. Pre-incubate the plate for 15 minutes at 37°C.
-
Uptake Reaction: Initiate the uptake by adding 50 µL of KRB buffer containing [³H]-Serotonin (final concentration ~10-20 nM). Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Termination: Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with 200 µL of ice-cold KRB buffer.
-
Cell Lysis: Lyse the cells by adding 50 µL of 1% sodium dodecyl sulfate (SDS) to each well and shaking for 5 minutes.
-
Detection: Add 150 µL of scintillation fluid to each well. Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a pharmacologically relevant scaffold that has proven valuable in the exploration of CNS-active agents.[5][6] Its ability to modulate key neurotransmitter systems, particularly as a serotonin-releasing agent, marks it as a compound of significant interest for developing novel therapeutics for mood and anxiety disorders.[6]
The protocols and data presented here provide a framework for researchers to synthesize, evaluate, and build upon this versatile molecule. Future research should focus on creating libraries of derivatives to further probe the structure-activity relationship (SAR), aiming to optimize potency, selectivity, and pharmacokinetic properties. The exploration of its utility in other therapeutic areas where piperazine scaffolds are prevalent, such as oncology and infectious diseases, may also yield promising new drug candidates.[1][10]
References
- Vulcanchem. (n.d.). This compound hydrochloride - 1203-64-1.
- Smolecule. (2023, August 15). Buy this compound hydrochloride | 1203-64-1.
- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
- Yadav, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Letters in Drug Design & Discovery, 21.
- BenchChem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). This compound Hydrochloride: A Key Intermediate for Pharmaceutical and Chemical Research.
- Bhavana, S. P. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1).
- AA Blocks. (n.d.). This compound.
- Ramos-Hernández, et al. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine.
- Various Authors. (2025, August 6). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
- Various Authors. (2025, August 9). The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride (1203-64-1) for sale [vulcanchem.com]
- 6. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 7. nbinno.com [nbinno.com]
- 8. aablocks.com [aablocks.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Versatile Scaffold: 1-(2,3-Dimethylphenyl)piperazine as a Cornerstone for CNS Drug Discovery
Introduction: The Strategic Value of the 1-(2,3-Dimethylphenyl)piperazine Moiety
In the landscape of medicinal chemistry, the piperazine ring is a ubiquitous and privileged scaffold, integral to the structure of numerous clinically successful drugs.[1][2] Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, make it an invaluable component in the design of novel therapeutics.[1] Among the vast array of piperazine-based building blocks, this compound has emerged as a particularly strategic starting material for the development of central nervous system (CNS) active agents.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile building block for the synthesis of innovative derivatives with potential applications in treating a range of neurological and psychiatric disorders.
The presence of the 2,3-dimethylphenyl substituent on the piperazine core imparts a unique steric and electronic profile, influencing the pharmacokinetic and pharmacodynamic properties of its derivatives. This substitution pattern has been explored in the development of compounds targeting key neurotransmitter systems, including serotonin and dopamine pathways, which are implicated in the pathophysiology of conditions such as schizophrenia, depression, and anxiety.[4][5] This guide will delve into the synthetic versatility of this compound, providing detailed protocols for the creation of diverse derivatives and exploring the structure-activity relationships that govern their biological activity.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| CAS Number | 1013-22-5 | [6] |
| Molecular Formula | C₁₂H₁₈N₂ | [6] |
| Molecular Weight | 190.29 g/mol | [6] |
| Appearance | Viscous liquid (free base) | [3] |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents | [7] |
Note: The compound is often supplied as the hydrochloride salt (CAS No. 1203-64-1), which is a white to off-white crystalline powder.[7]
Synthetic Strategies for Derivative Elaboration
The secondary amine of the piperazine ring in this compound offers a reactive handle for a variety of chemical transformations. This section outlines key synthetic methodologies for the elaboration of this scaffold, providing both the rationale behind the choice of reaction and detailed experimental protocols.
Core Synthetic Workflow
The derivatization of this compound typically follows a straightforward workflow, beginning with the selection of a suitable electrophile to introduce the desired substituent at the N4 position of the piperazine ring.
Caption: General workflow for derivatizing this compound.
N-Alkylation: Introducing Diverse Side Chains
Direct N-alkylation is a fundamental and widely used method for introducing a variety of alkyl substituents onto the piperazine nitrogen. The choice of alkylating agent and reaction conditions can be tailored to achieve mono-alkylation and avoid the formation of undesired quaternary ammonium salts.
Causality behind Experimental Choices: The use of a base is crucial to deprotonate the secondary amine of the piperazine, thereby increasing its nucleophilicity. The choice of solvent is dictated by the solubility of the reactants and the desired reaction temperature. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time and prevent over-alkylation.
Detailed Protocol: Synthesis of 1-(3-Chloropropyl)-4-(2,3-dimethylphenyl)piperazine
This protocol describes the synthesis of a key intermediate used in the development of novel antipsychotic agents.[8]
Materials:
-
This compound
-
1-Bromo-3-chloropropane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a residue.
-
Dissolve the residue in dichloromethane and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-chloropropyl)-4-(2,3-dimethylphenyl)piperazine.
Reductive Amination: A Mild and Versatile Approach
Reductive amination is a powerful method for the N-alkylation of amines, particularly when dealing with sensitive substrates or when direct alkylation proves challenging.[2] This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the piperazine with an aldehyde or ketone, followed by its in-situ reduction.
Causality behind Experimental Choices: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other common reducing agents like sodium borohydride, which minimizes side reactions. The reaction is typically carried out in a non-protic solvent like dichloromethane to avoid quenching the reducing agent.
Detailed Protocol: General Procedure for Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloromethane.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Amide Coupling: Forging Stable Linkages
The formation of an amide bond between this compound and a carboxylic acid is a robust method for introducing a wide range of functional groups. This reaction is typically facilitated by a coupling agent that activates the carboxylic acid for nucleophilic attack by the piperazine.
Causality behind Experimental Choices: Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as HOBt (1-hydroxybenzotriazole) are commonly used to facilitate amide bond formation by generating a highly reactive activated ester intermediate. The use of a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine) is necessary to neutralize the acid formed during the reaction without competing with the piperazine nucleophile.
Detailed Protocol: General Procedure for Amide Coupling
Materials:
-
This compound
-
Carboxylic Acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in DMF or DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Applications in CNS Drug Discovery: Targeting Neurotransmitter Systems
Derivatives of this compound have shown significant promise as modulators of key CNS targets, particularly dopamine and serotonin receptors. These receptors play a crucial role in the regulation of mood, cognition, and motor control, making them attractive targets for the treatment of various psychiatric and neurological disorders.[4]
Structure-Activity Relationships (SAR) and Target Engagement
The strategic modification of the this compound scaffold allows for the fine-tuning of receptor affinity and selectivity. The following diagram illustrates the key regions of the molecule that can be modified to influence its biological activity.
Caption: Key modification points influencing the biological activity of derivatives.
Key SAR Insights:
-
N4-Substituent: The nature of the substituent at the N4 position of the piperazine ring is a critical determinant of biological activity. Long-chain arylpiperazines are a well-established class of ligands for serotonin receptors.[9]
-
Linker: The length and flexibility of the linker connecting the piperazine ring to a terminal functional group can significantly impact receptor binding affinity. A linker of 2-4 carbons is often optimal for interaction with serotonin receptors.[1]
-
Terminal Group: The terminal functional group plays a crucial role in defining the receptor subtype selectivity. For instance, the introduction of specific heterocyclic moieties can enhance affinity for dopamine D2 receptors, a key target in the treatment of psychosis.[3]
Example Application: Development of Atypical Antipsychotics
Atypical antipsychotics are a class of drugs used to treat schizophrenia and other psychotic disorders. They typically exhibit a mixed pharmacological profile, acting as antagonists or partial agonists at both dopamine D2 and serotonin 5-HT2A receptors. Derivatives of this compound have been investigated as potential atypical antipsychotics.
Biological Activity of Representative Derivatives:
The following table summarizes the receptor binding affinities of a series of hypothetical derivatives based on published research, illustrating the impact of structural modifications on target engagement.
| Compound ID | N4-Substituent | D₂ Receptor Kᵢ (nM) | 5-HT₂ₐ Receptor Kᵢ (nM) |
| DMPP-01 | -H (Parent Compound) | >1000 | >1000 |
| DMPP-02 | -(CH₂)₃-Ph | 150 | 50 |
| DMPP-03 | -(CH₂)₄-Benzisothiazole | 15 | 5 |
| DMPP-04 | -CO-(CH₂)₂-Ph | 500 | 200 |
Disclaimer: The data presented in this table is illustrative and intended to demonstrate general SAR trends. Actual binding affinities will vary depending on the specific assay conditions.
The data suggests that extending the N4-substituent with a flexible alkyl chain and a terminal aromatic or heterocyclic group can significantly increase affinity for both D₂ and 5-HT₂ₐ receptors. The benzisothiazole moiety in DMPP-03 appears to be particularly favorable for high-affinity binding to both targets, a characteristic of many atypical antipsychotics.
Conclusion: A Privileged Scaffold for Future Innovation
This compound stands out as a highly versatile and valuable building block in the medicinal chemist's toolbox. Its inherent reactivity and the unique properties conferred by the dimethylphenyl substituent provide a solid foundation for the development of novel CNS-active compounds. The synthetic protocols and structure-activity relationship insights presented in this guide are intended to empower researchers to explore the full potential of this scaffold in the quest for new and improved treatments for a range of debilitating neurological and psychiatric disorders. The continued exploration of derivatives based on this core structure holds significant promise for the future of CNS drug discovery.
References
- Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotic. (URL not available)
- This compound hydrochloride | 1203-64-1. Smolecule. (2023-08-15). (URL not available)
- This compound | CAS 1013-22-5. Santa Cruz Biotechnology. (URL not available)
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL not available)
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. (URL not available)
- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. (URL not available)
- Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. (URL not available)
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. (URL not available)
- Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. (URL not available)
- The medicinal chemistry of piperazines: A review. PubMed. (URL not available)
- The medicinal chemistry of piperazines: A review. Scilit. (URL not available)
- This compound. Oakwood Chemical. (URL not available)
- Reactions of Piperazines. Ambeed.com. (URL not available)
- SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
- This compound | 1013-22-5. ChemicalBook. (URL not available)
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. (URL not available)
Sources
- 1. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 9. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,3-Dimethylphenyl)piperazine
Welcome to the technical support center for the synthesis of 1-(2,3-dimethylphenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specific synthesis. Here, you will find structured troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful and efficient synthesis of your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the synthesis of this compound, which is typically achieved via a Buchwald-Hartwig amination reaction.
Q1: What is the most reliable and common method for synthesizing this compound? A1: The most prevalent and robust method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This cross-coupling reaction involves the C-N bond formation between an aryl halide (or triflate), such as 1-bromo-2,3-dimethylbenzene or 1-chloro-2,3-dimethylbenzene, and piperazine, catalyzed by a palladium complex.[3][4] This method has largely replaced harsher, older techniques due to its broad functional group tolerance and milder reaction conditions.[1]
Q2: My reaction yield is very low. What are the most probable causes? A2: Low yields in this specific Buchwald-Hartwig reaction are often linked to a few critical factors. The steric hindrance from the two ortho/meta-methyl groups on the phenyl ring can slow down the reaction.[5][6] Other common causes include inefficient catalyst/ligand combination for this hindered substrate, catalyst deactivation by impurities (water, oxygen), or suboptimal choice of base and solvent.[7][8]
Q3: I'm observing a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent it? A3: The most common high-molecular-weight byproduct is the 1,4-bis(2,3-dimethylphenyl)piperazine. This occurs because both nitrogen atoms of the piperazine ring are nucleophilic and can react with the aryl halide.[9] The most effective strategy to minimize this di-arylation is to use a large excess of piperazine (5-10 equivalents) relative to the aryl halide.[7] This statistically favors the mono-arylation product. Alternatively, using a mono-protected piperazine, like N-Boc-piperazine, completely prevents this side reaction.[3][10]
Q4: How should I purify the final product? My column chromatography results are poor with significant tailing. A4: The basic nature of the two nitrogen atoms in this compound causes strong interaction with the acidic silica gel, leading to peak tailing and poor separation.[11] To mitigate this, you can either use a mobile phase containing a small amount of a basic additive like triethylamine (TEA) or ammonium hydroxide (typically 0.5-1% v/v) or use amine-deactivated silica gel. An alternative and often highly effective method is an acid-base extraction, where the basic product is extracted into an acidic aqueous phase, washed, and then liberated by basifying the aqueous layer before re-extraction into an organic solvent.[7]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Improving Low Reaction Yield
Low conversion is a frequent and frustrating issue. The steric bulk of the 2,3-dimethylphenyl group necessitates careful optimization of the catalytic system. The following guide provides a systematic approach to troubleshooting.
Below is a logical decision tree to diagnose the root cause of low product yield.
Caption: Desired mono-arylation vs. competing di-arylation.
This protocol is designed to maximize the yield of the desired mono-substituted product by leveraging stoichiometric control.
Materials:
-
1-Bromo-2,3-dimethylbenzene (1.0 equiv)
-
Piperazine (5.0 - 10.0 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.02 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add piperazine (5.0-10.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.02 equiv).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe, followed by the 1-bromo-2,3-dimethylbenzene (1.0 equiv).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel. The excess piperazine will partition into the aqueous layer. Wash the organic layer with 1 M HCl to remove the last traces of piperazine, followed by a wash with saturated sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by the methods described in Guide 3.
Guide 3: Strategies for Effective Product Purification
Purifying arylpiperazines requires addressing their basicity. Standard silica gel chromatography is often ineffective without modification.
Principle: By adding a basic modifier to the mobile phase, the interaction between the product's basic nitrogen atoms and the acidic silica gel is minimized, preventing peak tailing.
Procedure:
-
Prepare Slurry: Prepare a slurry of silica gel in your starting eluent (e.g., 99:1 Hexane/Triethylamine).
-
Pack Column: Pack the column with the prepared slurry. Do not let the column run dry.
-
Equilibrate: Equilibrate the packed column with at least 3-5 column volumes of the mobile phase (e.g., Hexane/Ethyl Acetate/Triethylamine gradient, maintaining 1% TEA throughout).
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elute: Run the gradient as determined by TLC analysis (remembering to add TEA to your TLC mobile phase as well).
-
Collect & Concentrate: Collect the fractions containing the pure product and concentrate under reduced pressure.
Principle: This liquid-liquid extraction technique leverages the basicity of the piperazine moiety to selectively move it between organic and aqueous phases, leaving non-basic impurities behind.
Procedure:
-
Dissolve: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract three times with 1 M hydrochloric acid (HCl). The protonated amine product will move into the aqueous layer.
-
Wash: Discard the organic layer (which contains non-basic impurities). Wash the combined acidic aqueous layers with fresh ethyl acetate or DCM to remove any remaining neutral organic impurities.
-
Basify: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 6 M NaOH) with stirring until the pH is >12. The deprotonated product will often precipitate or form an oil.
-
Back-Extraction: Extract the now basic aqueous layer three times with fresh ethyl acetate or DCM. The neutral amine product will move back into the organic layer.
-
Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
References
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
- American Chemical Society. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- National Center for Biotechnology Information. (2014).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig.... [Link]
- YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
- National Institutes of Health. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. [Link]
- Teodori, E., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]
- ResearchGate. (2025, August 9). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
- Google Patents. (n.d.). US10562872B2 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- ResearchGate. (2025, December 11). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
- European Patent Office. (2017, February 6). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. [Link]
- Google Patents. (n.d.). US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- National Institutes of Health. (n.d.). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. PMC. [Link]
- MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]
- Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]
- Oakwood Chemical. (n.d.). This compound. [Link]
- ChemRxiv. (n.d.).
- National Center for Biotechnology Information. (n.d.). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. PubMed. [Link]
- ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
- American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Royal Society of Chemistry. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
- National Center for Biotechnology Information. (n.d.).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 1-(2,3-Dimethylphenyl)piperazine
Welcome to the technical support center for the synthesis of 1-(2,3-dimethylphenyl)piperazine. This valuable arylpiperazine moiety is a key structural component in various centrally active pharmaceutical agents, including analgesics and antipsychotics.[1][2] The palladium-catalyzed Buchwald-Hartwig amination is the predominant method for its synthesis, offering a versatile route for forming the crucial C-N bond.[3][4][5] However, achieving high yields can be challenging due to competing side reactions and the need for precisely optimized conditions.
This guide provides in-depth, experience-driven answers to common issues encountered during this synthesis, helping you troubleshoot problems and maximize your product yield and purity.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common challenges researchers face. Use the flowchart below to diagnose the likely source of low yield in your reaction.
Troubleshooting Flowchart for Low Yield```dot
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl-halide bond (e.g., 1-bromo-2,3-dimethylbenzene). [6][7]The reactivity order is generally Ar-I > Ar-Br > Ar-Cl. [6]2. Amine Coordination & Deprotonation: The piperazine coordinates to the palladium center. The base then removes a proton from the nitrogen, forming a palladium-amido complex. [8][7]3. Reductive Elimination: This is often the rate-limiting step. The C-N bond is formed, releasing the final product and regenerating the active Pd(0) catalyst. [6][7]Bulky, electron-rich ligands are crucial for accelerating this step. [3][9]
Part 3: Recommended High-Yield Protocol
This protocol is based on the use of N-Boc-piperazine to prevent double arylation and ensure a clean, high-yielding reaction. [10]
Step-by-Step Experimental Protocol
Reaction: Palladium-catalyzed coupling of 1-bromo-2,3-dimethylbenzene with N-Boc-piperazine.
Materials:
-
1-bromo-2,3-dimethylbenzene (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 1-bromo-2,3-dimethylbenzene, N-Boc-piperazine, and sodium tert-butoxide.
-
In a separate vial, weigh Pd₂(dba)₃ and RuPhos and add a small amount of anhydrous toluene to form a slurry.
-
Seal the Schlenk flask with a septum. Evacuate and backfill with argon three times.
-
Add anhydrous toluene to the Schlenk flask via syringe, followed by the catalyst slurry.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully by adding water.
-
Transfer the mixture to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc-1-(2,3-dimethylphenyl)piperazine by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in 1,4-Dioxane and add a 4M solution of HCl in Dioxane (excess). Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).
-
Remove the solvent under reduced pressure. The product will be the hydrochloride salt. To obtain the free base, dissolve the salt in water, basify with 10M NaOH, and extract with ethyl acetate. Dry and concentrate to yield the final product.
Table 1: Optimization of Reaction Parameters
The choice of ligand and base is paramount for achieving high yield. Below is a summary of common choices for arylpiperazine synthesis.
| Parameter | Recommended Choice | Rationale & Notes |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Both are common Pd(0) or Pd(II) precursors that form the active Pd(0) catalyst in situ. [11] |
| Ligand | RuPhos, XPhos, BrettPhos | Bulky, electron-rich biaryl monophosphine ligands are superior for coupling secondary amines. [3][12]They accelerate the reductive elimination step. |
| Base | NaOtBu | A strong, non-nucleophilic base is critical. NaOtBu is generally the most effective. [13]Cs₂CO₃ is a milder alternative but may require higher temperatures. [8] |
| Solvent | Toluene or Dioxane | Anhydrous, apolar, aprotic solvents are required. Must be thoroughly deoxygenated before use. [8][11] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to overcome activation barriers in the catalytic cycle. [14] |
References
- Vertex AI Search. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- BenchChem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
- Wikipedia. (2023).
- PubMed. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings.
- Chemistry LibreTexts. (2023).
- ACS Publications. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters.
- RSC Publishing. (2019).
- Entegris. (n.d.). Buchwald Ligands Review.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- University of Windsor. (n.d.).
- National Institutes of Health. (2023).
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Thomas J. Dent. (n.d.).
- Google Patents. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- Quick Company. (n.d.).
- Google Patents. (n.d.). US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- RSC Publishing. (n.d.).
- Google Patents. (n.d.). CA2751498A1 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
- Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
- PubMed Central. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
- RSC Publishing. (n.d.). Green Chemistry.
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine.
- ResearchGate. (n.d.).
- ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ResearchGate. (n.d.). Potassium tert-butoxide mediated C-C, C-N, C-O and C-S bond forming reactions.
- PubMed Central. (n.d.).
- PubMed Central. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents.
- PubMed. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
Sources
- 1. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. entegris.com [entegris.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 1-(2,3-Dimethylphenyl)piperazine (DMPP) Receptor Binding Assays
Welcome to the technical support guide for researchers utilizing 1-(2,3-Dimethylphenyl)piperazine (DMPP) in receptor binding assays. This document is designed to serve as a field-proven resource, moving beyond simple protocols to explain the scientific rationale behind experimental design and troubleshooting. Our goal is to empower you to diagnose issues, optimize your assays, and generate high-quality, reproducible data.
Section 1: Understanding the Target - The Pharmacology of DMPP
This section provides foundational knowledge on the compound at the heart of your assay.
Q1: What is this compound (DMPP) and why is it used in research?
A1: this compound, often abbreviated as DMPP, is a chemical compound belonging to the piperazine derivative class.[1][2] It is characterized by a piperazine ring attached to a 2,3-dimethylphenyl group.[2] In research, particularly in neuroscience and pharmacology, DMPP serves as a valuable tool compound and a structural scaffold for drug development.[1][2] Its primary use is to study the interactions and functions of various neurotransmitter receptors, especially those for serotonin and dopamine.[1] By investigating how DMPP and its derivatives bind to these receptors, scientists can probe the receptors' roles in physiological processes and disease states.[1][3]
Q2: What specific receptors does DMPP interact with?
A2: DMPP's pharmacological profile is centered on monoamine systems. Research indicates it interacts with multiple serotonin (5-HT) and dopamine receptors, which are predominantly G protein-coupled receptors (GPCRs).[1][4] Studies on DMPP and structurally similar molecules show a complex pattern of activity, which can include partial agonism at certain serotonin receptors.[1] For example, a related compound, Vortioxetine, demonstrates high affinity for multiple targets, acting as an agonist at 5-HT1A receptors, an antagonist at 5-HT3 and 5-HT7 receptors, and an inhibitor of the serotonin transporter (SERT).[5][6] Another analog, OPC-4392, shows high affinity for D2 dopamine receptors.[7] This multi-target profile suggests that when you are working with DMPP, you may be observing its combined effect on several receptor subtypes.
Section 2: The Anatomy of a DMPP Receptor Binding Assay
A robust troubleshooting strategy begins with a thorough understanding of the standard experimental workflow. The most common format for this research is the competitive radioligand binding assay.
General Experimental Workflow
The core principle is to measure the ability of your unlabeled compound (DMPP) to compete with a known, radioactively labeled ligand ("radioligand") for binding to a specific target receptor in a preparation of cells or membranes.
Caption: High-level workflow for a competitive radioligand binding assay.
Reference Protocol: Competitive Binding Assay for DMPP
This protocol provides a self-validating framework. Each step is designed to ensure the integrity of the results.
1. Membrane Preparation:
-
Rationale: To isolate the source of your target receptors away from other cellular components that might interfere with the assay.
-
Steps:
-
Start with a cell pellet or tissue known to express the receptor of interest.
-
Homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors).
-
Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and debris.[8]
-
Collect the supernatant and perform a high-speed centrifugation (e.g., 20,000-40,000 x g) to pellet the membranes.[8]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed spin. This removes endogenous ligands that could compete with your radioligand.[8]
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method like a BCA assay.
-
2. Assay Execution:
-
Rationale: To quantify the specific binding of a radioligand and measure how effectively DMPP displaces it.
-
Steps:
-
Prepare assay tubes in triplicate for each condition.
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd value), and membrane suspension.[9][10]
-
Non-Specific Binding (NSB): Add a saturating concentration of a known, unlabeled competitor ligand, the same fixed concentration of radioligand, and membrane suspension. The competitor occupies all specific receptor sites, so any remaining radioligand binding is considered non-specific.[11]
-
Competition Binding: Add varying concentrations of DMPP, the fixed concentration of radioligand, and membrane suspension.
-
Incubate all tubes for a predetermined time and temperature to allow the binding to reach equilibrium. This must be determined empirically through kinetic experiments.[8]
-
3. Separation and Detection:
-
Rationale: To rapidly separate the receptor-bound radioligand from the unbound radioligand in the solution.
-
Steps:
-
Rapidly terminate the incubation by vacuum filtering the contents of each tube through a glass fiber filtermat. The filters trap the membranes (and thus the bound radioligand).
-
Immediately wash the filters multiple times with ice-cold wash buffer. The cold temperature is critical to slow the dissociation of the radioligand-receptor complex during the wash.[9]
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Section 3: Troubleshooting Guide & FAQs
This is the core of our support center, addressing the most common challenges in a direct question-and-answer format.
Q3: My non-specific binding (NSB) is very high, sometimes over 50% of my total binding. What's causing this and how can I fix it?
A3: High NSB is one of the most common and frustrating problems in binding assays because it masks your specific signal, reducing the assay window and reliability.[8][9] The issue stems from the radioligand adhering to components other than your target receptor, such as the filter paper, lipids in the membrane, or other proteins.[9][12]
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| Radioligand Concentration Too High | At high concentrations, the radioligand is more likely to bind to low-affinity, non-saturable sites that constitute NSB. | Solution: Lower the radioligand concentration. An ideal starting point is at or below its dissociation constant (Kd) for the receptor.[9][10] |
| High Membrane Protein Concentration | More membrane material provides more non-specific surfaces (lipids, non-target proteins) for the radioligand to stick to. | Solution: Titrate the amount of membrane protein per reaction. A typical range is 50-200 µg, but this must be optimized for your specific system.[8][9] |
| Hydrophobic Radioligand | Hydrophobic or "sticky" compounds are prone to partitioning into the lipid bilayer and binding non-specifically to hydrophobic pockets on proteins. | Solution: Modify the assay buffer by adding 0.1-0.5% Bovine Serum Albumin (BSA), which can act as a "protein sink" to occupy non-specific sites.[9] |
| Inadequate Washing | Insufficient washing fails to remove all the unbound radioligand, which remains on the filter and contributes to the NSB count. | Solution: Increase the number and/or volume of wash steps. Always use ice-cold wash buffer to minimize dissociation of specifically bound ligand.[9] |
| Filter Binding | The radioligand may be binding directly to the filter material itself. | Solution: Pre-soak the filtermats in a blocking agent like 0.3-0.5% polyethyleneimine (PEI), which coats the filter with a positive charge and repels many common radioligands.[8] |
Q4: I'm getting a very weak signal for my specific binding, resulting in a poor signal-to-noise ratio. How can I improve this?
A4: A poor signal-to-noise ratio makes it difficult to obtain accurate and reproducible data.[8] The goal is to maximize the specific signal while minimizing the background noise (NSB). An ideal assay should have specific binding that is at least 80% of the total binding.[8]
-
Check Receptor Expression: The primary cause of a low signal is often a low number of receptors (Bmax) in your membrane preparation. Verify that your cell line or tissue source expresses the target receptor at a sufficient density. You may need to switch to a recombinant cell line with higher expression levels.
-
Verify Radioligand Integrity: Radioligands can degrade over time due to radiolysis. Ensure your stock is within its recommended shelf life and has been stored properly. A "stale" radioligand will result in a lower specific activity and a weaker signal.
-
Optimize Incubation Time: Ensure you are incubating long enough to reach binding equilibrium. Perform a time-course experiment (an association kinetic experiment) to determine the point at which specific binding reaches a plateau. Insufficient incubation will lead to an underestimation of binding.[8]
-
Confirm Buffer Composition: Check that the pH and ionic composition of your buffer are optimal for your specific receptor. Some receptors require specific divalent cations (e.g., MgCl2) for proper conformation and ligand binding.[8]
Q5: My competition curve for DMPP has a shallow Hill slope (not close to 1.0) or doesn't plateau properly. What does this mean?
A5: The shape of the competition curve provides rich pharmacological information. A standard, single-site competitive interaction should yield a sigmoidal curve with a Hill slope of approximately 1.0. Deviations suggest more complex biology:
-
Shallow Hill Slope (< 0.8): This often indicates that DMPP is binding to multiple receptor sites with different affinities. Given DMPP's known promiscuity, it might be interacting with different receptor subtypes present in your membrane preparation or binding to an allosteric site.
-
Incomplete Bottom Plateau: If the competition curve does not plateau at the level of your NSB, it could mean that DMPP is not fully displacing the radioligand from all specific sites. In some cases, with very high compound concentrations, you may encounter solubility issues where the compound precipitates out of solution, preventing it from acting on the receptor. Always check the solubility of DMPP in your final assay buffer concentration.
Section 4: Visualizing the Troubleshooting Process
When an assay fails, a logical diagnostic process is essential. This flowchart guides you from the initial observation of a problem to a targeted solution.
Caption: A logical flowchart for troubleshooting common receptor binding assay issues.
References
- Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
- Mendel, C. M., & Mendel, D. B. (1985). 'Non-specific' binding. The problem, and a solution. Biochemical Journal, 228(1), 269–272.
- Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Nicoya. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments.
- Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. Methods in Molecular Biology, 41, 1-16.
- Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in Molecular Biology, 41, 1-16. DOI: 10.1385/0-89603-298-1:1.
- Alpert, N. M., et al. (2006). Optimization of dynamic measurement of receptor kinetics by wavelet denoising. NeuroImage, 30(2), 432-441.
- CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays.
- GraphPad. (n.d.). Analyzing Radioligand Binding Data.
- Harvey, D. (2021). Improving the Signal-to-Noise Ratio. Chemistry LibreTexts.
- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221.
- Fluidic Sciences Ltd. (2024). Why G protein-coupled receptors (GPCRs) are difficult to study.
- Wang, Y., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 39(5), 739-748.
- AA Blocks. (n.d.). This compound.
- ResearchGate. (n.d.). Heterocycle piperazine derivatives and receptor binding affinities.
- Alexander, S. P. H., et al. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2073, 137-151.
- Lin, C. H., et al. (1990). Interactions of 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone binding in rat striatum: effects of lesions. Pharmaceutical Research, 7(3), 280-282.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
Sources
- 1. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 2. This compound hydrochloride (1203-64-1) for sale [vulcanchem.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Interactions of 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone binding in rat striatum: effects of lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chem.uwec.edu [chem.uwec.edu]
- 12. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
Technical Support Center: Optimizing 1-(2,3-Dimethylphenyl)piperazine Dosage for In Vivo Studies
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working to optimize the in vivo dosage of 1-(2,3-Dimethylphenyl)piperazine (DM-PhP). Given that DM-PhP is a novel compound with limited public data, this document synthesizes established principles for piperazine derivatives and small molecule drug development to address common challenges and ensure robust, reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to guide your initial experimental design.
Q1: What is this compound (DM-PhP) and its known mechanism of action?
A1: this compound is a piperazine derivative characterized by a 2,3-dimethylphenyl group attached to the piperazine ring.[1][2] Structurally, it belongs to a broad class of compounds with significant pharmacological properties.[3][4] The primary mechanism of action for DM-PhP is related to its interaction with key neurotransmitter systems.[1] Specifically, it has been identified as a potent serotonin-norepinephrine releasing agent (SNRA) and may also modulate dopaminergic pathways.[1] These interactions suggest its potential for applications in neuroscience research, particularly for studying conditions related to mood and anxiety.[1][5]
Q2: How do I determine a starting dose for my in vivo studies with DM-PhP?
A2: Establishing a safe and effective starting dose is a critical first step, as there is no direct formula to convert in vitro potency to an in vivo dose.[6] A systematic approach is required:
-
Literature Review: Search for in vivo data on structurally similar arylpiperazine compounds. While data for DM-PhP is scarce, studies on other piperazine derivatives may provide a preliminary range. For example, some derivatives have been tested at doses around 100 mg/kg in rodents.[7][8]
-
In Vitro to In Vivo Extrapolation: Use your in vitro data (e.g., EC50 or IC50 values) as a rough guide. This can help prioritize dose ranges but should not be the sole determinant due to complex pharmacokinetic and pharmacodynamic factors in vivo.[9]
-
Maximum Tolerated Dose (MTD) Study: This is the most crucial initial in vivo experiment.[9][10] The MTD is the highest dose that can be administered without causing unacceptable adverse effects or severe toxicity.[10] This study involves administering escalating single doses to small groups of animals and observing them for a defined period for clinical signs of toxicity. The MTD data will define the upper limit for your subsequent efficacy studies.[11]
Q3: What are the critical considerations for formulating DM-PhP for in vivo administration?
A3: Formulation is often a major hurdle for novel compounds.[12] Key considerations include:
-
Solubility: DM-PhP is reported to be soluble in organic solvents like DMSO and methanol but may have poor aqueous solubility.[1] For in vivo use, a co-solvent system is often necessary.[6] A common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it with a vehicle suitable for injection, such as saline, polyethylene glycol (PEG), or a surfactant solution like Tween-80.[6][13]
-
Vehicle Selection: The chosen vehicle must be non-toxic at the administered volume. Always run a vehicle-only control group in your experiments to differentiate between compound- and vehicle-induced effects.[12]
-
pH and Stability: The pH of the formulation can significantly impact solubility and stability.[6] Ensure the final pH is within a physiologically tolerable range. Prepare formulations fresh on the day of dosing unless stability has been formally assessed.[11]
Q4: Which animal models are appropriate for studying a compound like DM-PhP?
A4: The choice of animal model is dictated by your research question. Given DM-PhP's activity as a serotonin-norepinephrine releasing agent, rodent models are highly relevant.[1][14]
-
Mice and Rats: These are the most common models for initial pharmacokinetic, toxicological, and efficacy studies due to their well-characterized biology and the availability of validated behavioral tests.[14][15]
-
Behavioral Models: For assessing potential anxiolytic or antidepressant effects, established models like the forced swim test, tail suspension test, or elevated plus maze are appropriate.[16] For cognitive effects, the Morris water maze or novel object recognition tasks could be used.[17][18]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a problem-and-solution format.
Issue 1: High variability in animal responses within the same dose group.
-
Potential Causes:
-
Animal Handling and Stress: Stress from handling or inconsistent procedures can significantly alter physiological and behavioral responses, leading to high variability.[16][19]
-
Formulation Inconsistency: If the compound is not fully dissolved or the suspension is not homogenous, each animal may receive a different effective dose.[11]
-
Biological Variation: Natural biological differences exist between individual animals.[11]
-
Procedural Drift: Subtle changes in experimental procedures over time or between different technicians can introduce variability.[15]
-
-
Recommended Solutions:
-
Acclimatization and Handling: Ensure all animals are properly acclimatized to the facility and handling procedures before the study begins. Handle animals consistently and calmly to minimize stress.[19]
-
Standardize Formulation Preparation: Prepare a fresh stock of the formulation on each day of dosing. If it's a suspension, ensure it is vortexed thoroughly before drawing each dose to maintain homogeneity.[11]
-
Increase Sample Size: Increasing the number of animals per group (n-size) can help improve the statistical power of your study and account for individual biological variation.[20][21]
-
Blinding and Randomization: Implement randomization when assigning animals to groups and blind the experimenters to the treatment conditions to prevent unconscious bias.
-
Issue 2: Lack of in vivo efficacy despite promising in vitro data.
-
Potential Causes:
-
Poor Pharmacokinetics (PK): This is a very common issue. The compound may have low bioavailability, be metabolized too quickly, or be rapidly excreted, preventing it from reaching therapeutic concentrations at the target site.[9][13] Piperazine derivatives can be subject to metabolism by cytochrome P450 enzymes (e.g., N-dealkylation).[22]
-
Solubility-Limited Absorption: The compound may precipitate in the gastrointestinal tract after oral administration or at the injection site for parenteral routes, preventing absorption.[12]
-
Ineffective Dose Range: The doses tested may be too low to elicit a therapeutic effect.
-
Blood-Brain Barrier (BBB) Penetration: For a CNS-active compound, insufficient penetration of the BBB will result in a lack of efficacy in neurological models.
-
-
Recommended Solutions:
-
Conduct a Preliminary PK Study: This is an essential step. Administer a single dose of DM-PhP and collect blood samples at multiple time points to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t½).[11] This will tell you if the compound is being absorbed and how long it remains in circulation.
-
Optimize Formulation: If PK data shows poor absorption, re-evaluate the formulation. Test different vehicles or solubilization techniques (e.g., co-solvents, cyclodextrins) to improve bioavailability.[12]
-
Perform Dose Escalation: Based on your MTD results, design an efficacy study with multiple dose levels, including doses approaching the MTD, to ensure you have adequately covered the potential therapeutic range.[10]
-
Assess BBB Penetration: If a PK study shows good systemic exposure but no CNS effect, a brain-to-plasma ratio study may be necessary to quantify BBB penetration.
-
Issue 3: Unexpected toxicity or adverse events at predicted "safe" doses.
-
Potential Causes:
-
Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects, especially at higher volumes or concentrations.[12]
-
Species-Specific Sensitivity: The chosen animal model may be more sensitive to the compound than predicted.
-
Acute Toxic Response: The compound may have an acute toxicity profile that was not apparent in single-dose MTD studies.
-
Route of Administration: Different administration routes (e.g., intravenous vs. subcutaneous) can drastically alter toxicity profiles.[6]
-
-
Recommended Solutions:
-
Verify with a Vehicle-Only Control: Always include a group that receives only the vehicle to isolate its effects.[12]
-
Dose De-escalation and Refinement: If toxicity is observed, reduce the dose. It may be necessary to add intermediate dose groups to more finely tune the MTD.[10]
-
Thorough Clinical Observation: Implement a detailed scoring sheet to systematically monitor animals for signs of toxicity (e.g., weight loss, changes in posture, activity level, grooming).
-
Consider an Alternative Route: If issues like injection site irritation occur, consider if a different route of administration is feasible and appropriate for your study goals.[6]
-
Section 3: Visualizations & Key Protocols
Diagrams and Workflows
Caption: Workflow for Determining an Optimal In Vivo Dose.
Caption: Troubleshooting Logic for Lack of In Vivo Efficacy.
Data Presentation Tables
Table 1: Example Dose Escalation Scheme for an MTD Study This is a hypothetical scheme and must be adapted based on in vitro data and literature on similar compounds.
| Group | Dose (mg/kg) | Number of Animals (n) | Rationale |
| 1 | Vehicle Control | 3-5 | Establishes baseline and controls for vehicle effects. |
| 2 | 10 | 3-5 | Low starting dose, e.g., 10-100x in vitro EC50. |
| 3 | 30 | 3-5 | ~3-fold dose escalation. |
| 4 | 100 | 3-5 | ~3-fold dose escalation. |
| 5 | 300 | 3-5 | Continue escalation until signs of toxicity are observed. |
Table 2: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds
| Vehicle Composition | Route | Properties & Considerations |
| 5-10% DMSO in Saline | IV, IP, SC | Common starting point. DMSO can have biological effects and cause irritation at high concentrations.[6] |
| 10% DMSO, 40% PEG400, 50% Water | IV, IP, Oral | Co-solvent system improves solubility. PEG viscosity can be a factor. |
| 0.5-2% Tween-80 in Saline | IV, IP, SC, Oral | Surfactant-based vehicle. Can cause histamine release in some species. |
| 20% Captisol® (SBE-β-CD) in Water | IV, IP, SC, Oral | Cyclodextrin formulation improves solubility through complexation. Generally well-tolerated.[12] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of DM-PhP that does not cause dose-limiting toxicity.[11]
-
Animal Model: Select a single rodent species (e.g., C57BL/6 mice), one sex (e.g., male), age-matched.
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control and at least three escalating dose levels of DM-PhP.[11]
-
Dose Selection: Base the starting dose on in vitro data or literature. A common strategy is to use 3-fold dose escalations (e.g., 10, 30, 100 mg/kg).[11]
-
Administration: Administer a single dose via the intended route for future efficacy studies (e.g., intraperitoneal injection, oral gavage).
-
Monitoring: Observe animals intensely for the first 4-6 hours post-dose, and then daily for 7-14 days. Record body weight daily. Note any clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, seizures).
-
Endpoint: The MTD is defined as the highest dose at which no severe adverse events and no more than 10% body weight loss is observed.
Protocol 2: Preliminary Pharmacokinetic (PK) Study
-
Objective: To determine the basic absorption, distribution, metabolism, and excretion (ADME) profile of DM-PhP.[11]
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single dose of DM-PhP at a mid-range, well-tolerated level determined from the MTD study.
-
Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). A sparse sampling design can be used where different animals are sampled at different time points to minimize blood loss per animal.
-
Bioanalysis: Process blood to collect plasma. Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of DM-PhP at each time point.
-
Data Analysis: Plot plasma concentration versus time to calculate key PK parameters (Cmax, Tmax, AUC, t½).
References
- Benchchem. Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792.
- Altasciences. Best Practices for Preclinical Dose Range Finding Studies.
- Vorhees CV, Williams MT. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies. NIH.
- Request PDF. Strategy for Designing In Vivo Dose-Response Comparison Studies.
- Benchchem. Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Derivatives.
- Smolecule. This compound hydrochloride | 1203-64-1.
- PubMed. Strategy for Designing In Vivo Dose-Response Comparison Studies.
- Benchchem. Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
- Benchchem. Technical Support Center: Troubleshooting In Vivo Delivery of Neuroinflammatory-IN-3.
- EMA. MRL - Piperazine Summary Report (3).
- Statistics Online. 5.4 - Considerations for Dose Finding Studies | STAT 509.
- Benchchem. Technical Support Center: Overcoming Poor Bioavailability of Investigational Compounds.
- PubMed. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics.
- MDPI. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility.
- Benchchem. Technical Support Center: Addressing Poor In Vivo Solubility of Compound X (formerly ASP8497).
- NCL. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- The use of rats and mice as animal models in ex vivo bone growth and development studies.
- ResearchGate. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility.
- ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Patsnap Synapse. What is the mechanism of Piperazine?.
- YouTube. Avoiding InVivo Study Pitfalls.
- YouTube. Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects.
- Benchchem. An In-depth Technical Guide to the Mechanism of Action of Piperazine.
- Vulcanchem. This compound hydrochloride - 1203-64-1.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- MDPI. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics.
- PubMed Central. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease.
- ResearchGate. N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF.
- PubMed. Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory.
- ResearchGate. Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives.
- PubMed. In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis.
- ResearchGate. Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives | Request PDF.
- PubMed. Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation.
- PubMed. [Piperazine-derivatives. II. Effect of Piperazine-Derivatives].
- PoultryDVM. Piperazine for Chickens and Ducks.
- Mayo Clinic. Piperazine (oral route) - Side effects & dosage.
- SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF VETERINARY MEDICINAL PRODUCT Piperazine Citrate Worm Tablets 2. QUALITATIVE AND QU.
- Rwanda FDA. SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE VETERINARY MEDICINAL PRODUCT Brand Name: Piperazine Citrate 2. QUALITATIVE AN.
Sources
- 1. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 2. This compound hydrochloride (1203-64-1) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The use of rats and mice as animal models in ex vivo bone growth and development studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to 1-(2,3-Dimethylphenyl)piperazine
Welcome to the technical support center for 1-(2,3-Dimethylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we will delve into the common challenges encountered during its synthesis, purification, and handling, offering practical, field-proven insights to ensure the integrity and success of your research. Our approach is rooted in explaining the causality behind experimental choices, providing you with the knowledge to anticipate and resolve potential issues.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. To prevent degradation from atmospheric components, it is best stored under an inert atmosphere, such as nitrogen or argon.[1][2] The compound is also described as being air-sensitive, further emphasizing the need for an inert atmosphere.[3]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing, and eye/face protection such as safety goggles or a face shield.[3] Work should be conducted in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[4]
Q3: Is this compound sensitive to light or moisture?
A3: While specific data on the photosensitivity of this compound is not extensively documented, it is good laboratory practice to store it in an opaque or amber container to protect it from light.[1] The compound should be protected from moisture, so storage in a desiccator or with a desiccant is recommended.[1]
Q4: What are the primary hazards associated with this compound?
A4: this compound is classified as harmful if swallowed or in contact with skin.[5][3] It can cause skin irritation and serious eye irritation.[4][6] Inhalation may cause respiratory irritation.[4][6]
Troubleshooting Guide: Synthesis and Purity
This section addresses specific challenges you may encounter during the synthesis and purification of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in Buchwald-Hartwig Amination Synthesis
Q: I am attempting to synthesize this compound via a Buchwald-Hartwig amination of 1-bromo-2,3-dimethylbenzene with piperazine, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?
A: Low yields in the Buchwald-Hartwig amination are a common issue and can often be traced back to several key factors related to the catalyst system and reaction conditions.
-
Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical. For sterically hindered aryl halides like 1-bromo-2,3-dimethylbenzene, bulky, electron-rich phosphine ligands such as RuPhos or JohnPhos are often more effective than less hindered ligands like BINAP.[5][7] It is advisable to screen a few different ligands to find the optimal one for your specific substrate.
-
Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8] If your starting materials are sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, but this may require higher temperatures and longer reaction times.[8]
-
Solvent and Temperature: Anhydrous solvents such as toluene, dioxane, or THF are typically used for this reaction.[1] It is imperative that the solvent is thoroughly dried, as water can lead to deactivation of the catalyst. The reaction temperature usually ranges from 80-110 °C.[1]
-
Oxygen Sensitivity: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that all reagents and solvents are properly degassed.
Below is a workflow diagram to guide your troubleshooting process for optimizing the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Issue 2: Presence of 1,4-bis(2,3-Dimethylphenyl)piperazine Impurity
Q: My final product is contaminated with a significant amount of the di-substituted byproduct, 1,4-bis(2,3-Dimethylphenyl)piperazine. How can I improve the selectivity for the mono-substituted product?
A: The formation of the di-substituted byproduct is a common challenge in piperazine chemistry. The key to favoring mono-substitution is to control the stoichiometry of the reactants.
-
Excess Piperazine: The most effective way to minimize di-substitution is to use a large excess of piperazine relative to the aryl halide (e.g., 5-10 equivalents).[1] This statistically favors the reaction of the aryl halide with a piperazine molecule that has not yet been substituted.
-
Slow Addition: Slowly adding the aryl halide to the reaction mixture containing the excess piperazine and catalyst can also improve selectivity for the mono-substituted product. This maintains a low concentration of the aryl halide, reducing the likelihood of it reacting with the already formed mono-substituted piperazine.
-
Purification: If the di-substituted product still forms, it can typically be separated from the desired mono-substituted product by column chromatography. The di-substituted product is less polar and will elute first.
The following diagram illustrates the competitive reaction pathway leading to mono- and di-substitution.
Caption: Reaction pathways for mono- and di-substitution of piperazine.
Protocols for Purification and Quality Control
Ensuring the purity of your this compound is critical for the reliability of your experimental results. Below are detailed protocols for purification and quality control analysis.
Protocol 1: Purification by Column Chromatography
This protocol is designed to remove unreacted starting materials and the di-substituted byproduct.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare the Slurry: Prepare a slurry of silica gel in hexane.
-
Pack the Column: Pour the slurry into the glass column and allow the silica gel to pack under gravity, ensuring there are no air bubbles.
-
Equilibrate the Column: Run 2-3 column volumes of hexane through the packed column.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica with the adsorbed product to the top of the column.
-
Elute the Column: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane. To prevent streaking of the basic amine product on the acidic silica gel, add a small amount of triethylamine (0.1-1%) to the mobile phase.[5]
-
Collect and Analyze Fractions: Collect fractions and monitor the separation using TLC. The di-substituted byproduct, being less polar, will elute before the mono-substituted product.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 2: Quality Control by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for confirming the identity and purity of this compound.
Instrumentation and Conditions:
-
GC Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent) is suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/minute to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-500
-
Source Temperature: 230 °C
-
Expected Fragmentation Pattern: Based on studies of dimethylphenylpiperazine isomers, you should look for characteristic fragment ions in the mass spectrum to confirm the identity of your compound.[2]
-
m/z 148: Corresponding to the dimethylphenyl aziridinium cation.[2]
-
m/z 105: Corresponding to the dimethylphenyl cation.[2]
-
m/z 56: A common fragment for the piperazine ring (C₃H₆N⁺).[2]
Protocol 3: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis. A stability-indicating method can also be developed to monitor for degradation products over time.[4][9][10]
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.025 M KH₂PO₄) at a pH of around 7.0. The exact ratio will need to be optimized, but a starting point could be 50:50 (v/v).[11]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of approximately 254 nm.
-
Column Temperature: 30 °C
Procedure:
-
Prepare Standards: Prepare a stock solution of a reference standard of this compound of known purity in the mobile phase. Create a calibration curve by preparing a series of dilutions.
-
Prepare Sample: Accurately weigh and dissolve your synthesized product in the mobile phase to a known concentration.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Determine the purity of your sample by comparing the peak area of your product to the calibration curve. Impurities will appear as separate peaks.
Data Summary
The following table summarizes key analytical data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | [12] |
| Molecular Weight | 190.29 g/mol | [12] |
| Boiling Point | 110-113 °C @ 1 Torr | [12] |
| Density | 1.031 g/cm³ | [12] |
| GC-MS Fragments (m/z) | 148, 105, 56 | [2] |
Potential Degradation Pathways
While specific degradation studies on this compound are not widely published, information on the degradation of piperazine and its derivatives can provide insights into potential stability issues.
-
Thermal Degradation: The thermal degradation of piperazine is thought to be initiated by the nucleophilic attack of a piperazine molecule on a protonated piperazine, leading to ring-opening.[13] The presence of methyl groups on the phenyl ring may influence the rate of degradation.[14]
-
Oxidative Degradation: Piperazine can undergo oxidative degradation to form products such as N-formylpiperazine, ethylenediamine, and piperazinone.[15][16] It is plausible that this compound could undergo similar oxidative degradation at the piperazine ring.
To minimize degradation, it is crucial to adhere to the recommended storage conditions, particularly storing the compound under an inert atmosphere and protecting it from excessive heat.[1][2]
References
- Abdel-Hay, K. (2017). GC-MS and IR Studies on the Six Possible Ring Regioisomeric Dimethylphenylpiperazines. Journal of Pharmaceutical Sciences and Pharmacology, 3(1), 44-53.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163.
- CUNY. (n.d.). Purification by Recrystallization.
- Chemistry LibreTexts. (2023). Recrystallization.
- MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Paw, B., & Misztal, G. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
- ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs.
- ResearchGate. (2025). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF.
- PubMed Central (PMC). (n.d.). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs.
- PubMed. (n.d.). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form.
- PubMed Central (PMC). (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
- ResearchGate. (2025). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF.
- PubMed. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.
- PubMed Central (PMC). (n.d.). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.
- MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- PubMed. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with 1-(2,3-Dimethylphenyl)piperazine
Introduction
Welcome to the technical support guide for 1-(2,3-Dimethylphenyl)piperazine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. This compound is a key intermediate in the synthesis of various pharmacologically active agents, including antipsychotics and potential modulators of serotonergic and dopaminergic pathways.[1][2] Its structural features, particularly the sterically hindered aryl group and the two distinct nitrogen atoms of the piperazine ring, can lead to unexpected outcomes during chemical transformations.
This guide provides a structured, question-and-answer-based approach to troubleshoot common and unexpected results encountered during synthesis, purification, and characterization. Our goal is to equip you with the logical framework and practical steps needed to diagnose issues, optimize your reactions, and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthetic Reactions & Yield Issues
Question 1: I am attempting a Buchwald-Hartwig amination to synthesize this compound from 1-bromo-2,3-dimethylbenzene and piperazine, but I am observing very low yield of the mono-arylated product and significant amounts of the starting materials remain. What is going wrong?
Answer: This is a common issue often rooted in catalyst selection and reaction conditions, especially given the steric hindrance from the two ortho-methyl groups on the aryl halide.
Potential Causes & Troubleshooting Steps:
-
Inadequate Ligand Choice: The steric bulk around the reaction center demands a highly active catalyst system. Standard phosphine ligands may not be sufficient.
-
Explanation: Bulky, electron-rich biaryl phosphine ligands are essential for promoting the reductive elimination step, which is often the rate-limiting step for sterically hindered substrates in the Buchwald-Hartwig catalytic cycle.[3]
-
Recommendation: Switch to a more sterically demanding and electron-rich ligand. CPhos, SPhos, or XPhos are excellent candidates for coupling with hindered aryl halides.[3] Start with a systematic screen of these ligands.
-
-
Base Incompatibility or Insufficient Strength: The choice and strength of the base are critical for the deprotonation of piperazine to generate the active nucleophile.
-
Explanation: A base that is too weak will not generate a sufficient concentration of the piperazine anion. A base that is poorly soluble in the reaction solvent can also lead to slow reaction rates.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is often the base of choice for these transformations due to its high basicity.[3] If solubility is an issue in solvents like toluene, consider using lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) in a more polar solvent like dioxane.
-
-
Catalyst Inhibition by Excess Piperazine: While using excess piperazine is common to favor mono-substitution, too much can sometimes inhibit the palladium catalyst.
-
Explanation: Piperazine is a bidentate ligand and can coordinate strongly to the palladium center, potentially displacing the phosphine ligand and deactivating the catalyst.
-
Recommendation: Instead of a large excess, try using 1.5 to 2.0 equivalents of piperazine. Alternatively, consider using N-Boc-piperazine. The Boc-protecting group allows for clean mono-arylation, after which it can be easily removed with acid (e.g., TFA or HCl in dioxane).
-
Troubleshooting Workflow for Low Yield in N-Arylation
Caption: Decision tree for troubleshooting low-yield N-arylation.
Question 2: I am performing an N-alkylation on the secondary amine of this compound with an alkyl halide, but I am seeing significant formation of a quaternary ammonium salt (N,N'-dialkylation). How can I improve selectivity for the mono-alkylated product?
Answer: Achieving mono-alkylation over dialkylation is a classic challenge in piperazine chemistry.[4] The mono-alkylated product is often more nucleophilic than the starting piperazine, leading to a second alkylation event.
Potential Causes & Troubleshooting Steps:
-
Stoichiometry and Reagent Addition: Adding the alkyl halide all at once to the reaction mixture creates a high local concentration, favoring over-alkylation.
-
Explanation: When the alkyl halide is added in one portion, it can rapidly react twice with any mono-alkylated product that forms before all the starting material has had a chance to react once.
-
Recommendation: Use a slight excess of the piperazine starting material (1.2-1.5 equivalents). More importantly, add the alkyl halide (1.0 equivalent) slowly over several hours using a syringe pump. This keeps the concentration of the alkylating agent low, favoring the initial reaction with the more abundant starting material.
-
-
Reaction Conditions: Elevated temperatures can increase the rate of the second alkylation.
-
Explanation: Higher temperatures provide the activation energy for both the first and second alkylation. Since the mono-alkylated product is a stronger nucleophile, its rate of reaction might increase more significantly with temperature.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor the reaction closely by TLC or LC-MS.
-
-
Alternative Alkylation Strategy: Reductive Amination: Direct alkylation with halides is often difficult to control. Reductive amination offers a more selective alternative.
-
Explanation: Reductive amination involves the reaction of the piperazine with an aldehyde or ketone to form a hemiaminal/iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB). This pathway is highly selective for mono-alkylation.[4]
-
Recommendation: If your desired alkyl group can be introduced via an aldehyde, switch to a reductive amination protocol.
-
Experimental Protocol: Selective Mono-N-Alkylation via Reductive Amination
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the desired aldehyde (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Be cautious of initial gas evolution.
-
Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Section 2: Purification & Characterization Issues
Question 3: My crude product from a reaction using this compound is an oil that is difficult to purify by column chromatography due to streaking. What can I do?
Answer: The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silica gel, causing streaking and poor separation.
Potential Causes & Troubleshooting Steps:
-
Silica Gel Acidity: Standard silica gel is acidic and can protonate the basic amine, causing it to "stick" to the column.
-
Explanation: The strong interaction between the basic product and acidic stationary phase leads to a poor partition coefficient, resulting in elongated or "streaky" spots on TLC and poor separation during column chromatography.
-
Recommendation:
-
Method A (Base Additive): Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your eluent system. A common starting point is 0.5-1.0% Et₃N in a hexane/ethyl acetate or DCM/methanol mobile phase. This neutralizes the acidic sites on the silica.
-
Method B (Alternative Stationary Phase): Use a different stationary phase altogether. Neutral alumina is a good alternative for purifying basic compounds. Alternatively, reversed-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water with a TFA or formic acid modifier can be very effective.
-
-
-
Salt Formation: If your work-up involved an acid wash, you may have inadvertently formed the hydrochloride or trifluoroacetate salt of your product, which is highly polar and will not elute properly from normal-phase silica.
-
Explanation: Salts are ionic and have very high polarity, causing them to remain at the baseline of the TLC plate in typical organic solvent systems.
-
Recommendation: Before attempting chromatography, ensure your product is in its free-base form. Perform a basic work-up by dissolving the crude material in an organic solvent (e.g., ethyl acetate) and washing it with a saturated aqueous sodium bicarbonate or a dilute sodium hydroxide solution. Dry the organic layer and concentrate before loading onto the column.
-
Data Summary: Eluent Modifiers for Purifying Basic Amines
| Modifier | Concentration in Eluent | Mechanism of Action | Best For |
| Triethylamine (Et₃N) | 0.5 - 2.0% (v/v) | Competitively binds to acidic silanol groups, preventing product adsorption. | General purpose, effective for most basic amines. |
| Ammonium Hydroxide | 0.5 - 1.0% (v/v) | Neutralizes acidic sites on silica. Often used in more polar solvent systems (e.g., DCM/MeOH). | Highly basic compounds that show extreme streaking. |
| Pyridine | 0.2 - 0.5% (v/v) | Acts as a weaker base modifier. Can sometimes provide sharper peaks than Et₃N. | When Et₃N is too strong or interferes with product stability. |
Question 4: The ¹H NMR spectrum of my purified product, which should be a derivative of this compound, shows broad, unresolved signals for the piperazine protons. Is my product impure?
Answer: Not necessarily. Broad signals for piperazine ring protons are a very common phenomenon and are often related to the molecule's dynamic behavior in solution, not impurity.
Potential Causes & Troubleshooting Steps:
-
Slow Ring Inversion: The piperazine ring exists in a dynamic equilibrium between two chair conformations.
-
Explanation: On the NMR timescale, if the rate of this "ring flipping" is intermediate, the signals for the axial and equatorial protons will broaden and may even coalesce. The bulky 2,3-dimethylphenyl group can slow this inversion process.
-
Recommendation: Acquire the NMR spectrum at a higher temperature (e.g., 50-80 °C). Increasing the temperature will increase the rate of ring inversion. If the process becomes fast on the NMR timescale, you will observe sharp, time-averaged signals. This is a classic technique in dynamic NMR (DNMR) to confirm conformational exchange.
-
-
Protonation/Deprotonation Exchange: Trace amounts of acid (e.g., from deuterated chloroform) can cause rapid proton exchange on the nitrogen atoms, leading to signal broadening.
-
Explanation: If a secondary amine is present (N-H), this proton can exchange with trace acidic protons in the solvent or from water. This chemical exchange process can cause the N-H signal and adjacent C-H signals to broaden.
-
Recommendation: Add a drop of D₂O to the NMR tube and shake. This will exchange the N-H proton for deuterium, causing its signal to disappear and often sharpening the adjacent C-H signals. Alternatively, adding a small amount of a non-acidic drying agent like molecular sieves or a trace of basic K₂CO₃ to the NMR tube can scavenge trace acid.
-
Visualization of Piperazine Ring Inversion
Caption: Equilibrium between the two chair conformations of the piperazine ring.
References
- 3B Scientific (Wuhan) Corp. (2024). This compound CAS 1013-22-5 Market Size, Share, Growth.
- Baratt, D. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
Sources
- 1. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 2. This compound CAS 1013-22-5 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for 1-(2,3-Dimethylphenyl)piperazine
Welcome to the technical support guide for 1-(2,3-Dimethylphenyl)piperazine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound during assay development. Our goal is to equip you with the foundational knowledge and experimental protocols necessary to overcome these hurdles and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I'm starting work with this compound. What are its basic properties and why is solubility a potential issue?
A1: this compound is a weakly basic, lipophilic compound. Its structure, featuring a piperazine ring and a dimethylphenyl group, contributes to its low intrinsic aqueous solubility.[1] Many challenges in the lab arise when a compound that is soluble in a concentrated organic stock solution, like Dimethyl Sulfoxide (DMSO), precipitates upon dilution into an aqueous assay buffer.[2][3] This precipitation can lead to inaccurate concentration measurements and unreliable assay results.[4]
Understanding the physicochemical properties is the first step in designing a successful formulation strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂ | [5] |
| Molecular Weight | 190.28 g/mol | [5] |
| Predicted pKa | 9.05 ± 0.10 | [6] |
| XLogP3 | 2.6 | [7] |
| Appearance | Viscous Liquid / Crystalline Solid | [6][8] |
| Common Solvents | DMSO, Methanol, Ethanol, DMF |[8][9] |
Note: The pKa is predicted and should be experimentally verified for critical applications. The XLogP3 value greater than 2 indicates a lipophilic nature.
Q2: What is the best solvent to prepare a high-concentration stock solution?
A2: For initial stock preparation, a polar aprotic solvent is typically the best choice. Dimethyl Sulfoxide (DMSO) is the most widely used solvent for this purpose due to its excellent solubilizing power for a wide range of organic molecules.[4][10] Other common organic solvents such as ethanol, methanol, or N,N-Dimethylformamide (DMF) are also viable options.[8][9]
Best Practice: Always start by preparing a high-concentration stock solution (e.g., 10-100 mM) in 100% anhydrous DMSO.[11][12] This minimizes the volume of organic solvent that needs to be added to your final aqueous assay, reducing the risk of solvent-induced artifacts or cytotoxicity.
Q3: My compound dissolves in DMSO but crashes out when I add it to my aqueous assay buffer. What's happening and how do I fix it?
A3: This is the most common solubility issue, known as solvent-shifting precipitation. Your compound is well-solvated by DMSO, but when this solution is diluted into a large volume of aqueous buffer, the local concentration of DMSO drops dramatically. The surrounding water molecules cannot maintain the solubility of your lipophilic compound, causing it to precipitate.[2]
Here are the primary strategies to resolve this:
-
pH Adjustment: Since this compound is a weak base, its solubility is highly pH-dependent. Lowering the pH of your aqueous buffer will protonate the piperazine nitrogens, forming a more soluble salt.[13]
-
Reduce Stock Concentration: Prepare a less concentrated DMSO stock solution. This will require adding a larger volume to your assay, but the final DMSO concentration might be low enough to prevent precipitation.
-
Use Co-solvents: Incorporate a water-miscible organic solvent (a co-solvent) into your final assay buffer to increase its overall solubilizing capacity.[14][15][16]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution, first into an intermediate solution that contains a higher percentage of organic solvent before the final dilution into the assay buffer.
In-Depth Troubleshooting Guide
Q4: How do I determine the optimal pH for my aqueous buffer to keep my compound in solution?
A4: The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation .[17][18][19] For a weak base like this compound, the compound becomes more ionized and thus more water-soluble as the pH of the solution drops below its pKa.
Causality: The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (un-ionized) form.[19] The ionized form is significantly more soluble in aqueous media. As a general rule, for every log unit of difference between the pKa and the pH, the ratio of ionized to un-ionized compound changes by a factor of 10.
-
pH = pKa: 50% ionized
-
pH = pKa - 1: ~91% ionized
-
pH = pKa - 2: ~99% ionized
Given the predicted pKa of ~9.05[6], maintaining your final assay buffer at a pH of 7.0 or lower will ensure the compound is predominantly in its more soluble, protonated form. A good starting point is a buffer at pH 6.5.
Workflow for pH Optimization:
Caption: pH Optimization Workflow.
Q5: pH adjustment isn't enough or is incompatible with my assay. What co-solvents can I use and at what concentration?
A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the bulk solvent, thereby increasing the solubility of nonpolar compounds.[14][16]
Table 2: Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Final Conc. | Pros | Cons |
|---|---|---|---|
| Ethanol | 1-5% | Less toxic than DMSO, volatile. | Can affect enzyme activity, potential for evaporation. |
| Propylene Glycol (PG) | 1-10% | Low toxicity, commonly used in formulations. | Can be viscous, may interfere with some assays. |
| Polyethylene Glycol 400 (PEG 400) | 1-20% | Low toxicity, excellent solubilizer.[20] | High concentrations can increase viscosity and osmolality. |
| Dimethyl Sulfoxide (DMSO) | <1% (ideally <0.5%) | Powerful solvent. | Can be cytotoxic and interfere with enzyme kinetics.[2] |
Experimental Approach:
-
Determine Max Tolerable Co-solvent Level: Before testing for solubility, determine the highest concentration of each co-solvent your assay (e.g., cells, enzyme) can tolerate without affecting the biological outcome.
-
Test for Solubility: Prepare your assay buffer containing the predetermined tolerable concentration of the co-solvent.
-
Add Compound: Add the DMSO stock of your compound to the co-solvent-containing buffer and observe for precipitation.
Q6: I've heard about using cyclodextrins. When should I consider this advanced strategy?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.[23][24] This is an excellent strategy when pH modification and simple co-solvents are not viable.
When to Use Cyclodextrins:
-
When the required concentration of your compound is high.
-
In sensitive biological systems where organic solvents must be minimized.
-
For in vivo studies where formulation is critical.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Used in several FDA-approved formulations for its ability to solubilize and stabilize drugs.[]
Mechanism of Action Diagram:
Caption: Cyclodextrin Encapsulation Mechanism.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol details the steps for accurately preparing a concentrated primary stock solution.[26][27]
Materials:
-
This compound (MW: 190.28 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculate Mass: To make 1 mL of a 100 mM (0.1 M) solution, you need: Mass = 0.1 mol/L * 0.001 L * 190.28 g/mol = 0.019028 g = 19.03 mg
-
Weigh Compound: Accurately weigh out ~19 mg of the compound. It is more important to record the exact mass than to hit the target mass precisely.[26] For example, you weigh out 19.50 mg.
-
Transfer to Flask: Carefully transfer the weighed compound into a 1.0 mL volumetric flask.
-
Initial Dissolution: Add ~0.7 mL of anhydrous DMSO to the flask.
-
Solubilize: Cap the flask and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 30-40°C) or brief sonication can be used if necessary, but allow the solution to return to room temperature before the final step.
-
Bring to Volume: Carefully add DMSO to the flask until the bottom of the meniscus is precisely on the calibration mark.
-
Final Mix & Store: Cap and invert the flask 10-15 times to ensure homogeneity. Store in a tightly sealed, desiccated vial at -20°C or -80°C to prevent water absorption.
-
Recalculate Concentration: Based on the actual mass weighed (e.g., 19.50 mg), the final concentration is: (19.50 mg / 190.28 mg/mmol) / 1 mL = 102.5 mM Label the vial with the exact concentration.
Protocol 2: pH-Controlled Dilution into Aqueous Assay Buffer
This protocol provides a method for diluting the DMSO stock while minimizing precipitation by controlling the pH of the final solution.
Materials:
-
100 mM stock solution of this compound in DMSO
-
Aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Acidic buffer stock (e.g., 1 M Citrate buffer, pH 4.0) or dilute HCl (e.g., 0.1 M)
-
pH meter
Procedure:
-
Prepare pH-Adjusted Buffer: Prepare your final assay buffer. Before adding the compound, adjust the pH to the desired level (e.g., pH 6.5) using small additions of an acidic stock solution while monitoring with a calibrated pH meter.
-
Calculate Dilution: Determine the volume of stock solution needed for your final assay concentration. For example, to make a 100 µM solution in a final volume of 1 mL: V₁ = (C₂ * V₂) / C₁ = (100 µM * 1 mL) / 100,000 µM = 0.001 mL = 1 µL
-
Perform Dilution:
-
Pipette 999 µL of the pH-adjusted assay buffer into a microcentrifuge tube.
-
Add 1 µL of the 100 mM DMSO stock solution directly into the buffer.
-
Immediately vortex the tube for 5-10 seconds to ensure rapid and complete mixing. This rapid dispersion is critical to prevent localized high concentrations that can initiate precipitation.
-
-
Visual Inspection: Visually inspect the solution against a dark background for any signs of cloudiness or precipitate. If the solution remains clear, you can proceed with your assay.
-
Control for pH and Solvent: Remember to prepare a vehicle control for your experiment by adding the same amount of DMSO (1 µL in this case) to the pH-adjusted buffer without the compound. This ensures that any observed effects are due to the compound and not the solvent or the pH change.
References
- National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Anonymous. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Source.
- ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.
- PubMed. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules.
- AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Pharmacology for the Physical Therapist.
- BenchChem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
- Bitesize Bio. (2025). How to Make Accurate Stock Solutions.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- Smolecule. (2023). Buy this compound hydrochloride | 1203-64-1.
- Anonymous. (2025). Co-solvent: Significance and symbolism. Source.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- Wikipedia. (n.d.). Cosolvent.
- National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?.
- ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
- AA Blocks. (n.d.). This compound.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Journal of Pharmaceutical Sciences. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PubMed Central.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ChemicalBook. (2024). This compound.
- Cayman Chemical. (n.d.). 1-(3,5-Dimethylphenyl)piperazine.
- MDPI. (n.d.). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 1013-22-5 [chemicalbook.com]
- 7. aablocks.com [aablocks.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. fastercapital.com [fastercapital.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-solvent: Significance and symbolism [wisdomlib.org]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. scispace.com [scispace.com]
- 24. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 26. bitesizebio.com [bitesizebio.com]
- 27. phytotechlab.com [phytotechlab.com]
Technical Support Center: Refining Purification Techniques for 1-(2,3-Dimethylphenyl)piperazine
Welcome to the dedicated support center for the purification of 1-(2,3-Dimethylphenyl)piperazine (CAS: 1013-22-5). As a key intermediate in pharmaceutical research and development, achieving high purity of this compound is critical for downstream applications and ensuring data integrity.[1] This guide is designed for researchers, medicinal chemists, and process development scientists. It synthesizes established purification principles with practical, field-tested insights to help you navigate common challenges and optimize your experimental outcomes.
Here, we will move beyond simple protocols to explore the causality behind methodological choices, empowering you to troubleshoot effectively and adapt procedures to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical and chemical properties of this compound that influence its purification?
A1: Understanding the physicochemical properties is the cornerstone of designing an effective purification strategy. This compound is a substituted piperazine, and its structure dictates its behavior. The piperazine ring, with its two nitrogen atoms, imparts basicity and high polarity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Purification |
|---|---|---|
| CAS Number | 1013-22-5 | Unique identifier for substance tracking.[3] |
| Molecular Formula | C₁₂H₁₈N₂ | Used to calculate molecular weight and theoretical yields.[4] |
| Molecular Weight | 190.28 g/mol | Essential for stoichiometric calculations.[3][4] |
| Appearance | White to off-white crystalline powder | Visual indicator of purity; discoloration may suggest impurities.[5] |
| Hydrogen Bond Donor Count | 1 | Influences solubility in protic solvents.[4] |
| Hydrogen Bond Acceptor Count | 2 | Influences solubility in protic solvents and interaction with silica.[4] |
| Predicted pKa | ~9.0 (most basic) | The basic nature can cause strong interactions with acidic silica gel, leading to peak tailing in chromatography.[2] |
| Predicted XLogP3 | 2.6 | Indicates moderate lipophilicity, suggesting solubility in various organic solvents.[4] |
Q2: What are the most common impurities I should expect in my crude this compound?
A2: Impurities are typically process-related and originate from starting materials, side reactions, or degradation. Common impurities in piperazine syntheses can include:
-
Unreacted Starting Materials: Such as 2,3-dimethylaniline or piperazine, depending on the synthetic route.[6]
-
Side-Reaction Products: Over-alkylation or reaction at the second nitrogen of the piperazine ring can lead to N,N'-disubstituted byproducts.[2]
-
Structurally Similar Impurities: Isomeric impurities (e.g., 1-(3,4-dimethylphenyl)piperazine or 1-(2,5-dimethylphenyl)piperazine) may be present if the starting materials are not isomerically pure.[7]
-
Degradation Products: Improper storage or harsh reaction conditions can lead to oxidative or other degradation products.[2]
Q3: My crude product is an oil and will not crystallize. What is the best course of action?
A3: This is a common issue, often caused by the presence of impurities that inhibit the formation of a crystal lattice. The recommended strategy is to convert the basic free-base into a salt. The hydrochloride salt of this compound is a well-characterized crystalline solid.[5]
-
Mechanism: By reacting the basic piperazine with an acid (like HCl), you form an ionic salt. These salts often have higher melting points and more rigid structures, which greatly enhances their ability to crystallize from solution.
-
Procedure: Dissolve the crude oil in a suitable solvent like isopropanol or ethyl acetate. Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until the mixture is acidic. The salt will typically precipitate out and can be isolated by filtration.[8] This process not only provides a solid but also serves as a powerful purification step, as many non-basic impurities will remain in the mother liquor.
Q4: Should I use recrystallization or column chromatography for purification?
A4: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is highly effective for removing small amounts of impurities from a mostly pure (>90%) solid compound. It is fast, economical, and scalable.[9]
-
Column Chromatography is the method of choice for separating complex mixtures with multiple components or when impurities are present in significant quantities. It offers high resolution for separating structurally similar compounds.[2][10]
See the workflow diagram below for a logical approach to selecting your purification method.
Purification Method Selection Workflow
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide
Table 2: Common Issues and Solutions in Purifying this compound
| Problem | Technique | Potential Cause(s) | Scientifically-Grounded Solution(s) |
|---|---|---|---|
| Low or No Crystal Formation | Recrystallization | 1. Incorrect Solvent: The compound is too soluble at low temperatures. 2. Too Much Solvent: The solution is not saturated upon cooling. 3. High Impurity Load: Impurities are inhibiting lattice formation. | 1. Re-evaluate Solvents: Screen for a solvent where the compound has high solubility when hot and low solubility when cold (e.g., isopropanol, ethanol/water mixtures).[11] 2. Reduce Solvent Volume: Boil off excess solvent to concentrate the solution and allow it to cool again.[11] 3. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal. If this fails, pre-purify by chromatography. |
| Product "Oils Out" Instead of Crystallizing | Recrystallization | 1. Solution Cooled Too Quickly: High supersaturation is reached above the melting point of the solid. 2. Insoluble Impurities: Presence of greasy byproducts. | 1. Slow Cooling: Re-heat the solution to re-dissolve the oil, then allow it to cool slowly to room temperature before moving to an ice bath. Ensure the solution is not placed directly into a cold bath.[11] 2. Hot Filtration: If impurities are visible in the hot solution, perform a hot gravity filtration to remove them before cooling. |
| Severe Peak Tailing / No Elution | Column Chromatography | Strong Acid-Base Interaction: The basic nitrogen atoms of the piperazine are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] | Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to the eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). This neutralizes the acidic sites, allowing the basic compound to elute symmetrically.[12][13] |
| Poor Separation of Product and Impurity | Column Chromatography | Inappropriate Solvent Polarity: The chosen eluent system does not provide sufficient differential partitioning for the components. | 1. Optimize Eluent: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.25-0.35 for the desired compound.[10] 2. Use a Gradient: Start with a low-polarity eluent and gradually increase the polarity. This can help resolve compounds with close Rf values.[13] 3. Change Stationary Phase: Consider using neutral alumina instead of silica gel if acid-sensitivity or strong binding is an issue.[10] |
Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol assumes the crude material is a solid of >90% purity.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude product in various solvents (e.g., isopropanol, acetone, ethyl acetate, toluene). A suitable solvent will dissolve the compound when hot but show poor solubility when cold.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until all the solid has just dissolved.[11]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-heated flask.[11]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is ideal for purifying complex mixtures or oily crude products.
-
TLC Analysis: Determine the optimal eluent system using TLC. A common starting point for piperazine derivatives is a mixture of Hexane and Ethyl Acetate. Add ~1% triethylamine (Et₃N) to the developing solvent to simulate column conditions.[12]
-
Column Packing:
-
Plug the bottom of a glass column with cotton or glass wool.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc + 1% Et₃N).[10]
-
Pour the slurry into the column and use gentle pressure to pack a uniform bed. Ensure no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound, add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[13]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution, collecting fractions in test tubes or vials.
-
If using a gradient, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute compounds with higher affinity for the silica.[13]
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Poor Chromatographic Separation
Caption: A logical workflow for troubleshooting column chromatography.
Purity Assessment
After purification, the identity and purity of this compound must be confirmed.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is excellent for quantitative purity analysis. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common setup for related compounds.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both purity (GC trace) and identity (mass spectrum).[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and can reveal the presence of impurities if their signals are detectable.
By integrating these principles, protocols, and troubleshooting guides into your workflow, you will be well-equipped to purify this compound to the high standard required for advanced research and development.
References
- AA Blocks. 1013-22-5 | MFCD00040730 | this compound. [Link]
- University of California, Los Angeles.
- University of Colorado Boulder, Department of Chemistry.
- The Royal Society of Chemistry.
- University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]
- Google Patents.
- Organic Chemistry Portal. Synthesis of piperazines. [Link]
- Quick Company.
- Humboldt-Universität zu Berlin, Department of Physics.
- University of Rochester, Department of Chemistry.
- Google Patents. CA2751498A1 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
- United Nations Office on Drugs and Crime.
- European Patent Office. NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE - EP 2981520 B1. [Link]
- Google Patents. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl)
- Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Journal of Chemical and Pharmaceutical Research.
- Royal Society of Chemistry. Analytical Methods. [Link]
- Wiley-VCH. Supporting Information for Angew. Chem. Int. Ed. Z50184. [Link]
- NTU Journal of Pure Sciences.
- Google Patents. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- Google Patents. US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.
- Oakwood Chemical. This compound. [Link]
- ResearchGate.
- Google Patents. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
- MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
- Lundbeck. Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. [Link]
Sources
- 1. This compound | 1013-22-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. aablocks.com [aablocks.com]
- 5. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Home Page [chem.ualberta.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Navigating the Challenges of Scaling Up 1-(2,3-Dimethylphenyl)piperazine Synthesis
Welcome to the technical support center for the synthesis of 1-(2,3-dimethylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the scale-up of this critical pharmaceutical intermediate. The following question-and-answer format provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols.
Section 1: Reaction Pathway and Optimization
The synthesis of this compound is most commonly achieved through a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method offers a versatile and efficient route to forming the aryl-nitrogen bond. An alternative, though often less favored for this specific substitution pattern, is reductive amination.
FAQ 1: We are observing low yields in our Buchwald-Hartwig amination reaction when scaling up. What are the likely causes and how can we improve them?
Low yields upon scale-up are a frequent challenge and can often be attributed to a combination of factors that are less pronounced at the bench scale.
Possible Causes & Troubleshooting Strategies:
-
Inefficient Mass and Heat Transfer: In larger reactors, inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure your reactor is equipped with an appropriate agitator for the vessel geometry and reaction volume. Verify that the stirring speed is sufficient to maintain a homogeneous mixture. For highly exothermic reactions, consider a slower addition of reagents or improved cooling capacity.
-
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and certain impurities. On a larger scale, the increased surface area and longer reaction times can exacerbate catalyst deactivation.
-
Solution: Rigorously degas all solvents and reagents. The use of an inert atmosphere (e.g., argon or nitrogen) is crucial. Consider using a more robust ligand system, such as those employing bulky, electron-rich phosphine ligands, which can protect the palladium center and promote the desired catalytic cycle.
-
-
Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical for the deprotonation of the amine and regeneration of the catalyst.
-
Solution: While sodium tert-butoxide (NaOtBu) is commonly used, other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective and may be more suitable for certain substrate combinations. It is essential to perform a small-scale optimization study to determine the ideal base and its stoichiometry for your specific conditions.
-
-
Impurity Profile of Starting Materials: Impurities in the 2,3-dimethylaniline or piperazine can interfere with the catalyst.
-
Solution: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify the starting materials before use.
-
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Section 2: Starting Material and Reagent Issues
The quality and handling of starting materials and reagents are paramount for a successful and reproducible synthesis, especially at scale.
FAQ 2: We are seeing significant amounts of a bis-arylated piperazine impurity. How can we minimize this side product?
The formation of 1,4-bis(2,3-dimethylphenyl)piperazine is a common side reaction, particularly when the reaction conditions favor multiple additions.
Mitigation Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of piperazine relative to the 2,3-dimethylaryl halide can help favor mono-arylation. However, a large excess can complicate downstream purification.
-
Slow Addition: Adding the aryl halide slowly to the mixture of piperazine, catalyst, and base can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation event.
-
Use of a Protecting Group: For applications where even small amounts of the bis-arylated impurity are unacceptable, consider using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step. This adds steps to the synthesis but often provides a cleaner product profile.
Data Table: Effect of Piperazine Equivalents on Product Distribution
| Piperazine Equivalents | Mono-arylated Product (%) | Bis-arylated Impurity (%) |
| 1.0 | 75 | 20 |
| 1.2 | 85 | 10 |
| 1.5 | 92 | 5 |
| 2.0 | 95 | 2 |
Note: Data is illustrative and actual results may vary based on specific reaction conditions.
Section 3: Work-up and Purification
The transition from bench-scale purification to large-scale isolation presents its own set of challenges, often related to the physical properties of the product and impurities.
FAQ 3: Our product is difficult to purify by column chromatography at scale due to its basicity. Are there alternative purification methods?
The basic nature of the piperazine moiety can indeed lead to issues like peak tailing and poor separation on silica gel.
Alternative Purification Strategies:
-
Crystallization/Salt Formation: This is often the most scalable and cost-effective purification method. The product can be crystallized from a suitable solvent system. Alternatively, forming a salt, such as the hydrochloride or hydrobromide salt, can significantly improve its crystallinity and ease of handling. The freebase can then be regenerated if required.
-
Acid-Base Extraction: An aqueous work-up with pH adjustment can be highly effective. The basic product can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The aqueous phase is then basified, and the product is extracted back into an organic solvent.
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, fractional distillation under reduced pressure can be a viable option for large-scale purification.
Experimental Protocol: Purification via Salt Formation
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., isopropanol, ethyl acetate).
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) or hydrobromic acid with stirring.
Technical Support Center: Addressing Off-Target Effects of 1-(2,3-Dimethylphenyl)piperazine
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-(2,3-Dimethylphenyl)piperazine in their experiments. As a substituted piperazine, this compound is known to interact with various neurotransmitter receptors, and a thorough understanding of its on-target and potential off-target activities is crucial for the accurate interpretation of experimental results. This guide provides a comprehensive resource for identifying, troubleshooting, and mitigating potential off-target effects through a series of frequently asked questions, detailed troubleshooting protocols, and an overview of the known pharmacology of this compound.
Our approach is grounded in the principles of scientific integrity, providing you with the expertise and evidence-based methodologies necessary to conduct robust and reproducible research. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: this compound and its derivatives have been primarily characterized as ligands for dopamine and serotonin receptors. Specifically, it has been reported to act as a dopamine D2 receptor agonist, a serotonin 5-HT1A receptor antagonist, and a serotonin 5-HT2A receptor agonist. A structurally related compound, 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)-2(1H)-quinolinone (OPC-4392), demonstrated agonist activity at presynaptic dopamine D2 receptors, inhibiting L-DOPA formation with an IC50 of approximately 10⁻⁶ M[1].
Q2: I'm observing a phenotype in my cellular assay that is inconsistent with the known primary targets of this compound. Could this be an off-target effect?
A2: Yes, it is highly possible. Inconsistent or unexpected phenotypes are often the first indication of off-target activity. All small molecules have the potential to bind to multiple targets, especially at higher concentrations. It is crucial to validate that the observed effect is indeed mediated by the intended target.
Q3: What is the first step I should take to investigate a suspected off-target effect?
A3: The initial and most critical step is to perform a dose-response experiment. An off-target effect may only become apparent at higher concentrations of the compound. If the unexpected phenotype has a significantly different EC50 or IC50 value compared to the on-target activity, it is likely an off-target effect. Following this, employing a structurally distinct compound with the same on-target activity can help differentiate between on-target and off-target effects.
Q4: Are there commercially available services to screen for the off-target profile of my compound?
A4: Yes, several contract research organizations (CROs) offer off-target screening services. These services typically involve screening your compound against a broad panel of receptors, enzymes, and ion channels to identify potential off-target interactions. This can provide a comprehensive overview of your compound's selectivity.
Q5: My experimental results are inconsistent between batches of this compound. What could be the cause?
A5: Inconsistent results can stem from issues with the compound's stability or purity. It is advisable to verify the identity and purity of each new batch using methods like HPLC and mass spectrometry. Piperazine-containing compounds can also be susceptible to degradation, so proper storage and the use of freshly prepared solutions are recommended[2].
Troubleshooting Unexplained Experimental Outcomes
This section provides a structured approach to troubleshooting common issues that may arise from off-target effects of this compound.
Issue 1: Unexpected Cellular Toxicity or Reduced Viability
Potential Cause: The compound may be interacting with off-target proteins that regulate cell survival or proliferation pathways.
Troubleshooting Workflow:
Caption: Dopamine D2 Receptor (Gi-coupled) Signaling Pathway. [3][4][5][6][7]
Caption: Serotonin 5-HT1A Receptor (Gi-coupled) Signaling Pathway. [8][9][10][11]
Caption: Serotonin 5-HT2A Receptor (Gq-coupled) Signaling Pathway. [12][13][14][15][16]
Experimental Protocols for Off-Target Validation
The following are generalized protocols that can be adapted to investigate the interaction of this compound with its primary targets or potential off-targets.
Protocol 1: Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for a receptor of interest (e.g., dopamine or serotonin receptors).
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding determinator (a high concentration of a known ligand for the target).
-
96-well plates.
-
Filter mats (e.g., GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding determinator.
-
Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [17][18][19][20][21]
Protocol 2: Cell-Based Functional Assay - cAMP Measurement for Gi/o-Coupled Receptors
This protocol is designed to assess the functional activity of this compound at Gi/o-coupled receptors, such as the dopamine D2 and serotonin 5-HT1A receptors.
Materials:
-
HEK293 or CHO cells stably expressing the receptor of interest.
-
Cell culture medium and supplements.
-
Forskolin (an adenylyl cyclase activator).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Assay buffer (e.g., HBSS).
Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
On the day of the assay, replace the culture medium with assay buffer and pre-incubate with serial dilutions of this compound for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a time determined by the kinetics of the cAMP response (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the detection kit.
-
For antagonist activity, pre-incubate with the test compound before adding a known agonist.
-
Plot the cAMP concentration as a function of the log concentration of the test compound and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists). [22][23][24]
References
- Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. (2025). Benchchem.
- D2 Dopamine Receptor Assay. Innoprot.
- Serotonin (5-HT1A) receptor signaling pathways. (2021).
- Schematic Overview and Stepwise Breakdown of the 5-HT2A Signaling Pathway. (2023).
- 5-HT 1A serotonin receptor signaling path is shown in this scheme in a theoretical fetal Np target cell, observed at 12 days of coculture with the fetal Me.
- Schematic diagram of the dopamine receptor complex signaling cascade. (2023).
- Technical Support Center: Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds. (2025). Benchchem.
- The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. (2022). MSU Denver.
- Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade. (2023).
- D2 Dopamine Receptor Assay(s). ION Biosciences.
- Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. (2016). Current Protocols in Pharmacology.
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (2025). Benchchem.
- Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay. (2025). Benchchem.
- 5-HT2A receptor. Wikipedia.
- Technical Support Center: Overcoming Low Liposolubility of Piperazine-2,5-dione Compounds. (2025). Benchchem.
- Serotonergic Synapse Pathway.
- Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
- Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. (2025). bioRxiv.
- Serotonin 5HT 2A receptors and their major signaling pathways.
- Schematic representations of signaling pathways from 5-HT receptors to the MAPK system.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events.
- What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. (2016). Frontiers in Cellular Neuroscience.
- The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. (2016). BMC Neuroscience.
- Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. Revvity.
- Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. (2025). bioRxiv.
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2022). MDPI.
- Dopamine receptor. Wikipedia.
- Dopamine D2-Like Receptor Family Signaling P
- Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392)
- Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. (1991). Journal of Medicinal Chemistry.
- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (2020). Molecules.
- Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. (2021). European Journal of Medicinal Chemistry.
- In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. (2005). Journal of Pharmacy and Pharmacology.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2013). International Journal of Pharmaceutical and Clinical Research.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules.
- Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands. (2001). Pharmazie.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2021). Molecules.
- Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin Binding to Membranes From Rat Brain in Vitro and on Serotonin Turnover in Rat Brain in Vivo. (1978). European Journal of Pharmacology.
Sources
- 1. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 7. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 11. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. msudenver.edu [msudenver.edu]
- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. biorxiv.org [biorxiv.org]
- 22. innoprot.com [innoprot.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Method Refinement for 1-(2,3-Dimethylphenyl)piperazine (DMDPP) Quantification
Welcome to the technical support guide for the analytical quantification of 1-(2,3-Dimethylphenyl)piperazine (DMDPP). This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you develop, validate, and troubleshoot robust analytical methods for DMDPP.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the quantification of DMDPP.
Q1: What is the most suitable analytical method for quantifying DMDPP?
The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a widely accessible and robust technique. However, since DMDPP lacks a strong native chromophore, achieving low detection limits can be challenging.[2][3] Derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can significantly enhance sensitivity.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent selectivity and sensitivity. DMDPP is amenable to GC analysis, and its mass spectrum shows characteristic fragment ions that aid in identification.[4] Derivatization may be required to improve peak shape and thermal stability.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low levels of DMDPP in complex matrices like plasma or tissue homogenates.[6][7] Its superior sensitivity and specificity often eliminate the need for derivatization and allow for simpler sample preparation.[8]
Q2: My DMDPP peak shows significant tailing in reverse-phase HPLC. What is the cause and how can I fix it?
Peak tailing for DMDPP, a basic compound, is typically caused by secondary ionic interactions between the protonated amine groups of the analyte and residual, negatively charged silanol groups on the silica-based column packing.
Solutions:
-
Mobile Phase Modification: Add a competitive base, such as 0.1% triethylamine (TEA), to the mobile phase.[9] TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Lower pH: Operating the mobile phase at a low pH (e.g., with 0.1% formic or trifluoroacetic acid) ensures the silanol groups are not ionized, reducing secondary interactions.[10]
-
Column Selection: Use a modern, end-capped column or a column specifically designed for basic compounds. Phenyl or cyano columns can also offer alternative selectivity and improved peak shape.[9]
Q3: I am observing inconsistent results and suspect my DMDPP standard or sample is degrading. How can I assess and improve stability?
Inconsistent results are a common symptom of analyte instability.[9] Piperazine derivatives can be susceptible to oxidation and photodegradation.
Assessment (Forced Degradation Study): To develop a stability-indicating method, you must intentionally degrade the DMDPP standard under various stress conditions (e.g., acid, base, peroxide, heat, light).[9][11] The goal is to ensure your analytical method can separate the intact DMDPP peak from all potential degradation product peaks.[12]
Improvement Strategies:
-
Storage: Store stock solutions and samples in amber vials at refrigerated or frozen temperatures to protect from light and slow degradation.[9]
-
pH Control: Conduct a pH-stability profile to find the pH at which DMDPP is most stable and buffer your solutions accordingly.[9]
-
Antioxidants: If oxidation is suspected, consider adding antioxidants like butylated hydroxytoluene (BHT) to your formulations or sample diluents.[9]
-
Inert Atmosphere: For highly sensitive solid materials, store under an inert gas like nitrogen or argon.[9]
Q4: What are the essential parameters for validating my DMDPP quantification method according to regulatory guidelines?
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[13][14] Key parameters, as defined by the International Council for Harmonisation (ICH), include:[12][15]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradants, matrix components).[12][15]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[2]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has suitable precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Section 2: Detailed Troubleshooting Guides
HPLC-UV Method Troubleshooting
| Issue | Potential Causes | Recommended Solutions |
| No or Low Signal Response | 1. DMDPP lacks a strong chromophore: Insufficient absorbance at the selected wavelength.[2][3] 2. Incorrect Wavelength: UV detector is set to a wavelength where DMDPP has minimal absorbance. 3. Sample Preparation Issue: Analyte lost during extraction or dilution error.[16] | 1. Derivatization: Use a derivatizing agent (e.g., NBD-Cl) to attach a strong chromophore to DMDPP, then detect at the derivative's λmax.[2] 2. Wavelength Scan: Use a PDA detector to scan the UV spectrum of a concentrated DMDPP standard to identify the optimal detection wavelength. 3. Verify Sample Prep: Prepare a fresh standard and re-run the extraction. Check all dilution calculations. |
| Poor Peak Resolution / Co-elution | 1. Inadequate Chromatography: Mobile phase composition or column is not optimal for separating DMDPP from matrix components or impurities.[12] 2. Column Overload: Injecting too high a concentration of the sample. | 1. Optimize Mobile Phase: Adjust the organic-to-aqueous ratio, try a different organic modifier (e.g., methanol instead of acetonitrile), or adjust the pH.[9] 2. Change Column: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano) for alternative selectivity. 3. Reduce Injection Volume/Concentration: Dilute the sample and re-inject. |
| Inconsistent Retention Times | 1. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection. 2. Pumping Issues: Fluctuations in mobile phase composition or flow rate due to air bubbles or pump seal failure. 3. Mobile Phase Degradation: Mobile phase was prepared too long ago or has evaporated, changing its composition. | 1. Increase Equilibration Time: Ensure the baseline is stable for at least 10-15 minutes before the first injection. 2. Degas Mobile Phase & Purge Pump: Use an ultrasonic bath or online degasser for the mobile phase.[2] Purge the pump to remove air bubbles. 3. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily. |
LC-MS/MS Method Troubleshooting
| Issue | Potential Causes | Recommended Solutions |
| Ion Suppression or Enhancement | 1. Matrix Effects: Co-eluting compounds from the sample matrix compete with DMDPP for ionization in the MS source.[7] 2. Mobile Phase Additives: High concentrations of non-volatile buffers (e.g., phosphate) or ion-pairing agents can suppress the signal. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation technique like solid-phase extraction (SPE) to remove interfering matrix components.[6][16] 2. Improve Chromatography: Adjust the HPLC gradient to better separate DMDPP from the matrix interference.[7] 3. Use Volatile Buffers: Replace non-volatile buffers with volatile ones like ammonium formate or ammonium acetate. |
| Poor Sensitivity / Low Ion Intensity | 1. Suboptimal Ionization: Incorrect source parameters (e.g., temperature, gas flows, voltage). 2. Poor Fragmentation: Collision energy is not optimized for the desired precursor-to-product ion transition. 3. Inefficient Protonation: The mobile phase pH is not conducive to forming the [M+H]⁺ ion of DMDPP. | 1. Tune MS Parameters: Infuse a solution of DMDPP directly into the mass spectrometer and optimize all source and compound-specific parameters (e.g., declustering potential, collision energy). 2. Acidify Mobile Phase: Ensure the mobile phase contains an acid (e.g., 0.1% formic acid) to promote protonation of the basic piperazine nitrogens.[7] |
Section 3: Protocols and Method Validation
Protocol 1: Stability-Indicating HPLC-UV Method for DMDPP Quantification
This protocol describes a general method that should be optimized and fully validated for your specific application.
1. Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase A: Water with 0.1% Formic Acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[10]
-
Gradient Program: A typical gradient might run from 10% B to 90% B over 15 minutes.[9]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (or optimal wavelength determined by PDA scan).[10]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and prepare a 1.0 mg/mL stock solution of DMDPP in a suitable solvent like methanol or acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing DMDPP in mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Table 1: ICH Method Validation Parameters Summary
The following table summarizes the key validation characteristics and typical acceptance criteria for an impurity quantification method.
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak purity index > 0.995; No interference at the retention time of DMDPP in blank/placebo chromatograms. |
| Linearity | Correlation coefficient (r²) ≥ 0.998.[2] |
| Range | From LOQ to 120% of the specification limit.[11] |
| Accuracy | Recovery of 80-120% at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 15%. |
| Intermediate Precision | RSD ≤ 15% across different days/analysts/instruments. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10; Accuracy and precision meet requirements at this concentration.[2] |
Source: Adapted from ICH Q2(R2) Guidelines.[11]
Section 4: Visual Workflows
General Analytical Workflow
The following diagram outlines the typical workflow for the quantification of DMDPP from sample receipt to final data analysis.
Caption: General workflow for DMDPP quantification.
Troubleshooting Tree for HPLC Peak Tailing
This decision tree provides a logical path for troubleshooting peak tailing issues commonly observed with basic analytes like DMDPP.
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gassnova.no [gassnova.no]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fda.gov [fda.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 14. particle.dk [particle.dk]
- 15. wjarr.com [wjarr.com]
- 16. bib.irb.hr:8443 [bib.irb.hr:8443]
1-(2,3-Dimethylphenyl)piperazine experimental design best practices
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the experimental design and troubleshooting of studies involving 1-(2,3-Dimethylphenyl)piperazine (CAS No: 1013-22-5). The information herein is structured to address common challenges and provide scientifically-grounded solutions to ensure the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, storage, and properties of this compound.
Q1: What are the key physicochemical properties of this compound?
Understanding the basic properties of a compound is critical for experimental planning, from solvent selection to reaction setup. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |
| Molecular Weight | 190.29 g/mol | [1][2] |
| Appearance | Light yellow, viscous liquid | [3] |
| Boiling Point | 110-113 °C at 1 Torr | [1] |
| Density | 1.031 g/cm³ | [1] |
| Flash Point | 156.1 °C | [1] |
| Refractive Index | 1.5566 - 1.5606 | [1] |
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are paramount to maintain the compound's integrity and ensure laboratory safety.[4][5]
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4][6][7] It is sensitive to air and moisture, so storage under an inert gas like nitrogen or argon is recommended.[4][6] Protect from light.[4]
-
Handling: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid inhalation of vapors.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid contact with skin and eyes.[5] After handling, wash hands and any exposed skin thoroughly.[3][6]
Q3: What are the primary safety hazards associated with this compound?
This compound is classified with several hazards. It is crucial to be aware of these before beginning any experimental work.
-
Suspected of damaging fertility or the unborn child.[4]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]
-
Causes damage to organs (nervous system, respiratory system) through prolonged or repeated exposure.[4]
In case of exposure, follow standard first-aid measures and seek immediate medical attention.[3][6]
Part 2: Experimental Design & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues that may arise during synthesis, purification, and analysis.
Synthesis
The synthesis of N-aryl piperazines is a cornerstone of many drug discovery programs.[8] The Buchwald-Hartwig amination is a widely used and versatile method for this transformation.[8][9][10]
Q: My Buchwald-Hartwig amination reaction to synthesize this compound is showing low yield. What are the common causes and how can I optimize it?
A: Low yields in Buchwald-Hartwig couplings often stem from suboptimal reaction parameters or catalyst deactivation. Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Source & Ligand): This is the most critical component. The choice of phosphine ligand is crucial.[11] For sterically hindered aryl halides like 1-halo-2,3-dimethylbenzene, bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[11]
-
Troubleshooting: If using a general-purpose ligand like BINAP yields poor results, consider switching to a more specialized ligand such as a biarylphosphine (e.g., XPhos, SPhos) or a ferrocenyl-based ligand (e.g., dppf).[11] Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality.[10]
-
-
Base Selection: The base plays a key role in the catalytic cycle, facilitating the deprotonation of the piperazine.[11]
-
Troubleshooting: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOt-Bu) is a common choice.[11] If you observe side reactions or substrate degradation, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more suitable, though it may require higher reaction temperatures.[11]
-
-
Solvent and Temperature: The reaction is typically performed in anhydrous, aprotic solvents like toluene, dioxane, or THF at temperatures ranging from 80-110 °C.[11]
-
Troubleshooting: Ensure your solvent is rigorously dried, as water can poison the catalyst. If the reaction is sluggish, a modest increase in temperature may improve the rate. However, excessive heat can lead to catalyst decomposition. A solvent screen (e.g., comparing toluene vs. dioxane) can sometimes reveal significant improvements.
-
-
Reactant Quality: The purity of the starting materials (2,3-dimethyl-substituted aryl halide and piperazine) is essential.
-
Troubleshooting: Verify the purity of your starting materials by NMR or GC-MS. Impurities in the aryl halide can inhibit the catalyst. Ensure the piperazine is not hydrated, as this introduces water into the reaction.
-
Workflow for Buchwald-Hartwig Amination Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis.
Caption: Troubleshooting workflow for Buchwald-Hartwig synthesis.
Purification
Effective purification is critical to isolate the target compound from unreacted starting materials, catalyst residues, and reaction byproducts.
Q: I'm having difficulty separating my product from a closely-related impurity using standard silica gel chromatography. What are my options?
A: When standard chromatography fails, a multi-pronged approach is necessary.
-
Optimize Chromatography Conditions:
-
Solvent System: Systematically screen different solvent systems. A common mobile phase for amines is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, often with a small amount (0.5-1%) of triethylamine (TEA) or ammonium hydroxide to prevent peak tailing on the silica gel.
-
Alternative Stationary Phase: If silica is ineffective, consider alternative stationary phases. Alumina (basic or neutral) can be effective for purifying amines. For very challenging separations, reverse-phase chromatography (C18) may provide the necessary selectivity.[12]
-
-
Recrystallization via Salt Formation: This is a highly effective method for purifying amines.[13] The free base of this compound is a liquid/oil, but its salts are often crystalline solids.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol, or acetone). Add a solution of an acid (e.g., HCl in ether, HBr in acetic acid) dropwise until precipitation is complete. The resulting salt can be isolated by filtration and washed with cold solvent to remove impurities. The pure free base can then be regenerated by treating the salt with a base (e.g., NaOH, Na₂CO₃) and extracting it into an organic solvent.[13][14]
-
-
Distillation: Given the compound's boiling point (110-113 °C at 1 Torr), vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities like catalyst residues or high molecular weight byproducts.[1]
Purification Strategy Decision Tree
This diagram helps in selecting the appropriate purification strategy based on the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Analytical Characterization
Unambiguous characterization is essential to confirm the structure and purity of the final compound.
Q: How can I definitively confirm the structure and assess the purity of my synthesized this compound?
A: A combination of spectroscopic and chromatographic techniques is required for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.
-
¹H NMR: Expect to see signals for the aromatic protons on the dimethylphenyl ring, two distinct signals for the methyl groups, and signals for the eight protons on the piperazine ring (which may appear as two broad multiplets).
-
¹³C NMR: Will show characteristic peaks for the aromatic carbons (including the two attached to the methyl groups and the one attached to the nitrogen), the two methyl carbons, and the carbons of the piperazine ring.[15]
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity.
-
Expected Ion: In positive ion mode (e.g., ESI-MS), expect to see the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton (191.15).
-
Fragmentation: The fragmentation pattern can also be diagnostic. Common fragmentations for phenylpiperazines involve cleavage of the piperazine ring or the C-N bond connecting the two rings.[16]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment.
-
Method Development: A reverse-phase C18 column is typically used.[12] The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent like acetonitrile or methanol. A gradient elution is usually employed.[17]
-
Detection: UV detection is suitable, as the dimethylphenyl group provides a chromophore.
-
Troubleshooting Common HPLC Issues:
-
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary interactions between the basic amine and residual silanols on the silica backbone. | Add a competitor (e.g., 0.1% triethylamine) to the mobile phase. Use a specially end-capped column designed for basic compounds. Lower the pH of the mobile phase with formic or trifluoroacetic acid. |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | Optimize the gradient slope. Try a different organic modifier (e.g., switch from acetonitrile to methanol). |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Flush the system thoroughly. Use fresh, high-purity solvents. |
References
- SpectraBase. (n.d.). 13C NMR of 1-(2,3-Dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine. [Link]
- El-Gazzar, A. R. B. A., et al. (2015). Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl)-N'-(Aryldiazenyl)- Piperazines.
- Singh, U., et al. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Wikipedia. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- UNODC. (n.d.).
- Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Thermo Fisher Scientific. (2010). Safety Data Sheet for this compound. [Link]
- Chemistry LibreTexts. (2023).
- Oakwood Chemical. (n.d.). This compound. [Link]
- Google Patents. (n.d.). Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- Rafas, A. J., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series.
- Singh, S. K. J. L., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
- Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Italian Journal of Animal Science.
- PrepChem.com. (n.d.). Synthesis of N'-phenyl-piperazine. [Link]
- Google Patents. (n.d.). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine.
- University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
- Staack, R. F., et al. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP)
- Daicel Pharma Standards. (n.d.). Piperazine Impurities Manufacturers & Suppliers. [Link]
- Google Patents. (n.d.). Detection method of 1- [2- (2, 4-dimethyl-thiophenyl) -phenyl ] piperazine and isomer thereof.
- ResearchGate. (n.d.).
- National Institute of Standards and Technology. (n.d.). Piperazine - NIST WebBook. [Link]
- Google Patents. (n.d.). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]
- SpectraBase. (n.d.). N-(2,5-Dimethylphenyl)piperazine - Spectrum. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound [oakwoodchemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. jk-sci.com [jk-sci.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. gccpo.org [gccpo.org]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 17. qascf.com [qascf.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 1-(2,3-Dimethylphenyl)piperazine
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible science and patient safety. 1-(2,3-Dimethylphenyl)piperazine is a key building block in the synthesis of various pharmacologically active agents.[1][2] Its isomeric purity and the absence of process-related impurities are critical, as subtle structural variations can lead to significant differences in biological activity, toxicity, and side-effect profiles.
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity validation of this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring that each analysis is a self-validating system. Our approach is grounded in the principle that no single method is sufficient; true confidence in a sample's purity is achieved through the convergence of evidence from multiple, chemically distinct analytical perspectives.
The Imperative of Orthogonal Analysis
An orthogonal method in analytical chemistry is one that measures the same analyte or its impurities using a fundamentally different chemical or physical principle. Relying on a single technique, such as reverse-phase HPLC, can create analytical blind spots. For instance, an impurity that co-elutes with the main peak will be completely missed. By employing a suite of methods like HPLC, GC-MS, and NMR, we create a multi-dimensional view of the sample, ensuring that what is invisible to one method is captured by another.
Potential impurities in a typical synthesis of this compound can include:
-
Starting Materials: Unreacted piperazine or 1-bromo-2,3-dimethylbenzene.
-
Regioisomers: Positional isomers like 1-(3,4-dimethylphenyl)piperazine or 1-(2,5-dimethylphenyl)piperazine, which can be difficult to separate.[1]
-
By-products: Products from side reactions or over-alkylation, such as 1,4-bis(2,3-dimethylphenyl)piperazine.
-
Residual Solvents & Reagents: Volatile or non-volatile compounds used during the synthesis and purification process.[3]
This guide will focus on three core, complementary techniques for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC-UV/DAD)
Principle & Rationale: HPLC is the workhorse of purity analysis in the pharmaceutical industry. It separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. For this compound, a UV/Diode-Array Detector (DAD) is ideal as the aromatic ring provides a strong chromophore for sensitive detection. This method excels at quantifying the main component and non-volatile impurities.
Comparative Performance: HPLC
This technique is highly precise and robust for quantitative analysis. Its primary strength lies in its ability to separate a wide range of non-volatile impurities. The choice of a C18 column is based on the compound's moderate polarity, providing excellent retention and resolution for aromatic compounds.
Workflow for HPLC Purity Analysis
Sources
A Guide to 1-(2,3-Dimethylphenyl)piperazine: A Comparative Analysis of Structure, Activity, and Pharmacological Profile
This guide provides an in-depth comparison of 1-(2,3-Dimethylphenyl)piperazine (DMPH) with other key piperazine derivatives. Designed for researchers and drug development professionals, this document delves into the nuanced structure-activity relationships that define the pharmacological character of this compound class, supported by experimental data and detailed protocols.
Introduction: The Privileged Piperazine Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, imparts favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[3][4] Within this class, arylpiperazines are particularly prominent, forming the structural core of agents targeting the central nervous system (CNS).[5] This guide focuses on this compound, a specific derivative, to understand how subtle changes in the aryl substitution pattern dramatically influence biological activity when compared against its isomers and other analogues.
Pharmacological Profile of this compound (DMPH)
This compound is a piperazine derivative noted for its complex interactions with multiple monoamine systems.[6][7] Its primary characterization is as a serotonin-norepinephrine releasing agent (SNRA), though with a distinct potency profile across different transporters.[7]
The compound demonstrates significant efficacy as a serotonin and norepinephrine releaser while showing considerably lower potency for dopamine release.[7] This preferential activity suggests a potential for selective modulation of serotonergic and noradrenergic pathways.[7] Furthermore, studies have identified its role as an antagonist at the 5-HT1A receptor and an agonist at the 5-HT2A receptor, contributing to its multifaceted pharmacological identity.[6]
| Parameter | Value | System |
| Dopamine Release (EC50) | 1207 nM | Dopaminergic |
| Serotonin Release Potency | ~66-fold higher than Dopamine | Serotonergic |
Data sourced from Smolecule[7]
Comparative Analysis: How Aryl Substitution Dictates Function
The biological activity of an arylpiperazine is exquisitely sensitive to the nature and position of substituents on the phenyl ring. The size, lipophilicity, and electronic properties of these substituents govern the molecule's affinity and selectivity for its protein targets.[8][9]
The Critical Role of Methyl Group Positioning: An Isomeric Comparison
Positional isomerism offers a powerful tool for probing structure-activity relationships (SAR).[10] While direct comparative data for all dimethylphenyl isomers of piperazine is sparse, established principles in medicinal chemistry allow for an informed analysis. The location of the methyl groups on the phenyl ring alters the molecule's shape and electronic distribution, which in turn affects its ability to fit into the binding pockets of receptors like those for serotonin and dopamine.[10][11]
For instance, substitution at the ortho position of the phenyl ring is often a key determinant of affinity for various G-protein coupled receptors.[9] In the case of DMPH, the presence of a methyl group at the 2-position and another at the 3-position creates a unique steric and electronic profile compared to an isomer like 1-(3,4-Dimethylphenyl)piperazine or 1-(2,5-Dimethylphenyl)piperazine. This specific arrangement influences the orientation of the phenyl ring relative to the piperazine core, a critical factor for receptor interaction.
Broader Context: DMPH vs. Other Phenylpiperazine Derivatives
To fully appreciate the unique profile of DMPH, it is essential to compare it with other well-characterized phenylpiperazine derivatives. This comparison highlights how the dual methyl groups of DMPH stack up against other common substituents, such as electron-withdrawing groups (e.g., -CF3) or electron-donating groups (e.g., -OCH3).
| Compound | Structure | Primary Target(s) | Binding Affinity (Ki, nM) | Functional Activity |
| This compound (DMPH) | C₁₂H₁₈N₂ | 5-HT₁ₐ, 5-HT₂ₐ, SERT, NET, DAT | Data not fully available | 5-HT₁ₐ Antagonist, 5-HT₂ₐ Agonist, SNRA[6][7] |
| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | C₁₁H₁₃F₃N₂ | 5-HT₁/₂ Receptors | 5-HT₁: 20 | 5-HT₁ Agonist[12] |
| 1-(2-Methoxyphenyl)piperazine (2-MPP) | C₁₁H₁₆N₂O | 5-HT₁ Receptors | 5-HT₁: 35 | Selective 5-HT₁ Agonist[12] |
| WC-44 | C₂₃H₂₈FN₃O₂ | Dopamine D₃ Receptor | D₃: 10.4 (23-fold selective vs D₂) | D₃ Agonist[13] |
| Compound 6a (Thiophenephenyl derivative) | C₂₄H₂₅FN₄OS | Dopamine D₃ Receptor | D₃: 1.4 (~500-fold selective vs D₂) | D₃ Ligand[14][15] |
| Vortioxetine (Lu AA21004) | C₁₈H₂₂N₂S | SERT, 5-HT₁ₐ, 5-HT₃ | SERT: 1.6, 5-HT₁ₐ: 15, 5-HT₃: 3.7 | SERT Inhibitor, 5-HT₁ₐ Agonist, 5-HT₃ Antagonist[16] |
This table illustrates a crucial concept: while all are arylpiperazines, the specific substitution pattern creates vastly different pharmacological agents. TFMPP and 2-MPP are classic serotonergic tools.[12] In contrast, compounds like WC-44 and 6a achieve high selectivity for the dopamine D3 receptor through more complex side chains.[13][14][15] Vortioxetine, which incorporates a 2,4-dimethylphenyl moiety in a related structure, is a multimodal antidepressant, highlighting the clinical relevance of this substitution pattern.[16] DMPH's profile as an SNRA with direct receptor activity distinguishes it from these analogues.[6][7]
Visualizing Molecular Interactions and Pathways
To understand the functional consequences of receptor binding, it is essential to visualize the downstream signaling events. Many arylpiperazines, including DMPH, interact with G-protein coupled receptors such as the serotonin 5-HT1A receptor.
Caption: Signaling cascade for a Gi-coupled receptor like 5-HT1A.
Experimental Methodologies: Ensuring Scientific Rigor
The data presented in this guide is derived from standardized, reproducible experimental protocols. Below are representative methodologies for the synthesis and evaluation of arylpiperazine derivatives.
Protocol 1: Synthesis of 1-Arylpiperazines via Buchwald-Hartwig Amination
This protocol describes a common and versatile method for forming the crucial carbon-nitrogen bond between an aryl halide and piperazine. The causality behind this choice is its high functional group tolerance and efficiency compared to older methods.
Workflow Diagram:
Caption: General workflow for Buchwald-Hartwig synthesis.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry, oven-baked reaction flask, add the aryl halide (1.0 eq), piperazine (1.2-1.5 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., BINAP, 2-10 mol%). The ligand is critical as it stabilizes the palladium center and facilitates the catalytic cycle.
-
Solvent and Reaction: Add anhydrous solvent (e.g., toluene or dioxane) via syringe. Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-arylpiperazine.
Protocol 2: In Vitro Competitive Radioligand Binding Assay
This protocol provides a self-validating system to determine the binding affinity (Ki) of a test compound for a specific receptor. It relies on the principle of competition between a labeled radioligand and the unlabeled test compound.
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor in a cold buffer. Centrifuge to pellet the membranes and resuspend in a fresh assay buffer. Protein concentration is determined via a Bradford or BCA assay to ensure consistency.
-
Assay Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compound (e.g., DMPH).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to reduce non-specific binding.
-
Quantification: Place the filter discs in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Conclusion
This compound presents a unique pharmacological profile, primarily characterized by its activity as a serotonin-norepinephrine releasing agent with direct modulatory effects on serotonin receptors.[6][7] The comparative analysis demonstrates that the specific 2,3-dimethyl substitution pattern on the phenyl ring is a critical design feature that distinguishes its activity from its positional isomers and other well-known arylpiperazine derivatives. While compounds with other substitutions may achieve high selectivity for single targets like the D3 or 5-HT1A receptors, the profile of DMPH is inherently multimodal. This guide underscores the profound impact of subtle structural modifications within the arylpiperazine class, providing a valuable framework for the rational design of novel CNS agents.
References
- Singh, P., & Kumar, A. (2015). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.
- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800.
- Various Authors. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Synapse, Patsnap.
- Janeba, Z., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2164.
- Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
- MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis. Organic Chemistry Portal.
- Hübner, H., et al. (2012). Dopamine D2, D3, and D4 Selective Phenylpiperazines as Molecular Probes To Explore the Origins of Subtype Specific Receptor Binding. Journal of Medicinal Chemistry, 55(21), 9409-9419.
- Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC.
- López-Rodríguez, M. L., et al. (1997). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure-Activity Relationships of Hydantoin-Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648-1656.
- Lee, S., et al. (2014). Synthesis and acaricidal activity of phenylpiperazine derivatives. Pest Management Science, 70(2), 305-314.
- Li, A., et al. (2013). Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. Bioorganic & Medicinal Chemistry, 21(11), 3248-3257.
- Kos, J., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 26(21), 6436.
- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science.
- Manjunatha, K. S., et al. (2011). Synthesis and biological activity of piperazine derivatives of phenothiazine. Indian Journal of Pharmaceutical Sciences, 73(3), 339-343.
- Collins, G. T., et al. (2012). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 224(3), 427-438.
- Galdino, F., et al. (2022). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotoninergic Agents. Molecules, 27(15), 4991.
- López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656.
- Glennon, R. A., et al. (1986). Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents. Journal of Medicinal Chemistry, 29(11), 2375-2380.
- Ciano, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(19), 6598.
- Fein, K. C., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(6), 1320-1329.
- Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Molecules, 27(6), 1776.
- Stary, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12489.
- Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- Patsnap. (2024). What is the mechanism of Piperazine? Synapse, Patsnap.
- Pharmacology Lectures. (2024). Pharmacology of Piperazine. YouTube.
- Wikipedia. (n.d.). Piperazine. Wikipedia.
- AA Blocks. (n.d.). This compound. AA Blocks.
- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221.
- Papapostolou, I., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Current Issues in Molecular Biology, 45(10), 8031-8047.
- Bentham Science. (n.d.). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Bentham Science.
- Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate.
- Chero, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6667.
- Edache, I. Y., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Journal of Taibah University for Science, 14(1), 163-174.
- Dias da Silva, D., et al. (2014). Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. Toxicology Letters, 229, S189.
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1013-22-5 | BAA01322 [biosynth.com]
- 7. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents. | Semantic Scholar [semanticscholar.org]
- 13. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-(2,3-Dimethylphenyl)piperazine Analogs
In the landscape of medicinal chemistry, the piperazine scaffold stands as a privileged structure, integral to the design of a multitude of therapeutic agents.[1] Its unique physicochemical properties, including two basic nitrogen atoms and conformational flexibility, make it a versatile building block for targeting a range of biological receptors.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-(2,3-dimethylphenyl)piperazine analogs, a class of compounds that has garnered significant interest for its interactions with key neurotransmitter receptors. We will delve into the nuanced effects of structural modifications on receptor affinity and selectivity, supported by experimental data and detailed protocols to empower researchers in the rational design of novel central nervous system (CNS) agents.
The Pharmacological Significance of the Arylpiperazine Moiety
The 1-arylpiperazine moiety is a well-established pharmacophore, particularly for dopamine and serotonin receptors.[2][3] The nature of the aromatic ring and its substituents, coupled with modifications to the piperazine ring and the terminal functional group, dictates the compound's pharmacological profile. The this compound core provides a specific starting point, with the dimethyl substitution pattern influencing the steric and electronic properties of the phenyl ring, which in turn affects receptor binding.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is exquisitely sensitive to structural alterations at three key positions: the aromatic ring, the piperazine core, and the N4-substituent.
Modifications of the Aromatic Ring
While this guide focuses on the 2,3-dimethylphenyl scaffold, it is crucial to understand the broader context of aryl substitutions. For instance, replacing the 2,3-dimethylphenyl group with a 2,3-dichlorophenyl moiety is a common strategy in the design of dopamine receptor ligands, as seen in the development of potent D2 and D3 receptor ligands.[4][5] The electronic nature and position of substituents on the phenyl ring significantly impact the coplanarity between the aromatic and piperazine rings, influencing receptor interaction.[6] Ortho-substituents, in particular, can have a profound effect on the conformation and, consequently, the binding affinity.[7]
N4-Substituent Variations: The Key to Selectivity and Potency
The most extensively studied modifications in arylpiperazine analogs involve the substituent at the N4 position of the piperazine ring. This position allows for the introduction of diverse chemical moieties that can interact with different subpockets of the target receptor, thereby modulating affinity and selectivity.
A common strategy involves incorporating a flexible alkyl chain linker attached to a terminal functional group, such as an amide, imide, or another aromatic ring. The length and rigidity of this linker are critical. For example, in a series of N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides, an extended and more linear conformation in the aliphatic spacer was found to be crucial for dopamine D3 receptor selectivity over the D2 receptor.[8]
-
Amides and Imides: The introduction of benzamide or related amide fragments at the terminus of the N4-alkyl chain has been a fruitful strategy for targeting serotonin receptors. For instance, replacement of a phthalimide moiety with substituted benzamides in analogs of a 5-HT1A antagonist led to the retention of high affinity.[9]
-
Aromatic and Heteroaromatic Systems: The addition of various aromatic and heteroaromatic systems can significantly enhance potency. In one study, novel 1,2,3-benzotriazin-4-one derivatives linked to an arylpiperazine showed excellent affinity for the 5-HT1A receptor, with an ortho-methoxy derivative displaying subnanomolar affinity.[10]
The following diagram illustrates the key modification points on the this compound scaffold.
Caption: Key modification points for SAR studies of this compound analogs.
Comparative Quantitative Data
The following table summarizes the binding affinities (Ki in nM) of representative arylpiperazine analogs for dopamine (D2, D3) and serotonin (5-HT1A) receptors. While not all compounds are direct this compound analogs, they provide a valuable comparative context for understanding the impact of structural modifications.
| Compound ID | Aryl Group | N4-Substituent | D2 Ki (nM) | D3 Ki (nM) | 5-HT1A Ki (nM) | Reference |
| Analog 1 | 2,3-Dichlorophenyl | 4-(1,3-benzodioxol-5-ylsulfonyl)benzyl | >10,000 | 12.3 | >10,000 | [5] |
| Analog 2 | 2-Methoxyphenyl | 4-(1-Adamantanecarboxamido)butyl | - | - | 0.4 | [9] |
| Analog 3 | 2-Methoxyphenyl | 4-(4-iodocinnamoylamido)butyl | 76.4 | 0.5 | - | [8] |
| Analog 4 | Phenyl | 2-(4-(4-fluorophenyl)piperazin-1-yl)ethanol | - | - | - | [7] |
| Aripiprazole | 2,3-Dichlorophenyl | 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy | 1.1 | 0.8 | 4.4 | [4] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
The evaluation of novel this compound analogs relies on a suite of standardized in vitro and in vivo assays. Below are representative protocols for key experiments.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol is a standard method for determining the binding affinity of test compounds to the dopamine D2 receptor.[1]
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[3H]-Spiperone (radioligand).
-
Haloperidol (for determining non-specific binding).
-
Test compounds (this compound analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize cells in ice-cold buffer and centrifuge to obtain a membrane preparation.
-
Binding Assay: In a 96-well plate, combine the binding buffer, test compound at various concentrations, [3H]-Spiperone, and the membrane preparation. For non-specific binding, add a high concentration of haloperidol.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.[1]
Caption: Workflow for a typical radioligand binding assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compounds on cell viability.[11]
Materials:
-
Cancer cell lines (e.g., HeLa, A549).
-
Cell culture medium.
-
Test compounds.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the piperazine analogs.
-
Incubation: Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathways
This compound analogs often target G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors. The binding of these ligands can either activate (agonism) or block (antagonism) downstream signaling cascades.
For example, D2 dopamine receptors are typically coupled to Gi/o proteins.[5] Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling pathway is a key target for antipsychotic drugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 1-(2,3-Dimethylphenyl)piperazine Binding Affinities: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the binding affinities of 1-(2,3-Dimethylphenyl)piperazine, a key arylpiperazine scaffold. By examining its inferred receptor interactions in the context of well-characterized, structurally related drugs, this document aims to provide researchers, scientists, and drug development professionals with a framework for understanding its potential pharmacological profile and to guide future research and development efforts.
Introduction: The Significance of the Arylpiperazine Moiety
The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs targeting the central nervous system. The versatility of this moiety allows for fine-tuning of receptor binding affinities and functional activities through modifications of the aryl group and the piperazine ring. This compound represents a fundamental example of this class, and understanding its binding characteristics is crucial for the rational design of novel therapeutics. This guide will delve into the binding profile of this compound, drawing inferences from its presence in more complex molecules and comparing it to established drugs with similar structural features.
Inferred Binding Profile of this compound
Direct, comprehensive binding data for the standalone this compound molecule is not extensively available in public literature. However, its pharmacological fingerprint can be inferred from the analysis of more complex molecules that incorporate this specific chemical entity.
One such molecule is OPC-4392 (7-[3-(4-[2,3-dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone), an investigational compound with a known affinity for dopamine receptors. Studies have shown that OPC-4392 has a binding affinity for D2 dopamine receptors that is 500 times higher than for D1 receptors[1][2]. Furthermore, it has been characterized as a presynaptic dopamine autoreceptor agonist[1][3][4]. This strongly suggests that the this compound core contributes significantly to this high-affinity D2 receptor interaction.
Additionally, the closely related quaternary ammonium compound, 1,1-Dimethyl-4-phenylpiperazinium (DMPP) , is a well-established nicotinic acetylcholine receptor (nAChR) agonist[5][6][7]. While the permanent positive charge on DMPP influences its binding, the underlying phenylpiperazine structure is a key determinant of its nicotinic activity. Structure-activity relationship studies of DMPP analogues have identified compounds with nanomolar affinity for α4β2 nicotinic receptors[8]. This suggests that this compound itself may possess an affinity for nAChRs.
Based on these data, the primary targets for this compound are likely to be dopamine D2 receptors and potentially nicotinic acetylcholine receptors .
Comparative Analysis with Structurally Related Drugs
To contextualize the potential binding affinities of this compound, we will compare it with two well-characterized arylpiperazine drugs: Aripiprazole and Vortioxetine . Both compounds are approved therapeutics with extensive and well-documented receptor binding profiles.
Aripiprazole is a third-generation antipsychotic known for its "dopamine system stabilizer" properties, acting as a partial agonist at D2 receptors[9]. Its structure features a dichlorophenylpiperazine moiety.
Vortioxetine is a multimodal antidepressant that, interestingly, is chemically named 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine, highlighting a close structural relationship to our topic compound[10]. It exhibits a complex pharmacology with high affinity for the serotonin transporter (SERT) and various serotonin receptors[10][11][12].
The following table summarizes the binding affinities (Ki, in nM) of these comparator compounds for key CNS receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Aripiprazole (Ki, nM) | Vortioxetine (Ki, nM) |
| Dopamine Receptors | ||
| D2 | 0.34 - 2.8[13][14] | >1000[11] |
| D3 | 0.8 - 4.1[13][14] | - |
| D4 | 44 - 130[14] | - |
| Serotonin Receptors | ||
| 5-HT1A | 1.7 - 4.2[13][15] | 15[10][11] |
| 5-HT1B | - | 33[10][11] |
| 5-HT1D | - | 54[10][11] |
| 5-HT2A | 3.4 - 22.4[13][16] | - |
| 5-HT2B | 0.36[13] | - |
| 5-HT2C | 15[15] | 180[17] |
| 5-HT3 | - | 3.7[10][11] |
| 5-HT6 | 214[15] | - |
| 5-HT7 | 39[15] | 19[10][11] |
| Serotonin Transporter (SERT) | 98[15] | 1.6[10][11] |
| Adrenergic Receptors | ||
| α1A | 25.7[16] | - |
| Histamine Receptors | ||
| H1 | 25.1[16] | - |
This comparative data highlights the diverse polypharmacology of arylpiperazine derivatives. While Aripiprazole demonstrates high affinity for dopamine D2/D3 and several serotonin receptors, Vortioxetine's profile is dominated by its potent inhibition of the serotonin transporter and interactions with multiple serotonin receptor subtypes. The 2,3-dimethyl substitution on the phenyl ring of our topic compound, in contrast to the dichlorophenyl group of aripiprazole and the more complex substitution in vortioxetine, will undoubtedly influence its specific binding profile. The data from OPC-4392 suggests a strong D2 interaction, potentially with less serotonergic activity than the comparator compounds.
Experimental Methodologies for Determining Binding Affinity
The binding affinities presented in this guide are typically determined using in vitro techniques such as radioligand binding assays and fluorescence polarization assays. Understanding these methodologies is crucial for interpreting the data and designing further experiments.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor[18][19]. They are used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radioactively labeled ligand from the receptor.
Caption: Workflow of a competitive radioligand binding assay.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay (Dopamine D2 Receptor):
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the dopamine D2 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA)[20].
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a fixed concentration of a D2-selective radioligand (e.g., [³H]Spiperone), and varying concentrations of the unlabeled test compound (this compound).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known D2 antagonist like haloperidol).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium[20].
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[20].
-
Fluorescence Polarization Assay
Fluorescence polarization (FP) is a homogeneous assay technique that is particularly useful for studying ligand-receptor interactions in real-time without the need for separation steps[21][22][23]. It is based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to low polarization of emitted light. When the tracer binds to a larger molecule (the receptor), its tumbling slows down, resulting in an increase in the polarization of the emitted light.
Caption: Principle of a fluorescence polarization assay.
Step-by-Step Protocol for a Competitive Fluorescence Polarization Assay (e.g., for Nicotinic Receptors):
-
Reagent Preparation:
-
Prepare a solution of the purified receptor of interest.
-
Prepare a solution of a fluorescently labeled ligand (tracer) that is known to bind to the receptor.
-
Prepare serial dilutions of the unlabeled test compound (this compound).
-
-
Assay Setup:
-
In a microplate, combine the receptor, the tracer, and the test compound at various concentrations.
-
Include control wells with only the tracer (for minimum polarization) and with the tracer and receptor but no test compound (for maximum polarization).
-
-
Incubation:
-
Incubate the plate for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument will measure the intensity of the emitted light parallel and perpendicular to the plane of the polarized excitation light.
-
-
Data Analysis:
-
The instrument software calculates the polarization values.
-
A decrease in polarization with increasing concentrations of the test compound indicates displacement of the tracer.
-
Plot the polarization values against the concentration of the test compound to generate a competition curve and determine the IC50 value.
-
The Ki value can then be calculated similarly to the radioligand binding assay.
-
Conclusion and Future Directions
While direct quantitative binding data for this compound remains to be fully elucidated, a comparative analysis based on its structural incorporation into pharmacologically active molecules provides valuable insights. The evidence strongly suggests a high affinity for dopamine D2 receptors, with a potential for interaction with nicotinic acetylcholine receptors.
Compared to the multi-target profiles of aripiprazole and vortioxetine, this compound may possess a more selective profile, which could be advantageous in designing drugs with fewer off-target effects. The 2,3-dimethyl substitution pattern is a key structural feature that differentiates it from other clinically used arylpiperazines and warrants further investigation.
For drug development professionals, this compound represents a promising starting point for the synthesis of novel ligands. Future research should focus on:
-
Comprehensive in vitro binding assays: A full receptor screening panel is necessary to definitively characterize the binding profile of this compound and identify its primary and secondary targets.
-
Functional assays: Determining whether the compound acts as an agonist, antagonist, or partial agonist at its target receptors is crucial for understanding its potential therapeutic effects.
-
Structure-activity relationship (SAR) studies: Systematic modifications of the 2,3-dimethylphenyl and piperazine moieties will help to optimize binding affinity and selectivity.
By leveraging the experimental methodologies outlined in this guide, researchers can systematically explore the therapeutic potential of this compound and its derivatives, contributing to the development of the next generation of CNS-targeted therapies.
References
- PubChem. Vortioxetine. [Link]
- Chen, G., et al. (2014). Vortioxetine (Brintellix): A New Serotonergic Antidepressant. P & T : a peer-reviewed journal for formulary management, 39(1), 38–42. [Link]
- Uchimura, H., et al. (1991). Interactions of 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone binding in rat striatum: effects of lesions. Journal of neurochemistry, 56(6), 2049–2055. [Link]
- ResearchGate. Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. [Link]
- Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current neuropharmacology, 15(8), 1152–1167. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. vortioxetine. [Link]
- Marcos, P., et al. (2016). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS drugs, 30(7), 633–647. [Link]
- Sánchez, C., et al. (2019). Vortioxetine Subchronically Activates Serotonergic Transmission via Desensitization of Serotonin 5-HT1A Receptor with 5-HT3 Receptor Inhibition in Rats. International journal of molecular sciences, 20(24), 6171. [Link]
- Gualtieri, F., et al. (2004). Structure-affinity relationships of a unique nicotinic ligand: N(1)-dimethyl-N(4)-phenylpiperazinium iodide (DMPP). Journal of medicinal chemistry, 47(11), 2896–2904. [Link]
- Blanchet, M. R., et al. (2006). Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation. American journal of physiology. Lung cellular and molecular physiology, 291(4), L757–L763. [Link]
- Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European journal of pharmacology, 168(3), 387–392. [Link]
- Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS chemical neuroscience, 12(8), 1361–1376. [Link]
- Jordan, S., et al. (2002). Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT2A receptors: Functional receptor-binding and in vivo electrophysiological studies. European journal of pharmacology, 441(3), 137–140. [Link]
- Lawler, C. P., et al. (1999). Interactions of the Novel Antipsychotic Aripiprazole (OPC-14597) with Dopamine and Serotonin Receptor Subtypes. Neuropsychopharmacology, 20(6), 612–627. [Link]
- Caccia, C., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules (Basel, Switzerland), 25(6), 1297. [Link]
- Test Directory. Fluorescence Polarization Immunoassay | Methodologies. [Link]
- Nanomicrospheres.
- Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1361-1376. [Link]
- Wikipedia.
- Kolosova, O., & Eremin, S. (2021). Fluorescence Polarization-Based Bioassays: New Horizons. Biosensors, 11(10), 382. [Link]
- BMG LABTECH.
- Papke, R. L., et al. (2015). The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain. ACS chemical neuroscience, 6(12), 1989–2000. [Link]
- Bojarski, J., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules (Basel, Switzerland), 26(12), 3583. [Link]
- Gallagher, J. P., et al. (1993). Pharmacology of nicotinic receptor-mediated inhibition in rat dorsolateral septal neurones. The Journal of physiology, 471, 269–288. [Link]
- Min, S. T., & Redman, R. S. (1998). Prejunctional effects of the nicotinic ACh receptor agonist dimethylphenylpiperazinium at the rat neuromuscular junction. British journal of pharmacology, 123(7), 1369–1375. [Link]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421–L429. [Link]
- ResearchGate. Binding affinities (Ki) of SSRIs with resting and desensitized nAChRs. [Link]
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
- Gifford Bioscience. Radioligand Binding Assay. [Link]
- Oakwood Chemical. This compound. [Link]
- ResearchGate. Radioligand displacement and functional assays of fragment ligands. (A)... [Link]
- Yasuda, Y., et al. (1988). Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices. Life sciences, 42(3), 343–349. [Link]
- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of medicinal chemistry, 54(9), 3206–3221. [Link]
- Ishibashi, T., et al. (1990). Phase 1 study of a new antipsychotic drug, OPC-4392. International clinical psychopharmacology, 5(3), 215–225. [Link]
- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578. [Link]
- ResearchGate.
- ResearchGate. Heterocycle piperazine derivatives and receptor binding affinities. [Link]
Sources
- 1. Interactions of 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone binding in rat striatum: effects of lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of nicotinic receptor-mediated inhibition in rat dorsolateral septal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-affinity relationships of a unique nicotinic ligand: N(1)-dimethyl-N(4)-phenylpiperazinium iodide (DMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Vortioxetine Subchronically Activates Serotonergic Transmission via Desensitization of Serotonin 5-HT1A Receptor with 5-HT3 Receptor Inhibition in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. vortioxetine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 22. Fluorescence Polarization-Based Bioassays: New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bmglabtech.com [bmglabtech.com]
Evaluating the Specificity of 1-(2,3-Dimethylphenyl)piperazine: A Comparative Guide to Target Engagement
This guide provides a comprehensive framework for evaluating the target specificity of the neuroactive compound 1-(2,3-Dimethylphenyl)piperazine (DMDPP). For researchers in pharmacology and drug development, understanding a compound's precise interactions with its intended and unintended biological targets is paramount. A high degree of specificity ensures that experimental results are unambiguous and minimizes the potential for off-target effects that can lead to safety liabilities. This document moves beyond a simple data sheet to explain the scientific rationale behind the evaluation process, providing actionable protocols and comparative data to guide your research.
Introduction to this compound (DMDPP)
This compound is a derivative of the phenylpiperazine scaffold, a chemical structure renowned for its privileged interaction with a variety of central nervous system (CNS) targets.[1] Compounds in this class, such as the atypical antipsychotic aripiprazole, are frequently "multi-target" ligands, displaying affinity for a range of serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[2][3][4]
DMDPP is primarily characterized by its functional activity as a monoamine releasing agent. It potently triggers the release of serotonin and norepinephrine, with a significantly weaker effect on dopamine release.[5] This profile suggests its potential use as a tool compound for studying the downstream effects of serotonergic and noradrenergic signaling. However, given its structural class, a thorough investigation into its direct receptor binding affinities is critical to rule out confounding activities and build a complete pharmacological profile.
Pharmacological Profile of DMDPP
A compound's pharmacological profile is defined by two key parameters: its functional effect (e.g., enzyme inhibition, receptor agonism, or neurotransmitter release) and its binding affinity (the strength of interaction with various targets).
Functional Activity: A Monoamine Releaser
The primary mechanism of action for DMDPP is as a serotonin-norepinephrine releasing agent (SNRA).[5] This is distinct from reuptake inhibition; releasing agents induce reverse transport of neurotransmitters from the presynaptic terminal into the synapse. Experimental data has established its potency for inducing the release of different monoamines.
| Functional Endpoint | DMDPP Potency (EC₅₀, nM) | Notes |
| Dopamine Release | 1207 nM[5] | Exhibits moderate but significantly lower potency for dopamine release. |
| Serotonin Release | ~18.3 nM (calculated) | Stated to be approximately 66-fold more potent than for dopamine release.[5] |
| Norepinephrine Release | Potent activity documented | Specific EC₅₀ value is not publicly available but is a primary target.[5] |
This functional data establishes DMDPP as a potent and relatively selective serotonin and norepinephrine releaser over dopamine.
Predicted Receptor Binding Affinity
While comprehensive public data on the direct receptor binding affinities (Kᵢ values) of DMDPP is not available, we can infer a likely profile based on extensive structure-activity relationship (SAR) studies of closely related phenylpiperazine analogs.[2][6][7][8] The phenylpiperazine core is a strong predictor of affinity for 5-HT₁ₐ, 5-HT₂ₐ, D₂, and α₁-adrenergic receptors. The specific substitution on the phenyl ring modulates the affinity and selectivity for each target.
The table below presents a predicted binding profile for DMDPP, compiled from published Kᵢ values of structurally similar analogs to illustrate its likely polypharmacology. This is not empirical data for DMDPP and should be confirmed experimentally.
| Potential Target | Predicted Affinity (Kᵢ, nM) | Rationale & Significance |
| 5-HT₁ₐ Receptor | 10 - 100 nM | Phenylpiperazines frequently show high affinity for 5-HT₁ₐ receptors.[7][8][9] Activity here could modulate the primary releasing action. |
| 5-HT₂ₐ Receptor | 50 - 500 nM | Often a secondary target for this scaffold; antagonism at this receptor is a hallmark of atypical antipsychotics.[3][4] |
| α₁-Adrenergic Receptor | 20 - 200 nM | High affinity for α₁ subtypes is common and can contribute to cardiovascular side effects like orthostatic hypotension.[1][2] |
| Dopamine D₂ Receptor | 100 - 1000+ nM | Affinity is highly variable based on substitution; the 2,3-dimethyl pattern may confer lower affinity compared to other analogs.[6][9] |
Experimental Workflow for Specificity Determination
To empirically determine the specificity of a compound like DMDPP, a tiered approach is employed. The process begins with broad screening to identify primary targets and off-targets, followed by functional assays to characterize the nature of the interaction.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow. These are designed as self-validating systems with integrated controls.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of DMDPP for a panel of CNS receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, D₂, α₁).
Principle: This assay measures the ability of an unlabeled test compound (DMDPP) to compete with and displace a radiolabeled ligand of known high affinity from its target receptor. The concentration of test compound that displaces 50% of the radioligand is the IC₅₀, which is then converted to the affinity constant (Kᵢ) using the Cheng-Prusoff equation. This is considered the gold standard for measuring binding affinity.[8]
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., 5-HT₁ₐ).
-
Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ).
-
Test Compound: this compound dissolved in DMSO (10 mM stock).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-Specific Control: A high concentration (10 µM) of a known, non-radiolabeled ligand for the target (e.g., Serotonin for 5-HT₁ₐ).
-
Filtration Apparatus: 96-well cell harvester with glass fiber filter mats (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Methodology:
-
Compound Dilution: Prepare a serial dilution of DMDPP in assay buffer, typically from 10 µM down to 0.1 nM in 10 half-log steps.
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order:
-
Total Binding Wells: 25 µL Assay Buffer.
-
Test Compound Wells: 25 µL of each DMDPP dilution.
-
Non-Specific Binding (NSB) Wells: 25 µL of the Non-Specific Control ligand.
-
-
Add Radioligand: Add 25 µL of the radioligand (at a final concentration near its Kₑ value) to all wells.
-
Add Receptor Membranes: Add 50 µL of the receptor membrane preparation (protein concentration optimized beforehand) to all wells to initiate the binding reaction. The final volume is 100 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filter mat using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filter mat in a scintillation vial or bag, add scintillation fluid, and count the trapped radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of DMDPP.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff Equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol: Functional cAMP Assay for Gᵢ-Coupled Receptors
Objective: To determine if DMDPP acts as an agonist or antagonist at a Gᵢ-coupled receptor, such as 5-HT₁ₐ.
Principle: 5-HT₁ₐ receptors are coupled to the inhibitory G-protein, Gαᵢ. When an agonist binds, Gαᵢ inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This protocol measures this decrease. To quantify inhibition, cAMP levels are first artificially elevated using forskolin, a direct activator of adenylyl cyclase. An agonist will then reduce this forskolin-stimulated cAMP level.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT₁ₐ receptor.
-
Assay Medium: Serum-free medium (e.g., DMEM).
-
Stimulant: Forskolin solution.
-
cAMP Detection Kit: A commercial kit based on HTRF, GloSensor, or AlphaScreen technology.[7][10][11]
-
Controls: A known 5-HT₁ₐ agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635).
-
Plate: White, opaque 384-well plates suitable for luminescence/fluorescence.
Methodology (Agonist Mode):
-
Cell Plating: Seed the cells into the 384-well plate at an optimized density and incubate overnight.
-
Compound Addition: Remove growth media and add DMDPP serially diluted in assay medium. Also include wells with the control agonist and vehicle (medium with DMSO).
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin (typically one that gives ~80% of its maximal signal) to all wells except for the negative control. Incubate for another 15-30 minutes.
-
Detection: Lyse the cells and measure cAMP levels according to the specific instructions of the commercial kit (e.g., add detection reagents and read luminescence on a plate reader).
-
Data Analysis:
-
Normalize the data: Set the forskolin-only signal as 100% and the vehicle-only signal as 0%.
-
Plot the percent inhibition of the forskolin response against the log concentration of DMDPP.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for agonist activity.
-
Methodology (Antagonist Mode):
-
Follow steps 1 and 2 above, but add the control antagonist and serially diluted DMDPP.
-
Incubate for 15-30 minutes to allow the potential antagonist to bind.
-
Add a fixed concentration of the control agonist (at its EC₈₀) to the wells.
-
Proceed with steps 4-6 from the agonist protocol. An antagonist will reverse the inhibitory effect of the control agonist, causing cAMP levels to rise back toward the forskolin-stimulated level. The IC₅₀ is determined from the resulting dose-response curve.
Conclusion and Recommendations
The pharmacological profile of this compound is dominated by its potent functional activity as a serotonin and norepinephrine releasing agent. This makes it a valuable tool for probing the consequences of monoamine release. However, its phenylpiperazine scaffold strongly predicts a degree of polypharmacology, with likely interactions at serotonin, adrenergic, and potentially dopamine receptors.
For any researcher using DMDPP, empirical validation of its binding specificity is not just recommended; it is essential for rigorous and interpretable science. The protocols detailed in this guide provide a robust framework for this evaluation. By first conducting broad radioligand binding screens to identify all potential interaction points, followed by functional assays to determine the consequence of that binding, a complete and reliable specificity profile can be constructed. This ensures that observed physiological or behavioral effects can be confidently attributed to its primary mechanism of action—monoamine release—rather than confounding off-target receptor modulation.
References
- Mishra, M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3125.
- Leone, S., et al. (2023). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotoninergic Agents. Chemistry & Biodiversity, 20(1), e202200874.
- Parravicini, C., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(9), 933-943.
- Pająk, A., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7025.
- Rossi, M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4966.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Rathi, E., et al. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 9(8), 1243-1248.
- Samant, T. K., & Fuller, R. W. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. Advances in Experimental Medicine and Biology, 133, 359-368.
- González-Gómez, J. C., et al. (2003). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 13(2), 175-178.
- Stahl, S. M. (2009). Receptor potencies (Ki values, nM) of selected antipsychotic agents. CNS Spectrums, 14(1), 25-30.
- Parravicini, C., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(9), 933-943.
- Terán, C., et al. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 8(24), 3567-3570.
Sources
- 1. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Benchmarking Guide: 1-(2,3-Dimethylphenyl)piperazine Against Aripiprazole and Buspirone
Introduction: Unveiling the Pharmacological Potential of 1-(2,3-Dimethylphenyl)piperazine
This compound (DMPH) is a synthetic compound belonging to the phenylpiperazine class of molecules, a scaffold renowned for its versatile interactions with central nervous system (CNS) targets.[1][2] Preliminary investigations have characterized DMPH as a monoamine releasing agent, exhibiting a preference for serotonin and norepinephrine over dopamine.[3] Specifically, it has been identified as a partial serotonin-norepinephrine releasing agent.[3] This unique pharmacological profile suggests its potential utility in modulating monoaminergic neurotransmission, a cornerstone in the treatment of various psychiatric and neurological disorders.
This guide provides a comprehensive framework for benchmarking the in vitro and in vivo pharmacological properties of DMPH against two well-established reference compounds: the atypical antipsychotic aripiprazole and the anxiolytic agent buspirone . The selection of these comparators is deliberate, offering a multifaceted lens through which to evaluate DMPH's potential therapeutic applications. Aripiprazole, a dopamine D2 receptor partial agonist and serotonin 5-HT1A receptor partial agonist, provides a benchmark for serotonin-dopamine modulation.[4] Buspirone, a 5-HT1A receptor partial agonist, serves as a key comparator for serotonergic activity.[5]
By presenting detailed experimental protocols and comparative data, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the pharmacological signature of DMPH and similar novel chemical entities.
Rationale for Comparator Selection: A Triad of Pharmacological Perspectives
The choice of aripiprazole and buspirone as reference compounds is rooted in their distinct yet overlapping mechanisms of action, providing a robust framework for contextualizing the pharmacological profile of DMPH.
-
Aripiprazole: As a "dopamine system stabilizer," aripiprazole's partial agonism at D2 receptors allows it to modulate dopaminergic tone, reducing it in hyperdopaminergic states and increasing it in hypodopaminergic states.[4] Its additional activity as a 5-HT1A partial agonist and 5-HT2A antagonist contributes to its efficacy and favorable side-effect profile.[1] Comparing DMPH to aripiprazole will elucidate its potential as a modulator of both dopaminergic and serotonergic systems.
-
Buspirone: Buspirone's primary mechanism of action is its partial agonism at 5-HT1A receptors.[5] This targeted serotonergic activity makes it an effective anxiolytic without the sedative and dependence-producing effects of benzodiazepines. Benchmarking DMPH against buspirone will provide critical insights into its potential anxiolytic or antidepressant effects mediated through the serotonin system.
The following diagram illustrates the primary receptor targets of the selected reference compounds, providing a visual map of their pharmacological space.
Caption: Primary receptor targets of aripiprazole and buspirone.
Comparative In Vitro Profiling: Receptor Binding and Functional Activity
A foundational step in characterizing a novel compound is to determine its affinity for a panel of relevant CNS receptors and to assess its functional activity at these targets.
Receptor Binding Affinity (Ki)
| Receptor Subtype | Aripiprazole (Ki, nM) | Buspirone (Ki, nM) | This compound (Ki, nM) |
| Dopamine D2 | 0.34 - 2.8[6] | 484[7] | Data not available |
| Dopamine D3 | 0.8 - 4.1[6] | 98[7] | Data not available |
| Serotonin 5-HT1A | 4.2[8] | 4 - 78[7] | Data not available |
| Serotonin 5-HT2A | 3.4[8] | Weak affinity[5] | Data not available |
| Serotonin Transporter (SERT) | 98[8] | Data not available | Data not available |
| Norepinephrine Transporter (NET) | >1000 | Data not available | Data not available |
| Dopamine Transporter (DAT) | >1000 | Data not available | Data not available |
Lower Ki values indicate higher binding affinity.
Functional Activity
The functional activity of DMPH has been characterized as a partial serotonin-norepinephrine releasing agent with weaker activity at the dopamine transporter.[3]
| Target | Aripiprazole | Buspirone | This compound |
| Dopamine D2 Receptor | Partial Agonist[6] | Weak Antagonist[5] | Data not available |
| Serotonin 5-HT1A Receptor | Partial Agonist[8] | Partial Agonist[5] | Data not available |
| Serotonin Release | - | - | Partial Releasing Agent (EC50: 24-26 nM)[3] |
| Norepinephrine Release | - | - | Partial Releasing Agent (EC50: 13.7-56 nM)[3] |
| Dopamine Release | - | - | Partial Releasing Agent (EC50: 1,207-1,320 nM)[3] |
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key in vitro and in vivo assays.
In Vitro Assay: Radioligand Binding for Dopamine D2 Receptor Affinity
This protocol outlines the determination of the binding affinity (Ki) of a test compound for the human dopamine D2 receptor expressed in a recombinant cell line.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA protein assay. Store at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]Spiperone (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol), 50 µL of [3H]Spiperone, and 100 µL of membrane preparation.
-
Competition: 50 µL of the test compound (DMPH, aripiprazole, or buspirone) at various concentrations, 50 µL of [3H]Spiperone, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.[9]
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Assay: cAMP Functional Assay for 5-HT1A Receptor Activity
This protocol determines the functional activity (agonist, antagonist, or partial agonist) of a test compound at the Gαi-coupled human 5-HT1A receptor by measuring the inhibition of forskolin-stimulated cAMP accumulation.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Seed the cells into a 384-well plate at a density of 3,000 cells per well and incubate overnight.[10]
-
-
Assay Procedure:
-
Wash the cells with stimulation buffer (HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
For agonist determination: Add the test compound (DMPH, aripiprazole, or buspirone) at various concentrations along with a fixed concentration of forskolin (e.g., 10 µM).
-
For antagonist determination: Pre-incubate the cells with the test compound for 30 minutes, then add a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT) and forskolin.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based). Follow the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the test compound concentration.
-
For agonists: Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.
-
For antagonists: Determine the IC50 value (concentration for 50% inhibition of the agonist response).
-
Comparative In Vivo Profiling: Behavioral Models
In vivo behavioral models are essential for assessing the potential therapeutic effects of a compound in a whole-organism context.
In Vivo Model: Conditioned Avoidance Response (CAR) in Rats
The CAR test is a well-established model for predicting the antipsychotic-like activity of a compound.[11]
Step-by-Step Methodology:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. An auditory or visual conditioned stimulus (CS) can be presented.
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS (e.g., a tone) for 10 seconds.
-
If the rat does not move to the other compartment within the 10-second CS presentation, deliver a mild footshock (unconditioned stimulus, US) through the grid floor until the rat escapes to the other compartment.
-
An avoidance response is recorded if the rat moves to the other compartment during the CS presentation, before the onset of the US.
-
Conduct daily training sessions of 30 trials until a stable baseline of avoidance responding is achieved.[12]
-
-
Drug Testing:
-
Administer the test compound (DMPH, aripiprazole, or vehicle) at various doses prior to the test session.
-
Conduct a test session identical to the training sessions.
-
Record the number of avoidance responses and escape latencies.
-
-
Data Analysis:
-
Compare the number of avoidance responses in the drug-treated groups to the vehicle-treated group. A significant reduction in avoidance responses without a significant increase in escape latency is indicative of antipsychotic-like activity.
-
In Vivo Model: Elevated Plus Maze (EPM) in Mice
The EPM is a widely used model to assess anxiety-like behavior.[3]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Structure-activity relationship studies of CNS agents, Part 32: Effect of structural modifications in 1-arylpiperazine derivatives on alpha(1) -adrenoreceptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dimethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Vortioxetine - Wikipedia [en.wikipedia.org]
- 5. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl phenyl piperazine iodide (DMPP) induces glioma regression by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vortioxetine Subchronically Activates Serotonergic Transmission via Desensitization of Serotonin 5-HT1A Receptor with 5-HT3 Receptor Inhibition in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiparameter exploration of piperazine derivatives as δ-opioid receptor agonists for CNS indications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of 1-(2,3-Dimethylphenyl)piperazine: Synthesis, Pharmacology, and Therapeutic Potential
An In-depth Analysis for Researchers and Drug Development Professionals
1-(2,3-Dimethylphenyl)piperazine (DMPH) is a synthetic compound belonging to the diverse class of arylpiperazines, a scaffold of significant interest in medicinal chemistry.[1][2] This guide provides a comprehensive literature review of DMPH, offering a comparative analysis of its synthesis, pharmacological properties, and potential therapeutic applications. By synthesizing key research findings, this document aims to equip researchers, scientists, and drug development professionals with a critical understanding of DMPH's standing among other neurologically active agents.
Synthesis of this compound and its Analogs
The synthesis of DMPH, a derivative of piperazine, generally involves established methodologies for creating N-arylpiperazines.[3][4] The core structure consists of a piperazine ring attached to a 2,3-dimethylphenyl group.[5]
A common synthetic route involves the nucleophilic substitution reaction between piperazine and a suitable 2,3-dimethylphenyl halide or sulfonate.[4] This is typically followed by the formation of a hydrochloride salt by treating the free base with hydrochloric acid, which often yields a more stable, crystalline powder.[4][5]
General Synthetic Approach:
A prevalent method for synthesizing arylpiperazines involves the reaction of an appropriate aryl halide with piperazine in the presence of a base and a suitable solvent. For DMPH, this would typically involve:
-
Coupling Reaction: Reaction of 1-bromo-2,3-dimethylbenzene or a similar precursor with an excess of piperazine.
-
Purification: The resulting crude product is then purified, often through techniques like column chromatography.
-
Salt Formation: The purified this compound free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.[4]
Alternative strategies for the synthesis of arylpiperazines have also been explored, including palladium-catalyzed Buchwald-Hartwig amination, which can offer improved yields and substrate scope.[6]
Experimental Protocol: Illustrative Synthesis of an Arylpiperazine Derivative
The following is a generalized procedure for the synthesis of N-arylpiperazine derivatives, adapted from methodologies described in the literature.[7][8] This protocol is for illustrative purposes and may require optimization for the specific synthesis of DMPH.
-
Reaction Setup: A mixture of the aryl halide (e.g., 1-bromo-2,3-dimethylbenzene) (1 equivalent), piperazine (2-3 equivalents), a base such as potassium carbonate (2 equivalents), and a solvent like acetonitrile or dimethylformamide is prepared in a round-bottom flask.
-
Reflux: The reaction mixture is heated to reflux and stirred for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. Water is added to the residue, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.
-
Salt Formation (Optional): The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and a solution of hydrochloric acid in ether is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold ether, and dried to yield the hydrochloride salt.
Pharmacological Profile: A Focus on Serotonin and Dopamine Systems
The pharmacological activity of DMPH is primarily characterized by its interaction with central nervous system (CNS) neurotransmitter systems, particularly the serotonergic and dopaminergic pathways.[4] Arylpiperazine derivatives are well-known for their diverse pharmacological profiles, acting as ligands for various serotonin (5-HT) and dopamine (D) receptors.[9][10][11]
Serotonergic Activity:
Research indicates that DMPH acts as a serotonin-norepinephrine releasing agent (SNRA).[4] It demonstrates a preference for targeting serotonergic and noradrenergic systems over dopaminergic systems.[4] This is a significant characteristic, as balanced serotonin-norepinephrine modulation is a desirable feature for certain therapeutic applications, potentially with fewer dopaminergic side effects.[4]
Studies on various arylpiperazines have shown that the nature of the aryl group and its substituents plays a critical role in determining the affinity and selectivity for different 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT7.[9][12] For instance, some derivatives exhibit high affinity for the 5-HT1A receptor, a key target in the treatment of anxiety and depression.[7][13] While specific binding affinities of DMPH for all serotonin receptor subtypes are not extensively documented in the readily available literature, its action as a releasing agent suggests a significant interaction with the serotonin transporter (SERT).
Dopaminergic Activity:
Compared to its effects on the serotonin and norepinephrine systems, the dopaminergic activity of DMPH is reported to be less potent.[4] It exhibits dopamine-releasing activity, but with a significantly lower efficacy compared to its serotonin-releasing effects.[4] This reduced dopaminergic engagement could be advantageous in minimizing the risk of side effects commonly associated with strong dopaminergic agents, such as abuse potential and motor disturbances.
The interaction of arylpiperazines with dopamine D2 and D3 receptors is a key area of research for the development of antipsychotic and neuroprotective agents.[14] The substitution pattern on the aromatic ring significantly influences the binding affinity and functional activity at these receptors.[15] For example, the presence of specific substituents can modulate whether a compound acts as an agonist, antagonist, or partial agonist.[14][16] A study on a related compound, 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), demonstrated that it acts as an agonist for presynaptic dopamine D2 receptors.[17]
Comparative Receptor Affinity Profile:
To provide a broader context, the following table summarizes the receptor binding affinities (Ki values in nM) for various arylpiperazine derivatives at key serotonin and dopamine receptors, as reported in the literature. It is important to note that direct comparative data for DMPH is limited, and these values are for illustrative purposes to highlight the diversity within this chemical class.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | Reference |
| Aripiprazole | 1.7 | 3.4 | 0.34 | [2] |
| Buspirone | 1.2 | 50 | 300 | [11] |
| Vortioxetine | 15 | 19 | - | [11] |
| Compound 9b | 23.9 | 39.4 | >1000 | [12] |
| Compound 12a | 41.5 | 315 | 300 | [12] |
This table is a compilation from various sources and is not a direct head-to-head comparison under identical experimental conditions.
Mechanism of Action: Modulating Neurotransmitter Release
The primary mechanism of action of DMPH appears to be the induction of neurotransmitter release, particularly of serotonin and norepinephrine.[4] This is distinct from the mechanism of many other psychoactive drugs that act as receptor agonists or antagonists, or as reuptake inhibitors.
Neurotransmitter Releasing Agents:
Substances that act as releasing agents typically interact with monoamine transporters (such as SERT, NET, and DAT) and facilitate the reverse transport of neurotransmitters from the presynaptic neuron into the synaptic cleft.[4] This leads to an increase in the extracellular concentration of these neurotransmitters, thereby enhancing their signaling. The selectivity of DMPH for serotonin and norepinephrine release suggests a preferential interaction with SERT and NET over DAT.[4]
Diagram: Proposed Mechanism of Action of DMPH
Caption: Proposed mechanism of DMPH as a neurotransmitter releasing agent.
Potential Therapeutic Applications and Future Directions
The unique pharmacological profile of DMPH suggests potential for its investigation in various therapeutic areas. The piperazine scaffold itself is a component of numerous approved drugs for conditions like psychosis, depression, and anxiety.[2][11]
Potential Applications:
-
Mood and Anxiety Disorders: Its action as a serotonin-norepinephrine releasing agent could be relevant for the treatment of depression and anxiety disorders, where modulation of these neurotransmitter systems is a key therapeutic strategy.[4]
-
Neurological Conditions: Given the role of serotonin and dopamine in various neurological functions, DMPH could serve as a lead compound for developing agents targeting other CNS disorders.[4]
-
Research Tool: As a compound with a distinct mechanism of action, DMPH can be a valuable tool for studying the intricacies of monoamine transporter function and neurotransmitter release.[4][18]
Comparison with Alternatives:
Compared to selective serotonin reuptake inhibitors (SSRIs), which primarily block the reuptake of serotonin, DMPH's mechanism as a releasing agent could potentially lead to a different onset of action and efficacy profile. However, this also raises considerations regarding potential for tolerance and other side effects that would need to be thoroughly investigated.
In comparison to traditional dopamine agonists used in conditions like Parkinson's disease, DMPH's lower potency at dopamine systems might offer a safety advantage by reducing the risk of dopamine-related side effects.[4]
Future Research:
Further research is warranted to fully elucidate the therapeutic potential of DMPH. Key areas for future investigation include:
-
Comprehensive Receptor Binding Profile: Detailed in vitro binding assays to determine the affinity of DMPH for a wide range of CNS receptors.
-
In Vivo Efficacy Studies: Preclinical studies in animal models of depression, anxiety, and other neurological disorders to evaluate its therapeutic efficacy.
-
Pharmacokinetic and Toxicological Profiling: Thorough assessment of its absorption, distribution, metabolism, excretion (ADME), and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of DMPH analogs to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a member of the pharmacologically rich arylpiperazine class of compounds. Its primary mechanism of action as a serotonin-norepinephrine releasing agent with lower potency on the dopaminergic system presents an interesting profile for potential therapeutic development, particularly in the realm of mood and anxiety disorders. While the current body of publicly available research provides a solid foundation, further in-depth studies are necessary to fully characterize its pharmacological effects and assess its true therapeutic potential in comparison to existing treatments. The insights gathered from such research will be crucial in determining the future role of DMPH and its derivatives in the landscape of CNS drug discovery.
References
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central. [Link]
- Synthesis of aryl Piperazines: Significance and symbolism. WAC-Gunnar Myrdal. [Link]
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. [Link]
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.
- Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 4. 1-[ω-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)- 2,5-pyrrolidinediones and -3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinediones: Study of the Steric Requirements of the. ACS Publications - American Chemical Society. [Link]
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Basic Medical Key. [Link]
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC - PubMed Central. [Link]
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library. [Link]
- 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. PubMed. [Link]
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]
- This compound. Oakwood Chemical. [Link]
- Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC. [Link]
- Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392)
- Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed. [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of aryl Piperazines: Significance and symbolism [wisdomlib.org]
- 4. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 5. This compound hydrochloride (1203-64-1) for sale [vulcanchem.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | MDPI [mdpi.com]
- 13. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound | 1013-22-5 [chemicalbook.com]
A Researcher's Guide to Assessing the Translational Potential of Novel Phenylpiperazine-Based CNS Agents: A Vortioxetine Case Study
This guide provides a comprehensive framework for evaluating the translational potential of novel phenylpiperazine compounds, using the multimodal antidepressant vortioxetine as a primary case study. We will dissect the critical experiments and data interpretation necessary to bridge the gap from preclinical discovery to clinical reality, offering a blueprint for researchers, scientists, and drug development professionals.
Introduction: The Phenylpiperazine Scaffold and the Challenge of Translation
The phenylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the core of numerous antipsychotic, anxiolytic, and antidepressant medications. However, translating a promising preclinical phenylpiperazine candidate into a clinically effective therapeutic is fraught with challenges. High attrition rates in CNS drug development are often attributed to a failure to predict human efficacy from animal models and an underestimation of off-target effects.
This guide uses vortioxetine as an exemplar to illustrate a robust translational assessment strategy. Vortioxetine's success lies in its well-characterized, multimodal mechanism of action, which includes serotonin (5-HT) transporter (SERT) inhibition and modulation of multiple 5-HT receptors. By understanding the preclinical data that supported its development, we can derive key principles for assessing novel compounds like the conceptual 1-(2,3-Dimethylphenyl)piperazine.
The Translational Assessment Workflow: A Phased Approach
A logical, phased approach is critical to de-risk a project and allocate resources effectively. The workflow should be iterative, with data from each stage informing the next.
A Researcher's Guide to the Statistical Analysis of Phenylpiperazine Compounds: A Comparative Look at 1-(2,3-Dimethylphenyl)piperazine
This guide provides an in-depth technical comparison of 1-(2,3-Dimethylphenyl)piperazine (DMDPP) with established neuropsychiatric agents, Aripiprazole and Buspirone. Designed for researchers, scientists, and drug development professionals, this document delves into the statistical analysis of experimental data, offering insights into the pharmacological nuances that differentiate these compounds. We will explore receptor binding affinities and functional activities, underpinned by detailed experimental protocols and statistical reasoning, to provide a comprehensive framework for evaluating phenylpiperazine derivatives.
Introduction to this compound and its Comparators
This compound (DMDPP) is a derivative of piperazine, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of centrally active pharmacological agents[1]. Phenylpiperazines, in particular, are known to interact with a variety of neurotransmitter systems, most notably the serotonin and dopamine systems, making them a rich area of investigation for novel therapeutics targeting psychiatric and neurological disorders. DMDPP has been identified as a monoamine releasing agent, with activity at the dopamine transporter, and is also suggested to be a potent serotonin-norepinephrine releasing agent[1].
To contextualize the pharmacological profile of DMDPP, this guide will draw comparisons with two well-characterized drugs that also modulate the dopamine and serotonin systems, albeit through different mechanisms:
-
Aripiprazole: An atypical antipsychotic, Aripiprazole is known for its unique "dopamine system stabilizer" activity, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors[2][3][4].
-
Buspirone: An anxiolytic agent, Buspirone's primary mechanism is as a partial agonist at serotonin 5-HT1A receptors, with weaker antagonist effects at dopamine D2 receptors[5][6].
This comparative approach will not only highlight the distinct pharmacological profile of DMDPP but also provide a practical guide to the statistical interpretation of the experimental data that defines these profiles.
Part 1: Comparative Pharmacological Profiles
A compound's interaction with its biological targets is quantified through two key experimental paradigms: receptor binding assays and functional assays. The statistical analysis of the data derived from these assays is fundamental to understanding a compound's potency, selectivity, and efficacy.
Receptor Binding Affinity: A Measure of Potency
Receptor binding affinity, typically expressed as the inhibition constant (Ki), quantifies the potency with which a compound binds to a specific receptor. A lower Ki value denotes a higher binding affinity. This is determined through competitive radioligand binding assays, where the test compound's ability to displace a radiolabeled ligand of known affinity is measured.
The resulting data is analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is derived. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.
Statistical Insight: The Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)) is a cornerstone of competitive binding analysis. It assumes a simple bimolecular interaction at a single binding site. It is crucial to ensure that the experimental conditions, such as equilibrium and minimal ligand depletion, are met for this equation to be valid.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | Aripiprazole (Ki, nM) | Buspirone (Ki, nM) |
| Dopamine Receptors | ||
| D1 | 1000 - 1830[4] | - |
| D2 | 0.34 - 2.8[3][4] | 484[5] |
| D3 | 0.8 - 4.1[4] | 98[5] |
| D4 | 44 - 130[4] | 29.2[5] |
| Serotonin Receptors | ||
| 5-HT1A | 4.2[7] | 4 - 78[5] |
| 5-HT2A | 3.4[7] | - |
| 5-HT2B | 0.36[8] | - |
| 5-HT2C | 15[7] | - |
| 5-HT6 | 214[7] | - |
| 5-HT7 | 39[7] | - |
| Monoamine Transporters | ||
| SERT | 98[7] | - |
Functional Activity: Quantifying Efficacy
Functional assays measure the biological response elicited by a compound upon binding to its target. For G-protein coupled receptors (GPCRs) and transporters, these assays can quantify agonism, antagonism, or, in the case of transporters, the release or inhibition of reuptake of neurotransmitters. The key parameters derived from these experiments are:
-
EC50 (Effective Concentration 50%): The concentration of an agonist that produces 50% of the maximal response.
-
IC50 (Inhibitory Concentration 50%): The concentration of an antagonist that inhibits a response by 50%.
-
Emax (Maximum Effect): The maximal response produced by the compound.
These parameters are determined by fitting a dose-response curve to the experimental data using a non-linear regression model, typically a four-parameter logistic equation.
For DMDPP, available data points to its role as a monoamine releasing agent. This is a distinct mechanism from the receptor modulation of Aripiprazole and Buspirone.
Statistical Insight: The choice of non-linear regression model is critical. A four-parameter model (bottom, top, EC50/IC50, and Hill slope) is standard for sigmoidal dose-response curves. The Hill slope provides information about the steepness of the curve; a slope of 1.0 is expected for a simple bimolecular interaction, while deviations can suggest cooperativity or other complex binding phenomena.
Table 2: Comparative Functional Activities
| Compound | Target | Functional Assay | Parameter | Value |
| DMDPP | Dopamine Transporter (DAT) | Dopamine Release | EC50 | 1207 nM |
| Aripiprazole | Dopamine D2 Receptor | G-protein activation | Partial Agonist | - |
| Serotonin 5-HT1A Receptor | G-protein activation | Partial Agonist | - | |
| Serotonin 5-HT2A Receptor | Calcium Mobilization | Antagonist | IC50 = 11 nM[7] | |
| Buspirone | Serotonin 5-HT1A Receptor | G-protein activation | Partial Agonist | - |
| Dopamine D2 Receptor | - | Weak Antagonist | - |
Part 2: Experimental Protocols and Statistical Workflows
To ensure scientific integrity, the methodologies used to generate pharmacological data must be robust and reproducible. Here, we outline the standard protocols for the key assays discussed.
Protocol 1: Radioligand Binding Assay
This protocol describes a competitive inhibition assay to determine the Ki of a test compound.
1. Membrane Preparation:
- Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells).
- Harvest cells and homogenize in a cold lysis buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend in an appropriate assay buffer.
- Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
2. Assay Procedure:
- In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (typically at or below its Kd), and varying concentrations of the test compound.
- Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known antagonist).
- Incubate the plate at a specific temperature for a duration sufficient to reach equilibrium.
3. Data Acquisition:
- Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
- Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Statistical Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding for each concentration of the test compound.
- Plot specific binding as a function of the log of the competitor concentration.
- Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50.
- Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Neurotransmitter Release Assay
This protocol outlines a method to measure a compound's ability to induce the release of monoamines from pre-loaded synaptosomes or cultured cells.
1. Cell/Synaptosome Preparation:
- Prepare synaptosomes from specific brain regions (e.g., striatum for dopamine) or use cultured cells expressing the monoamine transporter of interest (e.g., HEK293 cells expressing DAT, SERT, or NET).
- Pre-load the cells/synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine).
2. Release Assay:
- Wash the pre-loaded cells/synaptosomes to remove excess radiolabeled neurotransmitter.
- Add varying concentrations of the test compound (e.g., DMDPP) to initiate neurotransmitter release.
- Incubate for a defined period.
3. Data Acquisition:
- Separate the extracellular medium from the cells/synaptosomes.
- Measure the radioactivity in the extracellular medium and in the cell lysate to determine the percentage of neurotransmitter released.
4. Statistical Analysis:
- Plot the percentage of release as a function of the log of the test compound's concentration.
- Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the EC50 and Emax.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from experimental execution to statistical analysis for characterizing a novel compound.
Caption: Workflow from experimental data generation to statistical analysis.
Discussion and Concluding Remarks
The statistical analysis of in vitro pharmacological data provides the foundation for understanding a compound's mechanism of action. This guide has presented a comparative framework for evaluating this compound against the established drugs Aripiprazole and Buspirone.
The available data suggests that DMDPP functions primarily as a monoamine releasing agent, with a measured EC50 for dopamine release of 1207 nM. This mechanism is distinct from Aripiprazole's receptor partial agonism/antagonism and Buspirone's primary 5-HT1A partial agonism. The relatively high EC50 for dopamine release suggests moderate potency at the dopamine transporter. Further characterization of its activity at the serotonin and norepinephrine transporters is necessary to fully elucidate its pharmacological profile and selectivity.
For researchers in drug development, the statistical comparison of Ki and EC50/IC50 values is paramount. When comparing two compounds, it is not sufficient to simply note a difference in these values. A rigorous statistical comparison, for example using an F-test to compare the fits of curves, is necessary to determine if the observed differences are statistically significant.
The detailed protocols and workflows provided herein serve as a guide for the robust experimental design and data analysis required to confidently characterize novel chemical entities. While the full pharmacological profile of DMDPP remains to be elucidated, its identity as a monoamine releaser places it in a distinct class from Aripiprazole and Buspirone, highlighting the diverse pharmacology of the phenylpiperazine scaffold. Future studies should aim to generate a comprehensive receptor binding profile for DMDPP and quantify its releasing activity at SERT and NET to enable a more complete and statistically powerful comparison.
References
- Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. ResearchGate.
- Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC. NCBI.
- Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC. NCBI.
- Therapeutic doses of buspirone block D3 receptors in the living primate brain | International Journal of Neuropsychopharmacology | Oxford Academic. Oxford University Press.
- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PubMed Central. NCBI.
- Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT2A receptors: Functional receptor-binding and in vivo electrophysiological studies. ResearchGate.
- Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans - PubMed Central. NCBI.
- Buspirone - Wikipedia. Wikipedia.
- Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate.
- Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family - LJMU Research Online. Liverpool John Moores University.
- Buspirone - StatPearls - NCBI Bookshelf. NCBI.
- EC 50 values of the piperazine designer drugs. ResearchGate.
- Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed. NCBI.
- Buspirone | C21H31N5O2 | CID 2477 - PubChem. NIH.
- 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment - Patent US-9125908-B2 - PubChem. NIH.
- Effects of various pharmacological agents on the function of norepinephrine transporter. PubMed.
- US8476279B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents. Google.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. MDPI.
- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents | Journal of Drug Delivery and Therapeutics. JDDT.
- US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents. Google.
- QSAR on aryl-piperazine derivatives with activity on malaria | Request PDF. ResearchGate.
- Serotonin-releasing effects of substituted piperazines in vitro - PubMed. NCBI.
- US-RE48059-E1 - Piperazine-substituted Benzothiophenes for Treatment of Mental Disorders - Unified Patents Portal. Unified Patents.
- Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin Binding to Membranes From Rat Brain in Vitro and on Serotonin Turnover in Rat Brain in Vivo - PubMed. NCBI.
- Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors - PubMed. NCBI.
- Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1 - PubMed. NCBI.
- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR.
- Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PubMed. NCBI.
- Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 - ACS Publications. ACS Publications.
- Structure Modeling of the Norepinephrine Transporter - MDPI. MDPI.
- Attenuation of the norepinephrine transporter activity and trafficking via interactions with alpha-synuclein - PubMed. NCBI.
- Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system - PubMed. NCBI.
- Mice lacking the norepinephrine transporter are supersensitive to psychostimulants. Nature.
- ESTUDOS DE CADD NA BUSCA DE FENILPROPANOIDES MULTIALVOS PARA O TRATAMENTO DA EPILEPSIA. UFPB.
Sources
- 1. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 2. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of 1-(2,3-Dimethylphenyl)piperazine
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of 1-(2,3-Dimethylphenyl)piperazine (DMPP), a substituted piperazine derivative. Phenylpiperazines are a well-established class of compounds with a broad range of biological activities, frequently targeting serotonin and dopamine receptors.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of DMPP's receptor interaction profile and its translation to potential physiological effects. We will explore its performance against relevant alternatives and provide the underlying experimental data and protocols to support these findings.
Introduction to this compound
This compound is a small molecule with the molecular formula C12H18N2.[2] Its structure, featuring a piperazine ring attached to a dimethylphenyl group, suggests a likely interaction with aminergic G protein-coupled receptors (GPCRs), such as adrenergic and serotonergic receptors.[1][3] Derivatives of piperazine are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and central nervous system effects. This guide will dissect the available data to build a cohesive pharmacological profile of DMPP.
Part 1: In Vitro Characterization
The initial step in characterizing any compound is to determine its direct interactions with isolated biological targets. This in vitro assessment provides a foundational understanding of the molecule's potential mechanism of action.
Receptor Binding Affinity
Receptor binding assays are crucial for identifying the specific molecular targets of a compound and quantifying its affinity for these targets. For DMPP, the primary targets of interest are the serotonin (5-HT) and adrenergic receptor families, given the known pharmacology of similar phenylpiperazine compounds.[1]
Comparative Receptor Binding Affinity (Hypothetical Data)
| Receptor Subtype | This compound (Ki, nM) | 1-(2-methoxyphenyl)piperazine (OMPP) (Ki, nM) |
| 5-HT1A | 15 | 5 |
| 5-HT2A | 150 | 100 |
| α1-Adrenergic | 80 | 120 |
| α2A-Adrenergic | 50 | 90 |
| Dopamine D2 | 500 | 300 |
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound.
Objective: To determine the inhibitory constant (Ki) of this compound at a specific receptor subtype (e.g., human 5-HT1A).
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand (e.g., [3H]8-OH-DPAT).
-
Test compound (DMPP) and reference compound (OMPP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and reference compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test/reference compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: The choice of radioligand is critical; it should have high affinity and selectivity for the target receptor. The cell line used must express a high density of the receptor of interest.
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Functional Activity
Functional assays determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal receptor activity). The type of functional assay depends on the G protein the receptor couples to. For instance, 5-HT1A receptors couple to Gi, inhibiting adenylyl cyclase, while 5-HT2A receptors couple to Gq, stimulating phospholipase C and leading to calcium mobilization.[5][6]
Based on available information for similar compounds, this compound hydrochloride has been suggested to be a low-efficacy partial agonist at certain serotonin receptors.[7] It also demonstrates dopamine releasing activity with an EC50 of 1207 nM.[7]
Comparative Functional Activity (Hypothetical Data)
| Assay Type | Target | This compound | Reference Compound (e.g., Buspirone) |
| [35S]GTPγS Binding | 5-HT1A | EC50: 80 nM, Emax: 40% | EC50: 50 nM, Emax: 60% |
| Calcium Mobilization | 5-HT2A | No agonist activity, IC50: 200 nM | No agonist activity, IC50: 150 nM |
Experimental Protocol: Calcium Mobilization Assay
Objective: To assess the antagonist activity of DMPP at the human 5-HT2A receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A known 5-HT2A agonist (e.g., serotonin).
-
A fluorescence imaging plate reader (FLIPR).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of the test compound (DMPP) and incubate.
-
Add a fixed concentration (e.g., EC80) of the agonist (serotonin) to all wells.
-
Measure the change in fluorescence intensity over time using the FLIPR.
-
Calculate the inhibition of the agonist-induced calcium response by the test compound and determine the IC50 value.
Trustworthiness: This protocol includes controls for basal fluorescence and the maximal agonist response, ensuring the observed effects are specific to the test compound's interaction with the receptor.
Gq-Coupled Receptor Signaling Pathway
Caption: Simplified Gq signaling pathway for 5-HT2A receptors.
Part 2: In Vivo Evaluation
In vivo studies are essential to understand how a compound's in vitro properties translate into physiological effects in a whole organism, considering factors like pharmacokinetics and metabolism.
Pharmacodynamic Effects in Animal Models
The behavioral effects of phenylpiperazines are often evaluated in rodent models of anxiety, depression, or psychosis.[8] While specific in vivo studies on this compound are limited, we can extrapolate potential effects from its likely receptor profile. A compound with 5-HT1A partial agonism might be expected to have anxiolytic or antidepressant-like effects.
Comparative In Vivo Effects (Hypothetical Data)
| Animal Model | Test Compound (DMPP) | Reference Drug (Buspirone) | Measured Effect |
| Elevated Plus Maze (Anxiety) | Increased time in open arms (10 mg/kg) | Increased time in open arms (5 mg/kg) | Anxiolytic-like |
| Forced Swim Test (Depression) | Decreased immobility time (10 mg/kg) | Decreased immobility time (5 mg/kg) | Antidepressant-like |
Experimental Protocol: Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like effects of DMPP in mice.
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
Procedure:
-
Administer the test compound (DMPP), a vehicle control, or a positive control (e.g., diazepam) to different groups of mice via an appropriate route (e.g., intraperitoneal injection).
-
After a set pre-treatment time (e.g., 30 minutes), place each mouse individually in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the time spent in the open arms versus the closed arms, and the number of entries into each arm, using video tracking software.
-
An anxiolytic-like effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
Expertise & Experience: The lighting conditions and handling of the animals are critical variables that can influence anxiety levels and must be strictly controlled to ensure reliable and reproducible results.
Workflow for Elevated Plus Maze Experiment
Caption: Experimental workflow for the Elevated Plus Maze test.
Part 3: Synthesis and Discussion
The pharmacological profile of this compound, based on data from similar compounds, suggests it is likely a multi-target ligand with a preference for serotonergic and adrenergic receptors.[1] The hypothetical in vitro data points towards a profile of a 5-HT1A partial agonist with some antagonist activity at other serotonin and adrenergic receptors.
Bridging In Vitro and In Vivo: The in vitro partial agonism at 5-HT1A receptors aligns with the potential for anxiolytic-like effects observed in the hypothetical in vivo EPM model. However, the translation from in vitro affinity and function to in vivo efficacy is not always direct. Factors such as brain penetration, metabolic stability, and off-target effects can significantly influence the overall physiological outcome. For instance, while DMPP may show moderate affinity for α2A-adrenergic receptors in vitro, the physiological consequence of this interaction in vivo would depend on its functional activity (agonist vs. antagonist) at that receptor and its ability to reach relevant brain regions.
Comparison with Alternatives: Compared to a more selective 5-HT1A agonist like Buspirone, DMPP's broader receptor profile could lead to a different side-effect profile. Its interaction with adrenergic receptors might influence cardiovascular parameters, a factor that would require dedicated in vivo safety pharmacology studies.
Conclusion: this compound is a compound of interest for researchers in neuropharmacology. Its characterization requires a systematic approach, starting with broad in vitro screening to identify primary targets, followed by functional assays to determine its mode of action. Subsequent in vivo studies in relevant animal models are then necessary to understand its integrated physiological effects and therapeutic potential. The protocols and comparative data frameworks provided in this guide offer a robust starting point for the comprehensive evaluation of DMPP and similar novel chemical entities.
References
Please note that direct research on this compound is limited, and this guide synthesizes information from related compounds and general pharmacological principles.
- Wu, Y., Zeng, L., & Zhao, S. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(7), 936. [Link]
- Wikipedia contributors. (2023). Adrenergic receptor. In Wikipedia, The Free Encyclopedia. [Link]
- MDPI. (n.d.). Ligands of Adrenergic Receptors. In Encyclopedia. [Link]
- Kim, D. H., & Kim, D. J. (2001). Serotonin Receptor and Transporter Ligands – Current Status. Current Medicinal Chemistry, 8(9), 993-1011. [Link]
- Wu, Y., Zeng, L., & Zhao, S. (2021). Ligands of Adrenergic Receptors: A Structural Point of View.
- European Medicines Agency. (2003). Piperazine Summary Report (3). EMA. [Link]
- ResearchGate. (n.d.). Selected ligands in complex with serotonin 5-HT1A receptor. [Link]
- Wu, Y., Zeng, L., & Zhao, S. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. PubMed. [Link]
- BMB Reports. (n.d.). Structural studies of serotonin receptor family. [Link]
- Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). Serotonin Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven. [Link]
- Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]
- Wikipedia contributors. (2023). Piperazine. In Wikipedia, The Free Encyclopedia. [Link]
- Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. [Link]
- Patsnap. (2024). What is the mechanism of Piperazine? Synapse. [Link]
- YouTube. (2024). Pharmacology of Piperazine. [Link]
- ResearchGate. (2024).
- ResearchGate. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. [Link]
- Dutta, A. K., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed. [Link]
- Résimont, M., & Liégeois, J. F. (2010). Synthesis and in vitro binding studies of piperazine-alkyl-naphthamides: impact of homology and sulphonamide/carboxamide bioisosteric replacement on the affinity for 5-HT1A, alpha2A, D4.2, D3 and D2L receptors. PubMed. [Link]
- Kondeva-Burdina, M., et al. (2015).
- Jampilek, J., et al. (2019).
- Moss, J. R., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. NIH. [Link]
- Arthur, D. E., et al. (2020).
- AA Blocks. (n.d.). This compound. [Link]
- Papapostolou, I., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]
- Singh, G., et al. (2023).
Sources
- 1. bioorg.org [bioorg.org]
- 2. aablocks.com [aablocks.com]
- 3. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro binding studies of piperazine-alkyl-naphthamides: impact of homology and sulphonamide/carboxamide bioisosteric replacement on the affinity for 5-HT1A, alpha2A, D4.2, D3 and D2L receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 8. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 1-(2,3-Dimethylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantitative and qualitative assessment of 1-(2,3-Dimethylphenyl)piperazine (DMDPP), a key intermediate and potential active pharmaceutical ingredient (API). As a Senior Application Scientist, the following content is structured to offer not just procedural steps, but a comprehensive understanding of the rationale behind method selection and validation in line with global regulatory standards.
The Critical Role of Method Validation for DMDPP
This compound is a substituted piperazine derivative. The precise and accurate determination of its purity, concentration, and impurity profile is essential for ensuring product quality, safety, and efficacy. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] The principles outlined by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a framework for this process.[3]
This guide will explore and compare the two most prominent analytical techniques for the analysis of DMDPP and related piperazine compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Key Analytical Techniques
The choice between HPLC and GC-MS for the analysis of DMDPP depends on several factors, including the analyte's properties, the intended purpose of the analysis (e.g., routine quality control, impurity profiling, or bioanalysis), and the available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Applicability to DMDPP | Highly suitable. DMDPP is a non-volatile compound, making it ideal for HPLC analysis. | Requires derivatization to increase volatility and thermal stability. |
| Detection | UV-Vis, Diode Array Detector (DAD), Fluorescence, Mass Spectrometry (LC-MS). | Mass Spectrometry (MS) provides high specificity and structural information.[4] |
| Specificity | Good, can be enhanced with MS detection (LC-MS). Capable of separating positional isomers.[5] | Excellent, mass spectra provide a unique fingerprint for compound identification.[6] |
| Sensitivity | Generally good, can be improved with sensitive detectors like fluorescence or MS. | Very high, especially in selected ion monitoring (SIM) mode. |
| Quantitation | Excellent for accurate and precise quantification. | Reliable for quantification, but may require an internal standard for best accuracy. |
| Sample Throughput | Can be automated for high throughput analysis. | Generally lower throughput due to longer run times and potential for sample preparation. |
| Cost & Complexity | HPLC systems are common in QC labs. LC-MS is more expensive and complex. | GC-MS instruments are also widely available. The complexity is moderate to high. |
In-Depth Look at High-Performance Liquid Chromatography (HPLC)
HPLC is often the workhorse for the analysis of non-volatile organic molecules like DMDPP in pharmaceutical settings.[3] Its versatility, robustness, and high precision make it a preferred method for assay and impurity determination.
The Rationale Behind Method Parameters for DMDPP
-
Column Selection : A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds like DMDPP. The aromatic ring and the piperazine moiety will interact with the stationary phase, allowing for good retention and separation from potential impurities.[7]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is a critical parameter to control the ionization state of the basic piperazine nitrogen atoms, which significantly impacts retention and peak shape.
-
Detection : UV detection is a straightforward approach, as the phenyl group in DMDPP provides a chromophore. A Diode Array Detector (DAD) can provide additional spectral information to assess peak purity. For higher sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.[8]
Experimental Protocol: HPLC Method Validation for DMDPP Assay
This protocol outlines the key steps for validating an HPLC method for the quantification of DMDPP in a drug substance.
1. System Suitability:
-
Objective : To ensure the chromatographic system is performing adequately.
-
Procedure :
-
Prepare a standard solution of DMDPP.
-
Inject the standard solution six times.
-
Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria : RSD of peak area < 1.0%, tailing factor ≤ 2.0, theoretical plates > 2000.
2. Specificity:
-
Objective : To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Procedure :
-
Analyze a blank sample (diluent).
-
Analyze a sample of DMDPP.
-
Analyze a sample spiked with known impurities or related substances.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products.
-
-
Acceptance Criteria : No interfering peaks at the retention time of the DMDPP peak in the blank and spiked samples. The DMDPP peak should be spectrally pure in the presence of degradation products.
3. Linearity:
-
Objective : To demonstrate a linear relationship between the analyte concentration and the detector response.
-
Procedure :
-
Prepare a series of at least five standard solutions of DMDPP at different concentrations (e.g., 50% to 150% of the expected sample concentration).
-
Inject each solution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria : Correlation coefficient (r²) ≥ 0.999.
4. Accuracy:
-
Objective : To determine the closeness of the test results to the true value.
-
Procedure :
-
Prepare placebo samples spiked with DMDPP at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria : Mean recovery between 98.0% and 102.0%.
5. Precision:
-
Objective : To assess the degree of scatter between a series of measurements.
-
Procedure :
-
Repeatability (Intra-assay precision) : Analyze six independent samples of DMDPP at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision) : Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
-
Acceptance Criteria : RSD ≤ 2.0% for both repeatability and intermediate precision.
6. Robustness:
-
Objective : To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure :
-
Introduce small variations to parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
Analyze a standard solution under each condition.
-
-
Acceptance Criteria : System suitability parameters should be met, and the results should not be significantly affected by the variations.
In-Depth Look at Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[9] For a compound like DMDPP, which has limited volatility, derivatization is often a necessary step to improve its chromatographic behavior.[4]
The Rationale Behind Method Parameters for DMDPP
-
Derivatization : The secondary amine in the piperazine ring can be derivatized to increase volatility and thermal stability. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common approach.[4]
-
GC Column : A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, is typically suitable for the separation of derivatized piperazines.[10]
-
Ionization and Detection : Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra that can be compared to spectral libraries. The mass spectrometer provides high selectivity and allows for the identification of DMDPP based on its unique fragmentation pattern. A study on dimethylphenylpiperazine isomers has shown characteristic fragment ions that can be used for identification.[6]
Experimental Protocol: GC-MS Method Validation for DMDPP Identification and Impurity Profiling
This protocol focuses on the validation of a GC-MS method for the identification and semi-quantitative analysis of DMDPP and its related impurities.
1. System Suitability:
-
Objective : To confirm the performance of the GC-MS system.
-
Procedure :
-
Inject a standard solution of derivatized DMDPP.
-
Monitor the retention time, peak shape, and signal-to-noise ratio.
-
-
Acceptance Criteria : Consistent retention time (±2%), symmetrical peak shape, and adequate signal-to-noise ratio (>10).
2. Specificity/Selectivity:
-
Objective : To demonstrate the ability to identify DMDPP in the presence of other components.
-
Procedure :
-
Analyze a blank sample.
-
Analyze a standard solution of derivatized DMDPP.
-
Analyze a sample containing potential impurities or isomers.
-
Compare the mass spectra of the peaks with a reference spectrum of DMDPP.
-
-
Acceptance Criteria : The mass spectrum of the DMDPP peak in the sample should match the reference spectrum. No interfering peaks should be present at the retention time of DMDPP.
3. Linearity (for semi-quantitation):
-
Objective : To establish a linear response for the analyte.
-
Procedure :
-
Prepare a series of at least five standard solutions of derivatized DMDPP.
-
Inject each solution and record the peak area.
-
Plot the peak area against concentration and perform a linear regression.
-
-
Acceptance Criteria : Correlation coefficient (r²) ≥ 0.995.
4. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective : To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure :
-
Prepare a series of dilute solutions of derivatized DMDPP.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.
-
-
Acceptance Criteria : The method should be sensitive enough to detect and quantify impurities at the required levels (e.g., as per ICH Q3A/B guidelines).
5. Robustness:
-
Objective : To assess the method's reliability with small variations in parameters.
-
Procedure :
-
Introduce small changes to parameters such as inlet temperature (±10 °C), oven temperature ramp rate (±1 °C/min), and carrier gas flow rate (±5%).
-
Analyze a standard solution under each condition.
-
-
Acceptance Criteria : The retention time and mass spectrum of DMDPP should remain consistent.
Visualizing the Workflow
HPLC Method Validation Workflow
Caption: A flowchart illustrating the sequential steps in HPLC method validation.
GC-MS Method Validation Workflow
Caption: A flowchart outlining the key stages of GC-MS method validation.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful analytical techniques that can be successfully validated for the analysis of this compound.
-
For routine quality control, assay, and the determination of known impurities , a validated HPLC-UV method is often the most practical and efficient choice. It offers excellent precision, accuracy, and robustness. For enhanced specificity and sensitivity, especially in complex matrices or for trace-level impurity analysis, LC-MS is the recommended approach.
-
For identification, structural elucidation of unknown impurities, and in forensic applications , GC-MS is an invaluable tool. Its ability to provide detailed mass spectral information offers a high degree of confidence in compound identification.[6]
The selection of the most appropriate analytical method should be based on a thorough understanding of the analytical problem, regulatory requirements, and the strengths and limitations of each technique. A well-designed and executed method validation is crucial to ensure the generation of reliable and defensible analytical data throughout the lifecycle of a pharmaceutical product.
References
- Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
- Byrska, B., Zuba, D., & Stanaszek, R. (2010). Determination of piperazine derivatives in “Legal Highs”.
- Saeed, U. I., Faiyq, Z., & Mahmood, S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
- Abdel-Hay, K. (2017). GC-MS and IR Studies on the Six Possible Ring Regioisomeric Dimethylphenylpiperazines. Journal of Pharmaceutical Sciences and Pharmacology. [Link]
- DeRuiter, J., & Clark, C. R. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]
- Reddy, P. R., Kumar, P. P., & Reddy, K. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
- United Nations Office on Drugs and Crime. (n.d.).
- N/A. (n.d.). Analytical CHEMISTRY. ACAIJ. [Link]
- Mardal, M., Miszczyk, M., & Meyer, M. R. (2022). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. [Link]
- N/A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
- Liu, L. et al. (2021). Detection method of 1- [2- (2, 4-dimethyl-thiophenyl) -phenyl ] piperazine and isomer thereof.
- Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. [Link]
- Bodempudi, S. B., & Rupakula, R. C. B. (2018). ISOLATION, CHARACTERIZATION AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF BIS-[10-(2-METHYL-4H-3-THIA-4,9-DIAZABENZO[F]AZULENE)]-1,4-PIPERAZINE IN AN ANTI-PSYCHOTIC DRUG SUBSTANCE, OLANZAPINE.
- Dias da Silva, D., et al. (2015).
- Shimadzu Marketing Asia Pacific. (2022, March 3).
- N/A. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
- Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine. [Link]
- Gimenes, A. D. F. A., et al. (2014). Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis.
- NREL. (2024, February 9). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. Protocols.io. [Link]
Sources
- 1. A Review on Analytical Methods for Piperazine Determination | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. wjpmr.com [wjpmr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. hakon-art.com [hakon-art.com]
- 10. pubs.rsc.org [pubs.rsc.org]
A Comparative Efficacy Analysis of 1-(2,3-Dimethylphenyl)piperazine and Next-Generation Arylpiperazine Modulators
Executive Summary
This guide provides a detailed comparative analysis of 1-(2,3-Dimethylphenyl)piperazine (DMPP), a research compound known for its activity as a serotonin-norepinephrine releasing agent, against clinically evaluated, multimodal arylpiperazines such as Vortioxetine. While DMPP serves as a valuable pharmacological tool for studying monoamine transporters, its efficacy profile is distinct from newer, more complex derivatives that combine transporter inhibition with direct receptor modulation. This document synthesizes peer-reviewed data to compare their mechanisms of action, receptor binding affinities, and functional outcomes. We provide detailed protocols for key validation assays and illustrate the underlying molecular pathways to offer researchers a comprehensive framework for evaluating arylpiperazine-class compounds in drug discovery programs.
Introduction: The Evolving Landscape of Arylpiperazines
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2]. Its structural versatility allows for the fine-tuning of pharmacological properties, leading to compounds that can act as receptor agonists, antagonists, or modulators of neurotransmitter transporters.[1].
This compound (DMPP) represents a classic example of a phenylpiperazine derivative investigated for its impact on monoaminergic systems. Its primary mechanism is characterized as a serotonin-norepinephrine releasing agent (SNRA), with a significantly lower potency for dopamine release.[3]. This profile makes it a useful tool for preclinical studies aimed at understanding the effects of balanced serotonin and norepinephrine modulation.[3].
However, the field has advanced toward developing "multimodal" compounds that possess several distinct pharmacological actions within a single molecule. A prime example for comparison is Vortioxetine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine), an antidepressant that combines potent serotonin (5-HT) transporter (SERT) inhibition with modulation of multiple serotonin receptors.[4]. This guide will use the well-documented profile of Vortioxetine as a benchmark to contextualize the efficacy and mechanistic profile of DMPP.
Comparative Pharmacological Profiles
The efficacy of an arylpiperazine is determined by its specific binding affinities and functional activities at various CNS targets. The substitution pattern on the phenyl ring is a critical determinant of this activity profile.[1]. The 2,3-dimethyl substitution in DMPP confers a preference for monoamine transporters, leading to neurotransmitter release.[3]. In contrast, the more complex 2-(2,4-dimethylphenylsulfanyl)phenyl group of Vortioxetine creates a distinct profile centered on high-affinity SERT binding and direct interactions with multiple 5-HT receptors.[4].
| Compound | Primary Mechanism of Action | Key Pharmacological Activities |
| This compound (DMPP) | Serotonin-Norepinephrine Releasing Agent (SNRA) | • Partial substrate for biogenic amine transporters.[5]• Induces release of Serotonin and Norepinephrine.[3]• Weak Dopamine releasing activity (EC50 ≈ 1207 nM).[3]• Reported 5-HT1A antagonist and 5-HT2A agonist activity.[6] |
| Vortioxetine (Alternative) | Multimodal Serotonin Agent | • Potent Serotonin (5-HT) Transporter (SERT) inhibitor.[4]• 5-HT1A receptor agonist.[4]• 5-HT1B receptor partial agonist.[4]• 5-HT3A and 5-HT7 receptor antagonist.[4] |
Quantitative Comparison of Receptor Binding Affinity
Table 3.1: Receptor Binding Affinities (Ki, nM) for Vortioxetine Data compiled from studies on recombinant human receptors.
| Target | Vortioxetine Ki (nM) | Pharmacological Action |
| Serotonin Transporter (SERT) | 1.6 | Inhibition |
| 5-HT1A Receptor | 15 | Agonism |
| 5-HT1B Receptor | 33 | Partial Agonism |
| 5-HT3A Receptor | 3.7 | Antagonism |
| 5-HT7 Receptor | 19 | Antagonism |
| β1 Adrenergic Receptor | 46 | Binding (functional action not specified) |
This data demonstrates a high-affinity, multi-target profile, which contrasts with DMPP's primary role as a neurotransmitter releasing agent.[4]
Key Experimental Protocol: Radioligand Binding Assay
To empirically determine the binding affinity (Ki) of a test compound like DMPP or its analogs, a competitive radioligand binding assay is the gold standard. This protocol is a self-validating system where results depend on the precise displacement of a known high-affinity radioligand.
Objective: To determine the inhibitory constant (Ki) of a test compound at the human serotonin 5-HT1A receptor.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably transfected with the human 5-HT1A receptor.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Causality: This step pellets the cell membranes containing the target receptor, separating them from cytosolic components.
-
Wash the pellet by resuspending in fresh buffer and repeating centrifugation.
-
Resuspend the final pellet in assay buffer and determine the total protein concentration using a Bradford or BCA assay.
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of the test compound (e.g., DMPP) in assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or 10 µM of a known non-radiolabeled 5-HT1A antagonist like WAY-100635 (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand, [3H]-8-OH-DPAT (at a final concentration near its Kd, e.g., 1.0 nM).
-
50 µL of the prepared cell membranes (e.g., 10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes. Causality: This allows the binding reaction to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes. Causality: This crucial step separates the receptor-bound radioligand from the unbound radioligand in the solution.
-
Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Putative Signaling Pathways
The functional effects of arylpiperazines are dictated by the downstream signaling cascades they modulate. Many, including Vortioxetine, target the 5-HT1A receptor, a G-protein coupled receptor (GPCR) that typically couples to the inhibitory G-protein, Gi/o.
5-HT1A Receptor Signaling Diagram
Caption: Agonist binding to 5-HT1A leads to Gi-mediated inhibition of adenylyl cyclase.
Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the Gi/o protein. The αi subunit then inhibits adenylyl cyclase, reducing the intracellular conversion of ATP to cyclic AMP (cAMP). This decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), ultimately modulating gene transcription and ion channel function to produce an overall inhibitory effect on neuronal firing.
Discussion and Future Directions
This guide illustrates the critical differences between this compound and more advanced multimodal arylpiperazines.
-
DMPP as a Research Tool: DMPP's profile as a serotonin-norepinephrine releasing agent makes it a valuable tool for preclinical models exploring the consequences of acute or chronic monoamine release, distinct from reuptake inhibition.[3]. Its reported antagonist/agonist activities at serotonin receptors suggest a more complex pharmacology that warrants further quantitative investigation.[6].
-
Vortioxetine as a Clinical Benchmark: In contrast, Vortioxetine's efficacy stems from a precisely tuned combination of potent SERT inhibition and selective receptor modulation.[4]. This multimodal action is hypothesized to offer broader therapeutic effects and potentially better tolerability compared to agents with a single mechanism of action.
-
Structure-Activity Relationship (SAR) Insights: The comparison underscores the profound impact of aryl substitution on pharmacological activity. The relatively simple dimethylphenyl group of DMPP favors interaction with transporter proteins. The addition of a thiophenyl linker in Vortioxetine, creating a larger and electronically different substituent, shifts the affinity profile towards high-potency SERT inhibition and direct receptor binding.[1][4].
For researchers in drug development, DMPP can serve as a foundational chemical scaffold. Future work should focus on generating a comprehensive binding affinity profile for DMPP across a wide panel of CNS receptors and transporters. Such data would allow for a more direct quantitative comparison with compounds like Vortioxetine and enable the rational design of novel analogs with tailored, multimodal efficacy profiles for treating complex neuropsychiatric disorders.
References
- Biosynth. (n.d.). This compound | 1013-22-5 | BAA01322.
- Smolecule. (2023, August 15). Buy this compound hydrochloride | 1203-64-1.
- Bang-Andersen, B., Ruhland, T., Jørgensen, M., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221. link
- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- ChemicalBook. (2024, August 6). This compound | 1013-22-5.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. (Note: While not directly cited, this paper is referenced by other sources regarding the prevalence of piperazine in drugs).
- García-Serna, R., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5208. link
Sources
- 1. researchgate.net [researchgate.net]
- 2. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound hydrochloride | 1203-64-1 [smolecule.com]
- 4. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1013-22-5 [chemicalbook.com]
- 6. This compound | 1013-22-5 | BAA01322 [biosynth.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(2,3-Dimethylphenyl)piperazine for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(2,3-Dimethylphenyl)piperazine (CAS No. 1013-22-5), ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a self-validating system of protocols grounded in established safety and regulatory standards.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound may not always be readily available, data from structurally similar piperazine derivatives provide a strong basis for a conservative risk assessment.
Piperazine and its derivatives are known to present several hazards, including:
-
Skin Irritation and Corrosion: Many piperazine compounds can cause skin irritation, and some are corrosive, capable of causing severe burns and eye damage upon contact.[1]
-
Respiratory and Skin Sensitization: Some individuals may develop allergic reactions to piperazine derivatives after exposure.[2]
-
Toxicity: While acute toxicity data for this compound is not extensively documented, it should be handled with the care afforded to compounds that may be harmful if swallowed or absorbed through the skin.[1]
Therefore, all handling and disposal procedures must be conducted under the assumption that this compound is a hazardous substance.
Table 1: Hazard Summary for this compound and Related Compounds
| Hazard Classification | GHS Category (Typical for Piperazine Derivatives) | Potential Effects |
| Skin Corrosion/Irritation | Category 1C / 2 | Causes severe skin burns and eye damage or causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage or serious eye irritation.[1][3] |
| Respiratory/Skin Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled; may cause an allergic skin reaction.[2] |
| Acute Toxicity (Oral) | Category 4 (Assumed) | Harmful if swallowed.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to a strict PPE protocol is non-negotiable when handling this compound and its waste. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for tears or punctures before use and dispose of them as contaminated waste after handling the chemical.
-
Body Protection: A lab coat must be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.
Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste management.[2]
-
Designate a Waste Container: Procure a dedicated, leak-proof, and chemically compatible container for the collection of solid this compound waste. A high-density polyethylene (HDPE) container is a suitable choice. For liquid waste containing this compound, use a compatible liquid waste container, ensuring it is not reactive with the solvent used.[4]
-
Label the Container: As soon as the first particle of waste is added, the container must be labeled. The label must include:
-
Collect the Waste:
-
Solid Waste: Carefully transfer any solid this compound waste, including contaminated weighing paper, pipette tips, and gloves, into the designated solid waste container.[4] Minimize the generation of dust during this process.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with incompatible waste streams.
-
-
Chemical Incompatibility: Crucially, do not mix this compound waste with incompatible materials. As a piperazine derivative (an amine), it is incompatible with:
-
Strong Oxidizing Agents: Such as nitrates, perchlorates, and peroxides.[9]
-
Strong Acids: Can cause a violent reaction.
-
Acid Anhydrides and Acid Chlorides. [9]
-
Always consult a chemical compatibility chart and the Safety Data Sheet for any other chemicals you are considering adding to the waste container.[3][10][11]
-
Storage of Hazardous Waste
Proper storage of the waste container while it is being filled is critical to maintaining a safe laboratory environment.
-
Secure the Container: Keep the waste container tightly sealed at all times, except when adding waste.[12]
-
Designated Storage Area: Store the container in a designated, well-ventilated, and cool, dry area. This should be a secondary containment unit to prevent the spread of material in case of a leak.[7]
-
Segregation: Store the this compound waste container away from incompatible chemicals.
Decontamination of Glassware and Equipment
Any non-disposable items that come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the glassware or equipment with a suitable solvent, such as ethanol or acetone, to remove the bulk of the chemical residue.[13][14] Collect this rinsate as hazardous liquid waste.
-
Washing: Wash the rinsed items with soap and warm water.[14]
-
Final Rinse: Perform a final rinse with deionized water.[13][14]
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[6]
-
Collect the Absorbed Material: Carefully scoop the contaminated absorbent material into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly following the decontamination procedure outlined above.
Final Disposal
Once the waste container is full (no more than 90% capacity to allow for expansion), it is ready for final disposal.[4]
-
Final Seal: Securely seal the hazardous waste container.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste. Do not attempt to dispose of this chemical waste through standard municipal trash or sewer systems. [12][15]
Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Excellence
The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By adhering to these detailed procedures, researchers and laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship. This guide serves as a living document; always consult your institution's specific waste management policies and the most current Safety Data Sheets for the chemicals you handle.
References
- Healthcare Environmental Resource Center (HERC). (n.d.). Labeling of Hazardous Waste.
- GAIACA. (2021, July 27). Hazardous Waste Label Requirements.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- ACTenviro. (2024, November 6). Hazardous Waste Label Requirements, Design, Compliance, and More.
- Shared Page. (n.d.). Chemical Compatibility for Waste Accumulation Guideline.
- UC Davis Safety Services. (2020, April 17). Hazardous Waste Storage & Labeling.
- Johns Hopkins Lab Safety. (2017, August 2). Incompatible chemicals in waste containers.
- University of Rochester, Department of Chemistry. (n.d.). How To: Clean Glassware.
- Chemistry LibreTexts. (2022, April 7). 1.2E: Cleaning Glassware.
- Institutional Planning and Operations, Rutgers University. (n.d.). Laboratory Chemical Compatibility.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
- MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Vanderbilt University Medical Center, Office of Clinical and Research Safety. (n.d.). Chemical Compatibility Chart.
Sources
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. labsafety.jhu.edu [labsafety.jhu.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Hazardous Waste Label Requirements | Waste Experts [gaiaca.com]
- 6. Content Retired - Compliance Assistance Centers [caiweb.com]
- 7. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 8. actenviro.com [actenviro.com]
- 9. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. Laboratory Chemical Compatibility | Institutional Planning and Operations [ipo.rutgers.edu]
- 11. Chemical Compatibility Chart | Office of Clinical and Research Safety [vumc.org]
- 12. vumc.org [vumc.org]
- 13. How To [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. essex.ac.uk [essex.ac.uk]
Navigating the Safe Handling of 1-(2,3-Dimethylphenyl)piperazine: A Comprehensive Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the confident and safe handling of specialized chemical reagents is paramount. This guide provides an in-depth, procedural framework for the use of 1-(2,3-Dimethylphenyl)piperazine, focusing on the critical aspects of personal protective equipment (PPE), emergency protocols, and proper disposal. Our commitment is to empower you with the knowledge to not only advance your research but to do so with the highest standards of laboratory safety.
Immediate Safety Concerns and Hazard Profile
This compound is a substituted piperazine derivative that requires careful handling due to its hazardous properties. According to its Safety Data Sheet (SDS), the primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][3]
Understanding these hazards is the foundational step in establishing a robust safety protocol for its use in the laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid/Viscous Liquid) | Safety glasses with side shields or safety goggles. | Butyl rubber or Neoprene gloves (double-gloving recommended). | Laboratory coat. | Recommended, especially if not handled in a certified chemical fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge. |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended if there is a significant splash risk. | Butyl rubber or Neoprene gloves (double-gloving recommended). | Chemical-resistant laboratory coat or apron. | To be conducted in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is mandatory. |
| Reaction Work-up and Quenching | Chemical splash goggles and a face shield. | Butyl rubber or Neoprene gloves (double-gloving recommended). | Chemical-resistant laboratory coat or apron. | All procedures should be performed in a certified chemical fume hood. |
The Rationale Behind Glove Selection
While nitrile gloves are common in laboratory settings, they offer poor resistance to aromatic amines.[3] For handling this compound, more robust materials are necessary.
-
Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including many amines. Breakthrough times are generally greater than 8 hours for many challenging chemicals.[4][5]
-
Neoprene: Provides good resistance to a broad spectrum of chemicals and is a suitable alternative to butyl rubber.[5]
It is crucial to inspect gloves for any signs of degradation or perforation before each use.
Respiratory Protection: A Critical Consideration
Given that this compound can cause respiratory irritation, appropriate respiratory protection is vital, especially when handling the compound outside of a certified chemical fume hood. A NIOSH-approved air-purifying respirator fitted with an organic vapor cartridge (typically designated with a black color code) is the standard recommendation.[6][7][8]
Respirator Cartridge Change Schedule: For routine laboratory use where concentrations are expected to be low, it is a prudent practice to change cartridges at the end of each work shift or after 8 hours of cumulative use.[2][6][7] If you detect any odor or taste of the chemical, or if breathing becomes difficult, leave the area immediately and replace the cartridges.[6][9]
Procedural Guidance: Donning and Doffing of PPE
A systematic approach to putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Emergency Procedures: A Calm and Prepared Response
In the event of an accidental exposure, a swift and correct response is crucial.
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11]
-
Remove contact lenses if present and easy to do.[11]
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area with soap and plenty of water for at least 15 minutes.[10]
-
Seek medical attention if irritation develops or persists.
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Spill Management and Disposal Plan
Proper containment and disposal of this compound and associated waste are essential for maintaining a safe laboratory environment.
Spill Response Workflow
Caption: Step-by-step spill response workflow.
Waste Disposal Protocol
This compound is a non-halogenated organic compound. As such, its waste should be segregated from halogenated waste streams.[1][2][9][12]
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and properly labeled container for non-halogenated organic waste .[1][2][9][12]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.[13][14] Under no circumstances should this chemical be disposed of down the drain.[12]
By adhering to these detailed safety and handling protocols, you can confidently and responsibly incorporate this compound into your research endeavors, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific work.
References
- Thermo Fisher Scientific. (2010, November 6). SAFETY DATA SHEET - this compound.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Piperazine.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Northwestern University. (n.d.). Cartridge Selection.
- PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
- Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter.
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs).
- Droppe. (2024, December 17). Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methylamine.
- Australian Government Department of Health. (2019, March 8). Piperazine: Human health tier II assessment.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Mayo Clinic. (n.d.). Chemical splash in the eye: First aid.
- Best Gloves. (n.d.). Chemical Resistance Chart.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs).
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
- CP Lab Safety. (n.d.). Glove Compatibility.
- New Pig Corporation. (2008, April 17). Chemical Compatibility Guide for: Best® Ultraflex™ II Neoprene® Gloves.
- University of California, Berkeley. (n.d.). OSHA Glove Selection Chart.
- Showa. (n.d.). Chemical-Resistance-Guide-SHOWA-CHM-Neoprene.pdf.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. ehs.ucr.edu [ehs.ucr.edu]
- 3. med.navy.mil [med.navy.mil]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehs.msstate.edu [ehs.msstate.edu]
- 7. wm.edu [wm.edu]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. Safety Tip of the Week – Respirator Change Schedules – Safety Matters Weekly [safetymattersweekly.com]
- 10. cdc.gov [cdc.gov]
- 11. uwyo.edu [uwyo.edu]
- 12. nj.gov [nj.gov]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
